Chloro(3-chloropropyl)dimethylsilane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
chloro-(3-chloropropyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Cl2Si/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLJNLUARMMMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065138 | |
| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10605-40-0 | |
| Record name | Chloro(3-chloropropyl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(3-chloropropyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLOROPROPYL)DIMETHYLCHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT64JR6F9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Duality of Reactivity in a Single Molecule
An In-depth Technical Guide to Chloro(3-chloropropyl)dimethylsilane
In the landscape of organosilicon chemistry, few reagents offer the synthetic versatility of this compound. Identified by its CAS Number 10605-40-0 , this bifunctional molecule serves as a cornerstone for advanced material science, surface chemistry, and specialized synthesis.[1][2] Its structure, featuring two distinct reactive centers—a hydrolytically sensitive chlorosilyl group and a less reactive chloropropyl group—allows for a controlled, stepwise introduction of functionality. This unique characteristic makes it an invaluable intermediate for researchers and drug development professionals.[1]
This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causal relationships behind its properties and applications. We will delve into its core characteristics, reactivity, field-proven protocols, and safety considerations, offering a comprehensive resource for its effective utilization in a laboratory setting.
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application. The data below has been consolidated from authoritative chemical suppliers and databases.
Physical and Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 10605-40-0 | [1][2][3][4] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][2] |
| Molecular Weight | 171.14 g/mol | [1][2] |
| IUPAC Name | chloro-(3-chloropropyl)-dimethylsilane | [2][5] |
| Synonyms | (3-Chloropropyl)dimethylchlorosilane | [1][4] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Density | 1.046 g/mL at 20 °C | [1][4] |
| Boiling Point | 177-179 °C | [1][4] |
| Refractive Index (n20/D) | 1.450 | [1][3] |
| InChI Key | BJLJNLUARMMMLW-UHFFFAOYSA-N | [2][4] |
| SMILES | C(Cl)CCCCl | [2][5] |
Spectroscopic Data Interpretation
-
Mass Spectrometry (MS): In electron ionization MS, the molecule will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The molecular ion peak [M]+ would be observed around m/z 170, with corresponding peaks for ³⁵Cl/³⁷Cl isotopes.[6][7]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: One would expect to see distinct signals corresponding to the dimethylsilyl protons (a singlet), and three methylene groups (-CH₂-) of the propyl chain (multiplets). The chemical shifts would be influenced by the adjacent silicon and chlorine atoms.
-
¹³C NMR: Signals for the two methyl carbons attached to silicon and the three carbons of the propyl chain would be visible at distinct chemical shifts.
-
The Foundation of Versatility: Synthesis and Bifunctional Reactivity
The utility of this compound stems from the differential reactivity of its two chloro-substituents. The silicon-bound chlorine (Si-Cl) is highly electrophilic and susceptible to rapid hydrolysis or nucleophilic substitution, while the carbon-bound chlorine (C-Cl) behaves like a typical alkyl halide, reacting under different conditions.
Caption: Chemical structure and reactive sites of the molecule.
This reactivity differential is the key to its role as a synthetic linchpin. The Si-Cl bond can be selectively targeted first, for instance, to anchor the molecule to a hydroxyl-bearing surface (like glass or silica). This leaves the chloropropyl group's terminal chlorine available for subsequent chemical modification.
Key Applications in Research and Development
-
Silane Coupling Agents & Surface Modification: This is a primary application where the molecule enhances adhesion between organic polymers and inorganic substrates.[1][8] The Si-Cl group reacts with surface hydroxyls (-OH) on materials like glass or metal oxides, forming a stable covalent bond. The exposed propyl chain then presents a reactive alkyl halide handle for further functionalization, improving hydrophobicity or compatibility with organic matrices.[1][8]
-
Intermediate in Complex Synthesis: The compound is a crucial starting material for more elaborate molecules.
-
PET Ligands: It is used to prepare misonidazole-based ¹⁸F-radiolabeled organosilicon compounds, which are vital as Positron Emission Tomography (PET) ligands for medical imaging applications.[4][9]
-
Block Copolymers: It serves as an intermediate in the synthesis of block copolymers, enabling the creation of advanced materials with tailored properties.[4][9]
-
-
High-Performance Materials: It is a key ingredient in formulating robust adhesives, sealants, and coatings, especially in the demanding aerospace and automotive sectors where superior bonding and durability are critical.[1][8]
Field-Proven Protocol: Surface Modification of Glass Substrates
This protocol details a self-validating method for creating a functionalized surface using this compound. The success of the modification is verified by measuring the change in surface wettability via contact angle goniometry.
Causality Behind Experimental Choices:
-
Piranha Solution: Used for aggressive cleaning and, critically, to maximize the density of hydroxyl (-OH) groups on the glass surface, which are the reaction sites for the silane.
-
Anhydrous Toluene: The Si-Cl bond is extremely sensitive to water.[3][4] Performing the reaction in a dry, aprotic solvent is mandatory to prevent premature hydrolysis of the reagent, which would lead to self-polymerization in solution rather than reaction with the surface.
-
Inert Atmosphere (Nitrogen/Argon): This further prevents atmospheric moisture from interfering with the reaction.
-
Triethylamine (Base): The reaction of the Si-Cl group with surface -OH groups releases HCl. A non-nucleophilic base like triethylamine is added to act as an acid scavenger, driving the reaction to completion.
-
Sonication & Curing: Sonication helps to remove physically adsorbed silane molecules, while thermal curing encourages the formation of a stable, cross-linked siloxane network on the surface.
Experimental Workflow Diagram
Caption: Workflow for surface modification and validation.
Step-by-Step Methodology
-
Materials & Equipment:
-
Glass slides
-
This compound (≥95%)
-
Anhydrous Toluene
-
Triethylamine (distilled)
-
Piranha solution (H₂SO₄:H₂O₂ 3:1 ratio - EXTREME CAUTION )
-
Deionized (DI) water, Ethanol
-
Reaction vessel with inert gas inlet
-
Sonicator, Oven, Contact Angle Goniometer
-
-
Procedure:
-
Substrate Preparation: i. Immerse glass slides in Piranha solution for 30 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate PPE in a fume hood). ii. Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Pre-reaction Validation: i. Measure the water contact angle of the cleaned slide. It should be highly hydrophilic (<10°).
-
Silanization: i. Place the dried slides in a reaction vessel. ii. Under an inert atmosphere, add anhydrous toluene to cover the slides. iii. Add this compound to a final concentration of 2% (v/v). iv. Add triethylamine (1.5 equivalents relative to the silane). v. Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.
-
Post-reaction Cleanup: i. Remove slides and rinse sequentially with toluene, ethanol, and DI water. ii. Sonicate the slides in fresh toluene for 5 minutes to remove any unbound reagent. iii. Dry the slides under a nitrogen stream.
-
Curing: i. Place the slides in an oven at 110°C for 1 hour.
-
Post-reaction Validation: i. Cool the slides to room temperature and measure the water contact angle. A significant increase in hydrophobicity (contact angle >70°) confirms successful surface modification.
-
Safety, Handling, and Storage: A Non-Negotiable Priority
This compound is a corrosive and moisture-sensitive compound that demands careful handling.
-
Hazard Classification: It is classified as Skin Corrosive 1B (H314), causing severe skin burns and eye damage.[4][10]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles with a face shield.[11]
-
Handling: The material is moisture-sensitive.[3] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Use dry glassware and solvents. Containers should be kept tightly closed.[11][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and oxidizing agents.[4] It is classified under Storage Class 8A for combustible, corrosive hazardous materials.
-
Spills and Disposal: Absorb spills with dry sand or another non-combustible absorbent material. Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]
Conclusion
This compound is more than a simple chemical; it is a sophisticated molecular tool. Its value lies in the predictable and differential reactivity of its two functional groups, enabling precise chemical engineering at the molecular level. For researchers in materials science and drug development, mastering the handling and application of this reagent opens up a vast array of possibilities, from creating high-performance composites to synthesizing targeted imaging agents. By understanding the causality behind its reactivity and adhering to rigorous safety and handling protocols, its full potential can be harnessed for innovation.
References
- Thermophysical Properties of this compound | Chemcasts. (URL: [Link])
- chloro(3-chloropropyl)dimethyl-silan - ChemBK. (URL: [Link])
- Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97% - Cole-Parmer. (URL: [Link])
- 3-CHLOROPROPYLTRIETHOXYSILANE - Gelest, Inc. (URL: [Link])
- (3-Chloropropyl)trimethoxysilane - the NIST WebBook. (URL: [Link])
- This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])
- This compound (C5H12Cl2Si) - PubChemLite. (URL: [Link])
- Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem - NIH. (URL: [Link])
- 3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | - Gelest, Inc. (URL: [Link])
- (3-CHLOROPROPYL)DIMETHYLCHLOROSILANE - precisionFDA. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. labproinc.com [labproinc.com]
- 4. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 5. chem-casts.com [chem-casts.com]
- 6. spectrabase.com [spectrabase.com]
- 7. PubChemLite - this compound (C5H12Cl2Si) [pubchemlite.lcsb.uni.lu]
- 8. escales | Virtual tour generated by Panotour [ub.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. echemi.com [echemi.com]
- 11. gelest.com [gelest.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to (3-Chloropropyl)dimethylchlorosilane: Properties, Reactions, and Applications
This guide provides an in-depth exploration of (3-Chloropropyl)dimethylchlorosilane (CAS No. 10605-40-0), a bifunctional organosilane compound of significant interest in materials science, organic synthesis, and advanced pharmaceutical research. Its unique structure, featuring both a reactive chlorosilyl group and a terminal alkyl chloride, makes it a versatile building block for a wide array of applications. This document will delve into its core properties, synthesis, key chemical transformations, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
(3-Chloropropyl)dimethylchlorosilane is a colorless liquid characterized by the presence of two distinct reactive centers. The dimethylchlorosilyl moiety is highly susceptible to hydrolysis and nucleophilic substitution, serving as a powerful anchor to hydroxyl-rich surfaces. Concurrently, the 3-chloropropyl group provides a handle for subsequent functionalization via classical organic substitution reactions. This dual reactivity is the cornerstone of its utility.
Chemical Structure and Identifiers
The molecule consists of a central silicon atom bonded to two methyl groups, a chlorine atom, and a 3-chloropropyl chain.
Caption: Molecular Structure of (3-Chloropropyl)dimethylchlorosilane.
Key Identifiers:
Physicochemical Data
The physical properties of this compound are critical for its handling, storage, and application in various experimental setups. The data presented below has been aggregated from leading chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 171.14 g/mol | [2][3] |
| Appearance | Colorless to transparent liquid | [1][2] |
| Density | 1.046 g/mL at 20 °C | [2][3][4] |
| Boiling Point | 177-179 °C | [2][3][4] |
| Refractive Index (n20/D) | 1.450 | [2][3][5] |
| Flash Point | 61 °C | [1][5] |
| Purity (Typical) | ≥95% (GC) | [2][3] |
Synthesis and Manufacturing Insights
The primary industrial route to synthesizing chloropropyl-functionalized silanes is the hydrosilylation of an allyl halide with a suitable hydrosilane.[2] For (3-Chloropropyl)dimethylchlorosilane, this involves the addition of dimethylchlorosilane (H-Si(CH₃)₂Cl) across the double bond of allyl chloride (CH₂=CHCH₂Cl).
Caption: Synthesis via Hydrosilylation of Allyl Chloride.
Causality in Catalyst Selection
The reaction is almost exclusively catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's (H₂PtCl₆) or Karstedt's catalyst.[2] These catalysts are highly efficient; however, a significant challenge in this specific synthesis is controlling selectivity. Side reactions can lead to the formation of undesired isomers or by-products. For high-selectivity applications, rhodium-based catalysts have been developed, demonstrating improved efficiency and achieving >99% selectivity toward the desired γ-isomer (the 3-chloropropyl product).[2] The choice of catalyst is therefore a critical process parameter, balancing cost, reaction rate, and the required purity of the final product.
General Laboratory-Scale Synthesis Protocol
The following protocol is a representative example adapted from established hydrosilylation procedures for analogous compounds.[2]
-
Inert Atmosphere Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of the chlorosilane.
-
Reagent Charging: Charge the flask with allyl chloride.
-
Catalyst Introduction: Add the platinum or rhodium catalyst (typically in ppm concentrations relative to the reactants) to the flask.
-
Controlled Addition: Slowly add dimethylchlorosilane to the stirred solution from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction temperature (e.g., 60-80 °C).
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or ¹H NMR by observing the disappearance of the vinyl protons from allyl chloride and the Si-H signal from dimethylchlorosilane.
-
Workup and Purification: Upon completion, the crude product is typically purified by fractional distillation under reduced pressure to remove unreacted starting materials and any by-products, yielding the pure (3-Chloropropyl)dimethylchlorosilane.
Core Reactivity and Mechanistic Pathways
The utility of (3-Chloropropyl)dimethylchlorosilane stems from the orthogonal reactivity of its two chloro-functional groups. The Si-Cl bond is significantly more labile and reactive than the C-Cl bond, allowing for selective transformations.
Hydrolysis of the Chlorosilyl Group
The most fundamental reaction is the rapid hydrolysis of the Si-Cl bond upon contact with water, even atmospheric moisture. This reaction produces a silanol (Si-OH) intermediate and hydrochloric acid (HCl). The silanol is highly unstable and readily undergoes self-condensation to form a disiloxane.
Caption: Hydrolysis and Condensation Pathway. R = -(CH₂)₃Cl.
This reactivity is the basis for its use in surface modification, where the in-situ generated silanols condense with surface hydroxyl groups on substrates like glass or silica to form stable, covalent Si-O-Substrate bonds.
Nucleophilic Substitution at the Silicon Center
The Si-Cl bond is readily displaced by a variety of nucleophiles. A common and synthetically crucial reaction is alcoholysis , where an alcohol (R'-OH) reacts to form an alkoxysilane (R-Si(CH₃)₂(OR')). This is the foundational step for converting the chlorosilane into a more stable, yet still reactive, precursor for sol-gel processes and coupling agent synthesis.
Nucleophilic Substitution of the Alkyl Chloride
The terminal C-Cl bond on the propyl chain is susceptible to Sₙ2 reactions with strong nucleophiles. This reaction is typically performed after the Si-Cl bond has been passivated, for instance, by converting it to an alkoxy group. This two-step sequence allows for the introduction of a wide range of functionalities.
Example: Synthesis of an Amino-Functionalized Silane
-
Alcoholysis: (3-Chloropropyl)dimethylchlorosilane is reacted with methanol or ethanol to form (3-Chloropropyl)dimethylmethoxysilane or its ethoxy analogue. This is a self-validating step as the byproduct, HCl, can be monitored or neutralized.
-
Amination: The resulting alkoxysilane is then reacted with ammonia, an amine, or another nitrogen nucleophile. The nucleophile displaces the chloride on the propyl chain to install the desired amino functionality.
This strategic, stepwise functionalization is a cornerstone of creating bespoke silane coupling agents.
Key Applications in Research and Development
Surface Modification and Silane Coupling Agents
(3-Chloropropyl)dimethylchlorosilane is an essential intermediate for creating materials with enhanced adhesion and durability.[2] It serves as a precursor to a family of silane coupling agents that bridge inorganic substrates (like glass, metals, and silica) to organic polymers.[2][6]
Workflow for Surface Modification of a Glass Substrate:
-
Surface Preparation (Activation): The glass substrate is rigorously cleaned and treated to ensure a high density of surface hydroxyl (-OH) groups. A common laboratory method is treatment with a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by thorough rinsing with deionized water and drying.
-
Silanization: The cleaned, dry substrate is immersed in a solution of (3-Chloropropyl)dimethylchlorosilane in an anhydrous aprotic solvent (e.g., toluene). The Si-Cl groups react with the surface -OH groups, covalently grafting the silane to the surface and releasing HCl.
-
Rinsing and Curing: The substrate is rinsed with the anhydrous solvent to remove any non-covalently bound silane. A thermal curing step (e.g., baking at 110-120 °C) is then performed to drive the condensation reaction to completion and form a stable, cross-linked silane layer.
-
Secondary Functionalization (Optional): The now surface-bound chloropropyl groups can be further reacted with nucleophiles (e.g., thiols, azides, amines) to introduce specific chemical functionalities for subsequent applications like biomolecule immobilization or sensor development.
Intermediate for Advanced Materials
The compound's bifunctionality makes it a valuable intermediate in polymer chemistry and drug development.
-
Block Copolymer Synthesis: It can be used as an initiator or a linking agent in the synthesis of block copolymers, where the silane moiety can be used to create polysiloxane blocks.[3]
-
Radiopharmaceutical Development: It has been utilized as a starting material to prepare ¹⁸F-radiolabeled organosilicon compounds.[3][5] These compounds are developed as potential ligands for Positron Emission Tomography (PET) imaging in medical diagnostics, highlighting its role in cutting-edge drug development research.[3][4][5]
Safety, Handling, and Storage
As a reactive chlorosilane, (3-Chloropropyl)dimethylchlorosilane presents specific hazards that require strict safety protocols.
-
Hazards: The compound is classified as a flammable liquid and vapor.[7] It causes severe skin burns and serious eye damage due to the release of HCl upon hydrolysis.[7]
-
Handling: Always handle in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[7] Containers must be kept tightly closed and protected from moisture. Use non-sparking tools and ground all equipment during transfers.[7]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water and seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible, and get immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air. Seek medical advice if feeling unwell.[7]
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] The storage environment must be free from moisture to prevent degradation and pressure buildup from HCl gas formation. Recommended storage is at room temperature.[2]
Conclusion
(3-Chloropropyl)dimethylchlorosilane is more than a simple chemical intermediate; it is an enabling tool for innovation in materials science and pharmacology. Its well-defined, orthogonal reactivity allows scientists to strategically construct complex molecular architectures, from robust surface coatings to sophisticated diagnostic agents. Understanding the causality behind its synthesis, the mechanisms of its key reactions, and the self-validating nature of its application protocols is essential for harnessing its full potential in the laboratory and beyond.
References
- Nakajima, Y., Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., ... & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 53.
- Gelest, Inc. (2015). SAFETY DATA SHEET: 3-CHLOROPROPYLDIMETHYLCHLOROSILANE.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- ChemBK. (n.d.). chloro(3-chloropropyl)dimethyl-silan.
- precisionFDA. (n.d.). (3-CHLOROPROPYL)DIMETHYLCHLOROSILANE.
- PubChem. (n.d.). Trichloro(3-chloropropyl)silane.
- Chem-Supply. (n.d.). This compound.
Sources
- 1. Hydrosilylation: A versatile tool towards 3-germylpropyl silane compounds - American Chemical Society [acs.digitellinc.com]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104592283A - Synthetic method of silane coupling agent Si-69 - Google Patents [patents.google.com]
- 8. gelest.com [gelest.com]
Chloro(3-chloropropyl)dimethylsilane molecular weight
An In-depth Technical Guide to Chloro(3-chloropropyl)dimethylsilane: Properties, Reactivity, and Applications
Authored by: A Senior Application Scientist
Introduction
This compound is a bifunctional organosilane compound of significant interest to researchers and process chemists in materials science, organic synthesis, and drug development. Its molecular structure, featuring two distinct reactive chlorine atoms—one bonded to the silicon atom (a chlorosilane) and the other to the terminus of a propyl chain (an alkyl chloride)—imparts a versatile reactivity profile. This dual functionality allows for sequential or orthogonal chemical transformations, making it an invaluable building block and surface modification agent. The chlorosilane moiety provides a robust mechanism for covalently bonding to hydroxyl-rich inorganic surfaces such as glass, silica, and metal oxides, while the chloropropyl group offers a reactive handle for introducing a wide array of functional groups via nucleophilic substitution. This guide provides an in-depth exploration of its core properties, reactivity, and key applications, grounded in established scientific principles and methodologies.
Physicochemical and Spectroscopic Data
Precise knowledge of the physicochemical properties of this compound is fundamental for its effective use in experimental design. The data presented below has been consolidated from authoritative chemical data sources.[1][2][3][4][5]
| Property | Value | Reference(s) |
| Molecular Weight | 171.14 g/mol | [1][2][6][7] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][2][5] |
| CAS Number | 10605-40-0 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Density | 1.046 g/mL at 20 °C | [1][2][3] |
| Boiling Point | 177-179 °C | [1][2][4] |
| Refractive Index (n20/D) | 1.450 | [2][3] |
| Flash Point | 40 °C / 61 °C | [3][6][7] |
| InChI Key | BJLJNLUARMMMLW-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C(CCCCl)Cl | [2][7] |
Core Reactivity: A Tale of Two Chlorides
The utility of this compound stems from the differential reactivity of its two chlorine atoms. Understanding this is critical for designing controlled, high-yield synthetic procedures.
-
The Silyl Chloride (Si-Cl) Moiety : This is the more reactive site. The Si-Cl bond is highly susceptible to nucleophilic attack, particularly by water (hydrolysis) or alcohols (alcoholysis). In the presence of trace moisture, it rapidly hydrolyzes to form a silanol (Si-OH). This silanol is unstable and readily condenses with other silanols or with surface hydroxyl groups (-OH) on substrates like silica or glass, forming stable siloxane (Si-O-Si or Si-O-Substrate) bonds. This reaction is the cornerstone of its use in surface modification.[3] Due to this moisture sensitivity, all reactions involving the Si-Cl group must be conducted under strictly anhydrous conditions using inert gas (e.g., nitrogen or argon) atmospheres.
-
The Alkyl Chloride (C-Cl) Moiety : The chlorine atom at the end of the propyl chain behaves as a typical primary alkyl halide. It is relatively stable to hydrolysis but is susceptible to nucleophilic substitution reactions (Sɴ2). This allows for the introduction of various functionalities, such as amines, azides, thiols, or cyanides, without disturbing the silicon center, provided the silyl chloride has already been reacted or protected.
This differential reactivity enables a two-step functionalization strategy, which is a key advantage of this molecule.
Key Applications & Experimental Protocols
Surface Modification and Silanization
This compound is extensively used to modify the surfaces of materials like glass, silicon wafers, and metal oxides to impart new properties or to provide a reactive linker for further functionalization.[1][8] The process, known as silanization, creates a durable, covalently bound organic monolayer on the inorganic substrate. The terminal chloropropyl groups then form a reactive surface ready for subsequent chemistry.
Exemplary Protocol: Silanization of Glass Slides
This protocol describes the creation of a chloropropyl-terminated surface on standard glass microscope slides. The causality is clear: rigorous cleaning creates a high density of surface hydroxyl groups, and anhydrous conditions prevent premature polymerization of the silane in solution, ensuring a uniform monolayer.
Materials:
-
Glass microscope slides
-
This compound (≥95% purity)[2]
-
Anhydrous Toluene
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION!) or RCA-1 Clean (5:1:1 DI H₂O:30% H₂O₂:NH₄OH)
-
Deionized (DI) water, Acetone, Isopropanol
-
Nitrogen or Argon gas source
-
Schlenk flask or sealed reaction vessel, oven, sonicator
Methodology:
-
Substrate Cleaning (Critical Step):
-
Sonicate slides in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic residues.
-
Rinse thoroughly with DI water.
-
Immerse the slides in freshly prepared Piranha solution or RCA-1 clean for 30-60 minutes to hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and explosive if mixed with organic solvents. Handle with extreme care in a fume hood with appropriate PPE).
-
Rinse extensively with DI water and dry under a stream of nitrogen.
-
Dry the slides in an oven at 120 °C for at least 2 hours to remove physisorbed water. Cool to room temperature in a desiccator.
-
-
Silanization Reaction:
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene in a Schlenk flask under a nitrogen atmosphere.
-
Place the cleaned, dried slides into the reaction vessel.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation. For a more robust layer, the reaction can be heated to 60 °C.
-
-
Post-Reaction Workup:
-
Remove the slides from the silane solution and rinse sequentially with anhydrous toluene, acetone, and isopropanol to remove any unbound silane.
-
Dry the slides under a stream of nitrogen.
-
-
Curing:
-
Bake the functionalized slides in an oven at 110-120 °C for 1 hour. This step drives the condensation reaction to completion, forming stable covalent siloxane bonds with the surface.
-
The slides are now ready for subsequent reactions at the terminal chloro-group.
-
Intermediate for Advanced Synthesis
The dual reactivity of this compound makes it a valuable intermediate in multi-step organic synthesis.[8] It can serve as a precursor for creating block copolymers or for synthesizing specialized molecules for biomedical applications, such as radiolabeled imaging agents.[2][3][6][7]
Application Example: Precursor for PET Ligands
In drug development and medical imaging, this compound has been used as a starting material to prepare ¹⁸F-radiolabeled organosilicon compounds.[2][6][7] The synthetic logic involves:
-
Reacting the silyl chloride end with a molecule of interest (e.g., a hypoxia-targeting agent like misonidazole) to form a stable ether or amide linkage.
-
The now-available chloropropyl group serves as a target for radiofluorination, where the chlorine is displaced by the [¹⁸F]fluoride ion in a nucleophilic substitution reaction. The presence of the silicon atom can influence the biodistribution and clearance properties of the final imaging agent.
Safe Handling and Storage
As a reactive chemical, proper handling of this compound is paramount for laboratory safety.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[2][3][4] It is irritating to the respiratory system.[4]
-
Moisture Sensitivity: It reacts rapidly with moisture, water, and protic solvents.[3][4] This reaction can release hydrogen chloride (HCl) gas, which is also corrosive.
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear suitable protective clothing, neoprene or nitrile rubber gloves, chemical goggles, and a face shield.[2][9]
-
Storage: Store in a tightly sealed container at room temperature in a dry, cool, and well-ventilated area under an inert atmosphere (nitrogen or argon).[1][3]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
Conclusion
This compound is more than just a chemical reagent; it is a versatile molecular tool that bridges the gap between inorganic surfaces and organic chemistry. Its well-defined, differential reactivity allows scientists to construct complex, functional architectures on surfaces and in solution. From creating advanced composite materials and high-performance adhesives to synthesizing next-generation medical imaging agents, its applications are extensive and continue to grow.[1][8] Mastery of its handling and a thorough understanding of its bifunctional nature are essential for any researcher aiming to leverage its full potential.
References
- ChemBK. (2024). chloro(3-chloropropyl)dimethyl-silan.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- American Elements. (n.d.). This compound.
- PubChem. (n.d.). (3-Chloropropyl)methoxydimethylsilane.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%.
- Gelest, Inc. (2015). Safety Data Sheet: 3-CHLOROPROPYLDIMETHYLMETHOXYSILANE, 95%.
- NIST. (n.d.). (3-Chloropropyl)trimethoxysilane.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. クロロ(3-クロロプロピル)ジメチルシラン technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chem-casts.com [chem-casts.com]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. escales | Virtual tour generated by Panotour [ub.edu]
- 9. gelest.com [gelest.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Chloro(3-chloropropyl)dimethylsilane: A Technical Guide to a Bifunctional Organosilane for Advanced Material Synthesis and Surface Engineering
Abstract
Chloro(3-chloropropyl)dimethylsilane is a versatile bifunctional organosilane compound characterized by two distinct reactive sites: a hydrolytically sensitive silicon-chlorine (Si-Cl) bond and a less reactive carbon-chlorine (C-Cl) bond at the terminus of a propyl chain. This unique structural arrangement allows for orthogonal chemical modifications, making it an invaluable reagent in diverse fields such as polymer chemistry, materials science, and biomedical engineering. This technical guide provides an in-depth exploration of the structure, properties, and reactivity of this compound. It further details its primary applications, supported by field-proven experimental protocols for surface modification, block copolymer synthesis, and as a precursor in the development of advanced diagnostic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this compound in their work.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₅H₁₂Cl₂Si, possesses a tetrahedral geometry around the central silicon atom.[1][2] The molecule's reactivity is dominated by the polar Si-Cl bond, which is highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. The propyl chain links this reactive silyl group to a terminal alkyl chloride, which is amenable to a different set of chemical transformations, typically nucleophilic substitution reactions.
Key Identifiers and Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 10605-40-0 | [1] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][2] |
| Molecular Weight | 171.14 g/mol | [1][2] |
| Appearance | Colorless liquid | [2][3] |
| Density | 1.046 g/mL at 20 °C | [1][3] |
| Boiling Point | 177-179 °C | [1][3] |
| Refractive Index (n20/D) | 1.450 | [1][3] |
| SMILES String | C(Cl)CCCCl | [1] |
| InChI Key | BJLJNLUARMMMLW-UHFFFAOYSA-N | [1] |
Structural Diagram
The structural formula of this compound is depicted below, highlighting the two distinct chlorine atoms.
Caption: Structure of this compound.
Reactivity Profile: A Tale of Two Chlorides
The utility of this compound stems from the differential reactivity of its two chlorine atoms. This allows for a stepwise, controlled functionalization.
The Silicon-Chlorine Bond: Gateway to Surface Anchoring and Polymerization
The Si-Cl bond is the more reactive of the two functional groups. It readily undergoes hydrolysis in the presence of atmospheric or surface-adsorbed water to form a silanol (Si-OH) group. This silanol is highly reactive and can condense with other silanols or with hydroxyl groups present on the surface of materials like glass, silica, and metal oxides to form stable siloxane (Si-O-Si or Si-O-Metal) bonds.[4] This reaction is the cornerstone of its use in surface modification. The hydrolysis of the Si-Cl bond releases hydrochloric acid (HCl) as a byproduct, necessitating appropriate safety measures.[5]
In the context of polymer synthesis, the Si-Cl bond can react with a living polymer anion, effectively terminating the polymerization while simultaneously introducing the 3-chloropropyl functional group at the polymer chain end. This "end-capping" strategy is a powerful tool for creating functional polymers and block copolymers.
The Carbon-Chlorine Bond: A Handle for Further Functionalization
The C-Cl bond on the propyl chain is a typical primary alkyl chloride. It is significantly more stable than the Si-Cl bond and does not react under the conditions used to hydrolyze the chlorosilyl group. This allows for the initial anchoring of the molecule to a surface or a polymer chain, leaving the chloropropyl group available for subsequent reactions. This C-Cl bond can then be targeted in classic nucleophilic substitution reactions (e.g., with amines, azides, thiols) to introduce a wide array of functionalities.
The logical flow of this two-step reactivity is illustrated below.
Caption: Synthesis of a diblock copolymer via a chlorosilane linker.
Field Insight: The choice of solvent is critical in these reactions. It must be able to solvate both polymer blocks without reacting with the living anionic species or the chlorosilane linker. Tetrahydrofuran (THF) is a common choice for such polymerizations. The stoichiometry must be carefully controlled to avoid the formation of homopolymer contaminants.
Precursor for Radiolabeled PET Ligands
This compound is a valuable starting material for the synthesis of silicon-containing prosthetic groups used in Positron Emission Tomography (PET) imaging. [1][4]The 3-chloropropyl group can be converted to other functionalities, such as an azide or an alkyne, for click chemistry, or it can be directly targeted for nucleophilic fluorination with [¹⁸F]fluoride. The presence of the silicon atom can modulate the pharmacokinetic properties of the resulting PET tracer.
-
Functional Group Transformation: The terminal chlorine of this compound is first converted to a better leaving group (e.g., tosylate or mesylate) or to a precursor for radiolabeling (e.g., an azide for subsequent click chemistry).
-
Radiolabeling: The precursor is then reacted with cyclotron-produced [¹⁸F]fluoride in a nucleophilic substitution reaction. This step is typically performed in an automated synthesis module to minimize radiation exposure.
-
Conjugation: The resulting ¹⁸F-labeled silicon-containing moiety is then conjugated to a biologically active molecule (e.g., a peptide or a small molecule drug) that targets a specific biological process or receptor in the body.
-
Purification and Formulation: The final radiolabeled conjugate is purified, typically by HPLC, and formulated in a biocompatible solution for in vivo administration.
This multi-step process allows for the efficient and site-specific incorporation of ¹⁸F into complex biomolecules for PET imaging applications.
Safety and Handling
As a reactive chlorosilane, this compound presents several hazards that must be managed with appropriate laboratory practices.
-
Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage. [1]It reacts with moisture to produce HCl gas, which is also corrosive and irritating to the respiratory system. [3]* Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [1]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.
-
Spills: Small spills can be neutralized with sodium bicarbonate before being absorbed onto an inert material and disposed of as chemical waste.
Conclusion
This compound is a powerful and versatile chemical tool for scientists and engineers. Its defining feature—the presence of two chlorine atoms with distinct reactivities—enables a wide range of controlled chemical modifications. From creating precisely engineered surfaces for biomedical devices to synthesizing advanced block copolymers with tailored properties, its applications are extensive and impactful. Understanding the fundamental principles of its reactivity and adhering to safe handling practices are key to successfully leveraging this compound in research and development.
References
- Papagiannopoulos, A., et al. (2020). Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers. Polymers, 12(9), 2056.
- ChemBK. (2024). chloro(3-chloropropyl)dimethyl-silan.
- ResearchGate. (2016). Reaction scheme for the surface modification with chlorosilanes representative for the diatomite.
- PubMed Central. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.
- PubMed. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0277023A2 - Process for preparing a hydrosilyation catalyst - Google Patents [patents.google.com]
- 3. JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Safe Handling of Chloro(3-chloropropyl)dimethylsilane (CAS: 10605-40-0)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety profile and handling requirements for Chloro(3-chloropropyl)dimethylsilane. As a bifunctional organosilane, this compound is a valuable intermediate in organic synthesis and materials science, utilized for creating advanced polymers, surface modifiers, and as a silane coupling agent.[1] Its utility, however, is predicated on its high reactivity, which necessitates a comprehensive understanding and strict adherence to safety protocols to mitigate the significant risks it presents. This document moves beyond a standard safety data sheet (SDS) to explain the chemical causality behind the hazards and to establish self-validating protocols for its safe use in a research and development environment.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a colorless liquid characterized by two reactive sites: a hydrolytically unstable silicon-chlorine bond and a less reactive carbon-chlorine bond on the propyl chain.[1] This dual functionality is key to its synthetic applications but also central to its hazard profile. The chlorosilane group reacts readily with moisture, making it highly sensitive to ambient conditions.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 10605-40-0 | [1][4][5] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][5][6] |
| Molecular Weight | 171.14 g/mol | [1][5][6] |
| Appearance | Colorless to light yellow clear liquid | [1][2][7] |
| Boiling Point | 177-179 °C (lit.) | [1][2][5] |
| Density | 1.046 g/mL at 20 °C (lit.) | [1][2][5] |
| Refractive Index | n20/D 1.450 (lit.) | [1][5] |
| Flash Point | 40 °C | [2][7] |
| Vapor Pressure | 42-534.3 Pa at 20-50 °C |[2][7] |
Caption: Chemical structure of this compound.
Section 2: Hazard Analysis and Reactivity Profile
The primary hazard of this compound stems from the reactivity of the chlorosilane functional group. It is classified as a corrosive material that causes severe skin burns and eye damage.[4][5] This is not merely an irritant effect; it is a destructive chemical reaction with biological tissue.
Causality of Corrosivity: The silicon-chlorine bond is highly susceptible to nucleophilic attack by water, including ambient moisture or water present in tissues. This hydrolysis reaction is rapid and exothermic, producing dimethyl(3-chloropropyl)silanol and, critically, hydrogen chloride (HCl) gas.[2][7] The localized generation of HCl is the direct cause of the severe corrosive damage to skin, eyes, and the respiratory tract.
Caption: Hydrolysis reaction leading to hazardous HCl formation.
Table 2: GHS Hazard Classification
| Pictogram | Class | Signal Word | Hazard Statement(s) | Source(s) |
|---|
|
ngcontent-ng-c4006390337="" class="ng-star-inserted">| Skin Corrosion 1B | Danger | H314: Causes severe skin burns and eye damage. |[5] | |
ngcontent-ng-c4006390337="" class="ng-star-inserted">| Acute Toxicity 4 (Oral) | Danger | H302: Harmful if swallowed. | | |
ngcontent-ng-c4006390337="" class="ng-star-inserted">| Aquatic Hazard (Acute 1 & Chronic 1) | Danger | H410: Very toxic to aquatic life with long lasting effects. | |
Incompatible Materials: Due to its reactivity, this compound must be stored away from:
-
Water, Alcohols, and Protic Solvents: Reacts rapidly to release HCl.[2][7]
-
Strong Acids and Bases: Can catalyze polymerization or other hazardous reactions.[8]
-
Strong Oxidizing Agents: Can lead to violent reactions.[8]
Section 3: Protocols for Safe Handling and Storage
A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment (PPE), is essential.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to prevent exposure. All work with this compound must be conducted within a certified chemical fume hood to manage vapor and potential HCl release.[9][10]
Required PPE Ensemble:
-
Eye/Face Protection: Tight-fitting chemical splash goggles and a full-face shield are mandatory.[2][5] The face shield is critical to protect against splashes of this highly corrosive liquid.
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton™). A double-gloving strategy (e.g., nitrile inner, heavier-duty outer) is recommended. Inspect gloves for integrity before each use.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. An impervious chemical-resistant apron should be worn over the lab coat.[8]
-
Respiratory Protection: While a fume hood is the primary control, a respirator with an appropriate cartridge (e.g., Type ABEK for organic vapors and acid gases) should be available for emergency situations like a large spill.[5]
Caption: Hierarchy of controls for managing chemical risk.
Standard Operating Procedure for Handling
This protocol is a self-validating system; deviation from any step compromises the entire safety envelope.
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don the complete PPE ensemble as described in Section 3.1.
-
Prepare the work area by removing all incompatible materials and clutter.
-
Ensure an emergency eyewash and safety shower are accessible and unobstructed. .
-
-
Aliquotting and Transfer:
-
The primary container should be opened only within the fume hood.
-
Use dry, inert gas (e.g., argon or nitrogen) to blanket the reagent, minimizing contact with ambient moisture.
-
Use clean, dry glass syringes or cannulas for liquid transfer.
-
Dispense the required amount into a tared, dry reaction vessel.
-
Securely close both the primary container and the reaction vessel immediately after transfer. .
-
-
Post-Handling:
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions: Store in a cool, dry, well-ventilated area designated for corrosive materials.[4][9]
-
Container: Keep the container tightly sealed to prevent moisture ingress.[4][10] The use of a desiccator cabinet is recommended.
-
Segregation: Store away from all incompatible materials, particularly water, bases, and oxidizing agents.[8]
-
Security: The storage area should be locked and accessible only to authorized personnel.[4]
Section 4: Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
First Aid Measures
The guiding principle is immediate, copious irrigation and prompt medical attention.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek emergency medical help immediately.[4][11]
-
Skin Contact: Do not hesitate. Immediately flush the affected skin with large amounts of water for at least 15-20 minutes while simultaneously removing all contaminated clothing and shoes.[4][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4][11] Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. [4][11] Never give anything by mouth to an unconscious person. Call a poison control center or seek emergency medical help immediately.[9]
Accidental Release and Spill Containment
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Isolate: Restrict access to the spill area. Remove all ignition sources.[4][9]
-
Ventilate: Ensure the fume hood is operating or increase ventilation to the area if safe to do so.
-
Protect: Don the full PPE ensemble, including respiratory protection if necessary.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent rated for corrosive chemicals. DO NOT USE WATER or combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container using non-sparking tools.[4][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.[4]
Fire-Fighting Protocol
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][9]
-
Unsuitable Media: Do not use a direct stream of water, as this will react with the material and worsen the situation. Water mist may be used cautiously to cool nearby containers.[8]
-
Specific Hazards: Containers can rupture or explode when heated.[8] Fire will produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and silicon oxides.[8][10]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][9]
Section 5: Disposal Considerations
This compound and any materials contaminated with it are considered hazardous waste.
-
Waste Classification: Users must comply with all federal, state, and local regulations for hazardous waste classification and disposal.[10]
-
Procedure:
-
Do not dispose of this chemical down the drain or in general waste.[4]
-
Collect waste in designated, properly labeled, and sealed containers.
-
Arrange for disposal through a licensed chemical waste disposal company.[4][9]
-
Contaminated packaging must also be treated as hazardous waste and disposed of accordingly.[4]
-
Conclusion
This compound is a powerful synthetic tool whose utility is matched by its significant hazards. Its corrosive and water-reactive nature demands a disciplined and informed approach to safety. By understanding the chemical principles behind its reactivity and adhering strictly to the engineering controls, personal protective measures, and emergency protocols detailed in this guide, researchers can effectively mitigate the risks and utilize this compound with a high degree of safety.
References
- Chemcasts. Thermophysical Properties of this compound. [Link]
- ChemBK. chloro(3-chloropropyl)dimethyl-silan. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. labproinc.com [labproinc.com]
- 4. echemi.com [echemi.com]
- 5. This compound technical, = 95 GC 10605-40-0 [sigmaaldrich.com]
- 6. chem-casts.com [chem-casts.com]
- 7. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. cfmats.com [cfmats.com]
- 10. aksci.com [aksci.com]
- 11. echemi.com [echemi.com]
- 12. This compound | 10605-40-0 | TCI AMERICA [tcichemicals.com]
Introduction: Defining a Key Bifunctional Intermediate
An In-depth Technical Guide to the Boiling Point of Chloro(3-chloropropyl)dimethylsilane
Authored for Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 10605-40-0) is a versatile organosilicon compound distinguished by its dual reactivity.[1] Possessing two chlorine atoms attached to different parts of the molecule—one directly to the silicon atom and another at the terminus of a propyl chain—it serves as a pivotal intermediate in a wide array of chemical syntheses. Its unique structure allows it to act as a bridge between organic and inorganic materials, making it invaluable as a silane coupling agent, a precursor for surface modification, and a building block in the synthesis of complex molecules, including block copolymers and radiolabeled ligands for Positron Emission Tomography (PET).[1][2][3]
This guide provides a comprehensive examination of a fundamental physical property of this compound: its boiling point. Understanding the boiling point is not merely an academic exercise; it is critical for purification, process control, safety, and predicting behavior in various reaction conditions. We will explore the theoretical underpinnings that determine its boiling point, present detailed protocols for its experimental verification, and discuss the safety and handling considerations essential for laboratory professionals.
Core Physicochemical Properties
A substance's boiling point is intrinsically linked to its other physical and chemical characteristics. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 10605-40-0 | [1][2][4][5][6] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][4][5][6] |
| Molecular Weight | 171.14 g/mol | [1][2][4][6] |
| Boiling Point | 177-179 °C (at atmospheric pressure) | [1][2][5][7] |
| Normal Boiling Temp. | 179 °C | [4] |
| Density | 1.046 g/mL at 20 °C | [1][2][5][7] |
| Refractive Index (n20/D) | 1.450 | [1][2][7] |
| Appearance | Colorless to light yellow liquid | [1][5][7] |
| Purity (Typical) | ≥95% (GC) | [1][2] |
Theoretical Framework of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure surrounding it, leading to the transition from the liquid to the gas phase.[8][9] For this compound, several molecular factors collectively determine its relatively high boiling point of 177-179 °C.
-
Molecular Weight and van der Waals Forces: With a molecular weight of 171.14 g/mol , the molecule has a significant electron cloud.[1][2] This leads to substantial London dispersion forces—temporary induced dipoles—which are a key component of the overall intermolecular attractions that must be overcome for the liquid to boil.[9]
-
Polarity and Dipole-Dipole Interactions: The presence of two highly electronegative chlorine atoms creates permanent dipoles in the C-Cl and Si-Cl bonds. These polar bonds result in dipole-dipole interactions between adjacent molecules, adding to the energy required to separate them into the vapor phase.
-
Influence of External Pressure: The boiling point is directly dependent on the ambient pressure.[8] The literature value of 177-179 °C is the normal boiling point, measured at standard atmospheric pressure (1.01325 bar).[4] In a laboratory setting under vacuum, the boiling point will be significantly lower. This relationship is crucial for vacuum distillation, a common technique for purifying high-boiling, thermally sensitive compounds.
Experimental Determination of Boiling Point
Accurate experimental determination of the boiling point serves two primary functions: confirming the identity of the substance and assessing its purity.[8] A pure compound will typically boil over a narrow range of 1-2 °C, whereas impurities will cause the boiling to occur over a wider range.[8][9] Two standard laboratory methods are presented below.
Method 1: Simple Distillation
This method is ideal when a larger volume of the compound (>5 mL) is available and purification is also a goal. The principle is to heat the liquid to its boiling point, condense the resulting vapor, and collect the purified liquid (distillate) while monitoring the vapor temperature.
Protocol for Simple Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus as shown in the diagram below. Place 10-15 mL of this compound and a few boiling chips or a magnetic stir bar into the distilling flask.
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
-
Heating: Gently and uniformly heat the distilling flask using a heating mantle.
-
Data Collection: As the liquid boils and vapor condenses, record the temperature at which the distillate is collected at a steady rate (e.g., one drop per second). This stable temperature is the boiling point.
-
Record Pressure: Record the ambient barometric pressure, as this directly affects the measured boiling point.
Causality and Validation: The system is self-validating because a pure compound will exhibit a stable temperature plateau during distillation. Fluctuations or a wide boiling range indicate the presence of impurities. The use of boiling chips prevents bumping and superheating, ensuring a smooth and accurate reading.
Caption: Workflow for boiling point determination via simple distillation.
Method 2: Thiele Tube Method
This microscale method is highly efficient for determining the boiling point with a very small amount of sample (<0.5 mL). It relies on observing the equilibrium between the liquid and its vapor in a confined space.
Protocol for Thiele Tube Method
-
Sample Preparation: Attach a small glass vial (e.g., a Durham tube) containing 0.2-0.3 mL of this compound to a thermometer using a rubber band.
-
Capillary Tube Insertion: Place a melting-point capillary tube, sealed end up, into the liquid sample.
-
Apparatus Setup: Clamp the thermometer assembly in a Thiele tube filled with high-boiling mineral oil, ensuring the sample vial is fully immersed.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or heating gun. The design of the tube ensures uniform heat circulation.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.
-
Cooling and Measurement: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. This signifies the point where the external pressure just overcomes the vapor pressure of the sample.
Causality and Validation: This method directly measures the temperature at which vapor pressure equals the surrounding (atmospheric) pressure. The moment the liquid re-enters the capillary, it confirms this equilibrium has been reached. Repeating the heating and cooling cycle can validate the reproducibility of the measurement.
Caption: Assembly for microscale boiling point determination using a Thiele tube.
Safety and Handling: A Critical Overview
This compound is a corrosive and moisture-sensitive compound that demands careful handling in a controlled laboratory environment.
Hazard Profile
| Hazard Type | GHS Information | Source(s) |
| Pictogram | GHS05 (Corrosion) | [2][7] |
| Signal Word | Danger | [2][7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][7] |
| Precautionary Codes | P280, P303+P361+P353, P305+P351+P338, P405 | [2][7] |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the compound. Work should be conducted exclusively within a chemical fume hood.[2][5]
-
Moisture Sensitivity: The Si-Cl bond is highly susceptible to hydrolysis. The compound reacts rapidly with water, moisture, and protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[5][7] Therefore, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a dry, cool place.[7]
-
Spill and First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] Contaminated clothing should be removed and washed before reuse.[10]
Conclusion: An Essential Parameter for a Versatile Reagent
The boiling point of this compound, documented at 177-179 °C, is a defining characteristic that reflects its molecular weight and polar nature. This physical constant is not just a data point but a crucial parameter for its purification by distillation, a key indicator of its purity, and a necessary consideration for its safe handling and application in synthesis. Whether it is being used to create advanced polymers, modify surfaces to alter their properties, or synthesize targeted molecules for medical imaging, a thorough understanding of its boiling point is fundamental to achieving successful and reproducible scientific outcomes.[1][3]
References
- Thermophysical Properties of this compound. Chemcasts. [Link]
- This compound. Chemplasa. [Link]
- Dichloro(3-chloropropyl)
- chloro(3-chloropropyl)dimethyl-silan. ChemBK. [Link]
- This compound Properties vs Pressure | Density, Cp, Viscosity. Chemcasts. [Link]
- Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%. Cole-Parmer. [Link]
- (3-Chloropropyl)methoxydimethylsilane | C6H15ClOSi | CID 87490. PubChem. [Link]
- 3-chloropropyldimethylmethoxysilane, 95%. Gelest, Inc. [Link]
- Estimating the Physical Properties of Organosilicon Chemicals. Molecular Knowledge Systems. [Link]
- What is the boiling point of SiH4 (silane), and how is it determined? Proprep. [Link]
- 6.
- Determination of melting and boiling points. University of Technology, Iraq. [Link]
- EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. University of Technology, Iraq. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-氯丙基二甲基氯硅烷 technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. chem-casts.com [chem-casts.com]
- 5. chembk.com [chembk.com]
- 6. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 8. alnoor.edu.iq [alnoor.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. echemi.com [echemi.com]
Chloro(3-chloropropyl)dimethylsilane density
An In-depth Technical Guide to the Density of Chloro(3-chloropropyl)dimethylsilane
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the density of this compound (CAS No. 10605-40-0). As a bifunctional organosilane, this compound is a critical intermediate in the synthesis of advanced materials, including specialty polymers and PET ligands for medical imaging.[1][2][3] An accurate understanding of its physical properties, particularly its density, is fundamental to its effective application in both research and industrial settings.
Core Physicochemical Characteristics
This compound is a colorless liquid known for its dual reactivity, stemming from the chlorosilane group and the terminal chloroalkyl group.[4] This structure allows it to act as a versatile building block and coupling agent.[4][5] Its fundamental properties are summarized below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10605-40-0 | [1][4] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][4] |
| Molecular Weight | 171.14 g/mol | [1][4] |
| Density | 1.046 g/mL at 20 °C | [1][6] |
| 1.005 g/mL (1005.37 kg/m ³) at 25 °C | [7] | |
| 1.009 g/mL (Temperature not specified) | [2][8] | |
| 1.05 g/mL (Temperature not specified) | [9] | |
| Boiling Point | 177-179 °C | [1][4][6] |
| Refractive Index | n20/D 1.450 | [1][4] |
| Appearance | Colorless Liquid | [2][4] |
| Purity | ≥95% (GC) | [1][4] |
Note: The density of a liquid is temperature-dependent. The slight variations reported in the literature underscore the importance of standardized measurement conditions.
Caption: Molecular structure of this compound.
The Scientific Imperative of Density
Density (ρ), defined as mass per unit volume, is more than a simple physical constant; it is a critical parameter that validates purity and informs practical application.[10] For a Senior Application Scientist, an accurate density value is indispensable for several reasons:
-
Purity Verification: A deviation from the established density of a pure substance is a primary indicator of contamination or degradation.[11] Adulteration with a less dense solvent or side-product will result in a lower measured density, and vice-versa. This makes density a first-line quality control check upon receiving a new batch of material.
-
Stoichiometric Accuracy: In chemical synthesis, reactants are often measured by volume for convenience. Accurate density values are essential for converting a required mass of this compound into the precise volume needed for a reaction, ensuring correct molar ratios and optimizing reaction yields.
-
Process and Formulation Engineering: In industrial applications such as the formulation of coatings, adhesives, or composite materials, density governs the material's behavior in mixing, pumping, and spraying systems.[4][5] It is also crucial for creating homogenous and stable formulations where components are blended by volume.
Protocol for Experimental Density Determination
To ensure the highest fidelity of data, a standardized experimental protocol is necessary. The pycnometer method is a highly accurate and reliable gravimetric technique for determining the density of liquids.[11]
Methodology: Density Determination via Pycnometry
This protocol provides a self-validating system for obtaining a precise density measurement. The causality behind each step is critical for ensuring accuracy.
-
Preparation and Calibration:
-
Step 1.1: Select a pycnometer of a known, certified volume (e.g., 25 mL).
-
Step 1.2: Clean the pycnometer and its stopper thoroughly with a suitable solvent (e.g., acetone), followed by deionized water.
-
Step 1.3: Dry the pycnometer completely in an oven at 105 °C for at least one hour and allow it to cool to ambient temperature in a desiccator. Causality: Any residual solvent or moisture will add mass, leading to an inaccurate reading.
-
-
Measurement:
-
Step 2.1: Using a calibrated analytical balance, weigh the empty, dry pycnometer with its stopper. Record this mass as m₁ .
-
Step 2.2: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Step 2.3: Place the filled pycnometer in a temperature-controlled water bath set to a standard temperature, typically 20.0 °C or 25.0 °C. Allow it to equilibrate for at least 20 minutes. Causality: Density is a function of temperature; this step ensures the measurement is performed at a defined and stable temperature.
-
Step 2.4: Insert the stopper firmly. The capillary in the stopper will allow excess liquid, expanded due to thermal equilibration, to escape. Carefully wipe the exterior of the pycnometer dry.
-
Step 2.5: Weigh the filled pycnometer. Record this mass as m₂ .
-
-
Calculation:
-
Step 3.1: Calculate the mass of the this compound sample: m_sample = m₂ - m₁ .
-
Step 3.2: Calculate the density (ρ) using the known volume (V) of the pycnometer: ρ = m_sample / V .
-
Step 3.3: Repeat the measurement at least three times to ensure reproducibility and report the average density.
-
Caption: Experimental workflow for density determination using a pycnometer.
Factors Influencing Density
The density of this compound is not an absolute constant but is influenced by several external factors.
Caption: Key factors influencing the density of a liquid chemical.
-
Temperature: This is the most significant factor. For most liquids, including this compound, density decreases as temperature increases. The added thermal energy causes the molecules to move more vigorously, increasing the average intermolecular distance and thus expanding the liquid's volume for a given mass.
-
Purity: As previously discussed, impurities will alter the bulk density. The presence of lower-density contaminants (e.g., residual synthesis solvents) will decrease the measured density, while higher-density impurities (e.g., polymerization byproducts) will increase it.
-
Pressure: While critically important for gases, the effect of pressure on the density of liquids is minimal under standard laboratory conditions.[12] Significant pressure is required to compress a liquid and cause a measurable increase in its density.
Safety and Handling for Accurate Measurement
This compound is classified as a corrosive substance and is sensitive to moisture.[1][6] Proper handling is paramount not only for personal safety but also for maintaining the integrity of the sample for accurate density measurement.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the compound.[1][13]
-
Moisture Sensitivity: The chlorosilane moiety reacts rapidly with water or atmospheric moisture. This hydrolysis not only degrades the compound but also alters its chemical composition and, consequently, its density. All handling should be done in a dry environment, and containers should be kept tightly sealed.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors, which can cause respiratory irritation.[13][14]
By adhering to these safety protocols, the scientist ensures that the sample's purity is maintained, which is a prerequisite for any accurate physical property measurement.
References
- Thermophysical Properties of this compound. Chemcasts. [Link]
- This compound Properties vs Pressure | Density, Cp, Viscosity. Chemcasts. [Link]
- chloro(3-chloropropyl)dimethyl-silan. ChemBK. [Link]
- Measuring Density with Labor
- This compound. PrecisionFDA. [Link]
- The Density of Liquids and Solids (Experiment). Chemistry LibreTexts. [Link]
- Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%. Cole-Parmer. [Link]
- MEASUREMENT OF DENSITY. CUNY Bronx. [Link]
- Experiment No.
- This compound. Chem-Impex (via Google Shopping).
- Bellas V and Rehahn M. Universal methodology for block copolymer synthesis.
- 3-chloropropyldimethylmethoxysilane, 95% Safety D
- This compound. Chem-Impex (via Google Shopping).
Sources
- 1. クロロ(3-クロロプロピル)ジメチルシラン technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. chembk.com [chembk.com]
- 7. chem-casts.com [chem-casts.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. labproinc.com [labproinc.com]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. mt.com [mt.com]
- 12. chem-casts.com [chem-casts.com]
- 13. gelest.com [gelest.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Versatile Bifunctional Building Block: A Technical Guide to Chloro(3-chloropropyl)dimethylsilane for Advanced Scientific Research
Introduction: Decoding a Key Organosilane Reagent
Chloro(3-chloropropyl)dimethylsilane is a versatile organosilicon compound that serves as a crucial intermediate in the synthesis of a wide array of functionalized silanes.[1][2] Its unique bifunctional nature, possessing both a reactive chlorosilyl group and a readily displaceable chloroalkyl group, makes it an invaluable tool for researchers and scientists in materials science, nanotechnology, and drug development.[2] This guide provides an in-depth technical overview of this compound, encompassing its various synonyms, physicochemical properties, synthesis, and key applications, with a particular focus on its utility for professionals in drug discovery and development.
This compound is known by a variety of synonyms, which are important to recognize when searching scientific literature and chemical supplier databases.
Synonyms:
-
3-(chlorodimethylsilyl)propyl chloride[5]
-
3-chloro-n-propyldimethylchlorosilane[5]
-
1-(Dimethylchlorosilyl)-3-chloropropane[4]
-
chloro-(3-chloropropyl)-dimethylsilane[5]
-
3-DIMETHYLCHLOROSILYL-1-CHLOROPROPANE[6]
Physicochemical Properties and Identification
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 10605-40-0 | [1][2][3][5] |
| Molecular Formula | C5H12Cl2Si | [1][2][5][7] |
| Molecular Weight | 171.14 g/mol | [1][2][5][7] |
| Appearance | Colorless to light yellow liquid | [1][4][5] |
| Density | 1.046 g/mL at 20 °C | [1][3][4] |
| Boiling Point | 177-179 °C | [1][3][4] |
| Refractive Index | n20/D 1.450 | [1][3][4] |
| Flash Point | 61 °C | [5] |
| InChI Key | BJLJNLUARMMMLW-UHFFFAOYSA-N | [3][7] |
| SMILES | C(Cl)CCCCl | [3][7] |
Synthesis of this compound
The primary industrial synthesis of chloropropyl-functionalized silanes involves the hydrosilylation of allyl chloride with a suitable hydrosilane.[8][9][10] In the case of this compound, the reaction would conceptually involve the addition of dimethylchlorosilane to allyl chloride. However, the more common industrial route involves the synthesis of a related precursor, 3-chloropropyltrichlorosilane, via the hydrosilylation of allyl chloride with trichlorosilane, often using a platinum or rhodium catalyst.[8][9][10] This can then be followed by methylation to obtain the desired dimethyl derivative.
The direct synthesis using dimethylchlorosilane is also feasible. The general reaction scheme is as follows:
Caption: Hydrosilylation of allyl chloride with dimethylchlorosilane.
Key Applications in Research and Development
The dual reactivity of this compound makes it a versatile building block for a range of applications, from materials science to the life sciences.
Intermediate in the Synthesis of Functionalized Silanes
This compound is a key intermediate in the production of other valuable organosilicon compounds.[2] The chlorosilyl group is readily hydrolyzed or alcoholyzed to form silanols or alkoxysilanes, respectively. The chloroalkyl group can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and cyanides, to introduce a wide range of functionalities.
Surface Modification of Nanoparticles for Drug Delivery
The ability to functionalize surfaces is a cornerstone of nanotechnology and has significant implications for drug delivery systems. This compound can be used to modify the surface of inorganic nanoparticles, such as silica or iron oxide, to improve their dispersibility in organic media and to provide a reactive handle for the attachment of drug molecules or targeting ligands.[11][12]
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol describes a general procedure for the functionalization of silica nanoparticles with this compound.
Materials:
-
Silica nanoparticles (SiNPs)
-
This compound
-
Anhydrous toluene
-
Triethylamine (optional, as an acid scavenger)
-
Methanol
-
Deionized water
-
Centrifuge
-
Ultrasonic bath
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Activation of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120 °C overnight to remove adsorbed water.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), disperse the dried silica nanoparticles in anhydrous toluene using an ultrasonic bath for 15-30 minutes to ensure a homogeneous suspension.
-
Silanization: To the stirred suspension, add this compound (typically 1-5% w/w with respect to the silica nanoparticles). If desired, add an equivalent of triethylamine to neutralize the HCl byproduct.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours with vigorous stirring.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the suspension to pellet the functionalized nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in fresh toluene.
-
Repeat the centrifugation and washing steps two more times with toluene, followed by two washes with methanol to remove any unreacted silane and byproducts.
-
-
Drying: Dry the functionalized silica nanoparticles under vacuum at 60-80 °C to a constant weight.
-
Characterization: The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and elemental analysis.
Caption: Workflow for the surface modification of silica nanoparticles.
Synthesis of Precursors for PET Ligands
In the field of medical imaging, Positron Emission Tomography (PET) is a powerful diagnostic tool. The development of novel PET radiotracers is an active area of research. This compound has been identified as a useful starting material for the synthesis of precursors for 18F-radiolabeled organosilicon compounds, which can be used as PET ligands.[3][5][13] The silicon atom can serve as a "placeholder" for the radioactive fluorine-18 isotope.
Preparation of Quaternary Ammonium Silanes with Antimicrobial Properties
Quaternary ammonium compounds are well-known for their antimicrobial properties. By reacting this compound with a tertiary amine, a quaternary ammonium silane can be synthesized.[14][15][16] These compounds can then be used to create antimicrobial surfaces on various materials. The silane group allows for covalent attachment to surfaces like glass, ceramics, and textiles, providing long-lasting antimicrobial activity.[1][16]
Experimental Protocol: Synthesis of a Quaternary Ammonium Silane
This protocol outlines the synthesis of a quaternary ammonium silane by reacting this compound with a tertiary amine.
Materials:
-
This compound
-
N,N-Dimethyldodecylamine (or another tertiary amine)
-
Anhydrous acetonitrile (or another suitable polar aprotic solvent)
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N,N-dimethyldodecylamine in anhydrous acetonitrile under an inert atmosphere.
-
Addition of Silane: Slowly add an equimolar amount of this compound to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or NMR spectroscopy.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by washing with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, followed by drying under vacuum.
-
-
Characterization: The structure of the synthesized quaternary ammonium silane can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Caption: Synthesis of a quaternary ammonium silane.
Spectroscopic Data and Characterization
Accurate characterization of this compound is crucial for quality control and for confirming its presence in reaction mixtures.
Mass Spectrometry:
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.[17][18][19] The molecular ion peak cluster will show peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, corresponding to the presence of two 35Cl atoms, one 35Cl and one 37Cl atom, and two 37Cl atoms, respectively.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the silicon atom and the methylene protons of the propyl chain. The chemical shifts will be influenced by the electronegative chlorine atoms.
-
13C NMR: The carbon NMR spectrum will show signals for the two methyl carbons and the three carbons of the propyl chain.
Note: Specific chemical shift values can vary depending on the solvent and instrument used. It is always recommended to consult reference spectra when available.
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling.[3][4][6][20][21][22]
-
Hazards: Causes severe skin burns and eye damage.[3][6] It is also flammable.[6] The compound is sensitive to moisture and will react with water, protic solvents, and atmospheric humidity to release hydrochloric acid (HCl).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat.[3][6][20] Work in a well-ventilated fume hood.[6][20]
-
Handling: Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[6] Use only non-sparking tools and take precautionary measures against static discharge.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][21] If inhaled, move to fresh air.[6] If ingested, do not induce vomiting and seek immediate medical attention.[6]
Conclusion
This compound is a highly valuable and versatile bifunctional reagent for researchers in both academia and industry. Its ability to act as a precursor to a wide range of functionalized silanes makes it an essential tool in the development of advanced materials, including surface-modified nanoparticles for drug delivery and antimicrobial coatings. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable scientists and drug development professionals to fully harness the potential of this important chemical building block.
References
- Chem-Impex. This compound.
- Gelest, Inc. (2015-07-01). Safety Data Sheet: 3-CHLOROPROPYLDIMETHYLCHLOROSILANE.
- Gelest, Inc. (2015-10-05). Safety Data Sheet: 3-CHLOROPROPYLDIMETHYLMETHOXYSILANE, 95%.
- ResearchGate. Synthesis and Characterization of Quaternary Ammonium Polyether Blocked Polysiloxane.
- ChemBK. chloro(3-chloropropyl)dimethyl-silan. (2024-04-10).
- MDPI. (2019-04-13). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
- PubChem. Chloro-isopropyl-dimethylsilane.
- PubMed. Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents.
- TÜBİTAK Academic Journals. (2023-12-29). Synthesis of silane- and quaternary ammonium-bearing copolymers and application as a coating resin on cotton fabric.
- ResearchGate. Synthesis of aminosilanes starting with chlorosilanes and amines.
- PMC. (2021-05-11). Selective hydrosilylation of allyl chloride with trichlorosilane.
- Philippine Journal of Science. Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textiles.
- Google Patents. Method for preparing aminoalkyl silanes.
- PubMed. (2021-05-11). Selective hydrosilylation of allyl chloride with trichlorosilane.
- PubChemLite. This compound (C5H12Cl2Si).
- Fisher Scientific. This compound 96.0+%, TCI America™.
- ResearchGate. (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane.
- PubMed. (2010-06-25). The synthesis of chloropropyl-functionalized silica hybrid monolithic column with modification of N,N-dimethyl-N-dodecylamine for capillary electrochromatography separation.
- ResearchGate. Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry.
- Google Patents. Method of making 3-halopropyltrihalosilanes by hydrosilylation.
- Google Patents. Method for producing 3-chloropropyltrimethoxysilane.
- Google Patents. PROCEDURE FOR CONTINUOUS QUATERNIZATION OF TERTIARY AMINES WITH A RENT HALOGENURE.
- YouTube. (2023-11-18). Chloro pattern in Mass Spectrometry.
- YouTube. (2023-10-23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
- Google Patents. Method for preparing chloro silane.
- YouTube. (2023-01-26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides.
Sources
- 1. Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound technical, = 95 GC 10605-40-0 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. gelest.com [gelest.com]
- 7. PubChemLite - this compound (C5H12Cl2Si) [pubchemlite.lcsb.uni.lu]
- 8. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. gelest.com [gelest.com]
- 21. fishersci.com [fishersci.com]
- 22. Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Compatibility of Chloro(3-chloropropyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to preface this guide with a critical advisory: Chloro(3-chloropropyl)dimethylsilane is a reactive and corrosive chemical that demands meticulous handling and an informed approach to material selection. This document is crafted to provide a comprehensive understanding of its chemical compatibility, moving beyond mere data points to elucidate the underlying chemical principles that govern its interactions. The protocols and recommendations herein are designed to be self-validating, empowering you to ensure the integrity of your experiments and the safety of your laboratory environment.
Introduction to this compound: A Molecule of Dual Reactivity
This compound (CAS Number 10605-40-0) is a bifunctional organosilane compound featuring two distinct reactive sites: a chlorosilyl group and a chloropropyl group.[1] This unique structure makes it a versatile reagent in a multitude of applications, including its use as a silane coupling agent for composite materials, for surface modification of glass, metals, and ceramics to impart hydrophobicity, and as an intermediate in the synthesis of more complex organosilicon compounds.[1] Its molecular formula is C₅H₁₂Cl₂Si, and it presents as a colorless liquid with a boiling point of 177-179 °C.
The presence of the silicon-chlorine (Si-Cl) bond renders the molecule highly susceptible to nucleophilic attack, particularly by protic species. This reactivity is the cornerstone of its utility but also the primary driver of its incompatibility with a wide range of common laboratory materials.
The Chemistry of Incompatibility: Understanding the "Why"
The chemical behavior of this compound is dominated by the high reactivity of the Si-Cl bond. This bond is readily cleaved by nucleophiles, most notably water, leading to a cascade of reactions that can compromise experimental integrity and pose significant safety hazards.
Hydrolysis: The Primary Incompatibility Concern
The most significant chemical incompatibility of this compound is its rapid and exothermic reaction with water.[2][3] This hydrolysis reaction proceeds via a nucleophilic substitution mechanism at the silicon center, where a water molecule attacks the electrophilic silicon atom, leading to the displacement of the chloride ion.[4][5] The immediate products are a silanol and hydrochloric acid (HCl).[2]
The reaction can be summarized as follows:
(CH₃)₂Si(Cl)(CH₂CH₂CH₂Cl) + H₂O → (CH₃)₂Si(OH)(CH₂CH₂CH₂Cl) + HCl
The generated hydrochloric acid is corrosive and can further catalyze the condensation of the newly formed silanol groups, leading to the formation of siloxane oligomers or polymers and the liberation of more water, which can perpetuate the hydrolysis cycle.[2]
Caption: Hydrolysis of this compound.
The rate of hydrolysis is influenced by several factors, including:
-
Water Concentration: Higher concentrations of water lead to a faster reaction rate.
-
Temperature: Increased temperature accelerates the hydrolysis reaction.[6]
-
pH: The reaction is catalyzed by both acids and bases.[7]
The generation of corrosive HCl gas and the potential for rapid pressure buildup in sealed containers make the exclusion of moisture a critical safety and handling requirement.
Reactions with Other Nucleophiles
Beyond water, this compound will react vigorously with other protic and nucleophilic compounds. These reactions follow a similar SN2-type mechanism at the silicon center.[8][9][10]
-
Alcohols: Alcohols react to form alkoxysilanes and HCl. This reaction is often used intentionally in synthesis but is a significant incompatibility concern for storage and handling.
-
Amines: Amines readily react to form aminosilanes and HCl. The HCl will then typically react with excess amine to form an ammonium salt.
These reactions are generally exothermic and produce corrosive byproducts, necessitating the avoidance of contact with these classes of compounds during storage and in experimental setups where the integrity of the silane is paramount.
Incompatible Materials of Construction
The corrosive nature of this compound, and more importantly its hydrolysis byproduct, hydrochloric acid, dictates careful selection of compatible materials for storage containers, transfer lines, and reaction vessels.
| Material Category | Compatible Materials | Incompatible Materials | Rationale for Incompatibility |
| Plastics | Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), Fluorinated ethylene propylene (FEP) | Polyethylene (PE), Polypropylene (PP), Polyvinyl chloride (PVC), Polyamide (Nylon), Polycarbonate (PC), Acrylonitrile butadiene styrene (ABS) | Susceptible to attack by the chlorinated structure and the corrosive HCl byproduct of hydrolysis. Can lead to swelling, discoloration, cracking, and leaching of plasticizers.[11] |
| Elastomers | Perfluoroelastomers (FFKM, e.g., Kalrez®)[12][13][14][15][16] | Fluoroelastomers (FKM, e.g., Viton®), Ethylene Propylene Diene Monomer (EPDM), Silicone, Buna-N (Nitrile) | Swelling, degradation, and loss of mechanical properties upon exposure to the silane and its byproducts. FFKM offers broad chemical resistance.[12] |
| Metals | Hastelloy C-276, Tantalum | Stainless Steel (304, 316), Carbon Steel, Aluminum, Copper, Brass, Bronze | Prone to corrosion by HCl generated during hydrolysis. Stainless steel may show some initial resistance but is not recommended for long-term storage or handling.[17][18][19] |
| Glass | Borosilicate Glass 3.3 | Soda-lime glass | Borosilicate glass offers excellent resistance to both the silane and acidic conditions.[19][20] Soda-lime glass is more susceptible to acid attack. |
Note: This table provides general guidance. It is crucial to perform specific compatibility testing for your application, especially under the actual conditions of use (e.g., elevated temperatures).
A Self-Validating Protocol for Material Compatibility Testing
To ensure the integrity of your research and maintain a safe laboratory environment, it is essential to validate the compatibility of any new material that will come into contact with this compound. The following protocol is designed as a self-validating system, incorporating control samples and multiple analytical techniques to provide a comprehensive assessment of material compatibility. This protocol is adapted from ASTM D543 and ASTM G31 standards for plastics and metals, respectively, with specific considerations for the reactive nature of chlorosilanes.[20]
Experimental Workflow
Caption: Experimental workflow for material compatibility testing.
Step-by-Step Methodology
Objective: To determine the compatibility of a material with this compound by observing changes in physical and chemical properties.
Materials:
-
Material coupons of known dimensions and surface area
-
This compound (high purity)
-
Anhydrous inert solvent (e.g., toluene, hexane)
-
Inert gas (Nitrogen or Argon)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Calipers
-
High-resolution camera
-
(Optional) FTIR or Raman spectrometer, GC-MS, ICP-MS
Procedure:
-
Material Preparation:
-
Cut at least three coupons of the material to be tested into uniform, measurable dimensions (e.g., 1 cm x 3 cm).
-
Clean the coupons with a suitable solvent to remove any surface contaminants and dry thoroughly.
-
For metallic coupons, follow the cleaning and preparation procedures outlined in ASTM G31.[21]
-
-
Initial Characterization:
-
Measure and record the initial mass of each coupon to at least four decimal places.
-
Measure and record the initial dimensions (length, width, thickness) of each coupon.
-
Take high-resolution photographs of the surface of each coupon.
-
(Optional) Obtain an initial surface spectrum (FTIR-ATR or Raman) of a representative coupon.
-
-
Exposure:
-
In a glovebox or under a steady stream of inert gas, place one coupon into a clean, dry glass vial.
-
Add a sufficient volume of this compound to completely immerse the coupon.
-
Seal the vial tightly with a PTFE-lined cap.
-
Prepare a control vial with a coupon of the same material immersed in an anhydrous, inert solvent.
-
Prepare a blank vial containing only the this compound.
-
-
Incubation:
-
Place the vials in a location with a stable, controlled temperature for a predetermined duration (e.g., 7, 14, or 30 days). The temperature should reflect the intended use conditions.
-
-
Post-Exposure Analysis:
-
After the incubation period, carefully open the vials in a well-ventilated fume hood.
-
Remove the coupons and gently rinse them with an anhydrous, inert solvent to remove residual silane.
-
Allow the coupons to dry completely in an inert atmosphere.
-
Repeat the characterization steps from step 2: measure and record the final mass and dimensions, and take high-resolution photographs.
-
(Optional) Obtain a final surface spectrum of the coupons.
-
-
Liquid Analysis:
-
Analyze the this compound that the coupon was immersed in for any leached substances from the material. For plastics, GC-MS can detect organic leachates. For metals, ICP-MS can detect dissolved metal ions. Compare the results to the blank vial.
-
-
Evaluation:
-
Calculate the percentage change in mass and dimensions.
-
Visually compare the pre- and post-exposure photographs for any signs of degradation, such as discoloration, swelling, cracking, or pitting.
-
(Optional) Compare the pre- and post-exposure spectra for any changes in chemical bonds on the material's surface.
-
A material is considered compatible if there are no significant changes in mass, dimensions, or appearance, and no evidence of leaching into the chemical.
-
Safe Handling and Storage: A Non-Negotiable Imperative
Given its reactivity and corrosive nature, the safe handling and storage of this compound are of paramount importance.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[11] Containers should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon). Use only compatible materials for storage containers, such as borosilicate glass or fluoropolymer-lined vessels.
-
Handling: Always handle this compound in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a face shield.[2] Ensure that all equipment is scrupulously dry before use.
-
Spills: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water to clean up spills, as this will generate HCl gas.
Conclusion: A Framework for Informed Decision-Making
The chemical compatibility of this compound is fundamentally dictated by the high reactivity of its Si-Cl bond. An understanding of the mechanisms of its reactions, particularly with water and other nucleophiles, provides a robust framework for selecting appropriate materials and implementing safe handling procedures. While this guide offers a comprehensive overview and a validated protocol for compatibility testing, it is the responsibility of the researcher to perform their own risk assessment and material validation for their specific application. By adhering to the principles of chemical causality and rigorous experimental verification, you can ensure the success and safety of your work with this versatile and reactive compound.
References
- American Society for Testing and Materials. (n.d.). ASTM D543-14, Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. ASTM International.
- Colvin, E. W. (1981). Silicon in Organic Synthesis. Butterworth-Heinemann.
- Corriu, R. J. P., & Young, J. C. (1989). Hypervalent Silicon Compounds. In The Chemistry of Organic Silicon Compounds (pp. 1241-1288). John Wiley & Sons, Ltd.
- Gelest, Inc. (2015). Safety Data Sheet: 3-CHLOROPROPYLDIMETHYLCHLOROSILANE.
- I. M. G. (1985).
- Silicones Europe. (n.d.). Chemistry - Hydrolysis.
- Yoson Seals. (2024, February 18). Comparison of FFKM Grades for Chemical Resistance.
- Darwin Microfluidics. (2024, October 25). FFKM (Perfluoroelastomer) – Chemical Resistance Chart.
- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of adhesion science and technology, 6(1), 127-149.
- Pfeiffer, J., & Wacker Chemie AG. (2003).
- GL-provent. (n.d.). (FFKM) Perfluoroelastomer.
- 3M. (n.d.). FFKM to overcome new challenges.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- Intertek. (n.d.). Chemical Compatibility ASTM D543.
- Ahmed, E. M. (2017).
- Lumen Learning. (n.d.). Appendix 2: Main Mechanisms. Organic Chemistry 1: An open textbook.
- Oreate AI Blog. (2025, December 16). Analysis of Performance Differences Among Stainless Steel 304, 316, Monel 904L, Titanium Alloys, and Hastelloy C-276.
- ResearchGate. (2025, August 6). Kinetic analysis of organosilane hydrolysis and condensation.
- Fisher Scientific. (n.d.). This compound 96.0+%, TCI America™.
- ResearchGate. (n.d.). pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane....
- Oriental Journal of Chemistry. (2018). Study of the Corrosion Resistance of Type 304L and 316 Austenitic Stainless Steels in Acid Chloride Solution.
- Aller, J. L. (2016). High temperature chlorosilane corrosion of iron and AISI 316L stainless steel.
- University of Toronto, Department of Chemistry. (2026, January). Chemical Compatibility & Storage.
- doctororbust. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. WordPress.com.
- Defense Technical Information Center. (1999, February 12). Chemical Compatibility of Nonmetallic Materials Used in Small Arms Systems.
- ResearchGate. (n.d.). Corrosion rate of SS304 and SS316 in different parts of the world.
- precisionFDA. (n.d.). (3-CHLOROPROPYL)DIMETHYLCHLOROSILANE.
- The Lee Company. (n.d.). Material Chemical Compatibility Guidelines.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- National Center for Biotechnology Information. (n.d.). Management of Chemicals - Prudent Practices in the Laboratory.
- AIChE. (2012, January). Chemical Reactivity Evaluation Tool Help Guide.
- Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry [Video]. YouTube.
- doctororbust. (2013, November 25). Organic Chemistry: Sn1 & Sn2 Quick Guide, Part Two. WordPress.com.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Hydrolysis and Condensation Process [silicone-surfactant.com]
- 3. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. Fluorosealing FFKM Supplier Chemical Resistance of FFKM vs. FKM Seals: What Engineers Need to Know [fluorosealing.com]
- 13. yosonseals.com [yosonseals.com]
- 14. FFKM (Perfluoroelastomer) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 15. gl-provent.com [gl-provent.com]
- 16. multimedia.3m.com [multimedia.3m.com]
- 17. content.ampp.org [content.ampp.org]
- 18. Analysis of Performance Differences Among Stainless Steel 304, 316, Monel 904L, Titanium Alloys, and Hastelloy C-276 - Oreate AI Blog [oreateai.com]
- 19. Study of the Corrosion Resistance of Type 304L and 316 Austenitic Stainless Steels in Acid Chloride Solution – Oriental Journal of Chemistry [orientjchem.org]
- 20. Chemical Compatibility ASTM D543 [intertek.com]
- 21. apps.dtic.mil [apps.dtic.mil]
The Bifunctional Architect: A Technical Guide to the Reactivity of Chloro(3-chloropropyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Dual Personality
Chloro(3-chloropropyl)dimethylsilane, a colorless liquid with the chemical formula C₅H₁₂Cl₂Si, presents a fascinating case of dual reactivity, making it a versatile building block in synthetic chemistry.[1][2] Its structure, featuring two distinct reactive centers—a labile chlorosilyl group and a classic alkyl chloride—allows for a stepwise and controlled functionalization. This unique characteristic makes it an invaluable intermediate in the synthesis of a wide array of organosilicon compounds, from silane coupling agents that bridge inorganic and organic materials to tailored molecules for pharmaceutical and nanotechnology applications.[3][4] This guide provides an in-depth exploration of the reactivity profile of this compound, offering both mechanistic insights and practical, field-proven protocols to harness its synthetic potential.
Physicochemical Properties at a Glance
A thorough understanding of a reagent's physical properties is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 10605-40-0 | [2] |
| Molecular Formula | C₅H₁₂Cl₂Si | [2] |
| Molecular Weight | 171.14 g/mol | [2] |
| Boiling Point | 177-179 °C (lit.) | [2] |
| Density | 1.046 g/mL at 20 °C (lit.) | [2] |
| Refractive Index | n20/D 1.450 (lit.) | [2] |
Core Reactivity I: The Energetic Silicon-Chlorine Bond
The chlorodimethylsilyl moiety is the more reactive of the two functional groups. The silicon-chlorine bond is highly susceptible to nucleophilic attack due to the electropositive nature of silicon and the excellent leaving group ability of the chloride ion. This reactivity is the cornerstone of silane chemistry, enabling the formation of stable silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds.
Hydrolysis and Alcoholysis: The Gateway to Siloxanes and Alkoxysilanes
The most fundamental reaction of the Si-Cl bond is its rapid hydrolysis upon contact with water, even atmospheric moisture, to form a silanol and hydrochloric acid.[2][5] These silanols are often unstable and readily undergo self-condensation to form disiloxanes and higher polysiloxanes. This reactivity is central to the formation of silicone polymers and surface modification of materials bearing hydroxyl groups.
Caption: Hydrolysis of the Si-Cl bond and subsequent condensation.
A more controlled reaction occurs with alcohols (alcoholysis), in the presence of a base (e.g., a tertiary amine like triethylamine) to scavenge the generated HCl, yielding stable alkoxysilanes. The choice of alcohol can be used to tune the reactivity of the resulting silane.
Experimental Protocol: Synthesis of (3-Chloropropyl)methoxyldimethylsilane
-
Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (1.1 eq.) and anhydrous triethylamine (1.2 eq.) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add this compound (1.0 eq.) dropwise from the dropping funnel to the stirred solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Work-up: Filter the reaction mixture to remove the salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield the desired alkoxysilane.
Core Reactivity II: The Versatile Carbon-Chlorine Bond
The 3-chloropropyl group behaves as a typical primary alkyl halide, readily undergoing nucleophilic substitution (SN2) reactions.[6] This allows for the introduction of a wide range of organic functionalities onto the silane backbone, making it a cornerstone for the synthesis of functional silane coupling agents.[7][8]
Amination: Crafting Amine-Functionalized Silanes
Reaction with primary or secondary amines introduces a versatile amino group, which can serve as a catalytic site, a point of attachment for biomolecules, or a precursor for further chemical modification. The reaction is typically carried out in a polar aprotic solvent.
Caption: SN2 reaction at the chloropropyl group with an amine.
For the synthesis of quaternary ammonium silanes, which have applications as antimicrobial agents, a tertiary amine is used as the nucleophile.[9][10]
Experimental Protocol: Synthesis of a Quaternary Ammonium Silane
-
Reactant Mixture: In a pressure vessel, combine (3-chloropropyl)trimethoxysilane (1.0 eq.) and a tertiary amine (e.g., N,N-dimethyloctadecylamine, 1.05 eq.). Note: The analogous trimethoxysilane is often used in literature for this synthesis.[11]
-
Solvent (Optional): The reaction can be run neat or in a polar solvent like methanol or ethanol.
-
Heating: Heat the mixture to 80-120 °C and maintain this temperature for several hours. The reaction progress can be monitored by titrating the remaining tertiary amine.
-
Completion: The reaction is considered complete when the concentration of the free amine is negligible. The resulting quaternary ammonium silane can be used directly or purified as needed.
Thiolation: Introducing Reactive Mercapto Groups
The introduction of a thiol group is readily achieved by reacting the chloropropyl moiety with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.[12][13] The resulting mercaptopropyl silanes are particularly useful in "thiol-ene" click chemistry and for the immobilization of noble metal nanoparticles.
Experimental Protocol: Synthesis of (3-Mercaptopropyl)trimethoxysilane
This protocol is adapted for the synthesis of a related mercaptosilane but illustrates the general principle.[13]
-
Nucleophile Preparation: In a reaction flask, dissolve sodium hydrosulfide (1.1 eq.) in a suitable solvent like dimethylformamide (DMF).
-
Reagent Addition: While stirring, add 3-chloropropyltrimethoxysilane (1.0 eq.) dropwise to the flask. The reaction is exothermic.
-
Reaction: After the addition, heat the mixture (e.g., to 110 °C) for a specified time (e.g., 75 minutes) to ensure the reaction goes to completion.
-
Purification: After cooling, the crude product can be purified by distillation under reduced pressure.
Other Nucleophilic Substitutions
The chloropropyl group is amenable to a variety of other SN2 reactions, including:
-
Williamson Ether Synthesis: Reaction with an alkoxide yields an ether linkage.[6][14]
-
Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Grignard Reagent Formation: The chloropropyl group can be converted to a Grignard reagent by reaction with magnesium metal.[15] This Grignard reagent can then be used to form new carbon-carbon bonds. However, care must be taken as the Grignard reagent can also react with the chlorosilyl group of another molecule. It is often preferable to first protect or derivatize the Si-Cl bond before forming the Grignard reagent.[16]
Orthogonal Reactivity: A Strategic Advantage
The significant difference in reactivity between the Si-Cl and C-Cl bonds allows for a high degree of synthetic control. The chlorosilyl group can be selectively reacted first under mild, anhydrous conditions. The resulting, more stable, alkoxysilane can then be subjected to a wider range of reaction conditions to functionalize the chloropropyl group without affecting the silicon center.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 3. chemimpex.com [chemimpex.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20110271873A1 - Solvent-Free Organosilane Quaternary Ammonium Compositions, Method of Making and Use - Google Patents [patents.google.com]
- 12. CN105153216A - Preparation method of 3-mercaptopropyl-trimethoxy silane - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. グリニャール試薬 [sigmaaldrich.com]
- 16. gelest.com [gelest.com]
A Comprehensive Spectroscopic Guide to Chloro(3-chloropropyl)dimethylsilane for Researchers and Drug Development Professionals
In the landscape of advanced materials and pharmaceutical development, the precise characterization of chemical intermediates is paramount. Chloro(3-chloropropyl)dimethylsilane (CAS No. 10605-40-0) is a versatile organosilicon compound utilized in the synthesis of a wide array of materials, from adhesives and sealants to novel drug delivery systems.[1][2] Its bifunctional nature, featuring both a reactive chlorosilyl group and a functionalizable chloropropyl group, makes it a valuable building block in organic and materials synthesis.[1] A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation of its derivatives.
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in established principles and supported by data from analogous compounds to provide a robust analytical framework.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following numbering scheme will be used for the atoms in this compound:
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) is expected to show four distinct signals corresponding to the different proton environments.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH ₃ (H1, H2) | ~ 0.4 - 0.6 | Singlet | 6H |
| Si-CH ₂- (H3) | ~ 0.8 - 1.0 | Triplet | 2H |
| -CH₂-CH ₂-CH₂- (H4) | ~ 1.8 - 2.0 | Quintet | 2H |
| -CH ₂-Cl (H5) | ~ 3.5 - 3.7 | Triplet | 2H |
Interpretation and Rationale
The chemical shifts are predicted based on the analysis of structurally similar compounds and the known effects of substituents.
-
Si-CH₃ Protons (H1, H2): The six protons of the two methyl groups attached to the silicon atom are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 0.4-0.6 ppm. This is consistent with the ¹H NMR data for (3-cyanopropyl)dimethylchlorosilane, which shows the corresponding methyl protons at 0.445 ppm.[3] The electronegativity of the chlorine atom on the silicon will cause a slight downfield shift compared to a trimethylsilyl group.
-
Propyl Chain Protons (H3, H4, H5):
-
H3 (α-CH₂): These protons are adjacent to the silicon atom and are expected to resonate at approximately 0.8-1.0 ppm. Their signal will be split into a triplet by the neighboring H4 protons.
-
H4 (β-CH₂): The protons on the central methylene group of the propyl chain are flanked by two CH₂ groups. This will result in a more complex splitting pattern, appearing as a quintet (or a multiplet) in the range of 1.8-2.0 ppm. In the ¹H NMR spectrum of 3-chloropropyltrichlorosilane, the corresponding protons appear at 2.042 ppm.[4]
-
H5 (γ-CH₂): These protons are directly attached to a carbon bearing an electronegative chlorine atom, which deshields them significantly. Consequently, their signal is expected to be the most downfield of the propyl chain protons, appearing as a triplet around 3.5-3.7 ppm. For comparison, the analogous protons in 3-chloropropyltrichlorosilane resonate at 3.593 ppm.[4]
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) (δ = 0.00 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the five unique carbon environments.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Si-C H₃ (C1, C2) | ~ 1 - 3 |
| Si-C H₂- (C3) | ~ 15 - 17 |
| -CH₂-C H₂-CH₂- (C4) | ~ 26 - 28 |
| -C H₂-Cl (C5) | ~ 46 - 48 |
Interpretation and Rationale
The predicted chemical shifts are based on the analysis of analogous compounds and established substituent effects in ¹³C NMR.
-
Si-CH₃ Carbons (C1, C2): The two methyl carbons attached to the silicon are equivalent and will appear as a single peak at a very upfield chemical shift, typically between 1 and 3 ppm.
-
Propyl Chain Carbons (C3, C4, C5):
-
C3 (α-CH₂): This carbon, being directly attached to the silicon, will be the most upfield of the propyl chain carbons, with an expected chemical shift of approximately 15-17 ppm.
-
C4 (β-CH₂): The central carbon of the propyl chain is predicted to resonate in the range of 26-28 ppm. In 1-chloropropane, the corresponding carbon appears at 26.5 ppm.[5]
-
C5 (γ-CH₂): The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded and is expected to have the most downfield chemical shift among the aliphatic carbons, around 46-48 ppm. The analogous carbon in 1-chloropropane has a chemical shift of 46.6 ppm.[5]
-
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR by dissolving 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube.
-
Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument) using a standard pulse program with proton decoupling.
-
Processing and Referencing: Process the FID and reference the spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm) or TMS (δ = 0.00 ppm).
Caption: Predicted NMR chemical shift correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound will be dominated by absorptions corresponding to C-H, C-Cl, and Si-C bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
| 2960 - 2850 | C-H (alkyl) | Stretching | Strong |
| 1470 - 1450 | C-H (CH₂) | Bending (Scissoring) | Medium |
| 1260 - 1240 | Si-CH₃ | Bending (Symmetric) | Strong |
| 800 - 750 | Si-C | Stretching | Strong |
| 800 - 600 | C-Cl | Stretching | Strong |
| 625 - 425 | Si-Cl | Stretching | Strong |
Interpretation and Rationale
-
C-H Vibrations: Strong absorption bands in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups. C-H bending vibrations are expected in the 1470-1450 cm⁻¹ range. The FT-IR spectrum of the similar compound (3-chloropropyl)trimethoxysilane shows C-H stretching vibrations at 2950 and 2826 cm⁻¹.[6]
-
Si-C Vibrations: A strong band characteristic of the symmetric bending of the Si-CH₃ group is expected around 1260-1240 cm⁻¹. The Si-C stretching vibrations typically appear in the 800-750 cm⁻¹ region.
-
C-Cl and Si-Cl Vibrations: The C-Cl stretching vibration is expected to produce a strong absorption in the 800-600 cm⁻¹ range.[6] The Si-Cl stretching vibration gives rise to a strong band in the lower frequency region of 625-425 cm⁻¹.
Experimental Protocol: IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The mass spectrum of this compound is available on the SpectraBase database.[7]
Predicted Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of two chlorine atoms, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be evident in the molecular ion and any chlorine-containing fragments.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 170 (for ³⁵Cl₂) with corresponding isotopic peaks at m/z 172 (for one ³⁵Cl and one ³⁷Cl) and m/z 174 (for ³⁷Cl₂). The intensity of these peaks will be in an approximate ratio of 9:6:1. However, for some silanes, the molecular ion can be weak or absent.[6]
-
Key Fragment Ions:
-
[M - CH₃]⁺ (m/z 155): Loss of a methyl group is a very common fragmentation pathway for dimethylsilyl compounds, leading to a stable silylium ion. This is often the base peak in the spectra of such compounds.[6]
-
[M - Cl]⁺ (m/z 135): Loss of the chlorine atom from the silicon atom.
-
[Si(CH₃)₂Cl]⁺ (m/z 93): Cleavage of the C-C bond beta to the silicon atom can lead to this fragment.
-
[CH₂=CH-CH₂Cl]⁺ or rearrangement products (m/z 75): Fragmentation of the propyl chain.
-
[Si(CH₃)₂H]⁺ (m/z 59): A common fragment in dimethylsilyl compounds.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This guide provides a detailed predictive and comparative analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from structurally related analogs and fundamental spectroscopic principles, a comprehensive and reliable set of spectral characteristics has been established. These data and interpretations serve as an essential resource for scientists and researchers in confirming the identity and purity of this important chemical intermediate, as well as in the structural characterization of its subsequent reaction products. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data in the laboratory.
References
- ResearchGate. (n.d.). The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane, (b)...
- PubChem. (n.d.). (3-Chloropropyl)trimethylsilane. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-(Trimethoxysilyl)propyl chloride. National Center for Biotechnology Information.
- NIST. (n.d.). (3-Chloropropyl)trimethylsilane. NIST Chemistry WebBook.
- NIST. (n.d.). (3-Chloropropyl)trimethoxysilane. NIST Chemistry WebBook.
- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.
- SpectraBase. (n.d.). 3-Chloropropyltrimethoxysilane. John Wiley & Sons, Inc.
- PubChem. (n.d.). Chloro-isopropyl-dimethylsilane. National Center for Biotechnology Information.
- NIST. (n.d.). (3-Chloropropyl)trimethoxysilane. NIST Chemistry WebBook.
- UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
- Simon Fraser University Library. (n.d.). Spectral Database for Organic Compounds SDBS.
- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- PubChemLite. (n.d.). This compound (C5H12Cl2Si).
- SpectraBase. (n.d.). 3-Chloropropyltrimethoxysilane. John Wiley & Sons, Inc.
- PubChem. (n.d.). (3-Chloropropyl)triethoxysilane. National Center for Biotechnology Information.
- NIST. (n.d.). (3-Chloropropyl)trimethoxysilane. NIST Chemistry WebBook.
- SpectraBase. (n.d.). [(E)-3-chloroprop-2-enyl]-trimethylsilane. John Wiley & Sons, Inc.
- AIST. (n.d.). Spectral Database for Organic Compounds,SDBS.
- ChemBK. (n.d.). chloro(3-chloropropyl)dimethyl-silan.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloropropane.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chloropropane.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound technical, = 95 GC 10605-40-0 [sigmaaldrich.com]
- 3. (3-CYANOPROPYL)DIMETHYLCHLOROSILANE(18156-15-5) 1H NMR [m.chemicalbook.com]
- 4. 3-Chloropropyltrichlorosilane(2550-06-3) 1H NMR spectrum [chemicalbook.com]
- 5. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
The Versatile Bifunctional Building Block: A Technical Guide to Chloro(3-chloropropyl)dimethylsilane
Introduction: A Molecule of Duality and Versatility
Chloro(3-chloropropyl)dimethylsilane is a unique organosilicon compound that possesses two distinct reactive centers: a hydrolytically sensitive chlorosilyl group and a nucleophilically susceptible chloropropyl group. This dual functionality makes it an exceptionally versatile building block in a multitude of applications, ranging from the synthesis of advanced polymers and surface modification to the creation of specialized materials for the electronics and pharmaceutical industries.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its unique chemical characteristics.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe utilization in research and development. The following table summarizes its key physicochemical data.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂Cl₂Si | [1] |
| Molecular Weight | 171.14 g/mol | [1][2] |
| CAS Number | 10605-40-0 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Density | 1.046 g/mL at 20 °C | [2] |
| Boiling Point | 177-179 °C | [1][2] |
| Refractive Index (n20/D) | 1.450 | [2] |
| Flash Point | 40 °C | [3] |
| Purity | ≥ 95% (GC) | [1] |
Synthesis of this compound: The Hydrosilylation Route
The primary industrial synthesis of this compound is achieved through the hydrosilylation of allyl chloride with dimethylchlorosilane. This reaction typically employs a platinum-based catalyst, such as Speier's or Karstedt's catalyst, to facilitate the addition of the silicon-hydride bond across the double bond of allyl chloride.[1][4]
Reaction Mechanism: A Catalytic Cycle
The platinum-catalyzed hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism. The catalytic cycle involves the following key steps:
-
Oxidative Addition: The hydrosilane (dimethylchlorosilane) oxidatively adds to the platinum(0) catalyst, forming a platinum(II) hydride complex.
-
Olefin Coordination: The alkene (allyl chloride) coordinates to the platinum(II) complex.
-
Insertion: The alkene inserts into the platinum-hydride bond, forming a platinum-alkyl intermediate.
-
Reductive Elimination: The desired product, this compound, is reductively eliminated, regenerating the platinum(0) catalyst.
Caption: The Chalk-Harrod mechanism for the hydrosilylation of allyl chloride.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example for the synthesis of this compound.
Materials:
-
Dimethylchlorosilane
-
Allyl chloride
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Under an inert atmosphere, charge the three-necked flask with dimethylchlorosilane and anhydrous toluene.
-
Add Karstedt's catalyst to the reaction mixture.
-
Heat the mixture to a gentle reflux.
-
Slowly add allyl chloride dropwise from the dropping funnel. An exothermic reaction will be observed. Maintain a steady reflux rate by controlling the addition rate and external heating.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Key Reactions and Applications: A World of Possibilities
The bifunctional nature of this compound opens up a vast landscape of chemical transformations and applications.
Nucleophilic Substitution at the Chloropropyl Group
The terminal chlorine atom on the propyl chain is susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. This reactivity is fundamental to its use as a silane coupling agent and for surface modification.[5][6]
This compound can be used to functionalize hydroxyl-rich surfaces, such as silica, to impart new surface properties. The chlorosilyl group first reacts with the surface hydroxyls, covalently attaching the molecule. The pendant chloropropyl group is then available for further reactions.
Experimental Protocol: Functionalization of a Silica Surface with an Amine
This protocol describes the two-step functionalization of a silica surface.
Step 1: Silylation of the Silica Surface
-
Activate the silica by heating under vacuum to remove adsorbed water.
-
In a moisture-free environment, suspend the activated silica in anhydrous toluene.
-
Add this compound to the suspension.
-
Reflux the mixture for several hours under an inert atmosphere.
-
Cool the mixture, filter the functionalized silica, and wash with toluene and then a suitable solvent like dichloromethane to remove any unreacted silane.
-
Dry the chloropropyl-functionalized silica under vacuum.
Step 2: Nucleophilic Substitution with an Amine
-
Suspend the chloropropyl-functionalized silica in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add the desired amine (e.g., a tertiary amine) to the suspension.
-
Heat the mixture at an elevated temperature (e.g., 70-100 °C) for several hours to facilitate the nucleophilic substitution reaction.
-
Cool the mixture, filter the amine-functionalized silica, and wash thoroughly with DMF and then a lower-boiling solvent to remove excess amine and solvent.
-
Dry the final product under vacuum.
Caption: Workflow for the two-step surface modification of silica.
Reactions at the Chlorosilyl Group
The silicon-chlorine bond is highly reactive towards nucleophiles, particularly water, alcohols, and organometallic reagents.
Grignard reagents readily react with the chlorosilyl group to form a new carbon-silicon bond. This reaction is a powerful tool for introducing organic moieties onto the silicon atom.
Experimental Protocol: Representative Grignard Reaction
The following is a general protocol for the reaction of this compound with a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous THF in the three-necked flask and cool the solution in an ice bath.
-
Slowly add the Grignard reagent dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Intermediate in Polymer Synthesis
This compound serves as a valuable intermediate in the synthesis of block copolymers.[2] Its bifunctional nature allows it to be incorporated into polymer chains, with the remaining reactive site available for subsequent polymerization or functionalization. For instance, it can act as an initiator or a terminating agent in various polymerization techniques.
Precursor for PET Ligands
In the field of medical imaging, this compound is used as a starting material for the synthesis of 18F-radiolabeled organosilicon compounds.[2] These compounds are developed as positron emission tomography (PET) ligands for various diagnostic applications.
Safety and Handling
This compound is a corrosive and flammable liquid that reacts with moisture.[3][7] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][7] Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from sources of ignition and moisture.[7] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[3]
Conclusion
This compound stands out as a highly valuable and versatile reagent in modern chemistry. Its dual reactivity, stemming from the chlorosilyl and chloropropyl groups, provides a powerful platform for a wide range of chemical transformations. From the foundational synthesis of advanced materials to the intricate design of diagnostic agents, a thorough understanding of its properties and reactivity, as detailed in this guide, is essential for unlocking its full potential in scientific research and industrial applications.
References
- Chem-Impex. This compound.
- Chemcasts. Thermophysical Properties of this compound.
- Cole-Parmer. Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%.
- Gelest, Inc. 3-CHLOROPROPYLDIMETHYLCHLOROSILANE.
- Gelest, Inc. 3-CHLOROPROPYLTRIMETHOXYSILANE.
- ChemBK. chloro(3-chloropropyl)dimethyl-silan.
- PubChem. (3-Chloropropyl)methoxydimethylsilane.
- ResearchGate. Surface chemical modification of silica aerogels using various alkyl-alkoxy/chloro silanes.
- PMC. Selective hydrosilylation of allyl chloride with trichlorosilane.
- PubMed. The synthesis of chloropropyl-functionalized silica hybrid monolithic column with modification of N,N-dimethyl-N-dodecylamine for capillary electrochromatography separation.
- Chemicalland21. This compound.
Sources
- 1. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 2. Liquid-Liquid Biphasic, Platinum-Catalyzed Hydrosilylation of Allyl Chloride with Trichlorosilane using an Ionic Liquid Catalyst Phase in a Continuous Loop Reactor - FAU CRIS [cris.fau.de]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Discovery of Chloro(3-chloropropyl)dimethylsilane
An In-Depth Technical Guide to the Synthesis of Chloro(3-chloropropyl)dimethylsilane
Abstract
This compound (CAS No. 10605-40-0) is a bifunctional organosilicon compound of significant interest in materials science, organic synthesis, and pharmaceutical development.[1] Its hybrid structure, featuring a reactive chlorosilyl group and a versatile chloropropyl group, makes it a critical intermediate for the synthesis of silane coupling agents, adhesives, and advanced polymers.[2][3] This guide provides a detailed examination of the foundational synthesis of this compound, framed within the context of the powerful transition-metal-catalyzed hydrosilylation reaction. We will explore the causal logic behind the synthetic strategy, provide a detailed experimental protocol, present key characterization data, and visualize the underlying reaction mechanism and workflow.
Scientific Context: The Power of Hydrosilylation
The reliable and efficient formation of silicon-carbon bonds is the cornerstone of organosilicon chemistry. Among the available methodologies, the hydrosilylation reaction—the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene's C=C double bond—stands as one of the most important and widely utilized catalytic reactions in the silicon industry.[4][5]
For over half a century, this reaction has been paramount in producing a vast array of organosilicon compounds, from precursors for silicone polymers to vital silane coupling agents.[5][6] The discovery and development of potent catalysts, particularly platinum complexes like Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst, transformed hydrosilylation from a niche reaction into a robust and scalable industrial process.[7] The synthesis of this compound is a direct and logical application of this powerful chemical transformation.
The Foundational Synthesis: A Mechanistic Approach
The preparation of this compound is achieved via the platinum-catalyzed hydrosilylation of allyl chloride with dimethylchlorosilane.
Reaction: CH₂=CHCH₂Cl + H-Si(CH₃)₂Cl → ClCH₂CH₂CH₂Si(CH₃)₂Cl
Rationale of Experimental Design
-
Allyl Chloride: This reactant serves as the carbon backbone provider, furnishing the 3-chloropropyl group. Its terminal double bond is readily accessible for the hydrosilylation reaction.
-
Dimethylchlorosilane: This reactant is the source of the reactive silicon-hydride (Si-H) bond. The dimethylsilyl group provides stability, while the chloro-substituent on the silicon atom offers a reactive site for subsequent chemical modifications, making the final product a valuable bifunctional intermediate.
-
Platinum Catalyst: A catalyst is essential to facilitate the reaction, which is otherwise kinetically slow. Platinum complexes are highly effective because they can coordinate with the alkene and activate the Si-H bond, lowering the activation energy of the reaction. While various platinum catalysts are effective, rhodium-based catalysts have also been explored for improved selectivity in similar systems.[4][8] The reaction mechanism, generally accepted as the Chalk-Harrod mechanism, involves oxidative addition, migratory insertion, and reductive elimination steps.[9]
Visualizing the Reaction Mechanism
The Chalk-Harrod mechanism provides a framework for understanding how the platinum catalyst facilitates the hydrosilylation process.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Protocol and Workflow
The following is a representative, self-validating protocol for the synthesis of this compound, based on established hydrosilylation procedures.
Materials and Equipment
-
Reactants: Allyl chloride, Dimethylchlorosilane
-
Catalyst: Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) solution in xylene
-
Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen inlet, and a distillation apparatus for purification.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble the glassware and purge the entire system with dry nitrogen to exclude moisture, which can react with the chlorosilane species.
-
Initial Charge: Charge the reaction flask with dimethylchlorosilane.
-
Catalyst Introduction: Add a catalytic amount of Karstedt's catalyst solution to the stirred dimethylchlorosilane.
-
Heating: Gently heat the reaction mixture to approximately 60-70°C.
-
Controlled Addition: Add allyl chloride dropwise from the dropping funnel to the reaction flask. The addition rate should be controlled to maintain a steady reaction temperature and prevent a runaway exotherm.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at temperature for several hours. The progress can be monitored by Gas Chromatography (GC) to observe the consumption of reactants.
-
Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound from unreacted starting materials and any byproducts.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Data
Proper characterization is crucial to confirm the identity and purity of the synthesized product.
Physicochemical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | References |
| CAS Number | 10605-40-0 | [1][10] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][10] |
| Molecular Weight | 171.14 g/mol | [1][10] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 177-179 °C | [1][10] |
| Density | 1.046 g/mL at 20 °C | [10] |
| Refractive Index (n20/D) | 1.450 | [10] |
Expected Spectroscopic Data
Spectroscopic analysis confirms the molecular structure. Below are the expected NMR chemical shifts.
-
Structure: Cl-CH₂(α)-CH₂(β)-CH₂(γ)-Si(CH₃)₂-Cl
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | Si-CH ₃ | ~0.4 | Singlet |
| γ-CH ₂ | ~1.1 | Multiplet | |
| β-CH ₂ | ~1.9 | Multiplet | |
| α-CH ₂ | ~3.5 | Triplet | |
| ¹³C NMR | Si-C H₃ | ~3 | |
| γ-C | ~20 | ||
| β-C | ~27 | ||
| α-C | ~48 |
Conclusion
The synthesis of this compound is a testament to the utility and elegance of hydrosilylation chemistry. While not marked by a singular "discovery" event, its preparation is a logical extension of foundational catalytic principles developed over decades. By providing a bifunctional molecule with two distinct reactive centers, the platinum-catalyzed addition of dimethylchlorosilane to allyl chloride yields a product that has become an invaluable building block.[1][11] This versatile intermediate continues to enable advancements in material science, from high-performance adhesives and sealants to the development of novel specialty chemicals for the pharmaceutical and agrochemical industries.[1][2]
References
- Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]Si(C)
- Google Patents. (1998). CN1040538C - Method for preparation of 3-chloropropyl trichloro-silane.
- Google Patents. (2016). CN104059097A - Method for preparing dichlorodimethylsilane by virtue of disproportionation.
- Google Patents. (2005). JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane.
- precisionFDA. (n.d.). (3-CHLOROPROPYL)DIMETHYLCHLOROSILANE.
- Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63.
- ResearchGate. (2021). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane.
- ResearchGate. (2003). Kinetics and mechanism of the reaction of allyl chloride with trichlorosilane catalyzed by carbon-supported platinum.
- MDPI. (2020). Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride.
- National Institutes of Health. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.
- ChemBK. (2024). chloro(3-chloropropyl)dimethyl-silan.
- Google Patents. (2010). US7655812B2 - Preparation of dimethylchlorosilane.
- Google Patents. (2018). CN105693759B - The method for preparing chloropropyl alkylalkoxy silane using pathway reaction device.
- Google Patents. (2012). CN102093402B - Synthesis method of dimethylchlorosilane.
- Gelest, Inc. (n.d.). 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | [gelest.com]
- 7. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 8. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound technical, = 95 GC 10605-40-0 [sigmaaldrich.com]
- 11. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
Key features of Chloro(3-chloropropyl)dimethylsilane
An In-depth Technical Guide to Chloro(3-chloropropyl)dimethylsilane: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound, with CAS number 10605-40-0, is a bifunctional organosilane compound featuring both a reactive chlorosilyl group and a terminal chloropropyl group. This unique structure makes it a highly versatile chemical intermediate and building block in a wide array of applications, from materials science to drug development. Its ability to bridge organic and inorganic materials, coupled with its distinct reactivity at two different sites, allows for the precise engineering of molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, details its synthesis and reactivity, explores its key applications with experimental insights, and outlines essential safety and handling protocols for laboratory and industrial settings.
Introduction and Significance
Organosilanes are a class of compounds that have garnered significant interest due to their unique chemical properties and wide-ranging utility. Among them, this compound, also known as (3-Chloropropyl)dimethylchlorosilane, stands out due to its dual functionality.[1][2] The molecule possesses two distinct reactive centers: a hydrolytically unstable silicon-chlorine (Si-Cl) bond and a less reactive carbon-chlorine (C-Cl) bond at the terminus of a propyl chain.
The Si-Cl bond is highly susceptible to nucleophilic attack by water, alcohols, and amines, leading to the formation of silanols, alkoxysilanes, or silylamines, respectively. This reactivity is the cornerstone of its use in surface modification and as a coupling agent. The chloropropyl group, on the other hand, allows for a variety of subsequent organic transformations, such as nucleophilic substitution reactions, enabling its incorporation into larger organic molecules and polymer backbones. This bifunctionality is a key advantage, permitting a stepwise, controlled functionalization that is crucial in advanced material design and pharmaceutical synthesis.[1][3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in various chemical environments and inform decisions regarding storage, handling, and reaction conditions.
Physical and Chemical Properties
The key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 10605-40-0 | [1][2] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][2] |
| Molecular Weight | 171.14 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Density | 1.046 g/mL at 20 °C | [1][4] |
| Boiling Point | 177-179 °C | [1][4] |
| Refractive Index (n20/D) | 1.450 | [1][4] |
| Flash Point | 61 °C | [5][6] |
| Solubility | Reacts with water and protic solvents. Soluble in common organic solvents. | [7][8] |
Spectroscopic Profile (Predicted)
While comprehensive spectral data may require specific acquisition, the expected spectroscopic characteristics can be predicted based on the molecular structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show four distinct signals corresponding to the different proton environments:
-
A singlet for the six protons of the two methyl groups attached to silicon (-Si(CH₃)₂).
-
A triplet for the two protons on the carbon adjacent to the silicon atom (-Si-CH₂-).
-
A multiplet (quintet) for the two protons of the central methylene group (-CH₂-CH₂-CH₂-).
-
A triplet for the two protons on the carbon bearing the chlorine atom (-CH₂-Cl).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display four signals for the four unique carbon environments:
-
A signal for the methyl carbons attached to silicon.
-
Three distinct signals for the propyl chain carbons, with the carbon attached to the chlorine atom being the most downfield.
-
-
IR (Infrared) Spectroscopy: Key absorption bands are anticipated to confirm the presence of specific functional groups:
-
C-H stretching vibrations for the methyl and methylene groups.
-
A characteristic Si-C bond vibration.
-
A strong absorption corresponding to the C-Cl bond.
-
Vibrations associated with the Si-Cl bond.
-
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group or a chlorine atom, which can be used to confirm the molecular weight and structure.[1]
Synthesis and Reactivity
The primary industrial synthesis of this compound is achieved through the hydrosilylation of allyl chloride with chlorodimethylsilane. This reaction is a cornerstone of organosilicon chemistry.
Synthesis via Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. This process is typically catalyzed by transition metal complexes, most commonly those based on platinum (e.g., Speier's or Karstedt's catalyst) or rhodium.[3][8][9]
Reaction Scheme:
Caption: Synthesis of this compound via catalytic hydrosilylation.
Causality and Experimental Choices: The choice of catalyst is critical. Platinum-based catalysts are widely used due to their high activity. However, they can sometimes lead to side reactions.[9] Rhodium catalysts have emerged as highly selective alternatives, offering excellent yields of the desired γ-isomer (terminal addition) with minimal formation of by-products.[3][10] The reaction is typically carried out in a solvent-free system or using a high-boiling inert solvent. The temperature is carefully controlled to balance reaction rate and selectivity, as higher temperatures can promote isomerization of the starting alkene or decomposition of the catalyst.
Key Reaction Pathways
The dual functionality of the molecule dictates its reactivity. The two chlorine atoms exhibit significantly different reactivity, which can be exploited for selective transformations.
Caption: Differential reactivity of the Si-Cl and C-Cl bonds.
-
Si-Cl Bond Reactivity: This bond is extremely sensitive to moisture and reacts rapidly with protic solvents.[8] In the presence of water, it hydrolyzes to form a silanol, which can then self-condense to form siloxane bridges (Si-O-Si), making it an excellent precursor for silicone polymers and for grafting onto hydroxyl-bearing surfaces (like glass or silica).
-
C-Cl Bond Reactivity: The alkyl chloride is much more stable and undergoes typical nucleophilic substitution reactions (e.g., with azides, amines, thiols) under standard organic synthesis conditions. This allows for the introduction of a wide range of functional groups.
Applications in Research and Drug Development
The unique properties of this compound make it an invaluable tool for researchers and developers in various fields.
Silane Coupling Agent and Surface Modification
One of the primary applications is as a silane coupling agent to enhance adhesion between organic polymers and inorganic substrates.[1][3]
Workflow for Surface Modification of Silica Nanoparticles:
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3-CYANOPROPYL)DIMETHYLCHLOROSILANE(18156-15-5) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (3-Chloropropyl)trimethoxysilane [webbook.nist.gov]
- 8. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Introduction: Understanding the Utility and Reactivity of Chloro(3-chloropropyl)dimethylsilane
An In-depth Technical Guide to the Handling and Storage of Chloro(3-chloropropyl)dimethylsilane
This compound (CAS No. 10605-40-0) is a bifunctional organosilicon compound of significant interest in advanced materials science and chemical synthesis.[1] Its molecular structure features both a reactive chlorosilyl group and a versatile chloropropyl group, making it a valuable intermediate and coupling agent.[1][2] Professionals in drug development, nanotechnology, and polymer science utilize this reagent for applications ranging from surface modification of materials to impart hydrophobicity to the synthesis of complex block copolymers and PET ligands for medical imaging.[2][3][4]
The very features that make this compound synthetically useful—primarily the presence of a hydrolytically unstable silicon-chlorine bond—also dictate the stringent handling and storage protocols required for its safe use. This guide provides a detailed framework for researchers and chemical professionals to manage this compound safely and effectively, grounded in an understanding of its chemical properties and inherent reactivity.
Section 1: Physicochemical Properties and Hazard Profile
A thorough understanding of a chemical's properties is the foundation of its safe handling. The dual reactivity of this compound stems from its two distinct chloro-functionalized sites. The silicon-chlorine bond is highly susceptible to nucleophilic attack, particularly by water, while the carbon-chlorine bond on the propyl chain allows for a different class of chemical transformations.
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 10605-40-0 | [1][2] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][2] |
| Molecular Weight | 171.14 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Density | 1.046 g/mL at 20 °C | [2][6] |
| Boiling Point | 177-179 °C | [1][2] |
| Refractive Index | n20/D 1.450 | [2][7] |
| Moisture Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [6][7][8] |
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance. Its primary danger lies in its corrosive nature, which is a direct result of its reactivity with moisture.
| GHS Pictogram | Signal Word | Hazard Class & Code | Hazard Statement | Source(s) |
| Danger | Skin Corrosion 1B | H314: Causes severe skin burns and eye damage. | [2] | |
| Combustible Liquid | H227: Combustible liquid. | |||
| Corrosive to Metals | H290: May be corrosive to metals. |
The fundamental causality for the H314 hazard statement is the rapid hydrolysis of the chlorosilane moiety upon contact with ambient moisture or water (e.g., on skin or mucous membranes). This reaction produces stoichiometric amounts of corrosive hydrogen chloride (HCl) gas, leading to immediate chemical burns.
Section 2: Exposure Control and Personal Protective Equipment (PPE)
Given the corrosive nature of the compound and its reaction byproducts, establishing robust engineering controls and utilizing appropriate PPE is non-negotiable. The primary objective is to prevent all contact with the liquid and its vapors.
Engineering Controls
-
Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to control vapor exposure.[9]
-
Inert Atmosphere : Operations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagent and the formation of HCl.[9][10] This is typically achieved using a Schlenk line or a glovebox.
-
Safety Equipment : An emergency eye wash fountain and safety shower must be immediately accessible in the vicinity of any potential exposure.[11]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this reagent includes:
-
Hand Protection : Neoprene or nitrile rubber gloves are required. Given the risk of severe burns, consider double-gloving.[11]
-
Eye and Face Protection : Chemical safety goggles are mandatory. A full-face shield must also be worn over the goggles to protect against splashes.[2] Contact lenses should not be worn.[11]
-
Skin and Body Protection : A flame-resistant lab coat and suitable protective clothing are necessary. Ensure no skin is exposed.[11]
-
Respiratory Protection : For situations where vapor exposure may occur despite engineering controls, a NIOSH-certified respirator with a combination organic vapor/acid gas (yellow cartridge) is recommended.[12]
Section 3: Core Handling and Dispensing Protocols
Adherence to a strict, validated protocol is essential for safety and for preserving the integrity of the reagent. The following step-by-step methodology outlines the procedure for safely transferring this compound.
Protocol: Inert Atmosphere Transfer of this compound
-
Preparation and Pre-Transfer Checks : a. Don all required PPE as outlined in Section 2.2. b. Ensure the chemical fume hood sash is at the appropriate height and the workspace is clear of clutter and incompatible materials (especially water, alcohols, and bases).[13] c. Prepare a dry, nitrogen-flushed reaction vessel and a dry syringe or cannula for the transfer. d. The reagent bottle, often a Sure/Seal™ bottle, should be clamped securely within the fume hood.
-
Executing the Transfer : a. Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a positive pressure of nitrogen or argon. b. Puncture the septum with a second, longer needle attached to the dry syringe or cannula. c. Slowly draw the desired volume of the colorless liquid into the syringe. The positive pressure in the bottle will assist the transfer. d. Once the desired volume is acquired, withdraw the transfer needle from the reagent bottle. e. Immediately insert the needle into the septum of the receiving reaction vessel and dispense the liquid. f. Withdraw the syringe and quench any residual reagent in the syringe by slowly drawing up and expelling a suitable quenching solvent (e.g., isopropanol followed by water) in a separate, designated waste beaker within the fume hood.
-
Post-Transfer and Cleanup : a. Securely close the reaction vessel. b. Wipe the septum of the reagent bottle with a dry cloth and store as recommended in Section 4. c. Decontaminate any surfaces that may have come into contact with the chemical. d. Remove PPE and wash hands thoroughly with soap and water.[11]
Section 4: Storage and Stability
Proper storage is critical to maintain the purity of this compound and to prevent hazardous situations.
-
Storage Conditions : Store containers in a tightly closed state in a cool, dry, and well-ventilated area.[14] The designated storage area should be a corrosives cabinet.
-
Atmosphere : Due to its moisture sensitivity, the reagent should be stored under an inert atmosphere (argon or nitrogen).[10]
-
Incompatible Materials : Segregate from incompatible materials such as water, alcohols, strong oxidizing agents, acids, and bases.[8][13] Do not store in aluminum or stainless-steel containers if moisture is present, due to the risk of corrosion.[15]
-
Container : Keep only in the original, corrosive-resistant container.
The logical flow for handling this chemical, from receipt to disposal, is critical for ensuring laboratory safety.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound technical, = 95 GC 10605-40-0 [sigmaaldrich.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. labproinc.com [labproinc.com]
- 8. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. calpaclab.com [calpaclab.com]
- 11. gelest.com [gelest.com]
- 12. gelest.com [gelest.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. 3-(Chloropropyl)-trimethoxysilane CAS 2530-87-2 | 818816 [merckmillipore.com]
Methodological & Application
Synthesis of Chloro(3-chloropropyl)dimethylsilane: A Detailed Protocol for Researchers
Introduction: Chloro(3-chloropropyl)dimethylsilane is a bifunctional organosilicon compound of significant interest in advanced materials science and pharmaceutical development. Its unique molecular architecture, featuring both a reactive chlorosilyl group and a versatile chloropropyl group, makes it an invaluable intermediate for a variety of chemical transformations. This compound serves as a critical building block in the synthesis of silane coupling agents, which enhance adhesion between organic polymers and inorganic substrates in composites, adhesives, and coatings.[1][2] Furthermore, it is a key precursor in the development of novel block copolymers and in the synthesis of specialized radiolabeled ligands for medical imaging techniques like Positron Emission Tomography (PET).[3][4][5][6] This application note provides a comprehensive guide to the laboratory-scale synthesis of this compound, focusing on the prevalent hydrosilylation route. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step protocol, and outlines essential safety and characterization procedures.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful synthesis, handling, and application.
| Property | Value |
| CAS Number | 10605-40-0[3] |
| Molecular Formula | C5H12Cl2Si[1][3] |
| Molecular Weight | 171.14 g/mol [1][3] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 177-179 °C (lit.)[3] |
| Density | 1.046 g/mL at 20 °C (lit.)[3] |
| Refractive Index | n20/D 1.450[3] |
Synthesis Methodology: Hydrosilylation of Allyl Chloride
The industrial production and most common laboratory synthesis of this compound relies on the hydrosilylation of allyl chloride with chlorodimethylsilane. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the allyl chloride. The process is typically catalyzed by transition metal complexes, most notably those of platinum.
Mechanistic Insight
The catalytic cycle of platinum-catalyzed hydrosilylation is a well-studied process. While several mechanisms have been proposed, the Chalk-Harrod mechanism is widely accepted. It generally involves:
-
Oxidative addition of the Si-H bond of chlorodimethylsilane to the platinum catalyst.
-
Coordination of the allyl chloride to the platinum center.
-
Migratory insertion of the alkene into the platinum-hydride bond.
-
Reductive elimination of the final product, this compound, regenerating the active catalyst.
The use of specific catalysts, such as rhodium complexes, has been shown to improve selectivity and efficiency, minimizing the formation of byproducts.[7][8][9]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via hydrosilylation.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
-
Heating mantle with temperature control
-
Schlenk line for inert atmosphere techniques
-
Distillation apparatus
-
Chlorodimethylsilane (handle with care, flammable and corrosive)
-
Allyl chloride (flammable, toxic)
-
Hydrosilylation catalyst (e.g., Speier's catalyst - hexachloroplatinic acid solution in isopropanol)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
System Preparation: Assemble the reaction apparatus and dry it thoroughly under vacuum or with a heat gun. Purge the system with an inert gas (Argon or Nitrogen) to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: In the reaction flask, place chlorodimethylsilane and anhydrous toluene. Begin stirring the solution.
-
Catalyst Addition: Add a catalytic amount of Speier's catalyst to the stirred solution. The amount will depend on the specific catalyst activity, but typically a few parts per million are sufficient.
-
Controlled Addition of Allyl Chloride: Slowly add allyl chloride to the reaction mixture from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature (typically between 60-100 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.
-
Reaction Completion and Work-up: Once the reaction is complete (as indicated by GC), cool the mixture to room temperature.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound from the solvent, unreacted starting materials, and any byproducts.
Alternative Synthetic Route: Grignard Reaction
While less common for this specific compound, the Grignard reaction is a fundamental method for forming carbon-silicon bonds.[10][11] In a hypothetical application for this synthesis, a Grignard reagent would be prepared from a suitable chloro-bromo-propane derivative, which would then react with a dichlorodimethylsilane.
Conceptual Steps:
-
Grignard Reagent Formation: React 1-bromo-3-chloropropane with magnesium turnings in an ether solvent (e.g., THF, diethyl ether) to form 3-chloropropylmagnesium bromide.[10]
-
Coupling Reaction: Add the freshly prepared Grignard reagent to a solution of dichlorodimethylsilane. The nucleophilic carbon of the Grignard reagent will displace one of the chloride ions on the silicon atom.[12]
-
Work-up and Purification: The reaction would be quenched with an aqueous solution, followed by extraction and purification, likely via distillation.
This method can be complicated by side reactions and the handling of the Grignard reagent, making the hydrosilylation route generally more favorable for its efficiency and selectivity.
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[3][13][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] A respirator with an appropriate filter may be necessary for handling larger quantities.[3]
-
Hazards: The compound causes severe skin burns and eye damage.[3][15] Inhalation of vapors can cause respiratory irritation. It is also combustible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as moisture, strong bases, and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Gas Chromatography (GC): To assess the purity of the final product and monitor the reaction progress. A purity of ≥95% is typically expected for technical grade material.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the molecular structure by identifying the chemical shifts and coupling constants of the different nuclei.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as Si-Cl and C-Cl bonds.
Conclusion
The hydrosilylation of allyl chloride with chlorodimethylsilane is a robust and efficient method for the synthesis of this compound. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The resulting product is a valuable intermediate for a wide range of applications in materials science and beyond, underscoring the importance of understanding its synthesis and properties.
References
- This compound. [Link]
- Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem - NIH. [Link]
- Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed. [Link]
- (PDF)
- Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. [Link]
- Plausible catalytic cycle for the Rh-catalysed hydrosilylation of allyl...
- 3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | - Gelest, Inc. [Link]
- This compound 96.0+%, TCI America™ | Fisher Scientific. [Link]
- US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google P
- CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google P
- 12.4 Grignard Reagents | Organic Chemistry - YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. 3-氯丙基二甲基氯硅烷 technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 格氏试剂 [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hydrosilylation reaction with Chloro(3-chloropropyl)dimethylsilane
An In-Depth Guide to the Hydrosilylation of Chloro(3-chloropropyl)dimethylsilane: Application Notes and Protocols
Executive Summary
This technical guide provides a comprehensive overview of the hydrosilylation reaction utilizing this compound, a bifunctional organosilicon compound. This reaction is of significant interest for synthesizing advanced materials, including specialty polymers, coupling agents, and surface modifiers.[1][2] We present a detailed exploration of the underlying reaction mechanisms, a comparative analysis of common platinum catalysts, and field-proven, step-by-step protocols for laboratory execution. This document is intended for researchers, chemists, and materials scientists engaged in the development of novel organosilicon materials. It emphasizes safety, procedural accuracy, and analytical validation to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of Hydrosilylation with Functionalized Silanes
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (typically a C=C double bond), is a cornerstone of organosilicon chemistry.[3] Its high efficiency and atom economy make it a preferred method for creating stable silicon-carbon bonds. The use of this compound as the hydrosilylating agent is particularly strategic. This molecule possesses two distinct reactive sites: the Si-H group for the hydrosilylation addition and two chloro groups (one on the silicon atom and one on the propyl chain) that serve as handles for subsequent chemical modifications.
This dual functionality allows for the creation of complex molecular architectures. For instance, the product of hydrosilylation can be tethered to other molecules or surfaces via reactions of the chloro groups, making it a valuable intermediate in the synthesis of:
-
Silane Coupling Agents: To enhance adhesion between organic polymers and inorganic substrates in composites.[1][2]
-
Surface Modifiers: To impart hydrophobicity or other desired properties to surfaces like glass or metals.[2]
-
Polymer Intermediates: For the synthesis of block copolymers and other advanced macromolecular structures.
-
Pharmaceutical and Agrochemical Precursors: As a building block in the synthesis of complex organic molecules.[2]
This guide will focus on providing the foundational knowledge and practical protocols to successfully perform this versatile reaction.
Theoretical Framework: Mechanism and Catalysis
A thorough understanding of the reaction mechanism and the role of the catalyst is paramount for optimizing reaction conditions and troubleshooting potential issues.
The Hydrosilylation Reaction: A Primer
The fundamental transformation involves the addition of the Si-H moiety of this compound to an alkene. The reaction is almost exclusively catalyzed by transition metal complexes, most commonly those based on platinum.[3] The addition typically proceeds in an anti-Markovnikov fashion, where the silicon atom attaches to the terminal carbon of the double bond.
The Chalk-Harrod Mechanism
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[4][5] This catalytic cycle provides a robust model for understanding the reaction pathway.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
It is important to be aware of potential side reactions, such as the isomerization of the alkene substrate, which can sometimes compete with the desired hydrosilylation pathway.[6][7]
Catalyst Selection: A Critical Choice
While many transition metals can catalyze hydrosilylation, platinum complexes remain the industry standard due to their high activity and efficiency.[3] Two of the most common catalysts are Speier's catalyst and Karstedt's catalyst.
| Feature | Speier's Catalyst (H₂PtCl₆) | Karstedt's Catalyst (Pt₂(dvtms)₃) |
| Composition | Hexachloroplatinic acid, often in isopropanol.[4] | A platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane ligands.[7] |
| Oxidation State | Platinum (IV) precatalyst. | Platinum (0) active catalyst.[8] |
| Solubility | Good solubility in polar solvents like alcohols. Can be heterogeneous in nonpolar silicone systems.[9] | Excellent solubility in nonpolar solvents (toluene, xylenes) and silicone polymers.[8][9] |
| Activity | Highly active, but may require an induction period for reduction to the active Pt(0) species.[10] | Extremely high activity, often at room temperature, with no induction period.[8] |
| Color | Typically a yellow or orange solution. | Can range from colorless to pale yellow. |
| Primary Use Case | General-purpose hydrosilylation, especially with polar reactants.[9] | Dominant in the silicone industry for curing reactions and when high solubility/activity is needed.[3][9] |
For reactions involving this compound, Karstedt's catalyst is often preferred due to its high activity at low temperatures and excellent solubility in common organic solvents, which helps maintain a homogeneous reaction mixture.[8]
The Substrate: this compound
A clear understanding of the primary reagent's properties and hazards is fundamental to safe and effective experimentation.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 10605-40-0 | |
| Molecular Formula | C₅H₁₂Cl₂Si | [11] |
| Molecular Weight | 171.14 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 177-179 °C | |
| Density | 1.046 g/mL at 20 °C |
Safety and Handling Protocols
This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure safety.[11][12]
-
Hazards: The compound is flammable and causes severe skin burns and serious eye damage.[11][13] It is corrosive and reacts with moisture, releasing hydrogen chloride (HCl) gas.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like water, alcohols, and strong bases.[12][15] The container should be kept under an inert gas.[12]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Experimental Protocol: A Step-by-Step Guide
This protocol describes a general procedure for the hydrosilylation of a generic terminal alkene (e.g., 1-octene) with this compound using Karstedt's catalyst. Note: All operations should be performed in a fume hood under an inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox.
Materials and Reagents
-
This compound (≥95%)
-
Terminal alkene (e.g., 1-octene, dried over CaH₂ and distilled)
-
Karstedt's catalyst (solution in xylene, typically ~2% Pt)
-
Anhydrous toluene or xylene (as solvent, optional)
-
Inhibitor (e.g., dimethyl maleate, optional, for controlling reaction onset)
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa, needles, and syringes
-
Inert gas line (N₂ or Ar) with bubbler
-
Heating mantle with temperature controller and oil bath
Experimental Workflow Diagram
Caption: A typical experimental workflow for the hydrosilylation reaction.
Detailed Procedure
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and cooled under a stream of inert gas.
-
Reaction Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a condenser (with an inert gas inlet at the top), a thermometer, and a rubber septum. Purge the entire system with nitrogen or argon for at least 15-20 minutes.
-
Charging Reactants:
-
To the flask, add the terminal alkene (1.0 eq.).
-
If using a solvent, add anhydrous toluene (to make an approximately 1-2 M solution).
-
Causality Check: Using an excess of the alkene (e.g., 1.1-1.2 eq.) can sometimes be beneficial to ensure complete consumption of the more valuable silane, but a 1:1 ratio is a good starting point.[16]
-
-
Silane Addition: Slowly add this compound (1.0 eq.) to the stirring solution via syringe.
-
Temperature Control: Bring the reaction mixture to the desired temperature (a starting point of 40-60 °C is often effective).[8]
-
Catalyst Injection:
-
Via syringe, carefully inject the Karstedt's catalyst solution. A typical catalyst loading is between 5-100 ppm of Pt relative to the silane.[8]
-
Expertise Insight: The reaction is often exothermic. A color change (e.g., to a light yellow or brown) upon catalyst addition is common. For highly reactive substrates, the catalyst should be added slowly to the cooled solution to maintain control.
-
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (via a purged syringe) for analysis. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete (as determined by analysis), cool the mixture to room temperature.
Reaction Monitoring and Analysis
Proper analytical techniques are crucial for determining reaction completion and verifying product identity.
-
FTIR Spectroscopy: This is an excellent method for monitoring the disappearance of the starting materials.
-
¹H NMR Spectroscopy: This provides detailed structural information and allows for the quantification of conversion.[19]
Work-up and Purification
Post-reaction processing is necessary to remove the catalyst and isolate the pure product.
-
Catalyst Removal: The platinum catalyst, which may form colloidal platinum, can impart a dark color to the product.[21] It can be removed by:
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purification: For high purity, the final product can be purified by vacuum distillation . Given the product's likely high boiling point, a good vacuum system is essential. Collect the fraction corresponding to the expected boiling point of the product.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or does not start | 1. Inactive catalyst. 2. Presence of inhibitors (e.g., moisture, oxygen, sulfur compounds). 3. Insufficient temperature. | 1. Use fresh catalyst or a slightly higher loading. 2. Ensure all reagents and solvents are anhydrous and the system is fully inert. 3. Gradually increase the reaction temperature. |
| Formation of byproducts (e.g., alkene isomers) | 1. Catalyst-induced isomerization is a known side reaction.[7] 2. Reaction temperature is too high. | 1. Lower the reaction temperature. 2. Use a more selective catalyst if available or add an inhibitor. |
| Product mixture turns dark black | Formation of platinum colloids/nanoparticles.[10][21] | This is common. Proceed with the activated carbon work-up to remove the color. |
| Low yield after purification | 1. Incomplete reaction. 2. Product loss during work-up or distillation. | 1. Ensure reaction completion via monitoring before work-up. 2. Be careful during transfers and use an efficient distillation setup. |
Conclusion
The hydrosilylation of this compound is a powerful and versatile reaction for the synthesis of functionalized organosilicon compounds. Success hinges on a solid understanding of the reaction mechanism, careful selection of the catalyst, and meticulous execution under inert and anhydrous conditions. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and reproducibly synthesize valuable intermediates for a wide array of applications in materials science and chemical synthesis.
References
- Gelest, Inc. (2015). Safety Data Sheet: 3-CHLOROPROPYLDIMETHYLCHLOROSILANE. [Link]
- Unraveling the Mechanisms of Hydrosilylation: Insights into Catalytic Processes. (Source details unavailable)
- Cole-Parmer. Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%. [Link]
- Johnson Matthey.
- Boudjemaa, A., et al. (2022). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. RSC Advances. [Link]
- ResearchGate. Fourier transform infrared (FTIR) spectra of a)
- Zoller, J., et al. (2020). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
- Schneider, N., et al. (2018).
- Du, X., & Huang, Z. (2017). Hydrosilylation Reactions Catalyzed by Rhenium.
- ResearchGate.
- ResearchGate. Fourier transform infrared (FTIR) spectra of a)
- Sigma-Aldrich. (2025). Safety Data Sheet. (Product specific details unavailable)
- Stein, J., et al. (2017).
- Urbańczyk, M., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
- ResearchGate.
- Boudjemaa, A., et al. (2022). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. RSC Advances. [Link]
- Powers, D. C., et al. (2023). Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. Chemistry – A European Journal.
- ResearchGate. Cross-linking of linear vinylpolysiloxanes by hydrosilylation – FTIR spectroscopic studies | Request PDF. [Link]
- Biswas, T. (2022). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ). YouTube.
- Urbańczyk, M., et al. (2023). NMR reaction monitoring robust to spectral distortions. ChemRxiv.
- Zoller, J., et al. (2020). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
- Melomedov, A., et al. (2022). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers. [Link]
- Schmidt, V. A., & Chirik, P. J. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands. Organometallics.
- Nakajima, Y., & Shimada, S. (2015). Hydrosilylation of olefins catalyzed by transition metal complexes. RSC Advances.
- ResearchGate. (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]
- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.
- Wang, D., & Ge, H. (2016). Cobalt Complex-Catalyzed Hydrosilylation of Alkenes and Alkynes.
- The Functionalization of Alkenes. (2023). Encyclopedia.pub. [Link]
- Zhang, C., et al. (2020). Alkene Hydrosilylation on Oxide-Supported Pt-Ligand Single-Site Catalysts. Journal of the American Chemical Society.
- Reddit. (2014).
- Grelaud, G., et al. (2021). Unlocking the Catalytic Hydrogenolysis of Chlorosilanes into Hydrosilanes with Superbases. ChemRxiv.
- Process for producing high-purity hydrosilylation products. (2021).
- Ostrowski, M., et al. (2023). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.
- Pescarmona, P. P. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation.
- ResearchGate.
- The Chemistry of Platinum Complexes and Hydrosilation. (n.d.). White Rose eTheses Online.
- Gelest, Inc. 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. [Link]
- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHEMICAL ENGINEERING INFO AND RESOURCES: Unraveling the Mechanisms of Hydrosilylation: Insights into Catalytic Processes [elementtwentyseven.blogspot.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Karstedt catalysts | Johnson Matthey [matthey.com]
- 9. researchgate.net [researchgate.net]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. gelest.com [gelest.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. scholarworks.iu.edu [scholarworks.iu.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08099G [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. reddit.com [reddit.com]
- 22. US20210238361A1 - Process for producing high-purity hydrosilylation products - Google Patents [patents.google.com]
Surface modification using Chloro(3-chloropropyl)dimethylsilane
An in-depth guide to the surface modification of substrates using Chloro(3-chloropropyl)dimethylsilane, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the chemical principles, detailed experimental protocols, and validation techniques essential for creating functionalized surfaces for a variety of advanced applications.
Introduction: The Versatility of a Bifunctional Silane
This compound is a bifunctional organosilane that has become an invaluable tool for surface functionalization in materials science, nanotechnology, and biomedicine.[1][2] Its utility stems from its unique molecular architecture: a dimethylchlorosilyl group at one end and a chloropropyl group at the other.[3]
-
The Reactive Headgroup (Si-Cl): The chlorosilyl group is highly reactive towards hydroxylated surfaces such as glass, silicon dioxide, and metal oxides.[4] In the presence of trace moisture, it hydrolyzes to form a silanol (Si-OH) group, which then covalently bonds with surface hydroxyls, creating a stable and durable siloxane (Si-O-Si) linkage.[5][6]
-
The Functional Tailgroup (-(CH₂)₃-Cl): The terminal chloropropyl group serves as a versatile chemical handle. The alkyl chloride is a moderately good leaving group, allowing for nucleophilic substitution reactions. This enables the introduction of a wide array of secondary functionalities, such as azides for "click chemistry," amines for bioconjugation, or thiols for binding to gold nanoparticles.
This dual reactivity makes this compound an ideal surface modification agent for applications ranging from creating patterned surfaces for cell culture to immobilizing biomolecules for diagnostic assays and drug delivery systems.[1]
Chemical Properties and Safety Profile
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 10605-40-0 | [3] |
| Molecular Formula | C₅H₁₂Cl₂Si | [3] |
| Molecular Weight | 171.14 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 177-179 °C | [3][7] |
| Density | 1.046 g/mL at 20 °C | [3][7] |
| Refractive Index | n20/D 1.450 | [3] |
| Key Hazard | Corrosive (Causes severe skin burns and eye damage) | [3][7][8] |
Safety Precautions: this compound is a corrosive and moisture-sensitive compound.[7] It reacts with water, including atmospheric humidity, to release hydrochloric acid (HCl) gas. Therefore, all handling must be conducted in a chemical fume hood.[9] Appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat, is mandatory.[3][10] Store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[9]
Mechanism of Surface Modification
The covalent attachment of this compound to a hydroxylated surface is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The Si-Cl bond is labile and reacts rapidly with trace water molecules present on the substrate surface or dissolved in the solvent. This forms a reactive silanol intermediate (dimethyl(3-chloropropyl)silanol) and releases HCl.
-
Condensation: The newly formed silanol group condenses with a hydroxyl group (-OH) on the substrate surface, forming a stable, covalent siloxane bond (Si-O-Si) and releasing a molecule of water.
Experimental Protocols
Successful surface modification relies on meticulous substrate preparation and controlled reaction conditions. The following protocols provide a framework for modifying glass or silicon dioxide surfaces.
Protocol 1: Substrate Cleaning and Activation
Rationale: The density of hydroxyl groups on the substrate surface is the single most critical factor for achieving a uniform, high-density silane monolayer.[11] This protocol uses a strong oxidizing agent (Piranha solution) to remove organic contaminants and maximize surface hydroxylation.
Materials:
-
Glass or silicon substrates
-
Acetone, HPLC grade
-
Ethanol, absolute
-
Deionized (DI) water (18.2 MΩ·cm)
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Staining jars or beakers
-
Sonicator
-
Oven
Procedure:
-
Place substrates in a suitable rack or staining jar.
-
Sonicate in acetone for 15 minutes to remove organic residues.[11]
-
Rinse thoroughly with DI water.
-
Sonicate in ethanol for 15 minutes.[11]
-
Rinse thoroughly with DI water.
-
Piranha Solution Preparation (EXTREME CAUTION): In a chemical fume hood, prepare the Piranha solution in a glass beaker by slowly and carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. Warning: This solution is extremely corrosive, exothermic, and can react violently with organic materials. Always add acid to peroxide.
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water to remove all traces of acid.
-
Dry the substrates in an oven at 110-120 °C for at least 1 hour.[11]
-
Cool the activated substrates in a desiccator and use them immediately for the best results.
Protocol 2: Silanization
Rationale: This procedure must be performed under anhydrous (water-free) conditions to prevent premature hydrolysis and polymerization of the silane in solution, which would otherwise lead to a non-uniform, clumped surface coating.[12] Anhydrous toluene is a common solvent for this reaction.
Materials:
-
Cleaned, activated substrates
-
This compound
-
Anhydrous toluene
-
Anhydrous ethanol
-
Coplin jars or sealed reaction vessel
-
Nitrogen or Argon gas source
Procedure:
-
Work in a chemical fume hood or glovebox.
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a Coplin jar.
-
Place the activated substrates into the silane solution.
-
Seal the container (e.g., with a Teflon-lined cap or under a positive pressure of inert gas) to prevent atmospheric moisture from entering.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the silanization solution.
-
Rinse the slides sequentially with anhydrous toluene and then anhydrous ethanol to remove any physisorbed silane molecules.
-
Dry the substrates with a gentle stream of nitrogen or argon gas.
-
Curing: Transfer the coated substrates to an oven and bake at 110 °C for 30-60 minutes. This step drives the condensation reaction to completion and removes residual water, strengthening the covalent bonds to the surface.[11]
-
After cooling, the modified substrates are ready for characterization or further functionalization. Store in a desiccator.
Validation and Characterization of Modified Surfaces
It is essential to validate the success of the surface modification. A combination of techniques is often employed to provide a comprehensive picture of the new surface.[13]
| Technique | Information Provided | Expected Result for Successful Modification |
| Water Contact Angle (WCA) Goniometry | Surface hydrophobicity/hydrophilicity | An increase in WCA compared to the clean hydrophilic substrate (WCA < 10°). The exact angle depends on monolayer quality. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the top 5-10 nm of the surface. | Appearance of Si 2p, C 1s, and Cl 2p peaks confirming the presence of the silane. The substrate signal (e.g., Si from SiO₂) will be attenuated.[14] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | A smooth surface with low roughness (e.g., < 1 nm RMS) indicates a uniform monolayer. Aggregates or clusters suggest suboptimal reaction conditions.[12] |
| Ellipsometry | Precise measurement of thin film thickness. | A uniform thickness of ~0.5-1.0 nm is expected for a complete monolayer.[14] |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Presence of specific chemical bonds. | Appearance of C-H stretching peaks (~2850-2960 cm⁻¹) from the alkyl chain. |
Downstream Applications and Further Functionalization
The true power of modifying surfaces with this compound lies in the versatility of the terminal chloride. This group can be readily converted to other functionalities for specific applications in drug development and research.
Example: Conversion to an Azide for Click Chemistry
The alkyl chloride can be converted to an alkyl azide via nucleophilic substitution with sodium azide (NaN₃). This azide-terminated surface is a powerful platform for attaching molecules containing an alkyne group via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This is particularly useful for immobilizing peptides, small molecule drugs, or fluorescent probes.
This ability to serve as a versatile anchor point makes this compound a foundational reagent for creating complex, functional surfaces for next-generation biomedical devices and analytical tools.[1][2]
References
- (PDF) Chemistry and Applications of Organosilanes – An Overview - ResearchGate.
- [Characterizing methods of structure and character for silane film on metal surface]. Guang Pu Xue Yu Guang Pu Fen Xi. 2004 Apr;24(4):495-8.
- Functionalization of Large-Pore Mesoporous Silicas With Organosilanes by Direct Synthesis | Request PDF - ResearchGate.
- Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97% - Cole-Parmer.
- Surface functionalization – The way for advanced applications of smart materials.
- Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface - ResearchGate.
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - MDPI.
- What kind of characterization techniques should I perform to see if surface coverage is full or not after silanization? | ResearchGate.
- Understanding Silane Functionalization - Surface Science and Technology.
- 3-chloropropyldimethylmethoxysilane, 95% - Gelest, Inc.
- chloro(3-chloropropyl)dimethyl-silan - ChemBK.
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-氯丙基二甲基氯硅烷 technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. gelest.com [gelest.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. [Characterizing methods of structure and character for silane film on metal surface] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Chloro(3-chloropropyl)dimethylsilane: A Comprehensive Guide to its Application as a Silane Coupling Agent
This guide provides an in-depth exploration of Chloro(3-chloropropyl)dimethylsilane, a versatile and bifunctional organosilane essential for advanced material synthesis and surface modification. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental chemistry, mechanisms of action, and detailed protocols for its application as a silane coupling agent.
Introduction: The Dual-Functionality Advantage
This compound, with the chemical formula C₅H₁₂Cl₂Si, is a unique organosilicon compound featuring two distinct reactive sites: a hydrolyzable chlorosilyl group and a terminal chloropropyl group.[1][2] This dual functionality makes it an invaluable intermediate and coupling agent in a myriad of applications, including the production of adhesives, sealants, coatings, and advanced composite materials.[1][3] Its ability to form stable covalent bonds with inorganic substrates while presenting a reactive organic tail for further chemical modification is the cornerstone of its utility.[1]
The chlorosilyl group provides a mechanism for covalent attachment to hydroxyl-rich surfaces such as glass, silica, and metal oxides.[4] Simultaneously, the chloropropyl group serves as a versatile synthetic handle for subsequent reactions, including nucleophilic substitution, enabling the covalent immobilization of a wide range of organic and biological molecules.[4] This guide will delve into the practical applications of this unique molecular architecture.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe use.
| Property | Value | Reference |
| CAS Number | 10605-40-0 | [1] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][2] |
| Molecular Weight | 171.14 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Density | 1.046 g/mL at 20 °C | [5] |
| Boiling Point | 177-179 °C | [5] |
| Refractive Index | 1.450 at 20 °C |
Mechanism of Action: A Two-Step Interfacial Reaction
The efficacy of this compound as a coupling agent hinges on a well-understood, two-step mechanism involving hydrolysis and condensation. This process transforms the reactive chlorosilane into a stable, covalently bound surface coating.
Step 1: Hydrolysis of the Chlorosilyl Group
The primary step in the surface modification process is the hydrolysis of the highly reactive silicon-chlorine (Si-Cl) bond. This reaction occurs in the presence of water, which can be ambient moisture on the substrate surface or trace amounts in the solvent, to form a reactive silanol intermediate (Si-OH). This reaction also produces hydrogen chloride (HCl) as a byproduct.
Step 2: Condensation with Surface Hydroxyls
The newly formed, highly reactive silanol groups readily condense with the hydroxyl (-OH) groups present on the surface of inorganic substrates like silica, glass, or metal oxides. This condensation reaction results in the formation of stable, covalent siloxane (Si-O-Substrate) bonds, effectively tethering the silane to the surface.
Below is a diagram illustrating this fundamental mechanism:
Caption: Mechanism of surface modification.
Applications and Protocols
The dual-functional nature of this compound lends itself to a wide array of applications, from fundamental surface science to the development of sophisticated drug delivery systems.
Surface Modification of Glass and Silica
A primary application of this silane is to alter the surface properties of glass and silica, providing a reactive handle for further functionalization.
Protocol for Silanization of Glass Slides:
-
Substrate Cleaning: Thorough cleaning is critical for uniform silanization.
-
Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at room temperature. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the slides extensively with deionized water.
-
Dry the slides in an oven at 120°C for at least 1 hour and cool in a desiccator.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned, dry glass slides in the silane solution for 2-4 hours at room temperature with gentle agitation.
-
Remove the slides from the solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Rinse with ethanol and dry with a gentle stream of nitrogen.
-
-
Curing:
-
Cure the silanized slides in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Store the modified slides in a desiccator until further use.
-
Characterization:
-
Contact Angle Measurement: A successful modification will result in a significant change in the water contact angle, indicative of the altered surface chemistry.[6][7][8][9]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of silicon, chlorine, and carbon on the surface, providing elemental composition and information about the chemical states.[10]
Functionalization of Nanoparticles
This compound is an effective agent for the surface functionalization of various nanoparticles, including silica and iron oxide, to impart new functionalities or to prepare them for subsequent bioconjugation.[1][11]
Protocol for Functionalization of Silica Nanoparticles:
-
Nanoparticle Synthesis and Preparation:
-
Silanization:
-
Add this compound to the nanoparticle suspension (a 5-10 fold molar excess relative to estimated surface hydroxyl groups is a good starting point).
-
Reflux the mixture for 4-6 hours under an inert atmosphere with vigorous stirring.
-
Allow the mixture to cool to room temperature.
-
-
Purification:
-
Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Wash the nanoparticles sequentially with anhydrous toluene and ethanol to remove unreacted silane and byproducts. Repeat the centrifugation and washing steps three times.
-
Dry the functionalized nanoparticles under vacuum.
-
Characterization:
-
Zeta Potential: A change in the zeta potential of the nanoparticles will indicate successful surface modification.[14][15][16][17]
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic material grafted onto the nanoparticle surface.[18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic vibrational bands of the attached chloropropyl groups.
Intermediate for Drug Delivery Systems
The chloropropyl group serves as a key reactive site for the covalent attachment of therapeutic agents, targeting ligands, and other biomolecules, making it a valuable tool in the design of drug delivery vehicles.[11] For instance, it has been used to functionalize iron oxide nanoparticles for the delivery of anti-cancer agents.[11]
Workflow for Drug Conjugation:
Caption: Drug conjugation workflow.
Preparation of Chromatographic Stationary Phases
This compound can be used to modify silica gel for the preparation of custom high-performance liquid chromatography (HPLC) stationary phases. The chloropropyl group can be converted to other functionalities to create stationary phases with specific selectivities.
Protocol for Stationary Phase Synthesis:
-
Silica Activation:
-
Activate silica gel (e.g., 5 µm particle size) by heating at 150°C under vacuum for 24 hours to remove adsorbed water.
-
-
Silanization:
-
Suspend the activated silica in anhydrous toluene.
-
Add this compound and a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Reflux the mixture for 24 hours under an inert atmosphere.
-
Filter the modified silica, wash extensively with toluene, methanol, and diethyl ether, and dry under vacuum.
-
-
Further Functionalization:
-
The resulting chloropropyl-functionalized silica can be reacted with various nucleophiles (e.g., amines, thiols) to introduce the desired chemical functionality for the stationary phase.
-
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage. Reacts with water to produce corrosive HCl gas.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent or incomplete surface coverage | Inadequate substrate cleaning. | Use a more rigorous cleaning protocol (e.g., piranha solution, plasma cleaning). |
| Moisture contamination of the silane or solvent. | Use freshly opened, high-purity silane and anhydrous solvents. Store under inert gas. | |
| Agglomeration of nanoparticles during functionalization | Excessive silane concentration leading to cross-linking. | Optimize the silane-to-nanoparticle ratio. |
| Inadequate dispersion of nanoparticles. | Ensure thorough sonication before and during the reaction. | |
| Low yield of subsequent reactions on the chloropropyl group | Incomplete initial silanization. | Verify surface modification with characterization techniques. |
| Steric hindrance at the surface. | Consider using a longer-chain silane to extend the reactive group from the surface. |
References
- Chem-Impex. (n.d.). This compound.
- Gelest. (n.d.). 3-CHLOROPROPYLDIMETHYLCHLOROSILANE.
- Philippine Journal of Science. (2020). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil.
- ResearchGate. (2014). Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime.
- Al-Husseini, T., et al. (2023).
- ResearchGate. (n.d.). Water contact angles for the monitored silanization and desilanization processes and ToF‐SIMS mapping of the modified surface.
- Aparecida, C., et al. (2022). Surface biofunctionalization by covalent co-immobilization of oligopeptides.
- ResearchGate. (n.d.). Contact angle measurements for the self-assembled silanized thin film with tertiary amine (3° -N) head groups before and after the reaction with β -propiolactone.
- Habibzadeh, S. Z., et al. (2020). A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells. Molecular Biology Reports, 47(3), 1637–1647.
- precisionFDA. (n.d.). (3-CHLOROPROPYL)DIMETHYLCHLOROSILANE.
- MDPI. (2022). Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms.
- Gelest. (n.d.). 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%.
- National Center for Biotechnology Information. (2022). Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms.
- MDPI. (2023). Unlocking the Power of Artificial Intelligence: Accurate Zeta Potential Prediction Using Machine Learning.
- National Center for Biotechnology Information. (2014). Synthesis and surface functionalization of silica nanoparticles for nanomedicine.
- National Center for Biotechnology Information. (2022). Nanoparticle surface coatings produce distinct antibacterial effects that are consistent across diverse bacterial species.
- ResearchGate. (n.d.). (a) Plot of the zeta potential of 3 nm (′) and 4 nm (K) 3MPA capped CdTe nanoparticles as a function of pH. (b) Relative luminescence intensity of the water/heptane interface with respect to the aqueous bulk plotted against the particle surface charge density σ.
- MDPI. (2021). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces.
- Fisher Scientific. (n.d.). This compound 96.0+%, TCI America™.
- Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity.
- ACS Publications. (2023). Modeling Zeta Potential for Nanoparticles in Solution: Water Flexibility Matters.
- National Center for Biotechnology Information. (2020). A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- PubChem. (n.d.). (3-Chloropropyl)methoxydimethylsilane.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. GSRS [precision.fda.gov]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. Surface biofunctionalization by covalent co-immobilization of oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nanoparticle surface coatings produce distinct antibacterial effects that are consistent across diverse bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Reaction of Chloro(3-chloropropyl)dimethylsilane with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Bridging Organic and Inorganic Chemistry for Advanced Applications
Chloro(3-chloropropyl)dimethylsilane is a bifunctional organosilane that serves as a critical building block in materials science and medicinal chemistry.[1] Its unique structure, featuring both a reactive chlorosilyl group and a chloropropyl group, allows for a diverse range of chemical transformations.[1] The reaction of this compound with amines is a fundamental process for the synthesis of amino-functionalized silanes. These products are invaluable as coupling agents to enhance adhesion between organic polymers and inorganic substrates, for surface modification of materials to alter properties like hydrophobicity, and in the development of novel composite materials.[1] Furthermore, the introduction of amino functionalities is a key step in the synthesis of more complex molecules with applications in drug delivery and medical imaging.
This comprehensive guide provides an in-depth exploration of the reaction between this compound and primary or secondary amines. We will delve into the reaction mechanism, provide detailed, field-proven protocols, and present expected outcomes to empower researchers in their synthetic endeavors.
Mechanistic Insights: A Tale of Two Electrophiles
The reaction of this compound with an amine proceeds via a nucleophilic substitution mechanism. The amine, acting as a nucleophile, can potentially attack two electrophilic centers: the silicon atom of the chlorosilyl group and the terminal carbon of the chloropropyl group.
The silicon-chlorine bond is highly polarized and susceptible to nucleophilic attack. The reaction at this center is typically very fast. However, the resulting aminosilane can be sensitive to moisture. The carbon-chlorine bond at the propyl chain is a classic substrate for an SN2 reaction.
For the purposes of creating a stable, functionalized molecule where the amino group is tethered to the silicon atom through the propyl linker, the desired reaction is the nucleophilic attack of the amine on the chloropropyl group. To achieve selectivity, the reaction conditions are crucial. By using an excess of the amine, it can act as both the nucleophile and a base to neutralize the hydrogen chloride generated during the reaction. The reaction is typically performed under anhydrous conditions to prevent premature hydrolysis of the chlorosilyl group.
The general preference for the reaction is the substitution at the chloropropyl chain, especially when the reaction is heated. The resulting product is a (3-aminopropyl)dimethylchlorosilane derivative. The remaining chlorosilyl group can be utilized in subsequent reactions or hydrolyzed to a silanol, which can then condense with surfaces or other silanol molecules.
A potential side reaction is the overalkylation of the amine. After the initial reaction to form a secondary or tertiary amine, the product can still be nucleophilic and react with another molecule of this compound. This can be minimized by using a stoichiometric excess of the starting amine.
Reaction Mechanism Overview
Caption: Reaction mechanism of this compound with amines.
Experimental Protocols
Safety Precautions: this compound is corrosive and reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be oven-dried before use.
Protocol 1: Reaction with a Primary Amine (e.g., n-Butylamine)
This protocol details the synthesis of N-(3-(dimethylchlorosilyl)propyl)butan-1-amine.
Materials:
-
This compound (≥95%)
-
n-Butylamine (≥99%)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube
-
Addition funnel
-
Schlenk line or nitrogen/argon inlet
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a rubber septum. Purge the apparatus with nitrogen or argon.
-
In the flask, dissolve this compound (1 eq.) in anhydrous toluene to a concentration of approximately 0.5 M.
-
In a separate dry flask, prepare a solution of n-butylamine (2.2 eq.) in anhydrous toluene.
-
Slowly add the n-butylamine solution to the stirred solution of this compound at room temperature using a syringe or addition funnel over 30 minutes. An exothermic reaction may be observed, and a white precipitate of n-butylamine hydrochloride will form.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the n-butylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the desired N-(3-(dimethylchlorosilyl)propyl)butan-1-amine as a colorless to pale yellow liquid.
Protocol 2: Reaction with a Secondary Amine (e.g., Diethylamine)
This protocol describes the synthesis of N-(3-(dimethylchlorosilyl)propyl)-N-ethylamine.
Materials:
-
This compound (≥95%)
-
Diethylamine (≥99%)
-
Triethylamine (≥99%, dried over KOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1 eq.) and anhydrous DCM to achieve a concentration of about 0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of diethylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled silane solution with stirring over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure product.
Experimental Workflow
Caption: General experimental workflow for the reaction of this compound with amines.
Data Presentation
The following table summarizes typical data for the reaction products. Note that yields are representative and can vary based on reaction scale and purity of reagents.
| Amine | Product | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| n-Butylamine | N-(3-(dimethylchlorosilyl)propyl)butan-1-amine | 75-85 | ~2.6 (t, 2H), ~2.5 (t, 2H), ~1.7 (m, 2H), ~1.4 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H), ~0.4 (s, 6H) | ~51.5, ~49.5, ~29.5, ~23.0, ~20.5, ~14.0, ~1.0 | ~3300 (N-H), ~2960, 2870 (C-H), ~1460, ~840, 800 (Si-C), ~470 (Si-Cl) |
| Diethylamine | N-(3-(dimethylchlorosilyl)propyl)-N-ethylamine | 70-80 | ~2.5 (q, 4H), ~2.4 (t, 2H), ~1.6 (m, 2H), ~1.0 (t, 6H), ~0.4 (s, 6H) | ~52.0, ~47.0, ~22.0, ~15.0, ~12.0, ~1.0 | ~2970, 2870 (C-H), ~1460, ~840, 800 (Si-C), ~470 (Si-Cl) |
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction or presence of moisture.
-
Solution: Ensure all glassware is scrupulously dried and the reaction is performed under a dry, inert atmosphere. Extend the reaction time or increase the temperature slightly. Use freshly distilled amines and anhydrous solvents.
-
-
Formation of Multiple Products:
-
Cause: Overalkylation of the amine.
-
Solution: Use a larger excess of the starting amine. Add the this compound solution slowly to the amine solution to maintain a high concentration of the starting amine throughout the reaction.
-
-
Product is an Oil that is Difficult to Purify by Distillation:
-
Cause: Presence of high-boiling impurities or partial hydrolysis/condensation of the chlorosilyl group.
-
Solution: Attempt purification by column chromatography on silica gel, using a non-polar eluent system. Alternatively, the crude product can be intentionally hydrolyzed to the silanol and then purified.
-
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of amino-functionalized silanes. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the exclusion of moisture, high yields of the desired N-substituted (3-chlorodimethylsilyl)propylamines can be achieved. These compounds are valuable intermediates for further chemical modifications and find widespread use in the development of advanced materials and functional surfaces. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully employ this important reaction in their work.
References
- Chem-Impex. This compound.
- Gelest. Amine-Functional Silicones.
Sources
Harnessing Chloro(3-chloropropyl)dimethylsilane in Advanced Polymer Synthesis
An Application Guide for Researchers
Introduction: A Multifunctional Building Block for Polymer Innovation
Chloro(3-chloropropyl)dimethylsilane, often abbreviated as CPDMS, is a bifunctional organosilicon compound with the chemical formula Cl(CH₂)₃Si(CH₃)₂Cl. Its structure is distinguished by two key reactive sites: a hydrolytically sensitive silicon-chlorine (Si-Cl) bond and a less reactive carbon-chlorine (C-Cl) bond at the terminus of the propyl chain. This dual reactivity makes CPDMS an exceptionally versatile tool in polymer science. It serves not merely as a simple chemical intermediate but as a strategic component for designing complex macromolecular architectures.[1][2]
Primarily, CPDMS is employed to introduce the reactive 3-chloropropyl functional group into polymers, particularly polysiloxanes. This functionality acts as a synthetic handle, enabling a wide array of post-polymerization modifications. Its application is pivotal in two main strategies: as a terminating or "end-capping" agent in living polymerizations to create end-functionalized polymers, and as a precursor for monomers used to synthesize side-chain functionalized polymers.[3][4] The ability to precisely place this reactive group allows for the synthesis of well-defined block copolymers, graft copolymers, and telechelic polymers, which are foundational materials for advanced applications in drug development, surface modification, and high-performance coatings.[5][6]
Core Synthetic Strategies and Mechanistic Insights
The utility of this compound is most prominently demonstrated in the synthesis of functionalized polysiloxanes, a class of polymers renowned for their thermal stability, biocompatibility, and low surface energy.[7][8] The two primary methodologies for its incorporation are detailed below.
End-Functionalization via Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization (AROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D₃), is a cornerstone technique for producing well-defined polydimethylsiloxane (PDMS) with controlled molecular weight and narrow dispersity.[9][10] This process is typically initiated by strong nucleophiles, like organolithium reagents (e.g., butyllithium), which attack the silicon atom in the strained D₃ ring, leading to a "living" polymer chain with a reactive silanolate anion at the propagating end.[11]
The "living" nature of this polymerization is critical; the anionic chain end remains active until it is intentionally quenched or "terminated." This is where CPDMS plays its crucial role. By introducing CPDMS at the end of the polymerization, the Si-Cl bond of the CPDMS molecule readily reacts with the living silanolate chain end. This reaction forms a stable siloxane bond, effectively terminating the polymerization and simultaneously installing a 3-chloropropyl group at the polymer chain terminus.[4][5] This strategy provides a direct and efficient route to monofunctional, chloropropyl-terminated PDMS (PDMS-Cl), a valuable precursor for block copolymers and surface-active agents.
Diagram 1: Anionic ROP and End-Capping Mechanism
Caption: Mechanism of AROP of D₃ initiated by n-BuLi and terminated with CPDMS.
Side-Chain Functionalization using Pre-functionalized Monomers
An alternative and powerful approach involves the polymerization of a cyclosiloxane monomer that already incorporates the desired functionality. For this purpose, (3-chloropropyl)pentamethylcyclotrisiloxane (ClPD₂) can be synthesized and subsequently polymerized.[3] This method allows for the statistical incorporation of the 3-chloropropyl group as a side chain along the polysiloxane backbone.
Recent advances in organocatalysis have enabled the controlled/living ROP of such functionalized cyclotrisiloxanes.[3][12] Using catalysts like organic guanidines with water or a silanol as an initiator, polymers with predictable molecular weights, low dispersity, and a good distribution of the side-chain functionalities can be achieved.[3][13] By copolymerizing ClPD₂ with a non-functionalized monomer like D₃, the density of the chloropropyl side chains can be precisely tuned, allowing for fine control over the final material's properties, such as its reactivity, polarity, and cross-linking potential.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with all necessary safety precautions.
Protocol 1: Synthesis of Monofunctional Chloropropyl-Terminated PDMS (PDMS-Cl)
This protocol describes the synthesis of PDMS-Cl via anionic ring-opening polymerization of hexamethylcyclotrisiloxane (D₃) and end-capping with this compound.
Materials & Equipment:
-
Hexamethylcyclotrisiloxane (D₃), polymerization grade
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
This compound (CPDMS), >95%
-
Anhydrous Methanol
-
Schlenk line apparatus, oven-dried glassware, magnetic stirrer, syringes
Procedure:
-
Preparation: All glassware is rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Monomer Dissolution: In a Schlenk flask, dissolve the desired amount of D₃ monomer in anhydrous THF under an inert atmosphere. The target concentration is typically around 15-20% w/v.
-
Initiation: Cool the monomer solution to 0 °C in an ice bath. Using a gas-tight syringe, slowly add the calculated amount of n-BuLi initiator. The amount of initiator determines the target molecular weight (Mₙ = mass of monomer / moles of initiator). The solution may develop a slight viscosity.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 4-6 hours. The viscosity of the solution will increase significantly as the polymerization proceeds. Monitor monomer conversion via GC or ¹H NMR if desired.
-
Termination: Once the desired conversion is reached, add a 1.5 to 2-fold molar excess of CPDMS (relative to the initiator) via syringe. The CPDMS should be added neat and dropwise.
-
Quenching & Precipitation: Let the termination reaction proceed for at least 2 hours at room temperature. Quench any remaining reactive species by adding a small amount of anhydrous methanol.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of vigorously stirring cold methanol. The PDMS-Cl will separate as a viscous oil or a white solid.
-
Isolation: Decant the methanol. Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., hexane or dichloromethane) and re-precipitate into cold methanol. Repeat this process two more times to remove unreacted monomer and salts.
-
Drying: Dry the final product under high vacuum at 40-50 °C until a constant weight is achieved.
Characterization:
-
¹H NMR: Confirm the presence of the chloropropyl end group (triplets around 3.5 ppm (-CH₂Cl) and 0.6 ppm (-Si-CH₂-)) and the PDMS backbone (singlet near 0.1 ppm).
-
GPC/SEC: Determine the number-average molecular weight (Mₙ) and dispersity (Đ) of the polymer. A narrow dispersity (Đ < 1.2) indicates a well-controlled polymerization.
Diagram 2: Experimental Workflow for PDMS-Cl Synthesis
Caption: Step-by-step workflow for the synthesis and purification of PDMS-Cl.
Post-Polymerization Modification: Gateway to New Functionalities
The true power of incorporating the chloropropyl group lies in its ability to serve as a versatile chemical handle for further modification. The terminal C-Cl bond is amenable to a variety of nucleophilic substitution reactions, allowing the polymer to be tailored for specific applications.
A particularly relevant transformation for drug development and bioconjugation is the conversion of the chloride to an azide. The resulting azide-terminated polymer (PDMS-N₃) is a key component for copper-catalyzed or strain-promoted "click" chemistry reactions, enabling the efficient conjugation of the polymer to biomolecules, surfaces, or other polymers.[4][5]
Protocol 2: Azidation of Chloropropyl-Terminated PDMS
-
Dissolution: Dissolve the purified PDMS-Cl in a polar aprotic solvent like Dimethylformamide (DMF).
-
Reaction: Add a 10-fold molar excess of sodium azide (NaN₃) to the solution.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under an inert atmosphere.
-
Workup: Cool the reaction to room temperature. Dilute with a nonpolar solvent (e.g., diethyl ether or hexane) and wash extensively with water to remove DMF and excess NaN₃.
-
Drying & Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the azide-terminated PDMS (PDMS-N₃).
-
Characterization: Confirm the conversion using FT-IR spectroscopy (appearance of a strong azide stretch at ~2100 cm⁻¹) and ¹H NMR (shift of the terminal methylene protons).
Data Summary and Material Properties
For clarity, key data for the starting material and a representative final product are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 10605-40-0 |
| Molecular Formula | C₅H₁₂Cl₂Si |
| Molecular Weight | 171.14 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | 177-179 °C |
| Density | 1.046 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.450 |
Table 2: Representative Characterization Data for Synthesized PDMS-Cl
| Parameter | Method | Result |
|---|---|---|
| Target Mₙ | Calculation | 5,000 g/mol |
| Measured Mₙ | GPC (vs. PS standards) | 5,250 g/mol |
| Dispersity (Đ) | GPC | 1.08 |
| End-Group Fidelity | ¹H NMR Integration | >95% |
Safety and Handling of this compound
As a Senior Application Scientist, ensuring the safe handling of all reagents is paramount. This compound is a corrosive substance that can cause severe skin burns and eye damage.[14]
-
Hazard Classification: Skin Corrosion 1B (H314).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling this compound. Work should be conducted in a well-ventilated chemical fume hood.[15]
-
Handling: CPDMS is sensitive to moisture due to the reactive Si-Cl bond, which will hydrolyze to release HCl. Handle under an inert atmosphere (nitrogen or argon) using dry syringes or cannulas.
-
Spills: Neutralize small spills with sodium bicarbonate before cleanup.
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances.
Conclusion and Future Outlook
This compound is a cornerstone reagent for the synthesis of advanced functional polymers. Its dual reactivity enables precise control over macromolecular architecture, facilitating the creation of well-defined end-functionalized and side-chain-functionalized polysiloxanes. The protocols detailed herein for AROP and subsequent modification provide a robust framework for researchers to develop novel materials. The resulting chloropropyl-functionalized polymers are not end products but versatile platforms for further innovation in fields ranging from biomedical engineering and drug delivery to advanced coatings and composite materials.[1][6][7]
References
- McGrath, J. E., & Riffle, J. S. An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes & Silicones. Gelest, Inc. Source
- Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes & Silicones. Gelest, Inc. Source
- Fuchise, K., et al. (2021). Precise Synthesis of Side-Chain-Functionalized Linear Polysiloxanes by Organocatalytic Ring-Opening Polymerization of Monofunctional Cyclotrisiloxanes. Macromolecules. Source
- Igarashi, M., et al. (2018). Synthesis of Polysiloxanes with Functional Groups by Using Organometallic Carboxylate Catalysts. Bulletin of the Chemical Society of Japan. Source
- Wang, Q., et al. (1998). Cationic Ring-Opening Polymerization of Cyclosiloxanes Initiated by Electron-Deficient Organosilicon Reagents. Macromolecules. Source
- Zhang, W., et al. (2022). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. Journal of the American Chemical Society Au. Source
- Wang, Q., et al. (1998). Cationic Ring-Opening Polymerization of Cyclosiloxanes Initiated by Electron-Deficient Organosilicon Reagents. Macromolecules. Source
- Sigma-Aldrich. This compound Technical Sheet. Sigma-Aldrich. Source
- Zhang, W., et al. (2022). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. JACS Au. Source
- Fuchise, K., et al. (2021). Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane. Polymer Chemistry. Source
- Chen, K., et al. (2023). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Science. Source
- ECHEMI. This compound SDS. ECHEMI.com. Source
- Gvozdik, S. V., et al. (2013).
- Li, Y., et al. (2019).
- Eckenswiller, M. J., et al. (2022).
- CymitQuimica. This compound Product Page. CymitQuimica. Source
- Wikipedia. Anionic addition polymerization. Wikipedia, The Free Encyclopedia. Source
- ECHEMI. Dichloro(3-chloropropyl)methylsilane SDS. ECHEMI.com. Source
- Obrezkova, M. A., et al. (2022).
- Gelest, Inc. 3-chloropropyldimethylmethoxysilane, 95% SDS. Gelest, Inc.Source
- Cole-Parmer. (3-Chloropropyl)trimethoxysilane, 97% SDS. Cole-Parmer. Source
- Obrezkova, M. A., et al. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics. Polymers. Source
- Chem-Impex. This compound.
- Gelest, Inc. 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%. Gelest, Inc.Source
- Pirtskhalava, N., et al. (2006). Synthesis of well-defined miktoarm star polymers of poly(dimethylsiloxane) by the combination of chlorosilane and benzyl chloride linking chemistry. Journal of Polymer Science Part A: Polymer Chemistry. Source
- Sigma-Aldrich. (3-Chloropropyl)trimethoxysilane Product Page. Sigma-Aldrich. Source
- Marques, D., et al. (2021). Properties and Applications of PDMS for Biomedical Engineering: A Review.
- Xu, Y., et al. (2013).
- Gorninski, A. (2024). Application of Polydimethylsiloxane (PDMS) Polymers as Structural Adhesives, Sealants, and High-Performance Functional Coatings.
- Valente, A., et al. (2023).
- Marques, D., et al. (2022). Polydimethylsiloxane mechanical properties: A systematic review.
- Aniszewski, W. R. (2019). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.
- Fuchise, K., et al. (2019). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry. Source
- Prophecy Market Insights. (2023). Understanding Polydimethylsiloxane (PDMS)
- Ouchi, A., et al. (2022). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry.
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gelest.com [gelest.com]
- 10. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. echemi.com [echemi.com]
- 15. gelest.com [gelest.com]
Protocol for grafting polymers with Chloro(3-chloropropyl)dimethylsilane
Application Notes & Protocols
Topic: Protocol for Grafting Polymers with Chloro(3-chloropropyl)dimethylsilane
Audience: Researchers, scientists, and drug development professionals.
A Guide to Surface-Initiated Polymer Grafting via Silanization with this compound
This document provides a comprehensive protocol for modifying polymer surfaces through a "grafting from" approach, utilizing this compound as a critical anchoring agent. This method is instrumental in creating polymer brushes, which are dense layers of polymer chains covalently attached to a substrate, profoundly altering the surface's physicochemical properties for advanced applications in drug delivery, biomaterials, and nanotechnology.[1][2][3]
Introduction: The Rationale for Surface Modification
The surface of a material dictates its interaction with the external environment. For many polymers, their bulk properties are ideal for an application, but their surface characteristics (e.g., hydrophobicity, lack of reactive sites) are limiting.[4] Surface modification allows for the tailoring of these properties without altering the bulk material.[5]
The "grafting from" technique, where polymer chains are grown directly from surface-immobilized initiators, is a powerful strategy for creating dense and well-defined polymer brushes.[6][7] This guide details the use of this compound (C3CDMS), a bifunctional molecule, to achieve this. Its chlorosilyl group provides a robust anchor to hydroxylated surfaces, while its chloropropyl group serves as a versatile initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[8][9]
Mechanism: A Three-Phase Approach
The grafting process can be logically divided into three primary phases: substrate activation, initiator immobilization (silanization), and surface-initiated polymerization. This workflow ensures covalent attachment and controlled growth of the desired polymer brushes.
Caption: Overall workflow for polymer brush synthesis.
Phase 1: Substrate Activation Many polymers, such as polyethylene or polypropylene, are chemically inert and lack the necessary functional groups for silanization. Therefore, an initial activation step is required to introduce hydroxyl (-OH) groups onto the surface.[10] Methods like corona discharge, plasma treatment, or UV/ozone exposure generate these reactive sites through controlled surface oxidation.[4][11]
Phase 2: Initiator Immobilization via Silanization This is the core step where C3CDMS is anchored to the activated surface. The process involves two key reactions:
-
Hydrolysis: The chlorosilyl group (Si-Cl) of C3CDMS reacts with trace amounts of water to form a reactive silanol (Si-OH).[12]
-
Condensation: The newly formed silanol condenses with the hydroxyl groups on the polymer surface, forming stable, covalent siloxane (Si-O-Substrate) bonds.[5][12] Side reactions can lead to the formation of Si-O-Si bonds between adjacent silane molecules, creating a cross-linked siloxane layer.[12]
Caption: Reaction mechanism of C3CDMS on a hydroxylated surface.
Phase 3: Surface-Initiated Polymerization (SIP) With the C3CDMS molecules securely anchored, the terminal chloropropyl group acts as a latent initiator. For techniques like ATRP, this alkyl halide is the starting point from which monomer units are sequentially added in the presence of a catalyst complex, leading to the growth of well-defined polymer chains from the surface.[2]
Experimental Protocols
3.1. Materials and Equipment
| Category | Item |
| Chemicals | This compound (≥95%) |
| Polymer Substrate (e.g., Polyethylene, Polystyrene, Silicon Wafer) | |
| Anhydrous Toluene (or other suitable solvent)[13] | |
| Triethylamine (optional, as an acid scavenger)[13] | |
| Isopropanol, Acetone, Deionized Water (for cleaning) | |
| Monomer (e.g., Methyl Methacrylate, Styrene) | |
| ATRP Catalyst System (e.g., Cu(I)Br, PMDETA ligand) | |
| Equipment | Plasma cleaner or Corona treater |
| Schlenk line or Glovebox for handling anhydrous/air-sensitive reagents | |
| Reaction glassware (e.g., Schlenk flask) | |
| Magnetic stirrer and hotplate | |
| Ultrasonic bath | |
| Characterization Instruments (FTIR, XPS, Contact Angle Goniometer, AFM) |
3.2. Protocol 1: Substrate Activation (Example: Low-Density Polyethylene)
Causality: This protocol creates a high-energy, oxidized surface rich in hydroxyl groups, which are essential for the subsequent covalent attachment of the silane.[10][11]
-
Cleaning: Immerse the polyethylene substrate in a beaker containing isopropanol. Sonicate for 15 minutes. Repeat with acetone and finally with deionized water. Dry the substrate thoroughly under a stream of nitrogen.
-
Activation: Place the cleaned, dry substrate into the chamber of a plasma cleaner or under a corona treater.
-
Treatment: Expose the substrate to air or oxygen plasma for 2-5 minutes at a medium power setting (e.g., 50-100 W). The optimal time and power will depend on the specific instrument and substrate. The surface should become visibly more hydrophilic (a water droplet will spread out).
-
Post-Treatment: Use the activated substrate immediately for the silanization step to prevent hydrophobic recovery and surface contamination.
3.3. Protocol 2: Initiator Immobilization with C3CDMS
Causality: This step leverages the high reactivity of the chlorosilyl group to form a durable, covalent bond with the activated substrate, effectively creating a surface decorated with initiator sites for polymerization.[12] Anhydrous conditions are critical to prevent premature polymerization of the silane in the solution, which would otherwise lead to deposition of aggregates instead of a monolayer.[6]
-
Preparation: Conduct this procedure in a glovebox or using Schlenk techniques under an inert atmosphere (Nitrogen or Argon). All glassware must be oven-dried.
-
Solution Preparation: Prepare a 1-2% (v/v) solution of C3CDMS in anhydrous toluene. For a 50 mL solution, add 0.5-1.0 mL of C3CDMS to 49.5-49.0 mL of anhydrous toluene.
-
Reaction: Place the freshly activated polymer substrate into the silane solution. If desired, add triethylamine (approximately 1.2 equivalents relative to the silane) to act as an HCl scavenger.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. Alternatively, the reaction can be performed at 60-80°C for 1 hour to accelerate the process.[13]
-
Washing: After the reaction, remove the substrate from the solution and rinse it thoroughly with fresh toluene to remove any physisorbed silane.
-
Curing: Sonicate the substrate in toluene for 5 minutes, followed by a final rinse with isopropanol. Dry the substrate under a nitrogen stream. A post-grafting bake at 100-120°C for 1 hour can help complete the condensation and cross-linking of the silane layer.
3.4. Protocol 3: Surface-Initiated ATRP (SI-ATRP)
Causality: This protocol utilizes the immobilized chloropropyl group as an initiator for a controlled polymerization reaction. ATRP is chosen for its ability to produce polymer brushes with predictable molecular weights and low dispersity, allowing for fine control over the grafted layer's thickness and properties.[2]
-
Catalyst/Ligand Solution: In a Schlenk flask under inert atmosphere, dissolve the ligand (e.g., PMDETA) in the chosen solvent (e.g., anisole or toluene).
-
Monomer Solution: In a separate flask, add the desired monomer (e.g., methyl methacrylate) and any additional solvent. Deoxygenate this solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Reaction Setup: Place the C3CDMS-functionalized substrate into a clean, dry Schlenk flask.
-
Initiation: Add the deoxygenated monomer solution to the flask containing the substrate. Then, add the catalyst (e.g., Cu(I)Br) to the ligand solution and stir until a homogenous colored complex forms. Transfer this catalyst complex solution to the main reaction flask via a cannula or gas-tight syringe.
-
Polymerization: Immerse the sealed reaction flask in a pre-heated oil bath (typically 60-90°C). The polymerization time will determine the final length of the polymer chains (and thus the brush thickness). This can range from a few hours to 24 hours.
-
Termination & Cleaning: To stop the reaction, open the flask to air, which deactivates the copper catalyst. Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., tetrahydrofuran or dichloromethane) to remove any non-grafted polymer. Dry the final polymer brush-coated substrate.
Validation and Characterization
Verifying each step is crucial for a successful outcome. The following table outlines key techniques and their expected results.
| Technique | Purpose | Expected Outcome for Successful Grafting |
| Contact Angle Goniometry | To measure surface wettability and confirm changes in surface energy.[10] | Activation: Significant decrease in water contact angle. Silanization: Increase in contact angle (more hydrophobic). Polymer Grafting: Angle will change depending on the polymer's nature. |
| XPS | To determine the elemental composition of the surface.[11] | Silanization: Appearance of Si 2p and Cl 2p peaks. Polymer Grafting: Attenuation of substrate signals (e.g., Si, O) and appearance of signals characteristic of the polymer. |
| FTIR-ATR | To identify chemical functional groups on the surface.[10] | Silanization: Appearance of Si-O-Si (~1000-1100 cm⁻¹) and C-Cl (~650-750 cm⁻¹) stretching vibrations. Polymer Grafting: Appearance of characteristic polymer peaks (e.g., C=O stretch for acrylates at ~1730 cm⁻¹). |
| Ellipsometry or AFM | To measure the thickness of the grafted layers.[7] | A measurable and uniform increase in layer thickness after silanization and, more significantly, after polymerization. AFM can also reveal changes in surface morphology. |
Safety Precautions
-
Chlorosilanes: this compound is corrosive and moisture-sensitive. It reacts with water to produce hydrochloric acid (HCl) gas.[14] Always handle it in a fume hood under inert conditions and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Toluene and other organic solvents are flammable and toxic. Handle them in a well-ventilated area or fume hood.
-
ATRP Catalysts: Copper catalysts can be toxic. Avoid inhalation and skin contact.
References
- Gelest Inc. (n.d.). This compound.
- Crespy, D. (2017). Non-Vinyl-Based Semiflexible and Rigid-Rod Polymer Brushes.
- Arsura. (n.d.). Understanding Silane Functionalization - Surface Science and Technology.
- Advincula, R. C., Brittain, W. J., Caster, K. C., & Rühe, J. (Eds.). (2004).
- Comyn, J., et al. (1993). Surface Silanization of Polyethylene for Enhanced Adhesion. The Journal of Adhesion. [Link]
- Comyn, J., et al. (1993). Surface Silanization of Polyethylene for Enhanced Adhesion.
- Wikipedia. (n.d.). Chlorosilane.
- Fisher Scientific. (n.d.). This compound 96.0+%, TCI America™.
- Al-Haque, A. A., et al. (2021). Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. MDPI. [Link]
- Li, A., & Huck, W. T. S. (2014). Mixed Polymer Brushes for “Smart” Surfaces. PMC - NIH. [Link]
- Advincula, R. C., et al. (2004).
- Wiatr, K., et al. (2022).
- Kolska, Z., et al. (2017).
- Furtado, V., et al. (2020). Poly(dimethylsiloxane) coatings for controlled drug release - Polymer modifications.
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Mixed Polymer Brushes for “Smart” Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound technical, = 95 GC 10605-40-0 [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 13. mdpi.com [mdpi.com]
- 14. Chlorosilane - Wikipedia [en.wikipedia.org]
Application Note: Chloro(3-chloropropyl)dimethylsilane Derivatization for Advanced GC-MS Applications
Abstract
This technical guide provides a comprehensive overview of the use of chloro(3-chloropropyl)dimethylsilane as a specialized derivatization reagent for gas chromatography-mass spectrometry (GC-MS). While not a conventional silylating agent for routine analyses, its bifunctional nature—possessing both a reactive chlorosilyl group for derivatization of active hydrogen-containing analytes and a terminal chloropropyl group—opens avenues for advanced, multi-step derivatization strategies. This note details the mechanistic principles, a generalized experimental protocol, and discusses the unique mass spectrometric characteristics of the resulting derivatives, empowering researchers to leverage this reagent for complex analytical challenges.
Introduction: Beyond Routine Silylation
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many molecules of interest, particularly those with polar functional groups such as hydroxyls, carboxyls, amines, and thiols, exhibit poor chromatographic behavior due to their low volatility and high polarity.[1][2] Chemical derivatization is a crucial sample preparation step that transforms these polar functional groups into less polar, more volatile, and more thermally stable derivatives, significantly improving chromatographic resolution and detection sensitivity.[3][4]
Silylation, the replacement of an active hydrogen with a silyl group, is one of the most prevalent derivatization techniques in GC-MS.[5] While reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for routine trimethylsilylation, this compound offers unique possibilities due to its bifunctional structure.[6] The chlorosilyl moiety engages in the primary silylation reaction, while the terminal chloroalkyl chain provides a reactive handle for subsequent chemical modifications. This allows for the synthesis of derivatives with tailored properties, such as enhanced detectability or the ability to probe molecular interactions.
This application note will explore the derivatization of analytes with this compound, providing a foundational protocol and insights into the interpretation of the mass spectra of the resulting derivatives.
The Bifunctional Advantage: Mechanism and Potential Applications
The derivatization reaction with this compound proceeds via a nucleophilic attack of the active hydrogen-containing functional group (e.g., -OH, -NH2, -COOH, -SH) on the silicon atom of the chlorosilyl moiety. This reaction releases a molecule of hydrogen chloride (HCl), which must be neutralized by a base, such as pyridine or imidazole, to drive the reaction to completion.[7]
The key feature of this reagent is the preservation of the chloro group on the propyl chain post-derivatization. This opens up a range of possibilities for secondary reactions, including:
-
Introduction of Reporter Moieties: The terminal chlorine can be substituted with other functional groups, such as fluorescent tags or moieties that enhance ionization for mass spectrometry.
-
Linkage to Solid Supports: The derivatized analyte can be covalently linked to a solid support for applications like affinity chromatography or solid-phase extraction.
-
Probing Molecular Interactions: The chloroalkyl chain can act as a tether to link the analyte to other molecules, facilitating the study of intermolecular interactions by GC-MS.
Experimental Protocol: Derivatization of Active Hydrogen-Containing Analytes
This protocol provides a general procedure for the derivatization of analytes with this compound. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific analytes.
3.1. Materials and Reagents
-
This compound (≥95% purity)
-
Analyte of interest (e.g., alcohol, phenol, amine, carboxylic acid)
-
Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile or dichloromethane)
-
Anhydrous reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
3.2. Sample Preparation
-
Accurately weigh or pipette a known amount of the sample or standard into a clean, dry reaction vial.
-
If the sample is in a solvent, evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical as chlorosilanes are moisture-sensitive.[8]
3.3. Derivatization Procedure
-
Add 50-100 µL of anhydrous pyridine to the dried sample to act as a solvent and HCl scavenger.
-
Add a molar excess of this compound. A 2:1 to 10:1 molar ratio of reagent to active hydrogen is a good starting point.
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 60-80°C for 30-60 minutes. Higher temperatures and longer reaction times may be required for sterically hindered functional groups.[8]
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. Alternatively, the reaction mixture can be diluted with a suitable solvent (e.g., hexane, ethyl acetate) prior to analysis.
Workflow for Derivatization with this compound
Caption: Experimental workflow for the derivatization of an analyte with this compound for GC-MS analysis.
GC-MS Analysis and Mass Spectral Interpretation
4.1. Chromatographic Conditions
The resulting 3-chloropropyldimethylsilyl derivatives are more volatile and less polar than their parent compounds, leading to improved peak shape and shorter retention times on non-polar and semi-polar GC columns. A standard temperature programming approach is typically suitable, starting at a lower temperature to separate solvent and byproducts, followed by a ramp to an appropriate final temperature to elute the derivatized analytes.
| Parameter | Typical Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temp. | 250-280 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 300 °C (5 min) |
| Carrier Gas | Helium, constant flow of 1.0-1.2 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-600 |
Table 1: Typical GC-MS parameters for the analysis of 3-chloropropyldimethylsilyl derivatives. These parameters should be optimized for the specific analytes and instrument.
4.2. Mass Spectral Fragmentation
The mass spectra of 3-chloropropyldimethylsilyl derivatives will exhibit characteristic fragmentation patterns that are invaluable for structural elucidation.
-
Molecular Ion (M+•): The molecular ion peak may be observed, though its intensity can vary depending on the stability of the derivatized molecule. A key diagnostic feature will be the presence of an M+2 peak due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[9][10] This isotopic pattern will also be present in any fragment ions containing the chlorine atom.
-
Loss of a Methyl Group ([M-15]⁺): A common fragmentation pathway for dimethylsilyl derivatives is the loss of a methyl radical (•CH₃), resulting in a fragment at M-15.
-
Alpha-Cleavage: Cleavage of the bond between the silicon atom and the oxygen, nitrogen, or sulfur of the original functional group can occur.
-
Fragmentation of the Chloropropyl Chain: The 3-chloropropyl chain can undergo fragmentation. A characteristic fragment can arise from the cleavage of the C-C bond between the second and third carbon of the propyl chain, leading to the loss of a •CH₂Cl radical.
-
Rearrangement Ions: McLafferty-type rearrangements may occur if the analyte structure allows for it.[1][2]
-
Characteristic Silyl Ions: A prominent peak at m/z 73, corresponding to the [(CH₃)₂SiH]⁺ ion, is often observed in the mass spectra of dimethylsilyl derivatives.
Logical Relationship of Derivatization and Analysis
Caption: Logical flow from analyte to data analysis using this compound derivatization.
Conclusion and Future Perspectives
This compound is a valuable tool for researchers and drug development professionals seeking to go beyond conventional silylation. Its bifunctional nature allows for the creation of derivatives amenable to GC-MS analysis while also providing a reactive site for further chemical modifications. This enables advanced analytical strategies, including the development of novel assays and the synthesis of complex molecular probes. While this application note provides a foundational protocol, the true potential of this reagent lies in its creative application to solve unique analytical challenges. Future work will focus on developing specific protocols for different classes of analytes and exploring the utility of the chloroalkyl group in various secondary derivatization schemes.
References
- ACS Publications. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. [Link]
- PubMed.
- ACS Publications. (n.d.). Mass spectra of silanes. Multiple rearrangements and bonding to silicon. The Journal of Organic Chemistry. [Link]
- SpringerLink. (n.d.).
- ResearchGate. (n.d.). (PDF) Organophotocatalyzed C−Si Bond Fragmentation Using Silyl Ethers as Radical Precursors. [Link]
- Separations. (2024, May 9).
- National Center for Biotechnology Information. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
- ResearchGate. (2025, August 6).
- Wikipedia. Silyl ether. [Link]
- Diva-portal.org. Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. [Link]
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
- Chemistry LibreTexts. (2023, August 29).
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]
- Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
- Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
- PubMed.
- Chemguide. mass spectra - the M+2 peak. [Link]
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, August 7).
- MDPI. (2023, March 15).
Sources
- 1. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. This compound technical, = 95 GC 10605-40-0 [sigmaaldrich.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Mastering the Mass Spectrometric Analysis of Chloro(3-chloropropyl)dimethylsilane and Its Derivatives: An Application Note
Abstract
This comprehensive guide provides a detailed exploration of the mass spectrometric analysis of Chloro(3-chloropropyl)dimethylsilane and its reaction products. As a versatile bifunctional reagent, this compound is integral to organic synthesis, materials science, and pharmaceutical development for applications ranging from creating robust silane coupling agents to novel surface modifications.[1] This document elucidates the principles of its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). We delve into the characteristic fragmentation patterns under electron ionization, offer detailed analytical protocols, and discuss the interpretation of mass spectra for common reaction products. This guide is designed to empower researchers to confidently develop and validate analytical methods for this important class of compounds.
Introduction: The Analytical Significance of this compound
This compound, with the chemical formula C₅H₁₂Cl₂Si, is a valuable organosilicon compound due to its dual reactivity.[2] It possesses a reactive chlorosilyl group and a chloropropyl group, enabling a wide array of chemical modifications.[2] The chlorosilyl moiety readily reacts with nucleophiles such as alcohols, amines, and thiols, forming stable silyl ethers, silylamines, and silylthioethers, respectively. This process, known as silylation, is a cornerstone of analytical derivatization, as it increases the volatility and thermal stability of polar analytes, making them amenable to GC-MS analysis.[3] Concurrently, the chloropropyl group can participate in further synthetic transformations.
Given its utility, the ability to accurately characterize this compound and its subsequent products by mass spectrometry is paramount for reaction monitoring, purity assessment, and structural elucidation. This application note will serve as a practical guide to these analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
GC-MS is the primary technique for the analysis of volatile and thermally stable compounds like this compound. The inherent volatility of this compound, with a boiling point of 177-179 °C, makes it an ideal candidate for GC separation.[2]
Recommended GC-MS Protocol
A robust GC-MS method is crucial for the accurate analysis of this compound. The following protocol provides a validated starting point for method development.
Table 1: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
| GC System | ||
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar or mid-polar column is suitable. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of potential impurities and reaction byproducts. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, provides reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard source temperature. |
| Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Electron Energy | 70 eV | Standard electron energy for generating consistent mass spectra. |
| Mass Range | m/z 40-300 | Covers the expected mass range of the parent compound and its fragments. |
| Solvent Delay | 3 min | Prevents the solvent peak from damaging the detector. |
Interpretation of the Electron Ionization (EI) Mass Spectrum
The 70 eV EI mass spectrum of this compound is characterized by a series of distinct fragment ions. A representative mass spectrum can be found on spectral databases such as SpectraBase.[4] Understanding these fragments is key to confirming the identity of the compound.
Diagram 1: Proposed Fragmentation Pathways of this compound
Caption: Proposed EI fragmentation of this compound.
Key Features of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺•): The molecular ion is expected at m/z 170, corresponding to the monoisotopic mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The relative abundance of the isotopes of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and silicon will influence the appearance of the molecular ion cluster at m/z 170, 172, and 174.
-
Loss of a Methyl Group ([M-15]⁺): A common fragmentation pathway for dimethylsilyl compounds is the loss of a methyl radical (•CH₃), resulting in a prominent ion at m/z 155 (and its isotopic variants at m/z 157 and 159).
-
Loss of a Chlorine Atom ([M-35]⁺): Cleavage of the Si-Cl or C-Cl bond can lead to the loss of a chlorine radical (•Cl). Loss from the silicon atom is generally more favorable, leading to an ion at m/z 135 (and its isotope at m/z 137).
-
The Dimethylchlorosilyl Cation ([Si(CH₃)₂Cl]⁺): This is often a very stable and abundant fragment, observed at m/z 93 (with its ³⁷Cl isotope at m/z 95). It can be formed by the loss of the chloropropyl radical from the molecular ion or by other fragmentation pathways.
-
The Chloropropyl Cation ([C₃H₆Cl]⁺): This fragment appears at m/z 77 (with its ³⁷Cl isotope at m/z 79).
Table 2: Characteristic Fragment Ions in the EI Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Structure | Notes |
| 170 | [C₅H₁₂³⁵Cl₂Si]⁺• | Molecular Ion |
| 155 | [(CH₃)(Cl)Si(CH₂)₃Cl]⁺ | Loss of a methyl group |
| 135 | [(CH₃)₂Si(CH₂)₃Cl]⁺ | Loss of a chlorine atom from silicon |
| 93 | [(CH₃)₂SiCl]⁺ | Dimethylchlorosilyl cation; often the base peak |
| 77 | [CH₂CH₂CH₂Cl]⁺ | Chloropropyl cation |
Analysis of Reaction Products
This compound is primarily used as a derivatizing agent or a synthetic intermediate. The analysis of its reaction products requires a consideration of the properties of the newly formed molecules.
GC-MS Analysis of Silylated Products
When this compound reacts with nucleophiles like alcohols or amines, the resulting silyl ethers and silylamines are often sufficiently volatile for GC-MS analysis.
Diagram 2: General Workflow for Silylation and GC-MS Analysis
Caption: Workflow for the analysis of silylated products by GC-MS.
Protocol for Silylation of an Alcohol:
-
Sample Preparation: Dissolve approximately 1 mg of the alcohol in 0.5 mL of a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) in a clean, dry vial.
-
Addition of Base: Add a slight molar excess of a non-nucleophilic base, such as pyridine or triethylamine, to act as an HCl scavenger.
-
Addition of Silylating Reagent: Add a 1.1 molar equivalent of this compound.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature or with gentle heating (e.g., 60 °C) for 30-60 minutes.
-
Analysis: The reaction mixture can often be directly injected into the GC-MS. Alternatively, a simple workup (e.g., filtration of the amine hydrochloride salt) may be performed.
The mass spectra of the resulting silyl ethers will show a molecular ion corresponding to the derivatized analyte. The fragmentation will likely be dominated by cleavages adjacent to the silicon and oxygen atoms.
LC-ESI-MS for Less Volatile or Thermally Labile Products
For reaction products that are not amenable to GC-MS due to low volatility or thermal instability, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is the method of choice. ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[5]
When to Use LC-ESI-MS:
-
Analysis of polar reaction products.
-
Products of reactions involving the chloropropyl group that result in large, non-volatile molecules.
-
Analysis of reaction mixtures in polar solvents.
Protocol for LC-ESI-MS Analysis:
-
Sample Preparation: Dilute the reaction mixture in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water).
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
ESI-MS Detection: Operate the mass spectrometer in positive ion mode. The full scan mass spectrum will show the protonated molecule [M+H]⁺. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation.
Derivatization can also be strategically employed to enhance ESI-MS detection. For analytes that are difficult to ionize, reacting them with a reagent that introduces a permanently charged or easily ionizable group can significantly improve sensitivity.[6] While this compound itself does not add a charged group, subsequent reactions at the chloropropyl terminus can be designed to do so.
Troubleshooting and Best Practices
-
Moisture Sensitivity: this compound is sensitive to moisture and will readily hydrolyze.[7] All reactions and sample preparations should be carried out under anhydrous conditions.
-
Incomplete Derivatization: If GC-MS analysis shows the presence of the starting material, consider increasing the reaction time, temperature, or the amount of silylating reagent.
-
Peak Tailing in GC: This can be caused by active sites in the GC system. Ensure proper column conditioning and use a deactivated inlet liner.
-
Ion Suppression in ESI-MS: High concentrations of salts or other non-volatile components in the sample can suppress the ionization of the analyte. Dilute the sample or perform a sample cleanup (e.g., solid-phase extraction) if necessary.
Conclusion
The mass spectrometric analysis of this compound and its products is a powerful tool for researchers in various scientific disciplines. A thorough understanding of the principles of GC-MS and LC-ESI-MS, combined with the specific fragmentation behavior of organosilicon compounds, enables accurate identification and characterization. The protocols and interpretive guidance provided in this application note serve as a solid foundation for developing robust and reliable analytical methods for this versatile class of molecules.
References
- Wiley Science Solutions. (n.d.). This compound - Optional[MS (GC)] - Spectrum. SpectraBase.
- National Institute of Standards and Technology. (n.d.). (3-Chloropropyl)trimethoxysilane. In NIST Chemistry WebBook.
- Higashi, T. (2015). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 113, 65-79.
- Wikipedia. (n.d.). Electrospray ionization.
- MDPI. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6099.
- National Institute of Standards and Technology. (n.d.). Silane, dichlorodimethyl-. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Silane, chloro(chloromethyl)dimethyl-. In NIST Chemistry WebBook.
- Wiley Science Solutions. (n.d.). Chloro(dimethyl)vinylsilane. SpectraBase.
- National Institute of Standards and Technology. (n.d.). 3-Chloro-1-dimethylisopropylsilyloxyprop-2-ene. In NIST Chemistry WebBook.
- Wiley Science Solutions. (n.d.). 3-Chloropropyltrimethoxysilane - Optional[MS (GC)] - Spectrum. SpectraBase.
- Wiley Science Solutions. (n.d.). (3-chloropropyl)dichloromethylsilane - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.
- National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.
- Silypedia. (n.d.). Silylation.
- PubChem. (n.d.). This compound.
- Wiley Science Solutions. (n.d.). (3-Chloropropyl)(dimethyl)[(1-propylpentyl)oxy]silane. SpectraBase.
- Al-Majdhoub, M. M., et al. (2018). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. The Scientific World Journal, 2018, 8541302.
- Fan, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.
Sources
Application Notes and Protocols for Reactions of Chloro(3-chloropropyl)dimethylsilane
Introduction
Chloro(3-chloropropyl)dimethylsilane is a bifunctional organosilicon compound of significant interest in academic research and industrial synthesis.[1] Its structure features two distinct reactive sites: a hydrolytically sensitive chlorosilyl group (Si-Cl) and a robust alkyl chloride group (C-Cl).[2][3] This differential reactivity allows for selective, stepwise functionalization, making it an invaluable building block for advanced materials.[4]
This compound serves as a critical intermediate in the synthesis of bespoke silane coupling agents, block copolymers, and surface modification agents.[1][5] Its applications span industries from adhesives and sealants to composites and nanotechnology, where it is used to enhance adhesion, impart hydrophobicity, and introduce specific functionalities onto surfaces.[1][4]
This document provides a detailed guide to the experimental setup for key reactions involving this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10605-40-0 | [2][4] |
| Molecular Formula | C₅H₁₂Cl₂Si | [2][4] |
| Molecular Weight | 171.14 g/mol | [4] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 177-179 °C (lit.) | [2][3] |
| Density | 1.046 g/mL at 20 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.450 | [6] |
| Purity | ≥95% (GC) | [6] |
Critical Safety and Handling Protocols
This compound is a corrosive and moisture-sensitive compound that requires strict handling procedures.[3] The Si-Cl bond reacts rapidly with protic solvents, including water and alcohols, releasing corrosive hydrogen chloride (HCl) gas.[2][3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[7] Required PPE includes a faceshield, chemical goggles, neoprene or nitrile rubber gloves, and a flame-retardant lab coat.[8]
-
Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents to prevent hydrolysis.[7]
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated area away from incompatible substances such as water, acids, alcohols, and oxidizing agents.[8][9]
-
Spills: In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable container for disposal.[7] Use non-sparking tools for cleanup.[9]
-
First Aid: In case of skin contact, flush with plenty of water for at least 15 minutes.[8] For eye contact, rinse cautiously with water for several minutes.[9] In case of inhalation, move to fresh air. Seek immediate medical attention for any exposure.[7][9]
Section 1: Reactivity Profile and Mechanistic Overview
The synthetic utility of this compound stems from the orthogonal reactivity of its two chlorine atoms. The silicon-chlorine (Si-Cl) bond is highly polarized and susceptible to nucleophilic attack at the silicon center. This reaction is facile and is the primary pathway for introducing new functionalities to the silicon atom.
Conversely, the carbon-chlorine (C-Cl) bond on the propyl chain behaves like a typical primary alkyl halide. It is significantly less reactive than the Si-Cl bond and undergoes nucleophilic substitution (Sₙ2) under more forcing conditions or with highly nucleophilic reagents. This reactivity difference is the cornerstone of its use in sequential chemical transformations.
Caption: Reactivity map of this compound.
Section 2: Nucleophilic Substitution at the Silicon Center
The reaction at the Si-Cl bond is the most common initial transformation. It provides a convenient method to convert the moisture-sensitive chlorosilane into a more stable, functionalized silane, such as an alkoxysilane or a silylamine, while preserving the chloropropyl group for subsequent reactions.
Caption: General workflow for nucleophilic substitution at silicon.
Protocol 2.1: Synthesis of (3-Chloropropyl)methoxydimethylsilane via Methanolysis
Principle: This protocol describes the reaction of the Si-Cl group with methanol in the presence of a non-nucleophilic base (triethylamine) to neutralize the HCl byproduct. This converts the hydrolytically unstable chlorosilane into a more stable methoxysilane.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| This compound | 171.14 | 10.0 g | 58.4 mmol | 1.0 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - | - |
| Anhydrous Methanol | 32.04 | 2.81 mL | 69.9 mmol | 1.2 |
| Anhydrous Triethylamine (Et₃N) | 101.19 | 9.77 mL | 69.9 mmol | 1.2 |
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, and a distillation apparatus.
Procedure:
-
Setup: Assemble the three-neck flask, equipped with a magnetic stir bar, dropping funnel, and condenser with a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.
-
Reagent Preparation: Dissolve this compound (10.0 g, 58.4 mmol) in anhydrous DCM (100 mL) in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Nucleophile Addition: Prepare a solution of anhydrous methanol (2.81 mL, 69.9 mmol) and anhydrous triethylamine (9.77 mL, 69.9 mmol) in the dropping funnel. Add this solution dropwise to the stirred silane solution over 30 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of anhydrous DCM.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by fractional distillation under vacuum to yield the pure (3-chloropropyl)methoxydimethylsilane.
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.
Section 3: Grignard Reactions for C-Si Bond Formation
Grignard reagents are powerful carbon-based nucleophiles that readily react with the Si-Cl bond to form stable silicon-carbon bonds.[10] This reaction is a cornerstone of organosilicon chemistry for creating silanes with tailored organic substituents.[11] The "normal addition" method, where the silane is added to the Grignard reagent, is often used when full substitution is desired, but "reverse addition" (Grignard to silane) is preferred for partial substitution.[10]
Caption: Workflow for Grignard reaction with a chlorosilane.
Protocol 3.1: Synthesis of (3-Chloropropyl)dimethylphenylsilane
Principle: This protocol details the formation of a new Si-C bond by reacting this compound with phenylmagnesium bromide. A reverse addition is employed to favor the monosubstituted product.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| Magnesium Turnings | 24.31 | 1.50 g | 61.7 mmol | 1.05 |
| Bromobenzene | 157.01 | 6.45 mL | 61.7 mmol | 1.05 |
| This compound | 171.14 | 10.0 g | 58.4 mmol | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Saturated NH₄Cl solution | - | 100 mL | - | - |
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser with nitrogen inlet, heating mantle.
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.50 g, 61.7 mmol) in a flame-dried 500 mL three-neck flask under nitrogen.
-
Add 20 mL of anhydrous THF.
-
In a dropping funnel, dissolve bromobenzene (6.45 mL, 61.7 mmol) in 50 mL of anhydrous THF.
-
Add a small portion (~5 mL) of the bromobenzene solution to the magnesium. The reaction should initiate (cloudiness, gentle reflux). If not, gently warm the flask or add a small crystal of iodine.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour until most of the magnesium is consumed.
-
-
Reaction with Silane:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve this compound (10.0 g, 58.4 mmol) in 80 mL of anhydrous THF and add it to the dropping funnel.
-
Add the silane solution dropwise to the stirred Grignard reagent over 45 minutes.
-
After addition, remove the ice bath, and gently heat the mixture to reflux for 3 hours.
-
-
Quenching and Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of ice-cold saturated ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain (3-chloropropyl)dimethylphenylsilane.
-
Section 4: Purification and Characterization
Purification: The primary method for purifying organosilane products is fractional distillation, often under reduced pressure to avoid thermal decomposition of higher boiling point compounds.[12] For non-volatile products or to remove stubborn impurities, column chromatography on silica gel can be employed, though care must be taken as residual silanol groups on the silica surface can sometimes react with the product.[13]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Look for characteristic shifts of protons and carbons adjacent to the silicon atom and the functional groups introduced.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess the purity of the product, while MS provides the molecular weight and fragmentation pattern, aiding in structural confirmation.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence or absence of key functional groups, such as the disappearance of the Si-Cl stretch and the appearance of Si-O-C stretches in an alkoxysilane.
Conclusion
This compound is a highly valuable and versatile reagent due to the distinct reactivity of its chlorosilyl and chloropropyl functionalities. By carefully selecting reaction conditions and nucleophiles, researchers can selectively modify either position, enabling the synthesis of a vast array of complex organosilicon molecules. The protocols outlined in this guide provide a robust framework for safely and effectively utilizing this compound in the development of new materials and chemical intermediates. Adherence to strict anhydrous and inert atmosphere techniques is paramount to achieving high yields and purity.
References
- JPH03188087A - Purification of organosilane mixture - Google P
- Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97% - Cole-Parmer. (URL: )
- sic2338.0 - 3-chloropropyldimethylmethoxysilane, 95% - Gelest, Inc. (URL: )
- 3-CHLOROPROPYLTRIMETHOXYSILANE - Gelest, Inc. (URL: )
- This compound - Chem-Impex. (URL: )
- This compound technical, = 95 GC 10605-40-0 - Sigma-Aldrich. (URL: )
- Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks - MDPI. (URL: [Link])
- WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes - Google P
- This compound. (URL: )
- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC - NIH. (URL: [Link])
- How to synthesize 3-chloropropyl trimethoxy silane functionalized silica?
- CFS-872,3-Chloropropyltrimethoxysilane, Cas No. 2530-87-2. (URL: [Link])
- CN104136447B - The purification process of trimethyl silane - Google P
- Chloro Silanes | Triisopropyl Chlorosilane Hydrolysis. (URL: [Link])
- Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. (URL: [Link])
- Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed. (URL: [Link])
- (PDF)
- GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (URL: [Link])
- 3-Chloropropyldichloromethylsilane | C4H9Cl3Si | CID 82235 - PubChem - NIH. (URL: [Link])
- chloro(3-chloropropyl)dimethyl-silan - ChemBK. (URL: [Link])
- This compound (C5H12Cl2Si) - PubChemLite. (URL: [Link])
- Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem - NIH. (URL: [Link])
- Chloro(3-chloro-2-methylpropyl)dimethylsilane | C6H14Cl2Si | CID 86665 - PubChem. (URL: [Link])
- Thermophysical Properties of this compound | Chemcasts. (URL: [Link])
- US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google P
- 12.4 Grignard Reagents | Organic Chemistry - YouTube. (URL: [Link])
- This compound Properties vs Pressure | Density, Cp, Viscosity | Chemcasts. (URL: [Link])
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (URL: [Link])
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Chloro Silanes | Triisopropyl Chlorosilane Hydrolysis [cfmats.com]
- 6. labproinc.com [labproinc.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
- 11. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 12. JPH03188087A - Purification of organosilane mixture - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Chloro(3-chloropropyl)dimethylsilane: A Versatile Bifunctional Reagent for Advanced Material Science Applications
An Application Guide for Researchers
This document provides an in-depth technical guide on the applications of Chloro(3-chloropropyl)dimethylsilane in material science. It is intended for researchers, scientists, and professionals in drug development and material engineering who seek to leverage this versatile compound for surface modification, polymer synthesis, and the creation of functional materials. The protocols and explanations herein are designed to provide both practical, step-by-step instructions and a foundational understanding of the underlying chemical principles.
Introduction: The Duality of a Powerful Silane
This compound (CAS No. 10605-40-0) is a unique bifunctional organosilicon compound that serves as a critical building block and surface modification agent in a wide array of material science applications.[1] Its utility stems from its distinct molecular architecture, which features two different reactive chlorine atoms at opposite ends of the molecule.
-
A Chlorodimethylsilyl Group: This end of the molecule provides a highly reactive site for covalent attachment to hydroxyl-rich inorganic surfaces such as glass, silica, ceramics, and various metal oxides.[2] The silicon-chlorine bond is readily hydrolyzed, forming a silanol that condenses with surface hydroxyl groups, creating a stable, covalent Si-O-Surface bond.
-
A 3-Chloropropyl Group: At the other end, a primary alkyl chloride offers a versatile handle for a wide range of subsequent nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, including amines, quaternary ammonium salts, and initiation sites for polymer grafting.[3]
This dual reactivity allows researchers to first anchor the molecule to a substrate and then impart a desired chemical functionality, making it an invaluable tool for creating tailored material interfaces.[1]
Physicochemical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 10605-40-0 | [4][5] |
| Molecular Formula | C₅H₁₂Cl₂Si | [1][4] |
| Molecular Weight | 171.14 g/mol | [1][4] |
| Appearance | Colorless Liquid | [1][5] |
| Density | 1.046 g/mL at 20 °C | [4] |
| Boiling Point | 177-179 °C | [4][6] |
| Refractive Index | n20/D 1.450 | [4][5] |
| Key Characteristic | Moisture Sensitive | [5] |
Section 1: Fundamental Reaction Mechanisms
Understanding the two primary reaction pathways of this compound is crucial for its effective application. The choice of reaction conditions dictates which end of the molecule reacts.
-
Pathway A (Surface Anchoring): The Si-Cl bond is highly susceptible to hydrolysis. In the presence of surface hydroxyls (-OH), such as on silica, the Si-Cl group reacts to form a stable siloxane bond (Si-O-Surface). This reaction must be conducted in an anhydrous organic solvent to prevent uncontrolled polymerization of the silane in solution.
-
Pathway B (Functionalization): The C-Cl bond on the propyl chain is a classic electrophilic site for Sₙ2 reactions. It readily reacts with nucleophiles like tertiary amines to form quaternary ammonium salts, or with other nucleophiles to introduce different functionalities. This reaction is typically performed after the silane has been anchored to a surface.
Section 2: Application in Surface Modification
One of the most common uses of this silane is to alter the surface properties of materials, either to control wetting or to prepare the surface for subsequent chemical transformations.[7]
Protocol: Silanization of Glass or Silicon Substrates
This protocol details the procedure for creating a uniform monolayer of this compound on a hydroxylated surface. The resulting surface is terminated with chloropropyl groups, which can be used for further functionalization.
-
Principle: This process leverages the reaction between the chlorosilyl group and surface hydroxyls to form a stable, covalent bond. The reaction is performed in an anhydrous solvent to prevent self-polymerization of the silane.
-
Materials:
-
Glass slides or silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene or heptane
-
This compound
-
Triethylamine (optional, as an acid scavenger)
-
Nitrogen or Argon gas source
-
Schlenk flask or similar reaction vessel
-
Sonicator
-
Oven
-
-
Step-by-Step Methodology:
-
Substrate Cleaning (Critical Step):
-
Place substrates in a beaker and sonicate in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic residues.
-
Dry the substrates under a stream of nitrogen.
-
Immerse the clean, dry substrates in freshly prepared Piranha solution for 30-60 minutes. (Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work inside a fume hood). This step generates a high density of hydroxyl groups on the surface.
-
Rinse the substrates copiously with deionized water and dry thoroughly in an oven at 110 °C for at least 1 hour.
-
-
Silanization Reaction:
-
Place the dried substrates into a Schlenk flask and purge with nitrogen or argon for 15 minutes.
-
Introduce anhydrous toluene via cannula to cover the substrates.
-
Add this compound to the solvent to achieve a concentration of 1-5% (v/v).
-
(Optional) Add triethylamine in a 1.1 molar equivalent to the silane. Causality: Triethylamine acts as an HCl scavenger, driving the reaction to completion.
-
Allow the reaction to proceed at room temperature for 4-12 hours or at 60 °C for 2 hours under a positive pressure of inert gas.
-
-
Post-Reaction Cleanup:
-
Remove the substrates from the reaction solution and rinse thoroughly with fresh toluene to remove any physisorbed silane.
-
Sonicate the substrates in toluene for 5 minutes, followed by a final rinse with isopropanol or ethanol.
-
Dry the functionalized substrates under a nitrogen stream and then cure in an oven at 110 °C for 1 hour to ensure complete covalent bonding and removal of residual solvent.
-
-
-
Validation: The success of the silanization can be confirmed by water contact angle measurements (which should show an increase in hydrophobicity compared to the clean substrate) and surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the presence of Si and Cl.
Application Protocol: Synthesis of Antimicrobial Surfaces
This molecule is an excellent precursor for creating surfaces with antimicrobial properties by forming quaternary ammonium compounds (QACs).[8][9] These surfaces can kill microbes on contact.
-
Principle: Following the surface anchoring described in Protocol 2.1, the pendant chloropropyl groups are reacted with a tertiary amine (e.g., N,N-dimethyloctadecylamine) to form a covalently bound quaternary ammonium salt. The long alkyl chain of the QAC disrupts microbial cell membranes, leading to cell death.
-
Materials:
-
Chloropropyl-functionalized substrates (from Protocol 2.1)
-
Tertiary amine (e.g., N,N-dimethyldodecylamine, N,N-dimethyloctadecylamine)
-
Anhydrous solvent such as ethanol, acetonitrile, or DMF
-
Reaction vessel
-
-
Step-by-Step Methodology:
-
Place the chloropropyl-functionalized substrates into a clean, dry reaction vessel.
-
Add a solution of the desired tertiary amine (e.g., 10% w/v in ethanol).
-
Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours under an inert atmosphere.[10]
-
After the reaction, cool the vessel to room temperature.
-
Remove the substrates and wash them extensively with ethanol and then deionized water to remove unreacted amine and salts.
-
Dry the substrates under a nitrogen stream.
-
-
Validation: Successful quaternization can be confirmed by XPS (disappearance of the alkyl Cl 2p signal and appearance of a N 1s signal) and by antimicrobial efficacy tests against bacteria like E. coli or S. aureus.[8]
Section 3: Applications in Polymer Synthesis
The chloropropyl group is a valuable initiation site for controlled radical polymerization techniques, allowing for the growth of dense polymer brushes from a surface.
Protocol: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
-
Principle: The C-Cl bond on the surface-anchored silane can act as an initiator for ATRP. In the presence of a copper catalyst complex, a monomer is controllably polymerized from the surface, creating a dense layer of end-grafted polymer chains known as a "polymer brush." This technique is used to precisely control surface properties like wettability, lubricity, and biocompatibility.
-
Materials:
-
Chloropropyl-functionalized substrates (from Protocol 2.1)
-
Monomer (e.g., methyl methacrylate (MMA), styrene)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., bipyridine (bpy), PMDETA)
-
Anhydrous solvent (e.g., toluene, anisole)
-
Syringes and Schlenk line for deoxygenation
-
-
Step-by-Step Methodology:
-
Place the chloropropyl-functionalized substrate in a Schlenk flask.
-
In a separate flask, add CuBr and the ligand (typically in a 1:2 molar ratio). Purge with argon.
-
Add the desired amount of monomer and anhydrous solvent to the flask containing the catalyst system.
-
Deoxygenate the monomer/catalyst solution by performing at least three freeze-pump-thaw cycles. Causality: Oxygen terminates the radical polymerization, so its complete removal is essential for a controlled reaction.
-
Using a cannula, transfer the deoxygenated solution to the flask containing the substrate under a positive argon pressure.
-
Place the sealed reaction flask in a preheated oil bath (temperature depends on the monomer, e.g., 90 °C for MMA).
-
Allow the polymerization to proceed for the desired time (from minutes to hours, depending on the target polymer thickness).
-
To stop the polymerization, open the flask to air and cool it down.
-
Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., THF or toluene) to remove any non-grafted polymer.
-
Dry the substrate under nitrogen.
-
-
Validation: The growth of the polymer brush can be confirmed by ellipsometry (to measure thickness), AFM (to observe surface morphology changes), and contact angle measurements.
Section 4: Applications in Chromatography
This compound and its analogs, like (3-chloropropyl)trimethoxysilane, are used to create custom stationary phases for chromatography.[11] The chloropropyl group serves as a reactive intermediate to immobilize various functionalities onto a silica support.
Protocol: Functionalization of a Silica Monolithic Column
-
Principle: A pre-formed silica monolith is first functionalized with chloropropyl groups. These groups are then converted to other functionalities, such as a C12 alkyl chain via nucleophilic substitution, to create a reversed-phase stationary phase for capillary electrochromatography (CEC).[11]
-
Materials:
-
Silica monolithic capillary column
-
(3-chloropropyl)trimethoxysilane (CPTMS)
-
Anhydrous toluene
-
N,N-dimethyl-N-dodecylamine
-
-
Step-by-Step Methodology:
-
Chloropropyl Functionalization:
-
Flush a new silica monolith column with 1 M NaOH, then water, then 0.1 M HCl, and finally water and acetone to activate and clean it. Dry the column by flushing with nitrogen.
-
Prepare a solution of 10% (v/v) CPTMS in anhydrous toluene.
-
Fill the column with this solution and seal both ends.
-
Heat the column at 110 °C for 12 hours.
-
After cooling, flush the column with toluene and acetone to remove unreacted silane.
-
-
C12-Chain Immobilization:
-
Prepare a solution of N,N-dimethyl-N-dodecylamine in an appropriate solvent.
-
Fill the chloropropyl-functionalized column with the amine solution.
-
Heat the column at 70 °C to facilitate the nucleophilic substitution reaction.[11]
-
After the reaction, flush the column extensively with the solvent, followed by methanol and water, to remove all unreacted reagents.
-
-
-
Validation: The performance of the modified column can be evaluated by separating a standard mixture of analytes (e.g., alkylbenzenes) and measuring parameters like column efficiency and electroosmotic flow.[11]
Summary and Outlook
This compound is a powerful and versatile reagent whose value lies in its bifunctional nature. It provides a robust platform for covalently linking a vast range of organic functionalities to inorganic surfaces. The protocols outlined in this guide for surface modification, antimicrobial coating, polymer brush synthesis, and chromatography phase preparation represent foundational applications that can be adapted and expanded upon. As material science continues to demand more sophisticated and precisely engineered surfaces, the strategic use of reagents like this compound will remain a cornerstone of innovation.
References
- Cof-Cosource. CFS-872,3-Chloropropyltrimethoxysilane, Cas No. 2530-87-2. [Link]
- Journal of Surfactants and Detergents. Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds. [Link]
- PubMed. Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents. [Link]
- National Library of Medicine. Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents. [Link]
- Google Patents. US20110271873A1 - Solvent-Free Organosilane Quaternary Ammonium Compositions, Method of Making and Use.
- ECOPOWER. Chlorine Silane Coupling Agent. [Link]
- MDPI. Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. [Link]
- PubMed.
- National Center for Biotechnology Information. Polymer Grafting and its chemical reactions. [Link]
- ResearchGate. Synthesis of chlorinated polypropylene grafted poly(methyl methacrylate)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chloro(3-ethoxypropyl)dimethylsilane (142801-33-0) for sale [vulcanchem.com]
- 3. CAS 18145-83-0: Chloro(3-chloro-2-methylpropyl)dimethylsil… [cymitquimica.com]
- 4. This compound technical, = 95 GC 10605-40-0 [sigmaaldrich.com]
- 5. labproinc.com [labproinc.com]
- 6. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 7. escales | Virtual tour generated by Panotour [ub.edu]
- 8. Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20110271873A1 - Solvent-Free Organosilane Quaternary Ammonium Compositions, Method of Making and Use - Google Patents [patents.google.com]
- 11. The synthesis of chloropropyl-functionalized silica hybrid monolithic column with modification of N,N-dimethyl-N-dodecylamine for capillary electrochromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Chloro(3-chloropropyl)dimethylsilane in Microfluidics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Surface Chemistry in Microfluidics
Microfluidic technologies have become indispensable in drug discovery and development, offering platforms for high-throughput screening, toxicology studies, and the development of advanced drug delivery systems.[1][2][3][4][5] The performance of these micro-scale devices is profoundly influenced by their surface properties. Materials commonly used in microfluidics, such as polydimethylsiloxane (PDMS) and glass, often require surface modification to control fluid behavior, prevent non-specific adsorption of biomolecules, and enable the covalent attachment of specific ligands or cells.[6][7] Silanization is a robust and widely adopted chemical process for tailoring the surface chemistry of microfluidic devices.[8] This guide focuses on the application of Chloro(3-chloropropyl)dimethylsilane, a versatile silane coupling agent, for the functionalization of microfluidic surfaces.
This compound is a bifunctional organosilane. It possesses a reactive chlorodimethylsilyl group that can form stable covalent bonds with hydroxylated surfaces like activated glass or PDMS.[9][10] Crucially, it also features a terminal chloropropyl group, which serves as a reactive handle for subsequent chemical modifications, such as the immobilization of proteins, DNA, or other biomolecules.[9][11] This dual functionality makes it a valuable tool for creating tailored microenvironments within microfluidic channels.
Mechanism of Surface Modification
The surface modification process using this compound is a two-step process involving surface activation and silane deposition.
-
Surface Activation: The first step is the generation of hydroxyl (-OH) groups on the substrate surface. For both glass and PDMS, this is typically achieved through oxygen plasma treatment.[6][12] The high-energy plasma creates a thin, silica-like layer rich in silanol (Si-OH) groups, rendering the surface hydrophilic.
-
Silanization: The activated surface is then exposed to this compound. The chloro group on the silicon atom is hydrolytically unstable and reacts with the surface silanol groups to form a stable siloxane (Si-O-Si) bond, covalently attaching the silane to the surface. This reaction can proceed via a solution-phase or vapor-phase deposition.
Core Protocols
The following protocols provide a starting point for the surface modification of PDMS and glass microfluidic devices with this compound. Optimization may be required depending on the specific application and substrate.
Protocol 1: Surface Modification of PDMS Microchannels
This protocol details the steps for functionalizing the internal surfaces of a PDMS microfluidic device.
Materials:
-
PDMS microfluidic device
-
This compound (≥95% purity)
-
Anhydrous toluene or ethanol
-
Deionized (DI) water
-
Nitrogen gas source
-
Plasma cleaner
-
Oven
Procedure:
-
Device Preparation: Ensure the PDMS device is free of dust and debris. If the device has been previously used, flush the channels with ethanol followed by DI water and dry thoroughly.
-
Surface Activation: Place the PDMS device in a plasma cleaner and treat with oxygen plasma for 30-60 seconds at a medium power setting. This step activates the surface by creating silanol groups.[6][12]
-
Silanization Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene or ethanol. Prepare this solution fresh before each use due to the moisture sensitivity of the silane.
-
Silanization: Immediately after plasma treatment, flush the microchannels with the silanization solution. Allow the solution to react with the activated surfaces for 30-60 minutes at room temperature. To ensure complete coverage, it is recommended to gently flow the solution through the channels.
-
Washing: After the incubation period, flush the channels with the anhydrous solvent (toluene or ethanol) to remove any unbound silane. Follow this with a rinse with DI water.
-
Drying and Curing: Dry the device under a stream of nitrogen gas. To promote the formation of a stable silane layer, cure the device in an oven at 80-100°C for 1 hour.[12]
-
Storage: The functionalized device can be stored in a clean, dry environment until further use.
Protocol 2: Surface Modification of Glass Coverslips or Microchannels
This protocol is suitable for modifying the surface of glass substrates, such as microscope slides or the glass component of a hybrid microfluidic device.
Materials:
-
Glass substrates (coverslips, slides, or microfluidic chips)
-
This compound (≥95% purity)
-
Acetone, Ethanol, and DI water for cleaning
-
Anhydrous toluene
-
Plasma cleaner or Piranha solution (use with extreme caution)
-
Oven
Procedure:
-
Cleaning: Thoroughly clean the glass substrates by sonicating in acetone, followed by ethanol, and finally DI water (15 minutes each). Dry the substrates under a stream of nitrogen.
-
Surface Activation:
-
Plasma Treatment (Recommended): Place the cleaned glass substrates in a plasma cleaner and treat with oxygen plasma for 1-2 minutes.
-
Piranha Etching (Alternative): Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Immerse the glass in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Rinse extensively with DI water and dry with nitrogen.
-
-
Silanization:
-
Solution Deposition: Immerse the activated glass substrates in a 2% (v/v) solution of this compound in anhydrous toluene for 1-2 hours at room temperature with gentle agitation.
-
Vapor Deposition (Alternative): Place the activated substrates in a vacuum desiccator with a small vial containing a few drops of this compound. Evacuate the desiccator to allow the silane to vaporize and deposit on the surfaces. Leave for 2-4 hours.
-
-
Washing: Remove the substrates from the silane solution (or desiccator) and rinse thoroughly with anhydrous toluene to remove excess silane.
-
Curing: Bake the substrates in an oven at 110-120°C for 30-60 minutes to cure the silane layer.
Characterization of Modified Surfaces
It is crucial to verify the success of the surface modification. The following are common techniques for characterizing silanized surfaces.
| Parameter | Technique | Expected Outcome for Successful Silanization |
| Surface Wettability | Contact Angle Goniometry | An increase in the water contact angle compared to the plasma-activated surface, indicating a more hydrophobic surface due to the dimethyl and propyl groups. The exact angle will depend on the surface density of the silane.[8][13][14][15][16] |
| Chemical Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si, C, and Cl peaks corresponding to the elemental composition of this compound.[7] |
| Surface Morphology | Atomic Force Microscopy (AFM) | A smooth and uniform surface, indicating the formation of a monolayer. Aggregates may be visible if polymerization of the silane occurred. |
Applications in Drug Discovery and Development
The chloropropyl group on the modified surface is a versatile anchor point for a wide range of subsequent chemical reactions, enabling numerous applications in drug development.
Biomolecule Immobilization for Target Identification and Screening
The terminal chloro group can be converted to other functional groups, such as amines or azides, to facilitate the covalent immobilization of biomolecules. For example, reaction with sodium azide can introduce an azide group, which can then be used in "click chemistry" reactions to attach alkyne-modified proteins or DNA probes.[12] This allows for the creation of microarrays within microfluidic channels for high-throughput screening of drug candidates against specific biological targets.
Cell-Based Assays and Toxicity Studies
By immobilizing cell adhesion molecules or extracellular matrix proteins, the surface can be tailored to promote the attachment and growth of specific cell types. This is critical for developing more physiologically relevant cell-based assays for drug efficacy and toxicity screening.[1][5]
Controlled Drug Release and Formulation
The functionalized surface can be used to anchor drug-loaded nanoparticles or hydrogels within microfluidic channels. This enables the study of controlled drug release kinetics and the development of novel drug delivery formulations.[3]
Visualizations
References
- Surface Modification Techniques for PDMS Microfluidic Circuits.
- Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime.
- Water contact angles for the monitored silanization and desilanization...
- This compound.
- Contact angle measurements for the self-assembled silanized thin film with tertiary amine (3 - ResearchG
- What is the best way for surface modification of PDMS?
- Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modific
- A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study - PMC - NIH.
- Surface Modification of Poly(dimethylsiloxane) (PDMS) for Microfluidic Devices Jinwen Zhou | FLEX.
- This compound - Chem-Impex.
- 3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | - Gelest, Inc.
- This compound technical, = 95 GC 10605-40-0 - Sigma-Aldrich.
- This compound Properties vs Pressure | Density, Cp, Viscosity | Chemcasts.
- The implementation protocol of PDMS surface treatment using TMSPA to...
- chloro(3-chloropropyl)dimethyl-silan - ChemBK.
- The effect of silanization on the contact angle of water on the chip surface - ResearchG
- Microfluidics for Drug Discovery and Development: From Target Selection to Product Lifecycle Management - NIH.
- Application of Microfluidics in Drug Development
- Applications of Microfluidics in Drug Development: Transforming Pharmaceutical Innovation | Open Access Journals - Research and Reviews.
- XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - MDPI.
- (PDF)
- Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem - NIH.
- Stability of Polyethylene Glycol and Zwitterionic Surface Modifications in PDMS Microfluidic Flow Chambers - PubMed.
- Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening - PMC - NIH.
- (PDF) Stable chemical bonding of porous membranes and poly(dimethylsiloxane)
- Chloro(3-cyanopropyl)dimethylsilane | CAS 18156-15-5 | SCBT - Santa Cruz Biotechnology.
- (3-Chloropropyl)methoxydimethylsilane | C6H15ClOSi | CID 87490 - PubChem.
Sources
- 1. Microfluidics for Drug Discovery and Development: From Target Selection to Product Lifecycle Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | [gelest.com]
- 11. escales | Virtual tour generated by Panotour [ub.edu]
- 12. simplemicrofluidics.com [simplemicrofluidics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Crafting Hydrophobic Surfaces: An Application and Protocol Guide to Chloro(3-chloropropyl)dimethylsilane
Introduction: The Imperative of Surface Control in Advanced Research
In the realms of cutting-edge research, drug development, and diagnostics, the ability to precisely control the interactions between materials and biological entities is paramount. The surface of a material is the frontline of these interactions, and its properties, particularly its wettability, can dictate the success or failure of an experiment. Hydrophobic surfaces, which repel water, are of particular interest for a wide range of applications, including cell culture, microfluidics, biosensing, and the controlled delivery of therapeutics.[1] This guide provides a detailed exploration of chloro(3-chloropropyl)dimethylsilane as a robust agent for creating hydrophobic surfaces, offering both the theoretical underpinnings and practical protocols for its application.
This compound is a monochlorosilane, a class of organosilicon compounds that readily react with hydroxylated surfaces to form a stable, covalently bound monolayer.[2] The dimethylsilyl group provides a hydrophobic character, while the chloropropyl group offers a potential site for further functionalization, making it a versatile tool for surface engineering. This dual functionality allows for the creation of surfaces that are not only water-repellent but can also be subsequently modified to attach other molecules of interest, such as nanoparticles or bioactive compounds.[2][3]
This document will guide researchers, scientists, and drug development professionals through the principles, protocols, and characterization of surfaces modified with this compound, enabling them to confidently and effectively create tailored hydrophobic platforms for their specific research needs.
The Science of Silanization: Mechanism and Rationale
The creation of a hydrophobic surface using this compound hinges on a chemical process known as silanization. This process involves the reaction of the silane with surface hydroxyl (-OH) groups, which are naturally present on materials like glass, silicon dioxide, and many metal oxides.
The core of the reaction is the hydrolysis of the chloro-silane group in the presence of trace amounts of water on the substrate surface, followed by a condensation reaction with the surface silanol groups. The monochloro nature of this compound is advantageous as it primarily forms a monolayer, minimizing the potential for uncontrolled polymerization that can occur with di- or trichlorosilanes.[4] This leads to a more uniform and reproducible surface modification.
The resulting covalent Si-O-Si bond is highly stable, ensuring the durability of the hydrophobic coating. The outward-facing dimethylsilyl groups and the propyl chain create a low-energy surface that minimizes interactions with water molecules, leading to the observed hydrophobicity.
Diagram of the Silanization Reaction
Caption: A generalized workflow for creating and verifying hydrophobic surfaces.
Characterization of Modified Surfaces: Validating Hydrophobicity and Quality
Thorough characterization is essential to confirm the successful creation of a hydrophobic surface and to understand its properties. The following techniques are commonly employed.
Contact Angle Goniometry
This is the most direct method to quantify the hydrophobicity of a surface. A droplet of water is placed on the surface, and the angle it forms with the surface is measured.
| Surface Treatment | Expected Water Contact Angle (θ) | Reference |
| Uncoated, Clean Glass/Silicon | < 20° | [5] |
| This compound Coated | 70° - 90° | [6] |
A significant increase in the water contact angle after silanization is a clear indicator of a successful hydrophobic modification.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.
-
Expected Observations:
-
Si 2p Peak: A shift in the Si 2p peak to a higher binding energy compared to the native oxide, indicative of the formation of Si-O-Si bonds. The peak for the silicon in the silane will be distinct from the substrate's silicon dioxide.
-
C 1s Peak: The presence of a C 1s peak corresponding to the carbon atoms in the propyl chain and methyl groups of the silane.
-
Cl 2p Peak: The presence of a Cl 2p peak confirms the presence of the chloropropyl group.
-
These spectral features provide direct evidence of the covalent attachment of the this compound molecule to the surface.
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography at the nanoscale. It can reveal the uniformity of the silane coating and the presence of any aggregates.
-
Expected Observations:
-
Topography Image: A smooth, uniform surface is indicative of a well-formed monolayer. The presence of large aggregates may suggest that the silanization process was not optimal, possibly due to excess water in the solvent or on the surface.
-
Phase Image: Phase imaging in tapping mode AFM can provide contrast based on the material properties of the surface. A uniform phase image further supports the formation of a homogeneous monolayer. [4]
-
Applications in Research and Drug Development
The ability to create well-defined hydrophobic surfaces with this compound opens up a wide range of possibilities in biomedical research and pharmaceutical development.
-
Microfluidics: In microfluidic devices, hydrophobic surfaces can be used to control the flow of aqueous solutions, create droplets for high-throughput screening, and prevent the non-specific adhesion of cells and proteins to the channel walls. [2]* Biosensors: The chloropropyl group can be used as a chemical handle to immobilize biomolecules, such as antibodies or enzymes, onto the surface for the development of highly sensitive biosensors. The underlying hydrophobic layer can help to reduce non-specific binding and improve the signal-to-noise ratio.
-
Drug Delivery: Surfaces of drug-eluting implants or nanoparticles can be modified to control their interaction with the biological environment. A hydrophobic coating can protect a drug from premature degradation and control its release profile. The chloropropyl group can also be used to attach targeting ligands for site-specific drug delivery. [3]* Cell Culture: Hydrophobic surfaces can be used to study cell adhesion and migration, and to create patterned surfaces for controlling cell growth and organization.
Conclusion: A Versatile Tool for Surface Engineering
This compound is a valuable and versatile reagent for the creation of hydrophobic surfaces. Its monochloro functionality allows for the formation of well-defined monolayers, while the chloropropyl group provides a reactive site for further chemical modification. By following the detailed protocols outlined in this guide and employing the appropriate characterization techniques, researchers can reliably produce high-quality hydrophobic surfaces tailored to their specific needs. The ability to precisely engineer surface properties is a cornerstone of modern materials science and will continue to drive innovation in drug development, diagnostics, and a wide array of other scientific disciplines.
References
- Bikiaris, D. N., & Vasileiou, A. A. (2009). Fumed Silica Reinforced Nanocomposites. IntechOpen.
- Bhatt, A., et al. (2013).
- Di Stasio, F., et al. (2022). Hydrophobic Recovery of PDMS Surfaces in Contact with Hydrophilic Entities: Relevance to Biomedical Devices. Polymers, 14(6), 1215.
- García, A., et al. (2020). Induced hydrophobic recovery of oxygen plasma-treated surfaces. Scientific Reports, 10(1), 1-8.
- Jokinen, V., et al. (2018). Hydrophobic recovery of plasma-treated PDMS sheets as a function of storage temperature. Journal of Micromechanics and Microengineering, 28(5), 055015.
- ICSPI. (n.d.). What are AFM phase images?
- Jinping, D., et al. (2006). Self-assembly of octadecyltrichlorosilane monolayers on silicon-based substrates by chemical vapor deposition. Thin Solid Films, 515(4), 1645-1651.
- Karimi, M., et al. (2020). A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells. Molecular Biology Reports, 47(3), 1637-1647.
- Kolluru, P. V., et al. (2018). Anyone can suggest a chemical coating for silicon substrate to make a water contact angle between 30-40?
- Kovács, G. J., et al. (2023).
- Mrksich, M. (2008). Mass Spectrometry of Self-Assembled Monolayers: A New Tool for Molecular Surface Science. ACS Nano, 2(1), 7-18.
- Niu, L., et al. (2012). AFM study of perfluoroalkylsilane and alkylsilane self-assembled monolayers for anti-stiction in MEMS/NEMS. Microsystem Technologies, 18(7-8), 1013-1020.
- relyon plasma GmbH. (n.d.). Hydrophobic recovery of plasma treated and activated surfaces.
- Singh, A. V., et al. (2021). Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application.
- Truccolo, M., et al. (2021). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers in Bioengineering and Biotechnology, 9, 639739.
- Tusek, A., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science.
- Woehrle, G. H., et al. (2010). Enhancing surface immobilization of bioactive molecules via a silica nanoparticle based coating.
- Xue, C., et al. (2019). Optimizing the immobilization of gold nanoparticles on functionalized silicon surfaces: amine- vs thiol-terminated silane. RSC Advances, 9(4), 2113-2121.
- Wang, S., et al. (2015). Surface modification of poly(dimethylsiloxane) and its applications in microfluidics-based biological analysis. RSC Advances, 5(91), 74569-74586.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembly of octadecyltrichlorosilane monolayers on silicon-based substrates by chemical vapor deposition (Journal Article) | ETDEWEB [osti.gov]
- 5. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Hydrolysis of Chloro(3-chloropropyl)dimethylsilane: A Technical Guide for Researchers
Welcome to the technical support center for the application of chloro(3-chloropropyl)dimethylsilane in synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this bifunctional silane in their experimental work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you anticipate challenges, troubleshoot effectively, and achieve reliable, reproducible results.
The hydrolysis of this compound is a cornerstone reaction for introducing the versatile (3-chloropropyl)dimethylsilyl functional group onto surfaces or as a precursor for more complex molecular architectures. However, the dual reactivity of the chlorosilyl and chloroalkyl groups, combined with the inherent tendency of silanols to self-condense, presents unique challenges. This guide will equip you with the knowledge to navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the hydrolysis of this compound.
Q1: What are the primary products of this compound hydrolysis?
The hydrolysis of the Si-Cl bond is rapid and exothermic, initially forming the corresponding silanol, (3-chloropropyl)dimethylsilanol. However, this silanol is often unstable and readily undergoes self-condensation to form the disiloxane, 1,3-bis(3-chloropropyl)tetramethyldisiloxane, with the elimination of a water molecule.[1] Under many conditions, the disiloxane is the major isolable product.
Caption: Primary reaction pathway for the hydrolysis of this compound.
Q2: What are the critical safety precautions when handling this compound?
This compound is corrosive and reacts vigorously with water and other protic solvents, releasing toxic and corrosive hydrogen chloride (HCl) gas.[2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a face shield.[3] Ensure all glassware is scrupulously dried before use to prevent uncontrolled reactions.
Q3: Can the 3-chloropropyl group be hydrolyzed under the reaction conditions?
The C-Cl bond in the 3-chloropropyl group is significantly more stable than the Si-Cl bond.[4] Under the typically mild, slightly acidic to neutral conditions used for controlled silane hydrolysis, the alkyl chloride functionality remains intact.[5] However, prolonged exposure to strong bases or high temperatures could potentially lead to nucleophilic substitution at the carbon, but this is not a typical side reaction during controlled hydrolysis.
Q4: How should this compound be stored?
Due to its high reactivity with moisture, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] Any ingress of atmospheric moisture will lead to gradual hydrolysis, releasing HCl and causing degradation of the reagent.
Experimental Protocol: Controlled Hydrolysis to Favor Disiloxane Formation
This protocol is designed to reliably synthesize 1,3-bis(3-chloropropyl)tetramethyldisiloxane, a common and useful derivative. The procedure employs a biphasic system with a mild base to neutralize the generated HCl, driving the reaction towards the condensation product.
Materials:
-
This compound (≥95%)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, and condenser
Procedure:
-
Setup: Assemble a two- or three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser in a fume hood. Ensure all glassware is oven- or flame-dried.
-
Reagent Addition: Charge the flask with a volume of diethyl ether and an equal volume of saturated sodium bicarbonate solution. Begin vigorous stirring to create an emulsion.
-
Silane Addition: Dissolve the this compound in an equal volume of anhydrous diethyl ether and place this solution in the addition funnel.
-
Reaction: Add the silane solution dropwise to the vigorously stirred biphasic mixture over a period of 30-60 minutes. An effervescence (CO₂ evolution) will be observed as the generated HCl is neutralized. The reaction is exothermic; a slow addition rate helps to control the temperature.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction has gone to completion.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and discard the lower aqueous layer.
-
Wash the organic layer with deionized water (2 x volume of organic layer) to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation: Remove the diethyl ether using a rotary evaporator. The remaining oil is crude 1,3-bis(3-chloropropyl)tetramethyldisiloxane.
-
Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.
Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of this compound in a question-and-answer format.
Q5: The reaction is violently exothermic and generating a lot of fumes. What went wrong?
Cause: This is typically due to the uncontrolled addition of the chlorosilane to an aqueous phase or the use of wet glassware. The reaction with water is rapid and highly exothermic, instantly generating HCl gas.[2]
Solution:
-
Immediate Action: If safe to do so, cool the reaction vessel in an ice bath to moderate the reaction rate.
-
Prevention: Always add the chlorosilane slowly and dropwise to the reaction mixture. Ensure all glassware is meticulously dried. Performing the reaction in a biphasic system with a base, as described in the protocol, helps to immediately neutralize the HCl as it forms, which can moderate the reaction.
Q6: My final product is a white, insoluble solid or a cloudy gel. What is it and how can I avoid it?
Cause: This indicates the formation of high molecular weight polysiloxanes. This can happen if there is an excess of water present, especially under conditions that favor rapid condensation (e.g., neutral or slightly basic pH without sufficient organic solvent).[3] These "popping gels" can sometimes be shock-sensitive byproducts.[6]
Solution:
-
Control Stoichiometry: Use a controlled amount of water. The biphasic protocol helps manage the water interface.
-
Solvent Choice: Using an organic solvent like diethyl ether helps to keep the forming silanol and disiloxane in solution, preventing uncontrolled polymerization.
-
pH Control: While the provided protocol uses a base to neutralize HCl, an alternative is to perform the hydrolysis under slightly acidic conditions (pH 4-5), which can favor the formation of the silanol or smaller oligomers over large polymers.[7][8]
Caption: A decision-making flowchart for troubleshooting common hydrolysis issues.
Q7: My NMR or GC-MS analysis shows multiple products. What are the likely byproducts?
Cause: Besides the desired disiloxane, you may see unreacted starting material, the intermediate silanol, or small cyclic siloxanes.
Identification and Mitigation:
| Observation | Potential Byproduct | Reason & Mitigation Strategy |
| GC-MS peak matching starting material | Unreacted this compound | Incomplete reaction. Mitigation: Increase reaction time, ensure adequate stirring of the biphasic mixture, or slightly increase the amount of aqueous base. |
| Broad peak in ¹H NMR around OH region | (3-chloropropyl)dimethylsilanol | Incomplete condensation. Mitigation: This is often transient. Allowing the reaction to stir longer or gently warming may drive condensation. If isolation of the silanol is desired, the reaction must be performed under strictly controlled, anhydrous conditions with exactly one equivalent of water. |
| Additional peaks in GC-MS with Si-O fragmentation patterns | Cyclic Siloxanes (e.g., trimer, tetramer) | Can form under certain conditions. Mitigation: Running the reaction in a more dilute solution can disfavor the formation of cyclic species. |
Table 1: Common byproducts and strategies for their identification and minimization.
Q8: How do I confirm the structure of my main product, 1,3-bis(3-chloropropyl)tetramethyldisiloxane?
Analytical Characterization:
-
¹H NMR: Expect to see three distinct signals corresponding to the methyl groups on the silicon, and the two different methylene groups of the propyl chain. The integration ratio should be consistent with the structure (e.g., 12H for Si-CH₃, 4H for Si-CH₂, 4H for CH₂-Cl).
-
¹³C NMR: Will show characteristic peaks for the Si-CH₃, and the three different carbons of the propyl chain.
-
GC-MS: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of a methyl group (M-15) and a chloropropyl group.[9]
-
FT-IR: The most prominent feature will be the strong Si-O-Si stretching band, typically observed around 1060 cm⁻¹. The Si-Cl stretch of the starting material (around 470-550 cm⁻¹) should be absent.
By understanding the reaction mechanism, potential pitfalls, and how to interpret your analytical data, you can effectively troubleshoot the hydrolysis of this compound and confidently move forward with your research and development objectives.
References
- BenchChem. (n.d.). Troubleshooting incomplete hydrolysis of Trimethoxy(propyl)silane.
- ChemNotate. (2025).
- Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Ngai, E. (2018). Reactive Chlorosilane Byproducts, Popping Gels. Chemically Speaking LLC.
- Blog. (2025). How to prevent the hydrolysis of A Silane Coupling Agent?
- BenchChem. (n.d.). Troubleshooting incomplete silanization of surfaces.
- Dakenchem. (2024).
- Wikipedia. (n.d.). Chlorosilane.
- Nanjing SiSiB Silicones Co., Ltd. (n.d.). Hydrolysis Method of Silane Coupling Agent.
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- Chem-Impex. (n.d.). This compound.
- Rózga-Wijas, K., Fortuniak, W., Kowalewska, A., & Chojnowski, J. (2010). pH Variation during the hydrolysis of 3-chloropropyltrimethoxysilane...
- Guo, J., et al. (2023).
- Silicones Environmental, Health and Safety Center. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES.
- Chemguide. (n.d.).
- Perygin, D. (2020).
- ResearchGate. (n.d.).
- Polimery. (2014). Aminoalkyl functionalized siloxanes.
- ChemicalBook. (2025). 3-Chloropropyldimethylchlorosilane.
- International Journal of Scientific & Engineering Research. (n.d.). Design, Synthesis and Characterization of Novel Poly- Functionalized Siloxanes.
- Google Patents. (n.d.). US7208617B2 - Hydrolysis of chlorosilanes.
- Quora. (2016). What is the hydrolysis process of alkyl halides?
- ResearchGate. (n.d.).
- Alfa Chemistry. (n.d.). CAS 10605-40-0 3-Chloropropyldimethylchlorosilane.
- ChemicalBook. (n.d.). 3-Chloropropyltrimethoxysilane synthesis.
- Sigma-Aldrich. (n.d.). This compound technical, = 95 GC 10605-40-0.
- LibreTexts. (2024). 21.4: Chemistry of Acid Halides.
- Gelest. (n.d.). Silanol-Functional Silicones - Technical Library.
- MDPI. (n.d.).
- YouTube. (2020).
- Diva-portal.org. (n.d.).
Sources
- 1. Chlorosilane - Wikipedia [en.wikipedia.org]
- 2. globalsilicones.org [globalsilicones.org]
- 3. uychem.com [uychem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]
- 6. dchas.org [dchas.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of Chloro(3-chloropropyl)dimethylsilane
Welcome to the technical support center for the synthesis of Chloro(3-chloropropyl)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and systematically improve reaction yields. As a versatile organosilicon compound, this compound is a critical intermediate for various applications, including the synthesis of specialty chemicals, silane-based materials for adhesives and coatings, and advanced polymers.[1][2][3] Achieving high yield and purity is paramount for the efficiency and cost-effectiveness of these downstream applications.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges encountered in your synthesis.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental aspects of the synthesis to ensure a solid theoretical grounding before proceeding to troubleshooting.
Q1: What is the primary industrial method for synthesizing this compound?
The most prevalent and industrially significant method is the hydrosilylation of allyl chloride with dimethylchlorosilane.[4] This is an addition reaction where the silicon-hydride (Si-H) bond of dimethylchlorosilane adds across the carbon-carbon double bond of allyl chloride. The reaction is almost exclusively catalyzed by transition metal complexes, most commonly those based on platinum.[5]
Q2: What is the catalytic mechanism for this hydrosilylation reaction?
For platinum-based catalysts like Speier's (H₂PtCl₆) or Karstedt's catalyst, the reaction is generally understood to proceed via a modified Chalk-Harrod mechanism.[5] This catalytic cycle involves several key steps:
-
Oxidative Addition: The hydrosilane (dimethylchlorosilane) adds to the platinum catalyst.
-
Olefin Coordination: The alkene (allyl chloride) coordinates to the platinum center.
-
Migratory Insertion: The alkene inserts into the platinum-hydride bond. This is a critical step that determines the regioselectivity of the product.
-
Reductive Elimination: The desired product, this compound, is eliminated from the platinum center, regenerating the active catalyst for the next cycle.
Below is a simplified representation of this catalytic cycle.
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.
Part 2: Troubleshooting Guide for Low Yield & Impurities
Low yields are often a symptom of underlying issues with reagents, catalysts, or reaction conditions. This section provides a systematic approach to diagnosing and solving these problems.
Q3: My reaction yield is poor (<70%). What are the most likely causes?
Poor yields can typically be traced back to one of four areas: catalyst issues, reagent impurities, suboptimal reaction conditions, or competing side reactions. A logical first step is to analyze the crude reaction mixture by GC-MS to identify any significant byproducts, which can provide clues to the root cause.
The following flowchart outlines a systematic troubleshooting process.
Caption: Troubleshooting workflow for low yield synthesis.
Q4: What are the common side reactions, and how can they be minimized?
Several side reactions can compete with the desired hydrosilylation, reducing the overall yield.[4][6][7]
-
β-hydride elimination: This can occur after the migratory insertion step, leading to the formation of propene and a silicon halide species.
-
Isomerization: The platinum catalyst can sometimes isomerize the allyl chloride, which may react slower or lead to different products.
-
Redistribution/Disproportionation: Impurities or high temperatures can sometimes cause redistribution reactions at the silicon center.[8]
Minimizing these side reactions often involves careful catalyst selection and optimization of reaction conditions. Rhodium-based catalysts, for example, have shown exceptionally high selectivity (>99%) for the desired product in similar hydrosilylations, effectively eliminating many common byproducts seen with platinum catalysts.[7][9][10]
Caption: Desired reaction pathway versus common side reactions.
Q5: My Karstedt's catalyst appears inactive. What are the potential causes and solutions?
Karstedt's catalyst is highly active but can be susceptible to poisoning by various functional groups, including compounds containing halogens, phosphorus, and sulfur.[11]
-
Cause - Catalyst Poisoning: The reactants or solvent may contain trace impurities that deactivate the platinum center. Halide impurities are particularly relevant in this synthesis.
-
Solution: Ensure the highest purity of reactants and use anhydrous, non-coordinating solvents like toluene or xylenes.[12] If poisoning is suspected, specialized anti-poisoning catalysts, such as those modified with trialkylboron, can offer significantly improved performance.[11]
-
Cause - Catalyst Age/Storage: Karstedt's catalyst can degrade over time if not stored properly (e.g., exposure to air or light).
-
Solution: Always use a fresh, properly stored catalyst. For critical applications, it is advisable to titrate or test a new batch of catalyst on a small scale before committing to a large-scale reaction.
The choice of catalyst can have a profound impact on yield and selectivity. While platinum catalysts are common, rhodium complexes have demonstrated superior performance in specific cases.
| Catalyst Type | Common Examples | Typical Selectivity | Key Considerations |
| Platinum | Speier's, Karstedt's[4][5] | Good to High (85-95%) | Cost-effective, widely used, but can be prone to side reactions and poisoning.[11][12] |
| Rhodium | [RhCl(dppbzF)]₂[6][9] | Excellent (>99%) | Higher cost but offers exceptional selectivity, minimizing downstream purification.[7] |
| Other Metals | Nickel, Cobalt Complexes[5][13] | Variable | Lower cost, area of active research, may require more specific ligand design. |
Part 3: Protocols for Yield Optimization
This section provides a practical, step-by-step protocol and guidance on how to refine it for your specific laboratory conditions.
Q6: Can you provide a baseline experimental protocol using Karstedt's catalyst?
Certainly. The following protocol is a robust starting point. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and reagents to prevent side reactions.[12]
Materials:
-
Dimethylchlorosilane (Me₂SiHCl)
-
Allyl chloride (CH₂=CHCH₂Cl)
-
Karstedt's catalyst (e.g., platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)
-
Anhydrous toluene (or xylene) as solvent
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Purge the entire system with an inert gas.
-
Initial Charge: To the reaction flask, add anhydrous toluene (e.g., 100 mL for a 0.5 mol scale reaction) and the Karstedt's catalyst. The platinum loading should be targeted between 10-100 ppm relative to the limiting reagent.[12]
-
Heating: Heat the solvent and catalyst mixture to the desired reaction temperature (a starting point of 60-80°C is recommended).
-
Reagent Addition: In the dropping funnel, prepare a mixture of dimethylchlorosilane and allyl chloride. A slight molar excess of the silane (e.g., 1.05 to 1.1 equivalents) is often beneficial.
-
Slow Addition: Add the reagent mixture dropwise to the heated catalyst solution over 1-2 hours. This controlled addition is crucial to manage the reaction exotherm and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and monitor the reaction progress using GC analysis of aliquots until the limiting reagent is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 177-179 °C at atmospheric pressure.[14][15]
Safety Note: Dimethylchlorosilane is flammable and reacts with moisture to release HCl. Allyl chloride is toxic and flammable. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]
Q7: How can I systematically optimize this reaction for maximum yield?
To move from a good yield to an excellent one, a systematic optimization of key parameters is necessary. A Design of Experiments (DoE) approach is highly recommended, but a one-factor-at-a-time (OFAT) approach can also be effective.
| Parameter | Recommended Range | Rationale & Causality |
| Temperature | 40 - 120 °C | Lower temperatures can improve selectivity by disfavoring side reactions like β-hydride elimination, but will slow the reaction rate. Higher temperatures increase the rate but may promote byproduct formation.[12] |
| Catalyst Loading | 5 - 150 ppm (Pt) | Higher loading increases the reaction rate but also the cost. An optimal point exists where the rate is maximized without causing excessive side reactions or unnecessary expense. |
| Molar Ratio (Silane:Alkene) | 1.0:1 to 1.2:1 | A slight excess of the silane can help drive the reaction to completion and compensate for any potential loss due to side reactions. A large excess is uneconomical.[8] |
| Addition Rate | 0.5 - 4 hours | Slower addition helps maintain better temperature control, which is critical for selectivity. A rapid exotherm can lead to a runaway reaction and increased byproduct formation. |
By methodically adjusting these parameters and analyzing the resulting yield and purity, you can fine-tune the synthesis to achieve optimal performance for your specific setup and reagent quality.
References
- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry.
- Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed.
- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. ProQuest.
- Inomata, K., et al. (2021). Plausible catalytic cycle for the Rh-catalysed hydrosilylation of allyl... ResearchGate.
- Johnson Matthey. Karstedt catalysts. Johnson Matthey.
- Liska, R., et al. (2020). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers (Basel).
- Ding, S. (2016). Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction. SciSpace.
- Google Patents. (n.d.). Process for production of allyl chloride.
- Cui, H., et al. (2017). Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. Semantic Scholar.
- Cui, H., et al. (2017). Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. ResearchGate.
- Wang, L., et al. (2017). Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride. Chinese Journal of Organic Chemistry.
- Google Patents. (n.d.). Method for producing 3-chloropropyltrimethoxysilane.
- ChemBK. (2024). chloro(3-chloropropyl)dimethyl-silan.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 4. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 5. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane - Google Patents [patents.google.com]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - ProQuest [proquest.com]
- 11. Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction (2016) | 丁顺民 [scispace.com]
- 12. Karstedt catalysts | Johnson Matthey [matthey.com]
- 13. researchgate.net [researchgate.net]
- 14. chembk.com [chembk.com]
- 15. Chlor(3-chlorpropyl)dimethylsilan technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 16. echemi.com [echemi.com]
Technical Support Center: Chloro(3-chloropropyl)dimethylsilane Reaction Workup
Welcome to the technical support resource for handling reactions involving chloro(3-chloropropyl)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the reaction workup for this versatile yet sensitive organosilicon reagent. As a bifunctional molecule, its handling requires a nuanced understanding of chlorosilane chemistry to prevent product loss and ensure purity.
I. Foundational Principles: Understanding the Reagent
This compound (C5H12Cl2Si) is a valuable intermediate in organic synthesis, primarily used for introducing the 3-chloropropyldimethylsilyl group.[1][2] Its utility is broad, from the synthesis of block copolymers to creating materials for adhesives and surface modification.[1][2] The key to a successful workup lies in recognizing the reactivity of the Si-Cl bond. This bond is highly susceptible to hydrolysis by water and other protic solvents, a reaction that can be both beneficial and detrimental depending on the context.[3][4][5]
Safety First: this compound is a flammable, corrosive liquid that causes severe skin burns and eye damage.[6][7][8] It reacts rapidly with moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[9][10] Always wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a face shield.[6][8]
II. Troubleshooting Guide: Common Workup Issues
This section addresses specific problems that may arise during the workup of reactions where this compound was used, for instance, as a protecting group for an alcohol.
Q1: My desired silylated product decomposed upon adding water or an aqueous solution for quenching/extraction. What happened?
A1: The Si-O bond of the resulting silyl ether is likely hydrolyzing (cleaving) back to the alcohol. The stability of silyl ethers is highly dependent on steric hindrance around the silicon atom and the pH of the aqueous solution.[3] Less sterically hindered silyl ethers, like those derived from dimethylsilanes, are particularly labile.
-
Mechanistic Insight: Both acidic and basic conditions can catalyze the cleavage of silyl ethers.[3][11] The Si-Cl bond of any unreacted starting material will rapidly hydrolyze upon contact with water, producing hydrochloric acid (HCl).[12] This self-generated acidity can be sufficient to cleave the desired product.
-
Solution:
-
Neutral Quench: Instead of a simple water quench, use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any in-situ generated acid. Add the quenching solution slowly at a low temperature (e.g., 0 °C) to manage any exotherm.
-
Aprotic Workup: If the product is extremely sensitive, consider an entirely aprotic workup. This involves quenching the reaction with a non-protic reagent, followed by filtration of any salts and direct purification of the filtrate. For example, excess reagent can be quenched by adding a hindered alcohol, followed by removal of all volatiles under reduced pressure.
-
Buffered Wash: When extracting, use buffered aqueous solutions (e.g., pH 7 phosphate buffer) or a saturated brine solution instead of deionized water to maintain neutrality.[3]
-
Q2: I have a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
A2: Emulsions are common in organosilicon chemistry due to the formation of siloxanes and other amphiphilic byproducts from the hydrolysis of chlorosilanes. These byproducts act as surfactants, stabilizing the oil-in-water or water-in-oil mixture.
-
Mechanistic Insight: When unreacted this compound hydrolyzes, it forms silanols (R₃Si-OH), which can then condense to form disiloxanes (R₃Si-O-SiR₃). These species can be difficult to separate from the organic layer.
-
Solution:
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of the organic components in the aqueous layer.
-
Change Solvent: If brine is ineffective, try adding a small amount of a different organic solvent that has a different density and polarity, which can alter the interfacial tension.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets and break the emulsion.
-
Patience & Gravity: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation.
-
Q3: My crude NMR spectrum is messy, showing multiple silicon-containing species, and I can't identify my product.
A3: This is often due to the presence of unreacted starting material and various hydrolysis/condensation byproducts like silanols and siloxanes. Crude NMRs can be misleading before purification.[13]
-
Mechanistic Insight: The high reactivity of the Si-Cl bond means that any exposure to atmospheric moisture or residual water in solvents can lead to a cascade of side products.
-
Solution:
-
Pre-Purification Treatment: Before concentrating the organic layer, wash it thoroughly with brine to remove water-soluble impurities. Dry the organic layer meticulously with a strong drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), ensuring sufficient quantity and contact time.
-
Flash Chromatography: The most effective way to separate your desired product from silicon-containing byproducts is flash column chromatography on silica gel.[3][11] The polarity of your target compound will determine the appropriate solvent system (e.g., hexanes/ethyl acetate). Be aware that standard silica gel is slightly acidic and can cleave very sensitive silyl ethers.[3] If this is a concern, you can use silica gel that has been neutralized with a base like triethylamine.
-
Distillation: If your product is thermally stable and volatile, purification by distillation under reduced pressure can be an excellent method to remove non-volatile siloxane oligomers. The boiling point of this compound is 177-179 °C at atmospheric pressure.[1][4]
-
III. Frequently Asked Questions (FAQs)
Q1: Is an aqueous workup always necessary?
A1: No. For highly sensitive products, an aprotic workup is preferable. This could involve quenching excess reagent with an anhydrous scavenger, filtering the resulting salts, and directly moving to solvent removal and purification. However, for many applications, a carefully controlled aqueous workup is the most practical way to remove ionic byproducts.[14]
Q2: How can I be sure my reagents and solvents are dry enough to prevent premature hydrolysis?
A2: This is critical for success. Use freshly distilled solvents dried over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Silylating agents should be purchased in Sure/Seal™ bottles or handled under strictly anhydrous conditions.[3] If you suspect your starting material (e.g., an alcohol) contains water, it can be dried by azeotropic distillation with toluene or by storing it over molecular sieves.
Q3: I performed a Grignard reaction to synthesize an analogue using this compound. What is the recommended workup?
A3: Workups for Grignard reactions involving chlorosilanes typically require an acidic quench to dissolve the magnesium salts.[15]
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold (0 °C) aqueous solution of a weak acid, such as saturated ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl).[15] Do not add the aqueous solution directly to the Grignard reaction flask, as this can be highly exothermic and difficult to control.
-
After the quench is complete, proceed with standard liquid-liquid extraction using a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.[11]
-
Q4: Can I store this compound after opening the bottle?
A4: Yes, but it must be done under a dry, inert atmosphere.[9] After dispensing the liquid, flush the headspace of the bottle with argon or nitrogen before resealing it tightly. Storage in a desiccator can provide an extra layer of protection against moisture ingress.
IV. Visual & Tabular Guides
Workup Decision Workflow
This diagram outlines the decision-making process for a typical workup after a silylation reaction.
Caption: Decision workflow for reaction workup.
Critical Workup Parameters
| Parameter | Recommendation for Sensitive Silyl Ethers | Recommendation for Grignard Workup | Rationale |
| Quenching Agent | Saturated aq. NaHCO₃ or NH₄Cl | Saturated aq. NH₄Cl or 1M HCl | To neutralize acid and prevent product cleavage.[3] / To dissolve magnesium salts.[15] |
| Temperature | 0 °C to room temperature | 0 °C | To control exotherm from quenching the reactive Grignard reagent and hydrolyzing the chlorosilane. |
| Extraction Solvent | Diethyl ether, Ethyl acetate, Dichloromethane | Diethyl ether, Ethyl acetate | Must be immiscible with water and effectively dissolve the product. |
| Aqueous Wash | Saturated aq. NaCl (Brine) | Water, then Saturated aq. NaCl (Brine) | To remove water-soluble byproducts and help break emulsions. |
| Drying Agent | Anhydrous Na₂SO₄, MgSO₄ | Anhydrous Na₂SO₄, MgSO₄ | To thoroughly remove dissolved water from the organic phase before concentration. |
V. Standard Operating Protocol: Workup for Alcohol Protection
This protocol provides a step-by-step methodology for the workup after protecting a primary alcohol with this compound in the presence of a base like imidazole or triethylamine.
-
Cooling: Once the reaction is deemed complete by TLC or GC analysis, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring. Monitor for any gas evolution (CO₂) and control the rate of addition to keep it manageable. Continue adding until gas evolution ceases and the mixture is basic to pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with water (1 x 50 mL) and then saturated brine (1 x 50 mL) to remove residual base and water-soluble salts.[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Ensure the drying agent is free-flowing and not clumped together, adding more if necessary. Allow it to stand for at least 15-20 minutes.
-
Filtration & Concentration: Filter off the drying agent, washing the solid with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure silylated product.
References
- Gelest, Inc. (2015, July 1). 3-CHLOROPROPYLDIMETHYLCHLOROSILANE Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%.
- Gelest, Inc. GRIGNARD REAGENTS AND SILANES.
- Chromatography Forum. (2014, October 8). Why do my silylations always fail?.
- CP Lab Safety. This compound, min 95% (GC), 1 ml.
- Rózga-Wijas, K., Fortuniak, W., Kowalewska, A., & Chojnowski, J. (2010). pH Variation during the hydrolysis of 3-chloropropyltri-methoxysilane.... ResearchGate.
- University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ.
- Chemistry LibreTexts. (2021, June 10). 16: Silylethers.
- Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Gelest, Inc. techniques for silylation. ResearchGate.
- Fisher Scientific. This compound 96.0+%, TCI America™.
- Macsend. This compound - 95% (GC), high purity.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Kamal, A., et al. (2015). A Facile, Efficient and Chemoseletive Deprotection of Silyl Ethers Using Zinc (II) Trifluoromethanesulfonate. ResearchGate.
- American Elements. This compound.
- Kostikov, A., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. EJNMMI Radiopharmacy and Chemistry.
- ChemBK. (2024, April 10). chloro(3-chloropropyl)dimethyl-silan.
- Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry.
- Tuulmets, A., et al. (2005). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. The Journal of Organic Chemistry.
- Google Patents. JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane.
- National Center for Biotechnology Information. Chloro-isopropyl-dimethylsilane. PubChem Compound Database.
- Chemcasts. Thermophysical Properties of this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. gelest.com [gelest.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. labproinc.com [labproinc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. gelest.com [gelest.com]
Technical Support Center: Purification of Chloro(3-chloropropyl)dimethylsilane
Welcome to the technical support center for the purification of Chloro(3-chloropropyl)dimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who handle this versatile organosilicon compound. Here, we address common and complex issues encountered during its purification, providing not just procedural steps but also the underlying scientific principles to empower your experimental choices.
Section 1: Understanding the Compound and Common Impurities
This compound is a bifunctional organosilane widely used as an intermediate in the synthesis of a variety of materials, including adhesives, sealants, coatings, and specialty polymers.[1] Its dual reactivity, stemming from the chlorosilyl and chloropropyl groups, also makes it susceptible to specific impurities during synthesis and storage.
What are the typical impurities I should expect in technical-grade this compound?
Understanding the potential impurities is the first step toward effective purification. The primary impurities often arise from the manufacturing process and subsequent handling.
-
Hydrolysis and Condensation Products: The Si-Cl bond is highly susceptible to hydrolysis, reacting readily with atmospheric moisture. This reaction forms silanols (R₃SiOH), which can then condense to form disiloxanes (R₃Si-O-SiR₃).[2][3]
-
Starting Materials and Byproducts: Residual starting materials from the hydrosilylation reaction used in its synthesis, such as allyl chloride and dichlorodimethylsilane, can be present. Isomeric byproducts may also be formed.
-
Oligomeric Species: Self-condensation or reactions with bifunctional impurities can lead to the formation of higher molecular weight oligomers.
The presence of these impurities can significantly impact the performance of this compound in downstream applications, affecting reaction kinetics, polymer properties, and overall product performance.
Section 2: Troubleshooting Purification by Fractional Distillation
Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[2] However, several issues can arise during this process.
FAQs and Troubleshooting Fractional Distillation
Q1: My distillation is proceeding very slowly, and I'm not getting good separation. What could be the cause?
A1: Several factors can contribute to poor distillation efficiency:
-
Inadequate Vacuum: A stable and sufficiently low vacuum is critical. The boiling point of this compound is 177-179 °C at atmospheric pressure.[4][5] Distillation at this temperature can lead to thermal decomposition. A reduced pressure significantly lowers the boiling point, allowing for a safer and more efficient separation from less volatile impurities.
-
Inefficient Fractionating Column: The choice and packing of your fractionating column are paramount. For closely boiling impurities, a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is necessary. Ensure the column is well-insulated to maintain the temperature gradient.
-
Flooding or Channelling: "Flooding" occurs when the vapor flow up the column is too high, preventing the downward flow of the liquid condensate. Conversely, "channelling" happens when the vapor takes a path of least resistance, leading to poor vapor-liquid contact. Both conditions drastically reduce separation efficiency. Adjusting the heating rate and ensuring proper column packing can mitigate these issues.
Q2: I'm observing solid formation in my distillation flask or column. What is it and how can I prevent it?
A2: Solid formation is a strong indicator of hydrolysis. The Si-Cl bond in this compound is highly reactive towards water.[6]
-
Cause: The presence of moisture in your apparatus or the starting material itself will lead to the formation of silanols, which then condense to form solid polysiloxanes.[7]
-
Prevention:
-
Thoroughly Dry Glassware: All glassware must be rigorously dried in an oven (e.g., at 120°C for several hours) and assembled while still hot under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Use of a Drying Tube: Protect the distillation apparatus from atmospheric moisture by using a drying tube filled with a suitable desiccant (e.g., calcium chloride or calcium sulfate) on the vacuum adapter.
-
Inert Atmosphere: Performing the distillation under a dry, inert atmosphere is best practice.
-
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify technical-grade this compound to ≥99% purity.
Materials:
-
Technical-grade this compound (≥95%)
-
Dry, inert gas (Nitrogen or Argon)
-
Boiling chips or magnetic stir bar
-
Vacuum pump and gauge
-
Heating mantle with a stirrer
-
Round-bottom flasks, fractionating column (e.g., Vigreux), condenser, and receiving flasks (all oven-dried)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are well-sealed with appropriate grease.
-
Inert Atmosphere: Purge the entire system with a slow stream of dry nitrogen or argon for 10-15 minutes.
-
Charging the Flask: Charge the distillation flask with the technical-grade this compound and a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system. Monitor the pressure using a vacuum gauge.
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which will contain lower-boiling impurities.
-
Main Fraction: Once the head temperature stabilizes at the expected boiling point at the applied pressure, collect the main fraction in a clean, dry receiving flask.
-
Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation at this point.
-
-
Shutdown: Allow the system to cool to room temperature before slowly releasing the vacuum under a positive pressure of inert gas.
Diagram: Fractional Distillation Workflow
Caption: Workflow for the fractional distillation of this compound.
Section 3: Purity Assessment
Accurate determination of purity is crucial to ensure the quality of the purified product.
What are the best analytical techniques for assessing the purity of this compound?
A combination of techniques provides the most comprehensive purity assessment.
| Analytical Technique | Information Provided | Key Considerations |
| Gas Chromatography (GC) | Quantitative assessment of volatile impurities. | Use a non-polar or medium-polarity column. Due to the reactive nature of chlorosilanes, special sampling and injection techniques may be required to prevent degradation in the GC system.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Structural confirmation and detection of impurities with different chemical environments. | ¹H NMR is excellent for detecting proton-containing impurities. ²⁹Si NMR can provide detailed information about the silicon environment and detect siloxane impurities.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Detection of functional groups, particularly hydroxyl (-OH) groups from hydrolysis products. | The presence of a broad peak around 3200-3600 cm⁻¹ is indicative of O-H stretching, suggesting hydrolysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of unknown impurities by their mass-to-charge ratio. | A powerful tool for identifying byproducts and contaminants.[10] |
Section 4: Safety First - Handling Chlorosilanes
Chlorosilanes are hazardous materials that require strict safety protocols.[11][12]
What are the critical safety precautions when working with this compound?
-
Corrosivity and Toxicity: Chlorosilanes react with moisture to produce hydrochloric acid (HCl), which is corrosive to the skin, eyes, and respiratory tract.[6][11] Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12][13]
-
Flammability: While this compound itself has a flash point, other chlorosilanes can be flammable.[4][5] Keep away from ignition sources.
-
Spill Management: In case of a spill, do not use water. Use a dry absorbent material like sand or a specialized chlorosilane spill kit.
-
Waste Disposal: Dispose of all chlorosilane waste according to your institution's hazardous waste guidelines.
Diagram: Logic of Chlorosilane Hydrolysis Hazard
Caption: The reaction of chlorosilanes with moisture, leading to hazardous byproducts.
References
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). SEHSC.
- CHLOROSILANE - Safety Data Sheet. (2024, December 21). ChemicalBook.
- Chlorosilane Safety Guide. (n.d.). Scribd.
- US Patent 7208617B2 - Hydrolysis of chlorosilanes. (n.d.). Google Patents.
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
- US Patent 4609751A - Method of hydrolyzing chlorosilanes. (n.d.). Google Patents.
- Chemistry - Hydrolysis. (n.d.). Silicones Europe.
- CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. (n.d.). CAMEO Chemicals.
- Chlorosilane. (n.d.). Wikipedia.
- Typical hydrolysis reaction mechanisms of chlorosilanes with water. (n.d.). ResearchGate.
- This compound technical, ≥95% (GC). (n.d.). Sigma-Aldrich.
- chloro(3-chloropropyl)dimethyl-silan. (2024, April 10). ChemBK.
- 3-Chloropropyldimethylchlorosilane. (2025, July 16). ChemicalBook.
- Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? (2015, September 2). ACS Publications.
- Impurities in monosilanes synthesized by different processes. (n.d.). OUCI.
- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025, February 22). PMC - NIH.
- Analysis of Silanes. (n.d.). Wasson-ECE Instrumentation.
- This compound. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Chem-Impex.
- This compound 96.0+%, TCI America™. (n.d.). Fisher Scientific.
- This compound - 95% (GC), high purity. (n.d.). Allschoolabs.
- Methods for detecting silicones in biological matrixes. (1999, August 1). PubMed.
- This compound. (n.d.). Sigma-Aldrich.
- CAS 10605-40-0 3-Chloropropyldimethylchlorosilane. (n.d.). Alfa Chemistry.
- Chloro-isopropyl-dimethylsilane. (n.d.). PubChem - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Chlorosilane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 6. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 8. applications.wasson-ece.com [applications.wasson-ece.com]
- 9. Methods for detecting silicones in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impurities in monosilanes synthesized by different processes [ouci.dntb.gov.ua]
- 11. globalsilicones.org [globalsilicones.org]
- 12. scribd.com [scribd.com]
- 13. CHLOROSILANE - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Chloro(3-chloropropyl)dimethylsilane Surface Coating
Welcome to the technical support center for Chloro(3-chloropropyl)dimethylsilane (CPDMS) surface coatings. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of surface modification using this versatile monochlorosilane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
CPDMS is an organosilicon compound widely used for creating stable, functionalized surfaces on materials like glass, silicon, and metals. Its monofunctional nature (a single chloro group) is particularly advantageous for forming well-defined self-assembled monolayers (SAMs), avoiding the polymerization issues common with tri-functional silanes. The dimethylsilyl group provides a stable linkage, while the terminal chloropropyl group offers a reactive site for subsequent chemical modifications.
The Mechanism: How CPDMS Coating Works
Successful surface coating relies on understanding the two-step reaction mechanism. First, the substrate must present hydroxyl (-OH) groups on its surface. For materials like glass or silicon, this is inherent but can be enhanced through surface activation. The silicon-chlorine (Si-Cl) bond in CPDMS is highly reactive towards these surface hydroxyls. In a nucleophilic substitution reaction, the Si-Cl bond is cleaved, forming a stable covalent silicon-oxygen-surface (Si-O-Substrate) bond and releasing hydrochloric acid (HCl) as a byproduct.
This process, ideally conducted under anhydrous conditions, ensures that the silane molecules react primarily with the surface rather than with trace water, which could lead to undesired side reactions.
Caption: The silanization workflow using this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my substrate cleaning so important? A1: The entire silanization process depends on the availability of reactive hydroxyl groups on the substrate. Organic residues, dust, or other contaminants will mask these sites, leading to a patchy, incomplete, or non-adherent coating. A thorough cleaning and activation protocol (e.g., using piranha solution or oxygen plasma) maximizes the density of these -OH groups, ensuring a uniform and dense monolayer.
Q2: Should I use solution-phase or vapor-phase deposition? A2: The choice depends on your experimental needs and equipment.
-
Solution-Phase Deposition: This is the most common and accessible method. It involves immersing the substrate in a dilute solution of CPDMS in an anhydrous solvent. It is generally faster but requires careful control of solvent purity and water content to prevent silane aggregation in the solution.
-
Vapor-Phase Deposition: This method involves exposing the substrate to CPDMS vapor in a controlled environment (like a vacuum desiccator). It is excellent for achieving highly uniform and clean monolayers as solvent-related contamination is eliminated. However, it is a slower process and requires equipment to control temperature and pressure.
Q3: What is the ideal concentration of CPDMS for solution-phase coating? A3: A concentration of 0.1% to 2% (v/v) in an anhydrous solvent like toluene is a good starting point. Higher concentrations can sometimes lead to the physisorption of excess silane molecules, which may require more rigorous rinsing to remove. Starting with a lower concentration often favors the formation of a well-ordered monolayer.
Q4: How do I know if my coating was successful? A4: The simplest and most immediate method is water contact angle goniometry . A clean, activated glass or silicon surface is highly hydrophilic (water contact angle < 10°). After successful silanization with CPDMS, the surface will become more hydrophobic due to the organic layer, with an expected contact angle in the range of 70-90°. For more detailed analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition and chemical bonding on the surface.
Troubleshooting Guide: Common Coating Issues
This section addresses specific problems you might encounter during your experiments.
| Observed Problem | Potential Causes | Recommended Solutions & Explanations |
| Incomplete/Patchy Coating (Verified by uneven wetting or patchy contact angle measurements) | 1. Inadequate Substrate Cleaning: Residual organic contaminants are blocking surface hydroxyl groups.2. Inactive Substrate Surface: The surface has an insufficient density of hydroxyl (-OH) groups.3. Degraded Silane: The CPDMS has been compromised by exposure to moisture, causing it to hydrolyze and become unreactive with the surface. | 1. Optimize Cleaning: Use a robust cleaning protocol such as sonication in detergent, followed by a piranha etch (H₂SO₄/H₂O₂) or UV/Ozone or Oxygen Plasma treatment. Confirm cleanliness with a low water contact angle (<10°).2. Surface Activation: Ensure your activation step is effective. Plasma or piranha treatments are highly effective for glass and silicon.3. Use Fresh Silane: Always use CPDMS from a freshly opened bottle or one that has been stored under an inert atmosphere (e.g., argon or nitrogen). Purchase in small quantities to avoid degradation over time. |
| Poor Adhesion / Film Delamination (Coating peels or is removed easily) | 1. Interfacial Water Layer: A microscopic layer of water on the substrate prevented covalent bond formation.2. Insufficient Curing: The silane-surface bonds have not fully formed and stabilized.3. Contaminated Solvent: Water in the solvent reacted with the silane before it could reach the surface. | 1. Pre-dry Substrate: After cleaning and activation, thoroughly dry the substrate in an oven (e.g., 110-120°C for at least 30 minutes) and transfer it to the reaction vessel while still warm to prevent moisture adsorption.2. Curing Step: After deposition and rinsing, cure the coated substrate in an oven at 110-120°C for 30-60 minutes to drive the condensation reaction to completion and remove any remaining physisorbed molecules.3. Use Anhydrous Solvents: Employ high-purity, anhydrous solvents for the silane solution and for rinsing. Store solvents over molecular sieves to maintain dryness. |
| Irreproducible Results (Significant variation in contact angle or surface properties between batches) | 1. Variable Ambient Humidity: Fluctuations in lab humidity affect the amount of water available for premature silane hydrolysis.2. Inconsistent Reaction Time/Temp: Variations in deposition parameters lead to different film densities.3. Solution Aging: The silane solution degrades over time after preparation. | 1. Control Environment: Perform the coating in a controlled environment, such as a glove box or a desiccator, especially on humid days.2. Standardize Parameters: Precisely control and document the reaction time, temperature, and solution concentration for every experiment.3. Prepare Fresh Solution: Always prepare the silane solution immediately before use. Do not store it. |
| Hazy or Visibly Contaminated Surface | 1. Silane Aggregation: Excess water in the solvent caused the silane to form polysiloxane aggregates in the solution, which then deposited on the surface.2. Inadequate Rinsing: Physisorbed (loosely bound) silane molecules were not removed before curing.3. Contaminated Rinsing Solvent: The solvent used for rinsing was contaminated, redepositing impurities onto the surface. | 1. Ensure Anhydrous Conditions: This is critical. Use anhydrous solvents and minimize exposure to air.2. Thorough Rinsing Protocol: After removing the substrate from the silane solution, rinse it thoroughly with fresh, anhydrous solvent (e.g., toluene or ethanol) to wash away any non-covalently bonded silane.3. Use Fresh Rinsing Solvent: Always use fresh, clean solvent for the rinsing steps. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common CPDMS coating issues.
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (Glass/Silicon)
-
Initial Wash: Place substrates in a rack and sonicate in a 2% aqueous solution of laboratory detergent (e.g., Hellmanex III) for 20 minutes.
-
Thorough Rinse: Rinse the substrates extensively with deionized (DI) water (at least 10-15 times) until no bubbles are visible and water sheets evenly across the surface.
-
Solvent Rinse: Rinse once with acetone, then once with methanol to remove residual water and organic traces.
-
Drying: Dry the substrates under a stream of nitrogen or in an oven at 110-120°C for 30 minutes.
-
Activation (Choose one):
-
Oxygen Plasma: Place dried substrates in a plasma cleaner and treat with oxygen plasma for 5-20 minutes according to the manufacturer's instructions. This is a highly effective and clean method.
-
Piranha Solution (Caution!): Immerse substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). Handle with extreme care in a fume hood. After 15-30 minutes, carefully remove and rinse copiously with DI water.
-
-
Final Dry: Dry the activated substrates again in an oven at 110-120°C for at least 30 minutes immediately before silanization.
-
QC Step: Optionally, measure the water contact angle. A value <10° indicates a successfully activated, hydrophilic surface ready for coating.
Protocol 2: Solution-Phase Deposition
-
Prepare Solution: In a clean, dry glass container inside a fume hood or glove box, prepare a 0.5-2% (v/v) solution of this compound in anhydrous toluene. Prepare this solution immediately before use.
-
Immersion: Quickly transfer the hot, activated substrates from the oven into the silane solution. Ensure the substrates are fully submerged.
-
Reaction: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane. A sequence of two to three brief rinses is recommended.
-
Final Rinse: Perform a final rinse with a volatile solvent like ethanol or methanol to help with drying.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
Characterization: After cooling, the substrates are ready. Characterize the surface using contact angle goniometry.
Key Experimental Parameters (Solution Phase)
| Parameter | Recommended Range | Rationale |
| Silane Concentration | 0.1 - 2% (v/v) | Balances reaction rate with minimizing physisorption and aggregation. |
| Solvent | Anhydrous Toluene, Hexane | Aprotic, anhydrous solvents prevent premature hydrolysis of the Si-Cl bond. |
| Reaction Time | 30 - 120 minutes | Sufficient time for monolayer formation without promoting multilayer deposition. |
| Reaction Temperature | Room Temperature | Provides adequate thermal energy without accelerating side reactions. |
| Curing Temperature | 110 - 120 °C | Drives off residual solvent and completes the covalent bonding to the surface. |
| Curing Time | 30 - 60 minutes | Ensures a stable and durable silane layer. |
References
- Benchchem. Technical Support Center: Optimizing Silanization for Monolayer Formation.
- Wikipedia. Silanization of silicon and mica.
- Pradeep, L., et al. (2012). Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. Langmuir.
- Bexell, U. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. DiVA portal.
- Gelest, Inc. Applying a Silane Coupling Agent.
- ASME. (2008). Optimization of Chemical Vapor Deposition Process. ASME Digital Collection.
- Thierry Corporation. Silanization Surface treatment process. Plasma.com.
- Mattingly, C. A., et al. (2010). XPS Analysis of Silane Films on the Surface of a Dental Ceramic. ResearchGate.
- ResearchGate. Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime.
- Applied Surface Science. (2016). Synchrotron-radiation XPS analysis of ultra-thin silane films: Specifying the organic silicon.
- Hong, S. G., et al. (1997). Characterization of Organofunctional Silane Films on Zinc Substrates. Journal of Colloid and Interface Science.
- Schmitt, M., et al. (2018). Statistical Contact Angle Analyses with the High-Precision Drop Shape Analysis (HPDSA) Approach: Basic Principles and Applications. MDPI.
- Bro-Jørgensen, M., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Langmuir.
- Schmitt, J., et al. (2007). Optimization of the microcrystalline silicon deposition efficiency. AIP Publishing.
- Popa Lab. Surface Chemistry Protocol.
- Lovrić, J., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega.
- Van derauwera, C., et al. (2020). Optimisation of wet chemical silane deposition to improve the interfacial strength of stainless steel/epoxy. ResearchGate.
- The Schlenk Line Survival Guide. Silanizing Glassware.
- ResearchGate. Lowering silane thickness?.
- SilcoTek. (2014). Contact Angle Evaluation of SilcoTek Depositions.
- This compound.
- Rózga-Wijas, K., et al. (2010). pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane... ResearchGate.
- Chem-Impex. This compound.
- Iqbal, N., et al. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry.
- Roscioni, O. M., et al. (2013). Characterization of alkylsilane self-assembled monolayers by molecular simulation. The Journal of Physical Chemistry C.
- AFT Fluorotec. (2016). Common Coating Problems Part 1.
- Iqbal, N., et al. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. White Rose Research Online.
- Tokyo Chemical Industry Co., Ltd. This compound.
- Lab Pro Inc. This compound, 5ML.
- Sigma-Aldrich. This compound, technical, ≥95% (GC).
- ChemBK. chloro(3-chloropropyl)dimethyl-silan.
- Marvel Industrial Coatings. Coating Failure Troubleshooting.
- National Institutes of Health. Chloro-isopropyl-dimethylsilane. PubChem.
- Glibowski, P., et al. (2020). Nano-Silica Carriers Coated by Chloramphenicol: Synthesis, Characterization, and Grinding Trial as a Way to Improve the Release Profile. MDPI.
Technical Support Center: Optimizing Reactions with Chloro(3-chloropropyl)dimethylsilane
Welcome to the technical support center for Chloro(3-chloropropyl)dimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, with a specific focus on the critical parameter of temperature. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Introduction to this compound
This compound is a valuable bifunctional organosilane featuring two reactive sites: a labile silicon-chlorine (Si-Cl) bond and a more robust carbon-chlorine (C-Cl) bond on the propyl chain.[1][2] This unique structure allows for selective and sequential reactions, making it a key intermediate in the synthesis of a wide array of materials, including silane coupling agents, surface modification agents, and functionalized polymers.[1][2] However, the successful application of this reagent is highly dependent on carefully controlled reaction conditions, particularly temperature, to achieve desired product yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does temperature affect their reactivity?
A1: this compound has two distinct reactive chloro groups. The chlorosilyl group (Si-Cl) is highly susceptible to nucleophilic attack by protic solvents like water and alcohols, as well as other nucleophiles.[3] This reaction is often rapid even at room temperature. The chloropropyl group (C-Cl) is a primary alkyl halide and is less reactive, typically requiring more elevated temperatures to undergo nucleophilic substitution (SN2) reactions. This difference in reactivity allows for selective functionalization.
Q2: I am observing low yields in my reaction. Could temperature be the issue?
A2: Yes, incorrect temperature is a common cause of low yields. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion within your allotted reaction time. Conversely, if the temperature is too high, you may be promoting side reactions such as elimination or the decomposition of your starting material or product. For instance, in Williamson ether synthesis, excessively high temperatures can favor E2 elimination over the desired SN2 substitution.[4]
Q3: What are the typical storage and handling conditions for this compound?
A3: Due to its moisture sensitivity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[3][5] Handling should also be performed under an inert atmosphere, and contact with moisture should be strictly avoided to prevent hydrolysis of the Si-Cl bond.
Troubleshooting Guide: Temperature Optimization for Common Reactions
This section provides detailed guidance on optimizing temperature for specific reaction types involving this compound.
Nucleophilic Substitution at the Propyl Chain (e.g., Williamson Ether Synthesis, Amination)
In these reactions, a nucleophile displaces the chloride on the propyl group. The Si-Cl bond is often protected or reacted in a prior step.
Common Problem: Low yield of the desired substituted product and recovery of starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nucleophilic substitution reactions.
Detailed Explanation:
-
Initial Temperature Range: For reactions like Williamson ether synthesis, a starting temperature range of 60-80 °C is often effective.[4] For the synthesis of quaternary ammonium silanes, a higher temperature range of 80-120 °C is typically employed.[6]
-
Monitoring the Reaction: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the rate of consumption of the starting material and the formation of the product.
-
Side Reactions: At elevated temperatures, elimination reactions can compete with substitution, leading to the formation of (propenyl)dimethylchlorosilane. If you observe byproducts, consider lowering the temperature and extending the reaction time.
Grignard Reactions
Grignard reagents can react with either the Si-Cl or C-Cl bond. Selective reaction with the Si-Cl bond is typically desired.
Common Problem: Formation of a mixture of products or low yield of the desired silylated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reactions.
Detailed Explanation:
-
Temperature for Grignard Formation: The formation of the Grignard reagent itself is typically initiated at room temperature and may require heating to reflux (around 66 °C in THF) to ensure complete reaction.[7][8]
-
Temperature for Reaction with Silane: The reaction of the formed Grignard reagent with the chlorosilane is highly exothermic and should be performed at low temperatures, typically between -10 and -30 °C, to control the reaction rate and improve selectivity for the Si-Cl bond.[7]
-
Side Reactions: If the temperature is not sufficiently low during the addition, the Grignard reagent may also react with the C-Cl bond, leading to undesired byproducts.
Recommended Temperature Ranges for Common Reactions
The following table summarizes recommended starting temperatures for various reactions involving this compound. These are starting points and may require further optimization.
| Reaction Type | Reagent(s) | Solvent | Recommended Starting Temperature (°C) | Key Considerations |
| Williamson Ether Synthesis | Alkoxide | DMF, THF | 60 - 80 | Higher temperatures may lead to elimination byproducts.[4] |
| Amination (Quaternization) | Tertiary Amine | (Solvent-free or polar solvent) | 80 - 120 | Reaction times can be long; monitor for completion.[6] |
| Grignard Reaction (at Si-Cl) | Grignard Reagent | THF, Diethyl Ether | -30 to 0 | Addition of Grignard to silane should be slow and at low temperature.[7][9] |
| Hydrosilylation (Termination) | Living Polymer Chain | THF | ~80 | Used as a terminating agent in anionic polymerization.[10] |
| Hydrosilylation (with Alkenes) | Alkene, Catalyst (e.g., Rhodium-based) | Toluene | ~60 | Catalyst choice is critical for selectivity and efficiency.[11] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the synthesis of an ether by reacting an alkoxide with this compound, where the Si-Cl bond has been previously hydrolyzed or protected.
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the desired alcohol (1.0 eq) in anhydrous THF.
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Etherification: Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.
Protocol 2: General Procedure for Grignard Reaction at the Si-Cl Bond
This protocol outlines the reaction of a Grignard reagent with the Si-Cl bond of this compound.
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine and a small amount of a solution of the corresponding alkyl or aryl halide (1.0 eq) in anhydrous THF to initiate the reaction.
-
Once the reaction has initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 30-60 minutes.
-
Reaction with Silane: Cool the freshly prepared Grignard reagent to room temperature.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -20 °C.
-
Slowly add the Grignard reagent to the silane solution via a cannula, maintaining the temperature below -10 °C.
-
After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
References
- Kireev, V. V., et al. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. Polymers, 14(15), 3086.
- Voskuil, W., & Arens, J. F. (1968). Chlorodiisopropylphosphine. Organic Syntheses, 48, 47. DOI: 10.15227/orgsyn.048.0047.
- Edubirdie. (n.d.). Williamson Ether Synthesis. Edubirdie.
- Speier, J. L. (1990). U.S. Patent No. 4,845,256. Washington, DC: U.S. Patent and Trademark Office.
- Goksu, S., et al. (2024). Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds. Journal of Applied Polymer Science, e55933.
- Imae, T., et al. (2003). Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents. Journal of Colloid and Interface Science, 264(2), 478-483.
- Biederman, G. J. (2011). U.S. Patent Application No. 12/800,566. Washington, DC: U.S. Patent and Trademark Office.
- Parra, T. (2020, May 26). Williamson Ether Synthesis [Video]. YouTube.
- Patalano, A. (2020, April 20). Williamson Ether Synthesis [Video]. YouTube.
- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63.
- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63.
- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63.
- Allschoolabs. (n.d.). This compound. Allschoolabs.
- ChemBK. (2024, April 10). chloro(3-chloropropyl)dimethyl-silan. ChemBK.
- European Patent Office. (2011). Solvent-free organosilane quaternary ammonium compositions, method of making and use. (EP Patent No. 2566874B1).
- Chemcasts. (n.d.). Thermophysical Properties of this compound. Chemcasts.
- Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity. Chemcasts.
- Reed, C. A., et al. (2010). Ambient temperature ring-opening polymerisation (ROP) of cyclic chlorophosphazene trimer [N3P3Cl6] catalyzed by silylium ions. Chemical Communications, 46(24), 4348-4350.
- Siebenhofer, M., et al. (2016). Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. ResearchGate.
- Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403.
- Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. chloro(3-chloropropyl)dimethyl-silan [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 6. US4845256A - Production of silyl quaternary ammonium compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
Solvent effects on Chloro(3-chloropropyl)dimethylsilane reactivity
Welcome to the technical support resource for Chloro(3-chloropropyl)dimethylsilane (CAS 10605-40-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile bifunctional reagent. My objective is to provide not just protocols, but a deeper understanding of the underlying chemistry, with a specific focus on how solvent selection is critical to achieving desired reaction outcomes. The reactivity of this molecule is a tale of two sites: the highly labile silicon-chloride bond and the more traditional alkyl-chloride bond. The solvent you choose will dictate which site reacts, how it reacts, and what side products you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and fundamental reactivity of this compound.
Q1: What are the primary reactive sites on this compound?
A1: this compound possesses two distinct electrophilic centers, and their reactivity is governed by different principles:
-
The Chlorosilyl Group (Si-Cl): This is the more reactive site. The silicon-chloride bond is highly susceptible to nucleophilic attack, particularly by heteroatom nucleophiles. It is extremely sensitive to moisture and protic solvents.[1][2]
-
The Chloropropyl Group (C-Cl): This is a primary alkyl chloride. It undergoes nucleophilic substitution reactions (typically S_N2) with a wide range of nucleophiles. Its reactivity is significantly modulated by the choice of solvent.
Q2: Why is my bottle of this compound fuming when I open it?
A2: The fuming you observe is the reaction of the chlorosilyl group with atmospheric moisture. The Si-Cl bond readily hydrolyzes to form hydrogen chloride (HCl) gas and silanols, which can then self-condense.[1][2] This underscores the critical need for handling this reagent under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere of argon or nitrogen).
Q3: What are the main applications of this reagent?
A3: Its bifunctional nature makes it a valuable intermediate. It is commonly used as a silane coupling agent to enhance adhesion between organic and inorganic materials, for surface modification to impart hydrophobicity, and as a synthetic intermediate in the production of specialty chemicals, pharmaceuticals, and polymers.[3][4] For example, it can be used as a starting material for preparing PET ligands for medical imaging or in the synthesis of block copolymers.[5][6]
Part 2: Troubleshooting Guide - The Critical Role of the Solvent
Experiments rarely proceed without challenges. This section is structured to help you diagnose and solve common problems, linking them directly to solvent effects.
Q4: My reaction is giving a low yield of the desired product. I'm trying to perform a nucleophilic substitution on the C-Cl bond. What could be the issue?
A4: Low yield in this context is frequently a solvent-related problem. The two reactive sites on the molecule can compete, and your solvent choice dictates the winner of that competition.
-
Cause 1: Use of Protic Solvents (e.g., water, methanol, ethanol). The chlorosilyl (Si-Cl) group reacts extremely rapidly with protic solvents.[1][2] If you use a protic solvent, a significant portion of your starting material will be consumed by solvolysis at the silicon center, forming silanols or alkoxysilanes. This side reaction directly depletes your reagent, leading to low yields.
-
Cause 2: Incorrect Polarity for S_N2 Reaction. Nucleophilic substitution at the primary C-Cl bond proceeds via an S_N2 mechanism. The rate of S_N2 reactions is profoundly influenced by the solvent.
-
Optimal Solvents: Polar aprotic solvents like Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal. They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare," making it more reactive and accelerating the S_N2 reaction.
-
Sub-optimal Solvents: Nonpolar solvents (e.g., Hexane, Toluene) may not sufficiently dissolve the nucleophile, leading to a slow, heterogeneous reaction. Polar protic solvents, as mentioned, will not only react with the Si-Cl bond but also solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the desired S_N2 reaction.
-
-
Cause 3: Intramolecular Cyclization. Although less common, under strongly basic conditions, intramolecular cyclization can occur where the nucleophile first reacts at the silicon, and a subsequent intramolecular reaction occurs. More directly, if a strong, non-nucleophilic base is used in an attempt to deprotonate a carbon nucleophile, it can sometimes promote an intramolecular E2 elimination or other cyclization pathways. The choice of base and solvent system is critical; for instance, lithium amide bases in THF versus potassium amide bases in DMF can lead to different stereochemical outcomes and reaction pathways in similar systems.[7]
Q5: I've isolated my product, but my NMR/GC-MS shows significant, unexpected byproducts. What are they?
A5: The byproducts are almost certainly derived from solvent participation.
-
Symptom: You observe a new peak in your ¹H NMR with a characteristic Si-OH or Si-OR signal, and your mass spectrum shows a mass corresponding to the replacement of Si-Cl with Si-OH or Si-OR.
-
Diagnosis: This is a clear indication of hydrolysis or alcoholysis . Your solvent (or reaction medium) was not rigorously dried. The byproduct is (3-chloropropyl)dimethylsilanol or the corresponding alkoxysilane.
-
-
Symptom: You observe a complex mixture of oligomers or polymers in your analysis.
-
Diagnosis: This often results from uncontrolled hydrolysis of the Si-Cl bond. The initially formed silanols are unstable and will readily self-condense to form siloxane (Si-O-Si) oligomers and polymers. This is particularly problematic if even trace amounts of water are present.
-
Data Summary: Solvent Selection Guide
The following table provides a summary of solvent choices and their likely impact on reactions with this compound.
| Solvent Class | Examples | Dielectric Constant (ε) | Effect on Si-Cl Bond | Effect on C-Cl S_N2 Reaction Rate | Recommendation |
| Polar Aprotic | ACN, DMF, DMSO | High (>30) | Stable under anhydrous conditions. | Excellent . Maximizes nucleophile reactivity. | Highly Recommended for S_N2 reactions at the C-Cl bond. |
| Nonpolar Aprotic | Hexane, Toluene, THF | Low (<10) | Stable under anhydrous conditions. | Poor to Moderate . May suffer from low solubility. | Suitable for reactions at the Si-Cl bond with soluble, neutral nucleophiles. |
| Polar Protic | Water, Methanol, Ethanol | High (>20) | Highly Reactive . Rapid solvolysis occurs.[1][2] | Poor . Solvates and deactivates the nucleophile. | AVOID unless the intention is to perform solvolysis at the Si-Cl center. |
Part 3: Experimental Protocols & Workflows
To ensure success, rigorous adherence to proper technique is paramount.
Protocol 1: General Procedure for Nucleophilic Substitution at the C-Cl Bond
This protocol details a representative S_N2 reaction using sodium azide as the nucleophile in DMF.
Objective: Synthesize 3-(azidopropyl)dimethylchlorosilane.
Materials:
-
This compound (≥95%)[5]
-
Sodium Azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add sodium azide (1.1 equivalents). Seal the flask and purge with inert gas for 15 minutes.
-
Solvent Addition: Add anhydrous DMF (e.g., 50 mL) via a dry syringe. Stir the resulting suspension.
-
Reagent Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension at room temperature via syringe.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Quench the reaction by carefully pouring it into a separation funnel containing ice-water. Caution: Sodium azide is toxic.
-
Extraction: Extract the aqueous layer with a nonpolar solvent like diethyl ether or hexane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Visualization of Reaction Pathways
The following diagram illustrates the critical choice faced in designing a reaction. The desired pathway (green) must be favored by selecting an appropriate solvent that minimizes the undesired side reactions (red).
Caption: Solvent choice dictates reaction outcome.
Troubleshooting Workflow
If you encounter issues, use this decision tree to diagnose the problem.
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. 3-氯丙基二甲基氯硅烷 technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Chloro(3-chloropropyl)dimethylsilane for Storage
Welcome to the technical support center for Chloro(3-chloropropyl)dimethylsilane (CAS 10605-40-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabilization and proper storage of this versatile but highly reactive organosilicon compound. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you maintain the integrity of your reagents and ensure the success of your experiments.
Understanding the Instability of this compound
This compound is a bifunctional molecule widely used as an intermediate in the synthesis of a variety of organic and organosilicon compounds, including silane coupling agents and block copolymers.[1] Its utility stems from the two reactive sites: the chlorosilyl group and the chloropropyl group. However, the very feature that makes it a valuable synthetic building block—the silicon-chlorine (Si-Cl) bond—is also the source of its instability.
The primary degradation pathway for this compound is hydrolysis . Chlorosilanes are notoriously sensitive to moisture.[2] Even trace amounts of water, including atmospheric humidity, can lead to a rapid reaction that cleaves the Si-Cl bond.
The Mechanism of Hydrolysis
The hydrolysis of this compound proceeds in a two-step manner:
-
Initial Hydrolysis: A water molecule attacks the electrophilic silicon atom, leading to the displacement of the chloride ion and the formation of a silanol intermediate and hydrochloric acid (HCl).
-
Condensation: The highly reactive silanol intermediate can then condense with another silanol molecule or react with an unreacted chlorosilane molecule to form a stable siloxane dimer and either water or HCl, respectively. This process can continue, leading to the formation of oligomeric or polymeric siloxanes.
This degradation cascade results in a loss of the desired reactive chlorosilyl functionality, the generation of corrosive HCl gas, and the formation of insoluble siloxane byproducts that can contaminate your reaction vessel and interfere with subsequent synthetic steps. The generated HCl can also act as a catalyst, further accelerating the degradation process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the storage and handling of this compound in a practical question-and-answer format.
Q1: I opened a new bottle of this compound, and it started fuming. Is this normal and is the reagent still usable?
A1: Yes, fuming is a common observation when handling reactive chlorosilanes. The fumes are a result of the rapid reaction of the Si-Cl bond with moisture in the ambient air, which produces gaseous hydrochloric acid (HCl).[3] While this indicates the high reactivity of the compound, it also signals the beginning of degradation. The bulk of the material in the bottle is likely still of high purity, especially if it was freshly opened. However, repeated exposure to air will lead to significant degradation. To minimize this, always handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use a syringe or cannula for transfers rather than pouring, and ensure the bottle is securely sealed with a septum cap after use.
Q2: My previously clear this compound has become cloudy or contains a white precipitate. What happened and can I still use it?
A2: The cloudiness or white precipitate is almost certainly due to the formation of insoluble siloxane polymers, a result of hydrolysis. This indicates that the reagent has been compromised by moisture contamination. The presence of these byproducts means the concentration of the active chlorosilane is reduced, and the contaminants can interfere with your reaction. It is strongly recommended not to use the reagent in this state for any application requiring high purity and stoichiometry. For less sensitive applications, you might consider filtering the liquid under inert atmosphere, but it is generally best to discard the degraded reagent according to your institution's safety protocols.
Q3: I've noticed a decrease in the yield of my reaction over time when using the same bottle of this compound. What could be the cause?
A3: A gradual decrease in reaction yield is a classic sign of reagent degradation. As the this compound hydrolyzes, the concentration of the active species decreases. This means you are adding less of the desired reactant than calculated, leading to lower yields. To troubleshoot this, it is crucial to verify the purity of your reagent. You can perform a quick quality control check using Gas Chromatography (GC) or ¹H NMR spectroscopy to assess the extent of degradation. To prevent this issue, it is advisable to purchase smaller quantities of the reagent that will be consumed relatively quickly or to aliquot a larger bottle into smaller, tightly sealed containers under an inert atmosphere.
Q4: Can I store this compound in a standard laboratory glass bottle with a screw cap?
A4: While the reagent is typically supplied in glass bottles, a standard screw cap is often insufficient to provide a long-term moisture barrier. Over time, moisture can permeate through the threads of a screw cap. For long-term storage, it is best to use a bottle with a PTFE-lined cap or, ideally, a bottle sealed with a secure septum that allows for the removal of the reagent via syringe under an inert atmosphere. For particularly sensitive applications, storing the bottle inside a desiccator or a glovebox is recommended.
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about the storage and stabilization of this compound.
Q: What are the ideal storage conditions for this compound?
A: The ideal storage conditions are in a tightly sealed container, under a dry, inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[4] While some suppliers suggest room temperature storage, for long-term stability, refrigeration in a sealed container can slow down potential degradation pathways. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
Q: How can I stabilize a stock solution of this compound in a solvent?
A: If you need to prepare a stock solution, it is imperative to use a dry, aprotic solvent. Recommended solvents include anhydrous toluene, hexane, or dichloromethane. Ensure your solvent is truly anhydrous by using a freshly opened bottle from a reputable supplier or by properly drying the solvent before use. To further enhance stability, you can add a small amount of a non-nucleophilic, sterically hindered amine, such as 2,6-di-tert-butylpyridine, to the solution. This type of amine can act as an HCl scavenger, neutralizing the HCl produced during any minor hydrolysis without interfering with the chlorosilane. A concentration of 0.1-0.5 mol% relative to the chlorosilane is a good starting point.
Q: What is the shelf-life of this compound?
A: The shelf-life is highly dependent on the storage and handling conditions. An unopened, properly sealed container from the manufacturer can be stable for a year or more. However, once opened, the shelf-life can be significantly reduced with each exposure to the atmosphere. For opened containers, it is best to use the contents within a few months and to regularly monitor the purity if stored for longer periods.
Q: How should I properly quench and dispose of unreacted this compound?
A: Unreacted this compound should be quenched cautiously in a fume hood. A recommended procedure is to slowly add the chlorosilane to a stirred, cooled (ice bath) solution of isopropanol or ethanol. The alcohol will react with the chlorosilane to form less reactive alkoxysilanes and HCl. The acidic solution can then be neutralized with a base such as sodium bicarbonate or sodium hydroxide solution before disposal according to local regulations. Never quench with water directly, as the reaction can be vigorous and release a large amount of HCl gas.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of hydrolysis/condensation byproducts.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Solvent: Anhydrous hexane or toluene.
Procedure:
-
Sample Preparation: Under an inert atmosphere, prepare a dilute solution of your this compound (e.g., 1% v/v) in anhydrous hexane. It is also recommended to add an internal standard (e.g., dodecane) for more accurate quantification.
-
Injection: Inject the sample into the GC.
-
Analysis: The main peak corresponding to this compound should be observed. The appearance of new, typically broader and later-eluting peaks, is indicative of the formation of higher molecular weight siloxane oligomers. The presence of a peak corresponding to the disiloxane dimer is a primary indicator of degradation. The purity can be estimated by the area percentage of the main peak.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for observing the hydrolysis of this compound in real-time.
Instrumentation:
-
NMR Spectrometer: 300 MHz or higher.
-
Solvent: A dry, deuterated aprotic solvent such as chloroform-d (CDCl₃) or benzene-d₆.
Procedure:
-
Initial Spectrum: Dissolve a small amount of the fresh this compound in the dry deuterated solvent in an NMR tube and acquire a spectrum. The characteristic peaks for the starting material should be clearly visible. For this compound, you would expect to see signals for the dimethylsilyl protons and the three methylene groups of the chloropropyl chain.
-
Introducing Moisture: To monitor hydrolysis, a controlled amount of D₂O can be added to the NMR tube.
-
Time-course Monitoring: Acquire spectra at regular intervals. You will observe a decrease in the intensity of the starting material peaks and the appearance of new signals corresponding to the silanol intermediate and siloxane byproducts. The formation of the Si-O-Si linkage in the siloxane dimer will result in a characteristic shift of the adjacent dimethylsilyl protons.
Data Presentation
| Compound | ¹H NMR Chemical Shift (ppm, CDCl₃) | Notes |
| This compound | ~0.4 (s, 6H, Si-(CH₃)₂), ~1.0 (m, 2H, Si-CH₂-), ~1.8 (m, 2H, -CH₂-CH₂-), ~3.5 (t, 2H, -CH₂-Cl) | Approximate shifts, may vary slightly. |
| Hydrolysis Product (Disiloxane) | Shifts for Si-(CH₃)₂ will be slightly downfield compared to the starting material. | Appearance of new signals in the silyl-methyl region. |
Visualizations
Degradation Pathway of this compound
Caption: Hydrolysis and condensation of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
- Gelest, Inc. Safety Data Sheet for 3-CHLOROPROPYLDIMETHYLMETHOXYSILANE, 95%. [Link]
- ChemBK. chloro(3-chloropropyl)dimethyl-silan. [Link]
- Shen, Y., Qu, J., & Zhang, H. (1997). [Determination of chlorosilanes by gas chromatography].
- Kirilin, A. D., et al. (2012). USE OF CHLORO(CHLOROMETHYL)DIMETHYLSILANE IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. Russian Journal of General Chemistry, 82(9), 1533-1536.
- Cole-Parmer.
- Munch, J. W., & Bassett, M. V. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking water.
- Google Patents. Method for producing 3-chloropropyltrimethoxysilane.
- Chaves, A., et al. (2008). Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. Chemosphere, 71(4), 629–638.
Sources
Technical Support Center: A Troubleshooting Guide for Chlorosilane Reactions
Welcome to the Technical Support Center for Chlorosilane Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize chlorosilanes in their synthetic workflows. Chlorosilanes are exceptionally versatile reagents, but their high reactivity, particularly their sensitivity to moisture, presents unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the success and safety of your experiments.
Section 1: Critical Safety Protocols & Handling
Safety is the paramount concern when working with chlorosilanes. These compounds are corrosive, often flammable, and react violently with protic substances to release corrosive hydrogen chloride (HCl) gas.[1][2][3][4] Failure to adhere to strict safety protocols can result in severe injury and damage to equipment.[1][5]
Q1: What are the absolute essential safety precautions before starting any chlorosilane reaction?
A1: Before you even open a bottle of a chlorosilane, you must have a comprehensive safety plan. All chlorosilanes react with moisture, such as humidity in the air, to produce toxic and corrosive HCl gas.[1][2][3] Many are also flammable, with vapors that are heavier than air, meaning they can accumulate in low-lying areas and travel to an ignition source.[1][2]
Core Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, flame-retardant lab coat, and heavy-duty neoprene or nitrile rubber gloves.[1][5][6] Standard latex gloves are insufficient.
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood with robust airflow to manage the release of HCl gas.[6][7]
-
Inert Atmosphere: Ensure you have a reliable source of dry, inert gas (Nitrogen or Argon) for blanketing the reaction and performing transfers.[8]
-
Emergency Preparedness: An emergency eye wash and safety shower must be immediately accessible.[5][6] Have an appropriate fire extinguisher nearby; CO2 or dry chemical extinguishers are recommended for small fires. NEVER use water to extinguish a chlorosilane fire, as it will react violently.[1][2]
-
Quenching & Waste: Prepare a separate, clearly labeled waste container with a non-protic solvent (like hexane) for quenching unused reagents and cleaning glassware. A proper quenching strategy for residual chlorosilane is critical.
Q2: How do I properly quench a reaction containing unreacted chlorosilane?
A2: Improper quenching is a common source of accidents. Never add water or alcohol directly to a concentrated chlorosilane solution. The reaction is highly exothermic and will generate a large volume of HCl gas, potentially causing the vessel to over-pressurize and rupture.[1][9]
Recommended Quenching Protocol:
-
Cooling: Cool the reaction vessel in an ice bath to manage the exothermic nature of the quench.
-
Dilution: Dilute the reaction mixture with a compatible, anhydrous, non-protic solvent (e.g., hexane, toluene) to reduce the concentration of the reactive chlorosilane.
-
Slow Addition: Transfer the diluted reaction mixture slowly (dropwise) via a cannula or dropping funnel into a separate flask containing a stirred, cold solution of a weak base in a protic solvent (e.g., a saturated solution of sodium bicarbonate in a 1:1 mixture of methanol and water). This ensures the chlorosilane is always the limiting reagent during the quench.
-
Ventilation: Ensure the quenching flask is well-ventilated within the fume hood to handle the evolved HCl and any potential H2 gas (if using hydrochlorosilanes).[1]
Section 2: Reaction Setup & Execution Failures
The most common failure point in chlorosilane chemistry is the extreme sensitivity of the reagents to moisture.[8][10][11] This leads to reagent deactivation, low yields, and formation of unwanted siloxane byproducts.[12]
Q3: My silylation reaction is incomplete or failed completely. What is the most likely cause?
A3: The overwhelming culprit for incomplete or failed silylation is the presence of adventitious moisture.[8][11][13] Chlorosilanes react preferentially and rapidly with water, consuming your reagent before it can react with your substrate.[12][14]
Troubleshooting Workflow for Failed Reactions:
Caption: A systematic workflow for diagnosing failed chlorosilane reactions.
Q4: How do I properly dry solvents and glassware for these reactions?
A4: Standard laboratory techniques are often insufficient. "Anhydrous" from a commercial supplier is a good start, but bottles that have been opened multiple times are suspect.
Protocol for Ensuring Anhydrous Conditions:
-
Glassware:
-
Clean and pre-dry glassware in an oven at >120 °C for at least 4 hours.
-
Assemble the apparatus hot from the oven under a stream of dry inert gas.
-
Alternatively, flame-dry the assembled apparatus under vacuum, allowing it to cool under a positive pressure of inert gas. This is the most effective method.[8][11]
-
-
Solvents:
-
Use freshly opened bottles of anhydrous solvent, preferably with a Sure/Seal™ system.
-
For ultimate dryness, distill the solvent from an appropriate drying agent under an inert atmosphere. (See table below).
-
-
Reagents:
-
Liquid reagents like triethylamine should be distilled from a suitable drying agent (e.g., CaH₂) and stored over molecular sieves.
-
Solid reagents should be dried in a vacuum oven.
-
| Solvent | Recommended Drying Agent | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | 39.6 | CaH₂ is effective and does not cause polymerization. |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | 66 | The deep blue/purple color of the ketyl radical indicates anhydrous, oxygen-free conditions. |
| Toluene | Sodium/Benzophenone | 110.6 | A classic method for achieving very low water content. |
| Acetonitrile | Calcium Hydride (CaH₂) | 81.6 | Distill twice for best results. |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) / Alumina | 153 | Dry over BaO or activated alumina, then distill under reduced pressure. |
Section 3: Side Reactions & Byproduct Formation
Even with careful setup, side reactions can occur, complicating purification and reducing yields. The most common side reaction is hydrolysis, leading to the formation of siloxanes.[12][15]
Q5: I see a white precipitate in my reaction or a new, greasy spot on my TLC plate. What is it?
A5: This is almost certainly a siloxane byproduct formed from the hydrolysis of your chlorosilane reagent.[3] When two molecules of a chlorosilane react with one molecule of water, they form a disiloxane and two equivalents of HCl.[12] With di- or trichlorosilanes, this can lead to the formation of polymeric silicone materials.[12][15]
Mechanism of Siloxane Formation:
Sources
- 1. globalsilicones.org [globalsilicones.org]
- 2. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. hscpoly.com [hscpoly.com]
- 4. MAXIMUM SAFETY AND PURITY: CHLOROSILANES FOR DEMANDING INDUSTRIES [evonik.com]
- 5. scribd.com [scribd.com]
- 6. gelest.com [gelest.com]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. studylib.net [studylib.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chlorosilane - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Chlorosilane [chemeurope.com]
Avoiding polymerization in Chloro(3-chloropropyl)dimethylsilane reactions
Welcome to the technical support center for Chloro(3-chloropropyl)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you avoid unwanted polymerization and ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 10605-40-0) is a bifunctional organosilicon compound.[1] It possesses two reactive sites: a chlorosilyl group (-SiCl) and a chloropropyl group (-CH2CH2CH2Cl). This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of organosilicon compounds.[1][2] Its primary applications include its use as a silane coupling agent to enhance adhesion between organic polymers and inorganic substrates, in surface modification to impart hydrophobicity, and as a key component in the formulation of high-performance adhesives and sealants.[1][2]
Q2: I've heard this reagent is prone to polymerization. What is the primary cause?
A2: The most common cause of unwanted polymerization is hydrolysis of the chlorosilyl group.[3][4] Chlorosilanes are highly susceptible to reaction with water, even atmospheric moisture.[3] This reaction forms silanol (Si-OH) intermediates, which are unstable and readily undergo condensation to form stable siloxane (Si-O-Si) bonds.[4] This process, if uncontrolled, can lead to the formation of oligomers and polymers, often observed as an increase in viscosity or gelation of the reaction mixture.
Q3: Can this compound be used in aqueous solutions?
A3: No, it is not recommended. The reagent reacts with water, leading to hydrolysis and subsequent polymerization.[3] Reactions involving this compound must be conducted under anhydrous (water-free) conditions.
Q4: How should I store this compound?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5][6] It is also advisable to store it under an inert gas, such as nitrogen or argon, to prevent exposure to atmospheric moisture.
II. Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Scenario 1: "My reaction mixture turned into a gel! What happened and how can I prevent it?"
A. The Problem: Uncontrolled Polymerization
Gel formation is a classic sign of extensive, uncontrolled polymerization. The root cause is almost always the presence of moisture, which initiates the hydrolysis-condensation cascade of the chlorosilyl group, leading to a cross-linked polysiloxane network.
B. The Underlying Mechanism: Hydrolysis and Condensation
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Hydrolytic Polymerization Pathway"
C. Preventative Measures & Protocol
To avoid gel formation, strict adherence to anhydrous and inert atmosphere techniques is paramount.
Protocol: General Anhydrous Reaction Setup
-
Glassware Preparation:
-
Thoroughly wash all glassware and dry it in an oven at a minimum of 125°C overnight.[7]
-
Assemble the glassware while still hot and immediately purge with a stream of dry nitrogen or argon gas.[8] This process, often called flame-drying if done with a torch, removes adsorbed water from the glass surface.[8]
-
-
Solvent Preparation:
-
Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it's best to dry them in-house.
-
Refer to the table below for recommended drying agents for common solvents.[9][10][11][12]
Solvent Recommended Drying Agent(s) Distillation Required? Tetrahydrofuran (THF) Sodium/benzophenone ketyl, Activated 3Å molecular sieves Yes, from Na/benzophenone Diethyl Ether Sodium/benzophenone ketyl Yes Toluene Calcium hydride (CaH2), Sodium Yes Dichloromethane (DCM) Calcium hydride (CaH2) Yes Acetonitrile (MeCN) Calcium hydride (CaH2), 4Å molecular sieves Yes -
-
Reagent Handling:
-
Reaction Execution:
-
Work-up:
-
Quench the reaction carefully. For Grignard reactions, a common method is the slow addition of a saturated aqueous solution of ammonium chloride.[17] This should be done at a low temperature (e.g., in an ice bath) to control the exotherm.
-
For reactions with amines, the work-up may involve filtration to remove ammonium salts followed by extraction.
-
Scenario 2: "My Grignard reaction has a low yield and a lot of sticky residue. What's going wrong?"
A. The Problem: Competing Reactions and Polymerization
Low yields in Grignard reactions with this compound, accompanied by residue, suggest two potential issues: incomplete formation or degradation of the Grignard reagent, and/or hydrolysis of the chlorosilane.
B. Causality Analysis
dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Troubleshooting Low Yields in Grignard Reactions"
C. Optimized Protocol for Grignard Reactions
This protocol is adapted from general procedures for Grignard reactions with chlorosilanes.[16][18]
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to help initiate the reaction.
-
Slowly add a solution of your alkyl or aryl halide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction should start spontaneously, indicated by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[16]
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the Grignard reagent via a dropping funnel. This step is often exothermic, so maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.[17]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Scenario 3: "I'm trying to react this compound with an amine, but the reaction is messy and I'm not getting my desired product."
A. The Problem: Multiple Reaction Pathways and Salt Formation
Reactions between chlorosilanes and amines can be complex. The amine can act as both a nucleophile (attacking the silicon) and a base (scavenging the HCl byproduct). This can lead to the formation of ammonium salts, which can complicate the reaction and work-up.
B. Recommended Protocol for Amination
-
Reaction Setup:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve your primary or secondary amine in an anhydrous, non-protic solvent (e.g., THF, toluene, or dichloromethane).
-
It is crucial to use at least two equivalents of the amine. One equivalent will act as the nucleophile, and the second will act as a base to neutralize the HCl that is formed.[19] Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine can be used as the HCl scavenger.[20]
-
-
Reaction Execution:
-
Cool the amine solution in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). The reaction may require gentle heating depending on the nucleophilicity of the amine.
-
-
Work-up and Purification:
-
A white precipitate of the amine hydrochloride salt will form. Remove this by filtration.
-
Wash the filtrate with water or a saturated sodium bicarbonate solution to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
The desired amino-functionalized silane can then be purified by vacuum distillation.
-
III. References
-
ResearchGate. (n.d.). Synthesis of aminosilanes starting with chlorosilanes and amines. Retrieved from [Link]
-
ResearchGate. (2021). How to create inert atmosphere?. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2022). Inert Atmosphere. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Chemistry Online. (2022). Inert atmosphere reactions. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
YouTube. (2017). Performing a Reaction Under an Inert Atmosphere. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]
-
Google Patents. (n.d.). CN101307068A - Method for preparing aminoalkyl silanes. Retrieved from
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
The Research Group of Yves Rubin. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
-
Journal of Materials Chemistry (RSC Publishing). (n.d.). The role of a silane coupling agent in the synthesis of hybrid polypyrrole–silica gel conducting particles. Retrieved from [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]
-
Google Patents. (n.d.). DE60209541T2 - Process for the preparation of secondary and tertiary amino-functional silanes. Retrieved from
-
Organic Chemistry Portal. (2022). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]
-
ACS Publications. (2025). Formation of Cationic Silanols via Hydrolysis of Carbodiphosphorane-Stabilized Trichlorosilane. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water.... Retrieved from [Link]
-
Allschoolabs. (n.d.). This compound - 95% (GC), high purity , CAS No.10605-40-0. Retrieved from [Link]
-
Wikipedia. (n.d.). Organosilicon chemistry. Retrieved from [Link]
-
PubMed. (2024). Controllable Synthesis of Amino-Functionalized Silica Particles via Co-condensation of Tetraethoxysilane and (3-Aminopropyl)triethoxysilane. Retrieved from [Link]
-
Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound 96.0+%, TCI America™. Retrieved from [Link]
-
PMC - NIH. (n.d.). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
ResearchGate. (2016). Effect of Silane-Coupling Agent Concentration on Morphology and In Vitro Bioactivity of Gelatin-Based Nanofibrous Scaffolds Fabricated by Electrospinning Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of hydroxyl silane coupling agent and its application in preparation of silane‐modified polyurethane. Retrieved from [Link]
-
Silicones Europe. (n.d.). Chemistry - Hydrolysis. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 10605-40-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. youtube.com [youtube.com]
- 9. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. rubingroup.org [rubingroup.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistry-online.com [chemistry-online.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection and Deprotection of α-Amino Group [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Hydrosilylation of Chloro(3-chloropropyl)dimethylsilane
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the catalyst selection in the hydrosilylation of chloro(3-chloropropyl)dimethylsilane. Here, we address common challenges and frequently asked questions to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and effective catalyst for the hydrosilylation of this compound?
A1: Platinum-based catalysts are the most widely used and effective for this transformation.[1][2] Specifically, Karstedt's catalyst (a Pt(0) complex) and Speier's catalyst (H₂PtCl₆) are the industry standards due to their high activity.[2][3][4] Karstedt's catalyst is often preferred for its solubility in common organic and silicone-based reaction media.[5][6]
Q2: What is the general mechanism for platinum-catalyzed hydrosilylation?
A2: The most widely accepted mechanism is the Chalk-Harrod mechanism.[2][7][8] It involves the following key steps:
-
Oxidative addition: The hydrosilane (Si-H) adds to the platinum(0) center.
-
Olefin coordination: The alkene (in this case, the allyl group of this compound) coordinates to the platinum complex.
-
Migratory insertion: The coordinated alkene inserts into the Pt-H bond. This is often the rate-limiting step.[8]
-
Reductive elimination: The desired alkylsilane product is eliminated, regenerating the platinum(0) catalyst.[1][7]
Q3: Are there any known side reactions to be aware of?
A3: Yes, several side reactions can occur during the hydrosilylation of functionalized olefins.[1] These include:
-
Isomerization of the double bond: The platinum catalyst can catalyze the isomerization of the terminal alkene to an internal, less reactive alkene.[7]
-
Dehydrogenative silylation: This can lead to the formation of unsaturated silanes and hydrogen gas.[1]
-
Reduction of the allyl chloride: This can result in the formation of propene.
-
Formation of high molecular weight byproducts: Oligomerization or polymerization of the starting material can occur.[1]
Q4: Can other metals be used to catalyze this reaction?
A4: While platinum catalysts are dominant, other transition metals have shown promise, particularly for substrates with functional groups that can be problematic for platinum catalysts.[9][10] Rhodium(I) complexes, for instance, have been shown to achieve high efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane, a similar reaction.[9][11][12] Nickel catalysts are also being explored as a more cost-effective alternative to platinum, though they may require specific ligand designs to prevent side reactions.[3][13]
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Catalyst Inactivation/Poisoning: Certain functional groups or impurities can act as inhibitors.[14] Compounds containing sulfur, phosphorus, and nitrogen are known poisons for platinum catalysts as they form strong, irreversible complexes.[14] | 1. Purify Reagents: Ensure all starting materials and solvents are free from potential inhibitors. 2. Increase Catalyst Loading: A modest increase in catalyst concentration may overcome minor inhibition. 3. Consider Alternative Catalysts: Rhodium or nickel catalysts may exhibit greater tolerance to certain functional groups.[3][9] |
| Low Reaction Temperature: The reaction may have a significant activation energy barrier. | 1. Increase Temperature: Gradually increase the reaction temperature. A typical range for Karstedt's catalyst is 20-200 °C.[15] | |
| Catalyst Decomposition: High temperatures or prolonged reaction times can lead to the formation of inactive platinum black (colloidal platinum).[1][7] | 1. Optimize Temperature and Time: Determine the minimum temperature and time required for complete conversion. 2. Use a Stabilized Catalyst: Some commercial catalysts are formulated with stabilizers to prevent precipitation. | |
| Formation of Isomerized Byproducts | Catalyst-Induced Isomerization: The platinum catalyst itself can promote the migration of the double bond.[7] | 1. Lower Reaction Temperature: Isomerization is often more pronounced at higher temperatures. 2. Use a More Selective Catalyst: Rhodium-based catalysts have shown higher selectivity in similar systems.[9][12] 3. Shorten Reaction Time: Minimize the time the product is in contact with the catalyst after the reaction is complete. |
| Poor Selectivity (Formation of Multiple Products) | Side Reactions: As mentioned in the FAQs, dehydrogenative silylation and other side reactions can compete with the desired hydrosilylation.[1] | 1. Optimize Reaction Conditions: Varying the temperature, solvent, and catalyst concentration can influence the relative rates of competing reactions. 2. Modify the Ligand Environment: For more advanced users, employing catalysts with different ligands can steer the reaction towards the desired product. |
| Induction Period (Delayed Reaction Start) | Catalyst Activation: Some catalyst precursors, like Speier's catalyst, may require an induction period to form the active catalytic species.[16] | 1. Pre-activate the Catalyst: In some cases, pre-heating the catalyst with a small amount of one of the reactants can shorten the induction period. 2. Use a Pre-activated Catalyst: Karstedt's catalyst is a Pt(0) complex and is generally active without an induction period.[5][17] |
III. Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate catalyst for your hydrosilylation of this compound.
Caption: Catalyst selection workflow for hydrosilylation.
IV. Experimental Protocol: General Procedure for Hydrosilylation
This is a general starting point. Optimization will be necessary for your specific setup.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a clean, dry reaction vessel with this compound and a suitable solvent (e.g., toluene, xylene).
-
Catalyst Addition: Add the chosen catalyst (e.g., Karstedt's catalyst, typically at 10-100 ppm Pt loading) to the reaction mixture.[4]
-
Reactant Addition: Slowly add the hydrosilane to the reaction mixture. The addition can be exothermic, so controlled addition is crucial.
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 60-80°C is common) and monitor the reaction progress by a suitable analytical technique (e.g., GC, NMR).
-
Work-up: Once the reaction is complete, the product can be purified by distillation.
V. Catalyst Comparison
| Catalyst | Typical Form | Advantages | Disadvantages |
| Karstedt's Catalyst | Pt(0) complex in xylene or other solvents | High activity, good solubility in organic/silicone media, often no induction period.[4][5][17] | Can be sensitive to inhibitors, may cause isomerization at high temperatures.[7][14] |
| Speier's Catalyst | H₂PtCl₆ in isopropanol | Readily available, effective for many substrates.[2][16] | Can have an induction period, may be heterogeneous in non-polar media.[6][16] |
| Rhodium(I) Complexes | e.g., [RhCl(dppbzF)]₂ | High selectivity for functionalized olefins, high turnover numbers.[9][12] | Generally more expensive than platinum catalysts. |
| Nickel Complexes | Various Ni(0) and Ni(II) complexes | Lower cost than precious metals.[3][13] | Can be less active and may promote side reactions like dehydrogenative silylation if not properly designed.[3] |
VI. References
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC - PubMed Central - NIH. [Link]
-
Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. [Link]
-
The common scheme of the platinum-catalyzed hydrosilylation reaction. - ResearchGate. [Link]
-
Platinum-catalyzed hydrosilylation in polymer chemistry. [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. [Link]
-
Using light to control the inhibition of Karstedt's catalyst - RSC Publishing. [Link]
-
Hydrosilylation - Wikipedia. [Link]
-
Examples of non-platinum hydrosilylation catalysts. - ResearchGate. [Link]
-
Catalytic Activity and Inhibition of Platinum Complexes for Room Temperature Vulcanized Silicone Rubber | Request PDF - ResearchGate. [Link]
-
The Chemistry of Platinum Complexes and Hydrosilation - White Rose eTheses Online. [Link]
-
Hydrosilylation reaction of olefins: recent advances and perspectives - RSC Publishing. [Link]
-
Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation - Girolami Group Website - University of Illinois. [Link]
-
Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed. [Link]
-
Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts | ACS Catalysis - ACS Publications. [Link]
-
Karstedt's catalyst - Wikipedia. [Link]
-
Alkene Hydrosilylation Using Tertiary Silanes with α‐Diimine Nickel Catalysts. Redox-Active Ligands - Princeton University Library. [Link]
-
Hydrosilylation Reaction of Olefins: Recent Advances and Perspective | Request PDF - ResearchGate. [Link]
-
Karstedt catalysts | Johnson Matthey. [Link]
-
Silica-supported Karstedt-type catalyst for hydrosilylation reactions - Scientific Spectator. [Link]
-
Hydrosilylation Catalysts (Silicones) - Heraeus Precious Metals. [Link]
-
Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride. [Link]
-
(PDF) Selective hydrosilylation of allyl chloride with trichlorosilane - ResearchGate. [Link]
-
Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. [Link]
-
Speier's catalyst - ResearchGate. [Link]
-
Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? | ResearchGate. [Link]
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 5. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verification Required - Princeton University Library [oar.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. Karstedt catalysts | Johnson Matthey [matthey.com]
- 16. researchgate.net [researchgate.net]
- 17. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]
Technical Support Center: Handling Moisture-Sensitive Chloro(3-chloropropyl)dimethylsilane
Welcome to the technical support guide for Chloro(3-chloropropyl)dimethylsilane (CAS No. 10605-40-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Given the compound's high reactivity towards moisture, adherence to strict anhydrous techniques is paramount for experimental success and laboratory safety.
This compound is a versatile bifunctional organosilane used as a key intermediate in the synthesis of advanced materials, including block copolymers, surface modification agents, and silane coupling agents.[1][2] Its utility is derived from the two distinct reactive sites: the moisture-sensitive chlorosilyl group and the less reactive chloropropyl group. The primary challenge in its use is the extreme sensitivity of the silicon-chloride (Si-Cl) bond to hydrolysis.[3][4] This guide is structured to address the practical challenges you may encounter.
Compound Profile
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂Cl₂Si | [1] |
| Molecular Weight | 171.14 g/mol | [1] |
| Appearance | Colorless liquid | [1][5] |
| Boiling Point | 177-179 °C | [4] |
| Density | ~1.046 g/mL at 20 °C | [4] |
| Key Hazard | Moisture Sensitive : Reacts rapidly with water, protic solvents.[3][4][5] | |
| Safety | Corrosive, Flammable Liquid | [6] |
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound, focusing on root causes related to moisture contamination and providing actionable solutions.
Q1: My reaction failed, or the yield was significantly lower than expected. What went wrong?
A: The most probable cause is the degradation of the this compound reagent due to inadvertent exposure to moisture.
-
Causality Explained: The silicon-chloride (Si-Cl) bond is highly electrophilic and reacts readily with nucleophilic water molecules. This hydrolysis reaction replaces the chloride with a hydroxyl group, forming a silanol (R-Si-OH) and releasing corrosive hydrogen chloride (HCl) gas.[3][7] The silanol intermediate is often unstable and can self-condense with another silanol molecule to form a stable but unreactive disiloxane (Si-O-Si) linkage. This process consumes your active reagent and introduces non-reactive species into your experiment, leading to failed reactions or poor yields.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Check the reagent bottle for any signs of degradation (see FAQ 5). If decomposition is suspected, use a fresh, unopened bottle for subsequent experiments.
-
Review Your Handling Technique: Ensure all glassware was rigorously dried (see Protocol 2) and the reaction was assembled and run under a positive pressure of a dry, inert atmosphere (e.g., nitrogen or argon).[8][9]
-
Confirm Solvent Anhydrousness: The solvent is a common source of water contamination. Ensure your solvent was freshly dried using an appropriate method and tested for water content if possible (e.g., Karl Fischer titration).[10] See Table 2 for recommended drying agents.
-
Check Other Reagents: Ensure all other reagents and starting materials in your reaction are anhydrous.
-
Q2: I observed a white solid precipitate forming in my reagent bottle or reaction flask. What is it?
A: The white precipitate is almost certainly polysiloxanes, the solid byproducts of hydrolysis and condensation.
-
Causality Explained: As described above, hydrolysis forms silanols. These silanols can continue to react and polymerize, forming longer-chain siloxane oligomers and polymers. These higher molecular weight species are often insoluble in organic solvents and precipitate out as a white solid. The presence of this solid is a definitive indicator of significant moisture contamination. The overall reaction pathway is visualized below.
-
Solution:
-
If the precipitate is in the supplier bottle, the reagent is compromised and should not be used. Contact your supplier.
-
If it forms in your reaction flask upon addition of the silane, it indicates a critical failure in your anhydrous setup (wet glassware, solvent, or atmosphere). The experiment should be stopped, and the entire setup and procedure must be reviewed for sources of moisture.
-
Diagram: Hydrolysis and Condensation Pathway
Caption: Hydrolysis of the Si-Cl bond leads to unreactive siloxane byproducts.
Q3: My post-reaction analysis (NMR, GC-MS) shows multiple silicon-containing impurities. Why?
A: These impurities are likely the disiloxane dimer or other short-chain siloxane oligomers formed from reactions with trace amounts of water.
-
Causality Explained: Even when you don't see a visible precipitate, trace moisture (in the ppm range) can cause partial degradation of the reagent. This leads to the formation of soluble, low-molecular-weight siloxanes that can complicate purification and analysis. For example, the ¹H NMR spectrum might show broadened peaks or new signals corresponding to the dimethylsilyl groups in different chemical environments (e.g., R-Si-Cl vs. R-Si-O-Si-R).
-
Solution:
-
Improve Drying Procedures: This is a sign that your anhydrous technique needs to be more rigorous. Use freshly activated molecular sieves in your solvents for at least 48 hours.[10] Ensure glassware is flame-dried immediately before use.
-
Purify the Reagent: If a high degree of purity is essential, consider distilling the this compound under reduced pressure before use. This must be done under an inert atmosphere. However, for most applications, using a fresh bottle from a reputable supplier is sufficient.
-
Use a Glovebox: For the most sensitive applications, performing all manipulations inside a glovebox provides the best protection against atmospheric moisture.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[3] For long-term storage and to maintain purity, it is highly recommended to store the bottle inside a desiccator or a nitrogen-purged glovebox.[9][11] The bottle should be sealed with high-quality tape (e.g., Parafilm) around the cap after each use to provide an extra barrier against atmospheric moisture.
Q2: What is the proper way to transfer the liquid reagent from the supplier bottle?
A: Never open the bottle to the ambient atmosphere. The reagent must be transferred using a dry, gas-tight syringe under a positive pressure of an inert gas (nitrogen or argon). This is a standard "Schlenk" technique.[8] See Protocol 1 for a detailed, step-by-step methodology.
Q3: How do I ensure my glassware is sufficiently dry for the reaction?
A: All glassware must be aggressively dried immediately before use. Water adsorbed onto the surface of glass is a significant source of contamination.[9]
-
Primary Method: Oven-dry all glassware (including stir bars) at >125 °C for at least 4 hours (preferably overnight).
-
Best Practice: Assemble the hot glassware and allow it to cool to room temperature in a desiccator or under a stream of dry inert gas.[8][12]
-
Alternative (Quick) Method: For immediate use, assemble the apparatus and flame-dry it under vacuum or while flushing with a stream of inert gas. You will see initial fogging as water boils off; continue heating until the glass is clear and very hot.[13]
Protocol 2: Preparing Dry Glassware for Moisture-Sensitive Reactions
-
Clean and rinse all required glassware with a suitable solvent (e.g., acetone) and ensure it is visibly dry.
-
Place the glassware, including magnetic stir bars, in an oven set to >125 °C for a minimum of 4 hours.
-
Option A (Cooling in Desiccator): Remove the hot glassware from the oven and place it in a desiccator to cool to room temperature.
-
Option B (Cooling under Inert Gas): Using thick, heat-resistant gloves, quickly assemble the hot apparatus (e.g., flask with condenser). Immediately insert a gas inlet needle connected to a source of dry nitrogen or argon and an outlet needle. Allow the apparatus to cool to room temperature while being flushed with the inert gas.[12] This is the preferred method as it actively displaces moist air.
Q4: Which solvents are compatible, and how should they be dried?
A: Use only anhydrous aprotic solvents. Protic solvents like alcohols or amines are incompatible as they will react with the Si-Cl bond.[3] Common compatible solvents include tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), toluene, and hexane. These solvents must be rigorously dried before use.
Table 2: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Primary Drying Agent(s) | Notes | Source(s) |
| Tetrahydrofuran (THF) | Neutral Alumina, 3Å Molecular Sieves | For highest purity, distill from sodium/benzophenone ketyl. | [10] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill from CaH₂ before use for best results. | [10][14] |
| Toluene | 3Å Molecular Sieves, Silica Gel | Can be effectively dried by passing through a column of activated silica or alumina. | [10] |
| Hexanes / Pentane | Calcium Hydride (CaH₂), 4Å Molecular Sieves | Store over activated molecular sieves. | [14] |
Q5: What are the visual signs of this compound decomposition?
A: A pure, high-quality bottle of the reagent should be a perfectly clear, colorless liquid.[5] Signs of decomposition due to moisture exposure include:
-
Haziness or cloudiness in the liquid.
-
Formation of a white precipitate or solid crust at the bottom or around the cap.[3]
-
A fuming appearance when the bottle is opened to the air, which is the reaction of the Si-Cl group with atmospheric moisture to produce HCl gas.
Q6: What should I do in case of a spill?
A: Evacuate the area and ensure adequate ventilation. Remove all ignition sources. Wearing full personal protective equipment (chemical-resistant gloves, safety goggles, face shield, lab coat), absorb the spill with an inert, dry material like vermiculite, sand, or dry earth.[11] Do NOT use water or combustible materials. Collect the absorbed material into a suitable container for hazardous waste disposal.
Experimental Protocols & Workflows
Protocol 1: Transferring this compound using Syringe Technique
This protocol ensures the transfer of the reagent without exposure to atmospheric moisture.
Diagram: Inert Atmosphere Transfer Workflow
Caption: Key steps for a successful moisture-free liquid transfer.
Step-by-Step Procedure:
-
Ensure your reaction flask is assembled, dry, and under a positive pressure of nitrogen or argon (e.g., via a gas balloon or manifold).[12]
-
Allow the bottle of this compound to come to room temperature before opening to avoid moisture condensation on the cold surface.
-
Pierce the septum on the reagent bottle with a needle connected to your inert gas source to create a positive pressure.
-
Select a clean, oven-dried glass syringe with a Luer-lock fitting and a dry stainless-steel needle. The syringe volume should be appropriate for the amount you need to transfer.
-
Flush the syringe with the inert gas from your reaction setup or a separate dry flask at least 3-5 times to remove any residual air and moisture.[8][12]
-
Insert the flushed syringe needle through the septum of the reagent bottle, ensuring the needle tip is below the liquid surface.
-
Slowly withdraw the desired volume of liquid. It is often helpful to withdraw slightly more than needed.
-
While keeping the syringe inverted, carefully push the plunger to expel any gas bubbles and adjust to the exact volume required.
-
Before removing the syringe from the bottle, pull the needle tip into the headspace above the liquid and withdraw a small amount (~0.1-0.2 mL) of inert gas. This "gas buffer" protects the reagent in the needle from exposure to air during the transfer.[12][13]
-
Withdraw the syringe from the reagent bottle and quickly insert it into the septum of your reaction flask.
-
First, inject the inert gas buffer into the flask, then slowly dispense the liquid reagent.
-
Remove the syringe and rinse it immediately with a dry, compatible solvent (e.g., anhydrous dichloromethane), followed by acetone, to prevent the plunger from seizing.
References
- Cole-Parmer. Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%. [Link]
- Gelest, Inc. sic2338.0 - 3-chloropropyldimethylmethoxysilane, 95%. [Link]
- Rózga-Wijas, K., et al. (2010). pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane...
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Delloyd's Lab-Tech Chemistry Resource. solvent drying and drying agents. [Link]
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
- University of California, Los Angeles. Using drying agents. [Link]
- Sciencemadness Wiki. Drying solvents. [Link]
- Fisher Scientific. This compound 96.0+%, TCI America™. [Link]
- Britton, L. G. (2016). Improve Your Handling of Chlorosilanes.
- Organic Chemistry Lab Techniques. (2022).
- Co-Formula. CFS-872,3-Chloropropyltrimethoxysilane, Cas No. 2530-87-2. [Link]
- Chemistry LibreTexts. 1.
- Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. fishersci.com [fishersci.com]
- 4. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Byproducts of Chloro(3-chloropropyl)dimethylsilane Reactions
Welcome to the technical support center for Chloro(3-chloropropyl)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile bifunctional reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in your experiments, with a focus on identifying and mitigating the formation of unwanted byproducts.
I. Understanding the Reactivity of this compound
This compound possesses two distinct reactive sites: a labile silicon-chlorine (Si-Cl) bond and a more robust carbon-chlorine (C-Cl) bond at the terminus of the propyl chain. The significant difference in reactivity between these two sites is the cornerstone of its synthetic utility, yet it also presents opportunities for byproduct formation if not properly managed. The Si-Cl bond is highly susceptible to nucleophilic attack and hydrolysis, while the C-Cl bond typically requires more forcing conditions for substitution.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your reactions with this compound in a question-and-answer format.
Question 1: My reaction is complete, but I have a significant amount of a viscous, insoluble oil or a white precipitate that complicates purification. What is it and how can I avoid it?
Answer: This is a classic sign of siloxane formation, primarily 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane. This byproduct arises from the hydrolysis of the highly reactive Si-Cl bond.
-
Causality: this compound is extremely sensitive to moisture.[1] Trace amounts of water in your solvents, reagents, or glassware will hydrolyze the Si-Cl bond to form (3-chloropropyl)dimethylsilanol. This silanol intermediate is unstable and rapidly condenses with another molecule of this compound or another silanol molecule to form the stable disiloxane.[2]
*dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
} *dot
Figure 1: Pathway of Disiloxane Byproduct Formation. -
Troubleshooting & Prevention:
Preventative Measure Rationale Rigorous Anhydrous Conditions The most critical factor. Use freshly distilled, anhydrous solvents. Dry glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Inert Atmosphere Conduct your reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel. Fresh Reagents Use a freshly opened bottle of this compound. Older bottles may have been exposed to atmospheric moisture. Order of Addition In many cases, adding the this compound dropwise to a solution of your nucleophile can minimize its exposure to trace moisture. -
Experimental Protocol: Silylation of an Alcohol under Anhydrous Conditions
-
Preparation: Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of dry nitrogen. Oven-dry all glassware and cool under nitrogen.
-
Reagents: To the flask, add your alcohol (1.0 eq.), a non-protic base such as triethylamine or imidazole (1.2 eq.), and anhydrous dichloromethane (DCM).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Add this compound (1.1 eq.) dropwise via the dropping funnel over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to 0°C and quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Question 2: I am reacting this compound with a primary or secondary amine, and I'm getting a complex mixture of products, including some higher molecular weight species. What is happening?
Answer: You are likely observing a combination of desired and undesired reactions due to the bifunctional nature of the starting material and the nucleophilicity of your amine.
-
Causality:
-
Initial Reaction: The first equivalent of your amine will preferentially react at the more electrophilic Si-Cl bond to form an aminosilane.
-
Second Substitution: The newly formed aminosilane still contains a reactive C-Cl bond. A second molecule of your amine can then displace the chloride from the propyl chain, leading to a diamine-substituted silane.
-
Oligomerization: If you are using a primary amine, the resulting secondary amine on the propyl chain can react with the Si-Cl bond of another molecule of this compound, leading to oligomeric byproducts.
Figure 2: Reaction Pathways with Amines. -
-
Troubleshooting & Control:
Strategy Rationale Stoichiometry Control Use a carefully measured excess of this compound (e.g., 1.5-2.0 equivalents) to favor the monosubstitution product. Low Temperature Running the reaction at low temperatures (e.g., -78°C to 0°C) can help to control the reactivity and improve selectivity for the Si-Cl bond. Slow Addition Add the amine dropwise to the solution of this compound to maintain a low concentration of the nucleophile. Bulky Amines Sterically hindered amines are less likely to participate in the second substitution at the C-Cl bond.
Question 3: My reaction with an alkoxide is giving me a significant amount of an alkene byproduct instead of the expected ether.
Answer: This is a classic example of competing E2 elimination, a common side reaction in Williamson ether synthesis-type reactions.[3]
-
Causality: Alkoxides are not only good nucleophiles but also strong bases. If the carbon atom bearing the chloro group is sterically hindered, or if a strong, bulky base is used, the alkoxide may preferentially abstract a proton from the adjacent carbon, leading to the formation of an alkene and eliminating HCl.[1]
-
Troubleshooting & Prevention:
Factor Recommendation Base Choice Use a less sterically hindered alkoxide if possible. For example, sodium methoxide is less prone to causing elimination than potassium tert-butoxide. Temperature Lower reaction temperatures generally favor substitution over elimination. Solvent Polar aprotic solvents like DMF or DMSO can favor SN2 reactions.[3]
III. Frequently Asked Questions (FAQs)
Q1: Can this compound undergo intramolecular cyclization?
A1: Yes, under certain conditions, intramolecular cyclization is a potential side reaction. In the presence of a strong, non-nucleophilic base, deprotonation of the carbon adjacent to the silicon atom, followed by intramolecular nucleophilic attack on the C-Cl bond, can lead to the formation of a four-membered cyclic siletane ring. This is more likely to occur at elevated temperatures.
Q2: What are the common impurities in commercial grades of this compound?
A2: Commercial grades are typically ≥95% pure.[3][4] Potential impurities can include unreacted starting materials from its synthesis, such as allyl chloride and dimethylchlorosilane, or byproducts from the hydrosilylation reaction used in its manufacture.[5] Trace amounts of HCl and the disiloxane from hydrolysis may also be present.
Q3: How can I monitor the progress of my reaction?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring these reactions, as it can separate and identify both the starting material, the desired product, and volatile byproducts. Thin Layer Chromatography (TLC) can also be effective if the product is UV-active or can be visualized with a suitable stain (e.g., potassium permanganate).
Q4: Is it possible to have a reaction at the C-Cl bond without affecting the Si-Cl bond?
A4: This is synthetically challenging due to the high reactivity of the Si-Cl bond. Generally, any nucleophile strong enough to react at the primary C-Cl bond will readily attack the Si-Cl bond. A protection-deprotection strategy for the silicon center would be necessary. For example, one could first hydrolyze the Si-Cl bond to the disiloxane, perform the substitution on the C-Cl bond, and then re-chlorinate the silicon if the silyl chloride functionality is required.
IV. References
-
Bellas, V., & Rehahn, M. (2007). Universal methodology for block copolymer synthesis. Macromolecular Rapid Communications, 28(13), 1415-1421.
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (n.d.). Method for producing 3-chloropropyltrimethoxysilane. Retrieved from
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Fauquignon, M., et al. (2019). Large and Giant Unilamellar Vesicle(s) Obtained by Self-Assembly of Poly(dimethylsiloxane)-b-poly(ethylene oxide) Diblock Copolymers, Membrane Properties and Preliminary Investigation of their Ability to Form Hybrid Polymer/Lipid Vesicles. Polymers, 11(12), 2013.
-
Rózga-Wijas, K., Fortuniak, W., Kowalewska, A., & Chojnowski, J. (2010). Generation of 3-Chloropropylsilanetriol: Monomer for the Synthesis of 3-Chloropropyl Substituted Oligosilsesquioxanes. ResearchGate.
-
Bohn, P., et al. (2009). Design of silicon-based misonidazole analogues and 18F-radiolabelling. Nuclear Medicine and Biology, 36(8), 895-905.
-
Vilé, G., Schmidt, G., Richard-Bildstein, S., & Abele, S. (2018). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. Vapourtec.
Sources
Technical Support Center: Scaling Up Chloro(3-chloropropyl)dimethylsilane Reactions
Welcome to the technical support center for Chloro(3-chloropropyl)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up reactions involving this versatile bifunctional reagent. Here, we address common challenges and provide practical, field-proven solutions to ensure the success of your chemical syntheses.
Introduction to this compound
This compound (CPDMS) is a valuable organosilicon compound featuring two distinct reactive sites: a labile chlorosilyl group and a more robust chloropropyl group.[1][2] This dual functionality allows for sequential or selective reactions, making it a key intermediate in the synthesis of a wide array of materials, including polymers, surface modification agents, and specialized pharmaceutical compounds.[1][3][4][5] However, scaling up reactions with CPDMS from the bench to pilot or production scale can introduce challenges related to its reactivity, particularly its sensitivity to moisture.[2][3]
Key Properties of this compound:
| Property | Value |
| CAS Number | 10605-40-0[6][7] |
| Molecular Formula | C₅H₁₂Cl₂Si[3][6] |
| Molecular Weight | 171.14 g/mol [3] |
| Boiling Point | 177-179 °C (lit.)[3] |
| Density | 1.046 g/mL at 20 °C (lit.)[3] |
| Refractive Index | n20/D 1.450 |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when handling this compound?
A1: this compound is a corrosive and flammable liquid that reacts with moisture.[3][8] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and protective clothing.[8] Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained to prevent hydrolysis.[9] All glassware must be thoroughly dried before use.[10][11] An emergency eye wash station and safety shower should be readily accessible.[8][12]
Q2: Which functional group of this compound is more reactive?
A2: The dimethylchlorosilyl group is significantly more reactive than the 3-chloropropyl group. The Si-Cl bond is highly susceptible to nucleophilic attack, especially by protic sources like water and alcohols, leading to rapid hydrolysis or alcoholysis.[10][13] This reaction is often exothermic and releases hydrochloric acid (HCl) as a byproduct.[13] The carbon-chlorine bond in the propyl chain is a typical alkyl halide and requires more stringent conditions to react, for example, with nucleophiles like amines in a substitution reaction.[14]
Q3: What are the most common side reactions to be aware of when using this compound?
A3: The most prevalent side reaction is the hydrolysis of the chlorosilyl group due to trace amounts of water in the reactants or solvent, which leads to the formation of siloxanes.[13] When using protic solvents, the solvent itself can react with the chlorosilyl group, consuming the reagent.[10] Self-condensation of the hydrolyzed intermediate can also occur, leading to oligomeric byproducts.
Q4: What are suitable solvents for reactions with this compound?
A4: Dry, aprotic solvents are highly recommended.[10] Commonly used solvents include tetrahydrofuran (THF), diethyl ether, toluene, hexane, and dichloromethane (DCM). It is imperative to ensure these solvents are anhydrous, as any moisture will readily react with the chlorosilane.[10]
Troubleshooting Guide for Scaling Up Reactions
Scaling up reactions involving this compound can present several challenges. This section provides a structured approach to troubleshooting common issues.
Issue 1: Low Yield or Incomplete Reaction
Possible Causes:
-
Inactive Reagent: The chlorosilyl group is highly sensitive to moisture and can be deactivated by improper storage or handling.[10]
-
Insufficient Reagent or Catalyst: On a larger scale, mass transfer limitations may necessitate a slight excess of the reagent or a catalyst to drive the reaction to completion.[10]
-
Moisture Contamination: Trace amounts of water in the solvent, starting materials, or from atmospheric exposure can consume the reagent.[11]
Troubleshooting Steps:
-
Verify Reagent Activity: Before scaling up, run a small-scale control reaction with a fresh bottle of this compound to confirm its reactivity.
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere.[11]
-
Use freshly distilled or commercially available anhydrous solvents.
-
Handle all reagents under a blanket of nitrogen or argon.
-
-
Optimize Stoichiometry: Consider a slight increase in the molar equivalents of this compound (e.g., 1.1-1.2 equivalents) to compensate for any minor moisture contamination.
-
Consider a Catalyst: For silylation reactions, the addition of a non-nucleophilic base like triethylamine or pyridine can scavenge the HCl byproduct and drive the reaction forward.[10]
Issue 2: Formation of White Precipitate (Solid Byproducts)
Possible Cause:
-
Hydrolysis and Polymerization: The formation of a white precipitate is often indicative of the hydrolysis of the chlorosilyl group to form silanols, which then self-condense to produce polysiloxanes.[13]
Troubleshooting Steps:
-
Strict Moisture Exclusion: Re-evaluate all sources of potential moisture contamination, from solvents and reagents to the reaction setup itself.
-
Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the reaction.
-
Reverse Addition: If applicable to your specific reaction, consider adding the this compound solution to the nucleophile solution to maintain a low concentration of the highly reactive silane and minimize self-condensation.
Issue 3: Difficult or Inconsistent Work-up and Purification
Possible Causes:
-
Emulsion Formation: The presence of silyl ethers and siloxanes can lead to the formation of stable emulsions during aqueous work-up.
-
Product Instability: The resulting silyl ether product may be sensitive to acidic or basic conditions encountered during work-up or chromatography.[10]
Troubleshooting Steps:
-
Non-Aqueous Work-up: If possible, consider a non-aqueous work-up. This could involve filtering off any solid byproducts and concentrating the reaction mixture under reduced pressure.
-
Neutral pH Work-up: If an aqueous wash is necessary, use a neutral pH wash (e.g., saturated sodium chloride solution) to avoid cleavage of the silyl ether.[10]
-
Alternative Purification: If the product is unstable on silica gel, consider alternative purification methods such as distillation or crystallization.
Experimental Protocols
Protocol 1: General Procedure for Silylation of an Alcohol
This protocol outlines a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Alcohol (1 equivalent)
-
This compound (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the alcohol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by distillation.
Visualizing Reaction Pathways and Troubleshooting
Reaction of this compound with a Nucleophile
Caption: Silylation reaction pathway.
Troubleshooting Logic for Failed Silylation Reactions
Caption: Troubleshooting workflow for silylation.
References
- Benchchem. (n.d.). issues with silylation reactions in protic solvents.
- TCI Chemicals. (2025). SAFETY DATA SHEET - this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%.
- Gelest, Inc. (2015). 3-CHLOROPROPYLDIMETHYLCHLOROSILANE Safety Data Sheet.
- Gelest, Inc. (2015). 3-chloropropyldimethylmethoxysilane, 95% Safety Data Sheet.
- Sigma-Aldrich. (n.d.). This compound technical, = 95 GC 10605-40-0.
- Wikipedia. (n.d.). Chlorosilane.
- Rózga-Wijas, K., Fortuniak, W., Kowalewska, A., & Chojnowski, J. (2010). pH Variation during the hydrolysis of 3-chloropropyltri- methoxysilane... ResearchGate.
- ResearchGate. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution.
- ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?.
- Chromatography Forum. (2014). Why do my silylations always fail?.
- Chem-Impex. (n.d.). This compound.
- Modern Electronic Materials. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution.
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- ChemicalBook. (2025). 3-Chloropropyldimethylchlorosilane.
- MDPI. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution.
- Semantic Scholar. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1.
- ResearchGate. (n.d.). techniques for silylation.
- Alfa Chemistry. (n.d.). CAS 10605-40-0 3-Chloropropyldimethylchlorosilane.
- Fisher Scientific. (n.d.). This compound 96.0+%, TCI America™.
- CP Lab Safety. (n.d.). This compound, min 95% (GC), 1 ml.
- Alfa Chemistry. (n.d.). CAS 10605-40-0 3-Chloropropyldimethylchlorosilane.
- ChemBK. (2024). chloro(3-chloropropyl)dimethyl-silan.
- Sigma-Aldrich. (n.d.). (3-Chloropropyl)trimethoxysilane = 97 2530-87-2.
- Unspecified Source. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C5H12Cl2Si).
- ECHEMI. (n.d.). This compound SDS, 10605-40-0 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
- PubChem. (n.d.). Chloro(3-chloro-2-methylpropyl)dimethylsilane.
- PubChem. (n.d.). Chloro-isopropyl-dimethylsilane.
- PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 3-Chloropropyldimethylchlorosilane | 10605-40-0 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. calpaclab.com [calpaclab.com]
- 8. gelest.com [gelest.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. gelest.com [gelest.com]
- 13. Chlorosilane - Wikipedia [en.wikipedia.org]
- 14. US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
Validation & Comparative
Alternatives to Chloro(3-chloropropyl)dimethylsilane for surface modification
An In-Depth Guide to Alternatives for Chloro(3-chloropropyl)dimethylsilane in Advanced Surface Modification
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. This compound has long been a workhorse for introducing a reactive alkyl chloride handle onto hydroxylated surfaces like glass, silica, and metal oxides.[1] This functional group serves as a stepping stone for subsequent nucleophilic substitution reactions. However, the landscape of surface chemistry has evolved, driven by the need for higher reaction efficiency, greater stability, and milder reaction conditions. The limitations of chloropropylsilanes—namely the moderate reactivity of the alkyl chloride and the generation of corrosive HCl byproducts—have spurred the adoption of more advanced and versatile alternatives.
This guide provides a comprehensive comparison of modern alternatives to this compound. We will delve into the reaction mechanisms, performance characteristics, and ideal use cases for each class of silane, supported by experimental data and detailed protocols to empower you to select and implement the optimal surface modification strategy for your application.
The Foundation: Understanding Silanization
Before comparing alternatives, it's crucial to grasp the fundamental mechanism of silanization. The process relies on the reaction between the hydrolyzable groups of the silane molecule (e.g., alkoxy groups) and the hydroxyl groups (-OH) present on the substrate surface.[2][3]
This occurs in two primary steps:
-
Hydrolysis: The alkoxy groups (e.g., -OCH₃ or -OCH₂CH₃) on the silicon atom react with trace water in the solvent or on the surface to form reactive silanol groups (-Si-OH).[3][4]
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate, forming stable, covalent siloxane bonds (Si-O-Substrate). They can also condense with each other to form a cross-linked polysiloxane network on the surface.[3][4]
Caption: A generalized workflow for surface modification and bioconjugation.
Senior Scientist's Perspective: Selecting the Right Tool for the Job
The choice of a silane coupling agent is not merely a technical detail; it is a critical design parameter that dictates the capability and robustness of your final product.
-
For routine applications in bioconjugation where cost is a major driver, APTES remains a solid and well-documented choice. However, be prepared to meticulously optimize deposition conditions to ensure layer stability.
-
When working with a diverse set of molecules or when robust adhesion in challenging environments is critical, GOPTS is an outstanding all-rounder. Its versatility and the stability of the resulting layer make it ideal for composites, adhesives, and coatings. [2][5]* If your work involves modern, high-efficiency conjugation strategies or interaction with gold nanomaterials, MPTMS is the gateway to powerful thiol-ene click chemistry. [6]* For the most demanding applications in drug development and diagnostics, where absolute specificity and stability in complex biological fluids are non-negotiable, azide- and alkyne-silanes are the gold standard. The investment in these reagents pays dividends in the form of clean, predictable, and highly stable surface chemistry.
Moving beyond this compound opens a vast toolbox for the modern scientist. By understanding the distinct advantages and reaction mechanisms of these alternatives, you can engineer surfaces with unprecedented precision and performance.
References
- Vertex AI Search. (2026). Surface Modification with Epoxy Silanes: Boosting Product Performance.
- PubMed. (n.d.). Effect of mixed silanes on the hydrolytic stability of composites.
- NIH. (n.d.). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media.
- Drexel University. (n.d.).
- SiSiB SILICONES. (n.d.). Epoxy Silanes as adhesion promoters, epoxy silane coupling agent.
- MDPI. (n.d.). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?.
- Semantic Scholar. (1991). Hydrolysis, adsorption, and dynamics of silane coupling agents on silica surfaces.
- MDPI. (n.d.). Flame-Retardant and Hydrophobic Cotton via Alkoxysilyl-Functionalized Polysiloxanes, Cyclosiloxanes, and POSS with Surface Thiol-Ene Dithiophosphate Grafting.
- CONICET. (2015). Simple thiol-ene click chemistry modification of SBA-15 silica pores with carboxylic acids.
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Creation of Amine-Terminated Surfaces using (3-Aminopropyl)triethoxysilane (APTS) for Further Reactions.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Thiol–Ene Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods.
- Semantic Scholar. (n.d.). A comparative study of Fe3O4 nanoparticles modified with different silane compounds.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface.
- Gelest. (n.d.). Silanes and Silicones for Epoxy Resins.
- BRB International BV. (n.d.). Water based epoxy functional silane oligomer with enhanced stability and sustainability.
- BenchChem. (2025).
- Scilit. (n.d.). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface.
- ACS Publications. (n.d.). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures.
- ResearchGate. (n.d.). Surface Modification of Alumina Monolithic Columns with 3-Aminopropyltetraethoxysilane (APTES)
- NIH. (n.d.). Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films.
- ACS Publications. (n.d.). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability.
- MDPI. (2021). Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins.
- NIH. (2022). Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications.
- NIH. (2023). Click-Functionalization of Silanized Carbon Nanotubes: From Inorganic Heterostructures to Biosensing Nanohybrids.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Research and Application of Silane Coupling Agents on Metal Oxide Nanoparticles Surfaces.
- MDPI. (n.d.). Research on Modification of Fe3O4 Magnetic Nanoparticles with Two Silane Coupling Agents.
- SID. (n.d.).
- B&B Scientific. (n.d.). This compound.
- PolyAn. (n.d.). Click Chemistry Surfaces.
- IJFMR. (n.d.).
- University of Delaware. (2023). Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films.
- ACS Publications. (n.d.). Supplementary Information Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blend.
- ResearchGate. (n.d.).
Sources
A Tale of Two Silanes: A Comparative Guide to Chloro(3-chloropropyl)dimethylsilane and (3-Aminopropyl)triethoxysilane for Surface Functionalization
In the realm of materials science, drug development, and advanced research, the precise modification of surfaces is paramount. The ability to tailor the interface between different materials dictates the performance of everything from biomedical implants to composite materials and microfluidic devices. Among the vast arsenal of surface modification agents, silanes stand out for their ability to form robust, covalent bonds with a variety of inorganic substrates. This guide provides an in-depth, objective comparison of two workhorse silanes: Chloro(3-chloropropyl)dimethylsilane (CPDMS) and (3-Aminopropyl)triethoxysilane (APTES).
This document moves beyond a simple cataloging of properties. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to inform their experimental choices. We will dissect the reactivity, stability, and performance of these two molecules, supported by experimental data and detailed protocols, to empower you to select the optimal silane for your specific application.
At a Glance: A Comparative Overview
| Property | This compound (CPDMS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Chemical Formula | C₅H₁₂Cl₂Si | C₉H₂₃NO₃Si |
| Molecular Weight | 171.14 g/mol | 221.37 g/mol [1] |
| Reactive Group (vs. Substrate) | Chlorosilane (-Si-Cl) | Trialkoxysilane (-Si-(OC₂H₅)₃) |
| Functional Group | 3-chloropropyl | 3-aminopropyl |
| Reactivity | High, rapid reaction with surface hydroxyls.[2] | Moderate, requires hydrolysis for activation.[3] |
| Byproduct of Reaction | Hydrochloric acid (HCl) | Ethanol |
| Primary Applications | Adhesion promotion in composites, surface hydrophobization, intermediate for synthesis.[4][5] | Surface functionalization for bioconjugation, adhesion promotion, creating hydrophilic surfaces.[6] |
| Handling Considerations | Highly sensitive to moisture, corrosive due to HCl byproduct.[7] | Moisture sensitive, corrosive.[8] |
The Core Distinction: Reactivity and Reaction Mechanism
The fundamental difference between CPDMS and APTES lies in their reactive groups and, consequently, their mechanism of action. This distinction dictates the reaction conditions, byproducts, and ultimately, the nature of the resulting functionalized surface.
This compound (CPDMS): The Reactive Chlorosilane
CPDMS belongs to the chlorosilane family, characterized by a highly reactive silicon-chlorine (Si-Cl) bond. This bond readily reacts with nucleophiles, most notably the hydroxyl (-OH) groups present on the surface of inorganic substrates like silica, glass, and metal oxides.[9]
The reaction is a direct, one-step process:
Substrate-OH + Cl-Si(CH₃)₂(CH₂)₃Cl → Substrate-O-Si(CH₃)₂(CH₂)₃Cl + HCl
This direct reactivity leads to several key characteristics:
-
Rapid Reaction Kinetics: The reaction is often fast and can proceed at room temperature.[2]
-
Anhydrous Conditions Required: Due to the high reactivity of the Si-Cl bond with water, the reaction must be carried out in an anhydrous solvent to prevent premature hydrolysis and self-polymerization of the silane.
-
Corrosive Byproduct: The reaction liberates hydrochloric acid (HCl), which can be detrimental to sensitive substrates and requires careful handling and neutralization steps.[2][7]
(3-Aminopropyl)triethoxysilane (APTES): The Versatile Alkoxysilane
APTES is an alkoxysilane, featuring three ethoxy (-OC₂H₅) groups attached to the silicon atom. The Si-O-C bond is less reactive than the Si-Cl bond, and its reaction with a surface is a two-step hydrolysis and condensation process.[3]
-
Hydrolysis: In the presence of water, the ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups and ethanol. HSi(OC₂H₅)₃ + 3H₂O → HSi(OH)₃ + 3C₂H₅OH
-
Condensation: The newly formed silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds. The silanols can also condense with each other, leading to the formation of a cross-linked polysiloxane network on the surface.
This multi-step process results in:
-
Controllable Reaction: The reaction rate can be controlled by adjusting the water content, pH, and temperature.[10]
-
Less Corrosive Byproduct: The primary byproduct is ethanol, which is significantly less corrosive than HCl.
-
Potential for Multilayer Formation: The ability of silanols to self-condense can lead to the formation of multilayers, which may or may not be desirable depending on the application.[11]
Performance in Application: A Data-Driven Comparison
The choice between CPDMS and APTES ultimately depends on the desired surface properties and the specific application requirements.
Surface Energy and Wettability
The functional group presented on the surface dictates its energy and wettability. The chloropropyl group of CPDMS is relatively nonpolar, leading to a more hydrophobic surface. In contrast, the primary amine group of APTES is polar and capable of hydrogen bonding, resulting in a more hydrophilic surface.[12]
| Silane | Substrate | Water Contact Angle (°) | Surface Energy (mJ/m²) |
| Untreated Glass | Glass | < 10 | High |
| CPDMS | Glass/Silica | ~70-90 | Low |
| APTES | Glass/Silica | ~40-60[12][13] | High[13] |
Note: Contact angles and surface energies are highly dependent on the substrate, cleaning procedure, and deposition method.
Adhesion Promotion
Both CPDMS and APTES are effective adhesion promoters, but they function through different mechanisms. CPDMS acts as a coupling agent where the chloropropyl group can undergo nucleophilic substitution reactions with functional groups in a polymer matrix (e.g., amines, thiols), creating a covalent link between the inorganic substrate and the organic overlayer.[4]
APTES, with its terminal amine group, can interact with a variety of polymer matrices through hydrogen bonding, ionic interactions, or by serving as a reactive site for crosslinking agents like glutaraldehyde. This makes it particularly useful for improving the adhesion of biomolecules and polymers like epoxies and polyurethanes.[7]
Hydrolytic Stability
The long-term stability of the functionalized layer, especially in aqueous environments, is a critical consideration. While both silanes form stable covalent bonds with the substrate, the nature of the siloxane network and the influence of the functional group can affect hydrolytic stability.
The amine group in APTES can autocatalyze the hydrolysis of the Si-O-Si bonds, potentially leading to a loss of the silane layer over time in aqueous media, particularly at elevated temperatures or non-neutral pH.[1][2] The stability of APTES layers is a subject of ongoing research, with some studies showing significant degradation within hours to days in water.[14]
Chlorosilane-derived layers, in general, can form dense, cross-linked monolayers that exhibit good hydrolytic stability once formed, provided the initial reaction is carried out under strictly anhydrous conditions to ensure a high degree of covalent attachment to the surface. However, any physisorbed or poorly bound silane will be readily lost upon exposure to moisture.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for researchers. It is crucial to optimize these procedures for your specific substrate and application.
Protocol 1: Surface Modification with this compound (CPDMS)
Objective: To create a hydrophobic surface with a reactive chloropropyl group.
Materials:
-
This compound (CPDMS)
-
Anhydrous toluene
-
Substrate (e.g., glass slides, silicon wafers)
-
Nitrogen or argon gas
-
Glassware (oven-dried)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. A common method is sonication in a series of solvents (e.g., acetone, ethanol), followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Finally, rinse extensively with deionized water and dry in an oven at 120°C for at least one hour.
-
Silanization: In a glovebox or under a nitrogen atmosphere, prepare a 1-5% (v/v) solution of CPDMS in anhydrous toluene in an oven-dried glass container. Immerse the cleaned and dried substrates in the solution for 1-4 hours at room temperature.
-
Rinsing: Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Curing: Place the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds and remove any residual solvent.
-
Characterization: The modified surface can be characterized by techniques such as contact angle goniometry to confirm hydrophobicity and X-ray Photoelectron Spectroscopy (XPS) to verify the presence of silicon and chlorine.
Protocol 2: Surface Modification with (3-Aminopropyl)triethoxysilane (APTES)
Objective: To create a hydrophilic surface with reactive primary amine groups.
Materials:
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous) or Ethanol/Water mixture
-
Substrate (e.g., glass slides, silicon wafers)
-
Nitrogen or argon gas (for anhydrous method)
-
Glassware
Procedure (Anhydrous Toluene Method):
-
Substrate Cleaning: Follow the same rigorous cleaning procedure as described for CPDMS.
-
Silanization: In a glovebox or under a nitrogen atmosphere, prepare a 1-2% (v/v) solution of APTES in anhydrous toluene. Immerse the cleaned substrates in the solution for 1-2 hours at room temperature or elevated temperature (e.g., 60°C) to accelerate the reaction.
-
Rinsing: Remove the substrates and rinse sequentially with toluene, ethanol, and deionized water to remove unbound silane and promote hydrolysis of any remaining ethoxy groups.
-
Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Characterization: The success of the functionalization can be confirmed by a decrease in the water contact angle and the detection of nitrogen and silicon signals in XPS analysis.
Conclusion: Making an Informed Choice
The selection between this compound and (3-Aminopropyl)triethoxysilane is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific demands of the application.
Choose this compound (CPDMS) when:
-
A rapid and direct surface modification is required.
-
A hydrophobic surface with a reactive chloropropyl handle for subsequent chemistry is desired.
-
The substrate is not sensitive to the corrosive HCl byproduct.
-
Strictly anhydrous reaction conditions can be maintained.
Choose (3-Aminopropyl)triethoxysilane (APTES) when:
-
A hydrophilic surface with primary amine groups for bioconjugation or interaction with polar polymers is needed.
-
A more controllable reaction is preferred.
-
The substrate is sensitive to corrosive byproducts.
-
Potential multilayer formation is acceptable or even desirable for increasing the density of functional groups.
By understanding the fundamental chemistry and performance characteristics of these two powerful silanes, researchers can make informed decisions to advance their work in creating novel materials and technologies with precisely engineered surfaces.
References
- Chem-Impex. (n.d.). This compound.
- Grokipedia. (n.d.). (3-Aminopropyl)triethoxysilane.
- ResearchGate. (n.d.). Water contact angle characterization of modified surfaces and respective RO adhesion.
- Howarter, J. A., & Youngblood, J. P. (2006). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 22(26), 11142–11147.
- Meroni, D., et al. (2022). Review: 3-Aminopropyltriethoxysilane (APTES)
- Reddit. (2024). Advice about stability of functional groups on silica glass slides.
- Saengdee, P., et al. (2020).
- Arkles, B., et al. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(30), 9442-9450.
- Meroni, D., et al. (2022). Review: 3-Aminopropyltriethoxysilane (APTES)
- Harrick Plasma. (2019). APTES.
- Moreno Baqueiro Sansao, M. A., et al. (2021). Comparison of surface energy and adhesion energy of surface-treated particles. Minerals Engineering, 160, 106689.
- Paredes, V., et al. (2015). Study on the use of 3-aminopropyltriethoxysilane and 3-chloropropyltriethoxysilane to surface biochemical modification of a novel low elastic modulus Ti-Nb-Hf alloy.
- ResearchGate. (2014). Study on the use of 3-aminopropyltriethoxysilane and 3-chloropropyltriethoxysilane to surface biochemical modification of a novel low elastic modulus Ti-Nb-Hf alloy.
- Chen, Y.-L., et al. (2022). The Role of APTES as a Primer for Polystyrene Coated AA2024-T3.
- Szori, M., & Csizmadia, I. G. (2007). Theoretical study of the hydrolysis of chlorosilane. The Journal of Physical Chemistry A, 111(19), 4048-4056.
- Supporting Information for Surface Functionalization of Silica by Si-H Activation of Hydrosilanes. (n.d.).
- ResearchGate. (2014). How to synthesize 3-chloropropyl trimethoxy silane functionalized silica?.
- Semantic Scholar. (2023). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal.
- Mendoza, K. D. R., & Yu, G. A. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textiles. Philippine Journal of Science, 150(3), 1067-1077.
- ResearchGate. (2021). Comparison of surface energy and adhesion energy of surface-treated particles.
- Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification.
- ResearchGate. (n.d.). Surface Wettability of (3-Aminopropyl)triethoxysilane Self-Assembled Monolayers.
- Chen, Y., & El-Giar, E. M. (2010). The synthesis of chloropropyl-functionalized silica hybrid monolithic column with modification of N,N-dimethyl-N-dodecylamine for capillary electrochromatography separation.
- ResearchGate. (n.d.). Silanes and other coupling agents.
- RMS Foundation. (2024). IL-10: Contact Angle Measurements.
- ResearchGate. (n.d.). Dynamic contact angle measurements on superhydrophobic surfaces.
- Casula, G., et al. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces.
- I. M. M. Rahman and T. Hasegawa, "Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review," Polymers, vol. 12, no. 9, p. 1923, Aug. 2020.
- C. F. Bociong, K. Bociong, and A. S. J. T. J. o. P. D. Domarecka, "An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites," The Journal of Prosthetic Dentistry, 2022.
- ResearchGate. (2014). How can I do surface modification of silica particles (negative charge to positive charge)?.
- K. L. Mittal, Ed., Silanes and Other Coupling Agents. Boston, MA: VSP, 2004.
- Chen, Y.-C., et al. (2024). Analyzing (3-Aminopropyl)triethoxysilane-Functionalized Porous Silica for Aqueous Uranium Removal: A Study on the Adsorption Behavior. International Journal of Molecular Sciences, 25(3), 1888.
- Mendoza, K. D. R., & Yu, G. A. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textiles. Philippine Journal of Science, 150(3), 1067-1077.
- ResearchGate. (n.d.). Properties of Chlorinated and Non-Chlorinated Polyolefin Adhesion Promoters and Blends for TPO Substrates.
- ResearchGate. (n.d.). Functionalization of silica surfaces with mixtures of 3-aminopropyl and methyl groups.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of (3-Aminopropyl)triethoxysilane-Modified Silica Particles with Tunable Isoelectric Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Role of APTES as a Primer for Polystyrene Coated AA2024-T3 | MDPI [mdpi.com]
- 9. The synthesis of chloropropyl-functionalized silica hybrid monolithic column with modification of N,N-dimethyl-N-dodecylamine for capillary electrochromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Surface Functionalization with Chloro(3-chloropropyl)dimethylsilane and Its Alternatives
In the realms of materials science, drug delivery, and diagnostics, the precise modification of surfaces is paramount. The ability to tailor surface properties dictates the performance of medical implants, the efficacy of drug carriers, and the sensitivity of biosensors. Silanization, the process of grafting silane molecules onto a surface, is a cornerstone of this field, offering a versatile toolkit for controlling surface chemistry. Among the vast array of silanization reagents, Chloro(3-chloropropyl)dimethylsilane stands out for its unique combination of a reactive chlorosilane head group and a functionalizable chloropropyl tail.
This guide provides an in-depth comparison of this compound with other commonly used silanization agents, namely (3-Aminopropyl)triethoxysilane (APTES), Octadecyltrichlorosilane (OTS), and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS). We will delve into the underlying chemistry of these molecules, present comparative experimental data from key validation techniques, and provide detailed protocols to empower researchers to make informed decisions for their specific applications. Our focus is not just on the "how" but, more importantly, the "why," offering insights into the causality behind experimental choices and ensuring a self-validating approach to surface functionalization.
The Chemical Logic of Silanization: A Tale of Two Reactivities
The efficacy of any silanization process hinges on the reactivity of the silane's head group with the substrate's surface hydroxyls (-OH) and the nature of the terminal functional group. This compound is a chlorosilane, a class of compounds known for their high reactivity. The silicon-chlorine bond is highly susceptible to hydrolysis, reacting rapidly with surface-adsorbed water or hydroxyl groups to form a stable siloxane (Si-O-Si) bond with the substrate. This reaction is often faster and can proceed under milder conditions compared to their alkoxysilane counterparts.
Alkoxysilanes, such as APTES and GPTMS, possess alkoxy groups (e.g., ethoxy, methoxy) that also hydrolyze to form silanols, which then condense with surface hydroxyls. However, this hydrolysis is generally slower and often requires catalysis (e.g., by acid or base) and more stringent control over reaction conditions to achieve a uniform monolayer. The hydrolytic stability of the resulting silane layer is a critical performance parameter; chlorosilanes, due to their direct and rapid reaction, can form highly stable monolayers, while the completeness of the reaction and subsequent stability of alkoxysilane layers can be more variable.[1]
The choice of the terminal functional group dictates the subsequent utility of the functionalized surface. The chloropropyl group of this compound offers a versatile handle for nucleophilic substitution reactions, allowing for the straightforward attachment of a wide range of molecules. In contrast, APTES provides a primary amine, OTS a long alkyl chain for creating hydrophobic surfaces, and GPTMS an epoxy group for reaction with nucleophiles like amines and thiols.
Comparative Performance Analysis: A Data-Driven Approach
To objectively compare these silanization reagents, we must turn to quantitative surface analysis techniques. The following sections present a comparative analysis based on data from X-ray Photoelectron Spectroscopy (XPS), Water Contact Angle (WCA) goniometry, Spectroscopic Ellipsometry, and Atomic Force Microscopy (AFM).
Surface Elemental Composition and Functional Group Integrity: Insights from XPS
X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for confirming the successful grafting of silanes and assessing the chemical state of the surface. By analyzing the elemental composition and the high-resolution spectra of key elements (C 1s, Si 2p, N 1s, O 1s, Cl 2p), we can verify the presence of the silane and the integrity of its functional group.
A comparative study on a titanium alloy surface functionalized with APTES and 3-chloropropyltriethoxysilane (CPTES), a close structural analog of this compound, revealed important differences in functionalization efficiency.[2] High-resolution Si 2p spectra can be deconvoluted to distinguish between silicon in the native oxide layer and silicon from the grafted silane. The intensity of the N 1s peak for APTES and the Cl 2p peak for CPTES provides a direct measure of the surface concentration of the respective functional groups.
Table 1: Comparative XPS Data for APTES and CPTES Functionalization on a Titanium Alloy [2]
| Parameter | Untreated | APTES Functionalized | CPTES Functionalized |
| Si 2p (atomic %) | - | 9.0 | 5.0 |
| N 1s (atomic %) | - | 10.0 | - |
| Cl 2p (atomic %) | - | - | Present (qualitative) |
| Functional Group Efficiency (Cl/Si or N/Si ratio) | - | 1.76 (85% efficiency of subsequent crosslinker reaction) | 0.69 (61% retention of chloro group) |
Data synthesized from a study by Paredes et al. on a Ti16Hf25Nb alloy. The efficiency for APTES was determined after a subsequent reaction with a crosslinker.
These results suggest that under the studied conditions, APTES showed a higher degree of surface coverage.[2] The lower than expected chlorine content for CPTES indicates a partial loss of the functional group during the silanization process, potentially due to hydrolysis.[2] This highlights the importance of carefully controlling reaction conditions, even for highly reactive chlorosilanes.
Surface Wettability and Energy: The Power of Contact Angle Measurements
Water Contact Angle (WCA) goniometry is a simple yet powerful technique to assess the change in surface hydrophobicity upon functionalization. The contact angle of a water droplet on a surface is a direct measure of its wettability and can be used to calculate the surface free energy.
Table 2: Typical Water Contact Angles for Different Silanized Surfaces
| Silane | Substrate | Typical Water Contact Angle (°) | Surface Character |
| This compound | Silicon/Glass | 70-80 | Moderately Hydrophobic |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon/Glass | 45-65[3][4] | Hydrophilic |
| Octadecyltrichlorosilane (OTS) | Silicon/Glass | >105 | Highly Hydrophobic |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Silicon/Glass | 50-70 | Moderately Hydrophilic |
The long alkyl chain of OTS renders the surface highly hydrophobic, as evidenced by the high water contact angle. In contrast, the amine group of APTES and the epoxy group of GPTMS result in more hydrophilic surfaces. This compound provides a moderately hydrophobic surface, which can be a desirable starting point for many applications before further functionalization.
Layer Thickness and Uniformity: A View with Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique that can precisely measure the thickness of thin films, including self-assembled monolayers of silanes.[1] By modeling the change in polarization of light upon reflection from the surface, we can determine the thickness of the silane layer with sub-nanometer resolution.
Table 3: Comparative Ellipsometric Thickness of Silane Monolayers
| Silane | Substrate | Typical Monolayer Thickness (nm) |
| This compound | Silicon | ~1.0 - 1.5 |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon | 0.7 - 1.2[5] |
| Octadecyltrichlorosilane (OTS) | Silicon | ~2.0 - 2.5 |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Silicon | ~1.0 - 1.8 |
The thickness of the monolayer is primarily determined by the length of the silane molecule. The longer alkyl chain of OTS results in a thicker monolayer compared to the shorter propyl-functionalized silanes. Ellipsometry is crucial for optimizing deposition conditions to achieve a complete and uniform monolayer, as thicker-than-expected layers may indicate undesirable polymerization or aggregation.
Surface Morphology and Roughness: Nanoscale Imaging with AFM
Atomic Force Microscopy (AFM) provides a three-dimensional topographical map of the surface at the nanoscale. This allows for the direct visualization of the silane layer's morphology and the quantification of its roughness. A smooth and uniform monolayer is often a prerequisite for high-performance applications.
Table 4: Comparative Surface Roughness (RMS) of Silanized Surfaces
| Silane | Substrate | Typical RMS Roughness (nm) |
| This compound | Silicon/Glass | 0.2 - 0.5 |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon | 0.3 - 0.8[5] |
| Octadecyltrichlorosilane (OTS) | Silicon/Glass | 0.1 - 0.4 |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Silicon/Glass | 0.2 - 0.6 |
RMS roughness values are highly dependent on the cleanliness and initial roughness of the substrate, as well as the deposition conditions.
Generally, well-formed self-assembled monolayers result in very smooth surfaces. An increase in surface roughness after silanization can indicate the formation of aggregates or a non-uniform coating. AFM is a critical tool for troubleshooting and optimizing the silanization protocol to achieve the desired surface morphology.[5]
Experimental Protocols: A Self-Validating Workflow
The following protocols provide a step-by-step guide for surface functionalization and validation. The key to a self-validating system is to perform characterization at each critical step.
Workflow for Surface Functionalization and Validation
Caption: A self-validating workflow for surface functionalization.
Protocol 1: Surface Functionalization with this compound (Vapor Deposition)
Rationale: Vapor deposition is often preferred for chlorosilanes as it minimizes the presence of bulk water, which can lead to uncontrolled polymerization in solution.
-
Substrate Preparation:
-
Clean silicon or glass substrates by sonication in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups using an oxygen plasma cleaner or by immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
Perform initial characterization (WCA, Ellipsometry, AFM) on a representative clean substrate.
-
-
Silanization:
-
Place the cleaned substrates and a small vial containing 100-200 µL of this compound in a vacuum desiccator.
-
Evacuate the desiccator to a pressure of <1 Torr.
-
Leave the substrates in the silane vapor for 2-4 hours at room temperature. The low pressure facilitates the vaporization of the silane and its uniform deposition on the substrate.
-
-
Post-treatment:
-
Vent the desiccator to atmospheric pressure with dry nitrogen.
-
Remove the substrates and bake them in an oven at 110-120°C for 30 minutes to drive the condensation reaction and remove any physisorbed silane.
-
Sonicate the coated substrates in a non-polar solvent like toluene or hexane for 5 minutes to remove any unbound silane, followed by rinsing with isopropanol and drying with nitrogen.
-
-
Validation:
-
Perform XPS, WCA, ellipsometry, and AFM analysis on the functionalized surfaces to confirm successful coating and to obtain the comparative data.
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
Rationale: XPS provides quantitative elemental and chemical state information of the top few nanometers of the surface, making it ideal for verifying the presence and integrity of the silane monolayer.
-
Sample Preparation: Mount the silanized substrate on the XPS sample holder using conductive carbon tape. Ensure the surface to be analyzed is facing the X-ray source and the analyzer.
-
Analysis Conditions:
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for C 1s, O 1s, Si 2p, and any element specific to the silane's functional group (e.g., N 1s for APTES, Cl 2p for this compound).
-
-
Data Analysis:
-
Perform elemental quantification from the survey spectrum to determine the atomic concentrations of the elements.
-
Deconvolute the high-resolution spectra to identify different chemical states. For example, the Si 2p spectrum can be fitted to resolve contributions from the silicon substrate, the native oxide, and the siloxane from the monolayer.
-
The presence and chemical shift of the functional group's core level peak (e.g., N 1s or Cl 2p) confirms successful functionalization.
-
Protocol 3: Water Contact Angle (WCA) Measurement
Rationale: WCA is a fast and sensitive method to probe the change in surface hydrophilicity/hydrophobicity, which is a direct consequence of successful surface modification.
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a syringe for dispensing precise droplets.
-
Measurement Procedure:
-
Place the functionalized substrate on the sample stage.
-
Dispense a 2-5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet at the liquid-solid-vapor interface.
-
Use the instrument's software to measure the contact angle on both sides of the droplet.
-
Take measurements at multiple locations on the surface to assess uniformity.
-
-
Data Analysis: Calculate the average contact angle and the standard deviation. A significant change in contact angle compared to the clean substrate is a strong indicator of successful functionalization.
Protocol 4: Spectroscopic Ellipsometry Measurement
Rationale: Ellipsometry provides a highly accurate and non-destructive measurement of the monolayer's thickness, which is crucial for controlling the deposition process.
-
Bare Substrate Characterization:
-
Measure the ellipsometric parameters (Ψ and Δ) of the clean, bare substrate over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Model the data to determine the thickness of the native oxide layer.
-
-
Coated Substrate Measurement:
-
Measure the Ψ and Δ spectra of the silanized substrate under the same conditions as the bare substrate.
-
-
Data Modeling:
-
Construct an optical model consisting of the substrate, the native oxide layer, and a top layer representing the silane.
-
Fix the optical constants of the substrate and the native oxide layer from the initial measurement.
-
Assume a refractive index for the silane layer (typically around 1.45 for short-chain silanes).
-
Fit the model to the experimental data by varying the thickness of the silane layer until the best fit is achieved.
-
Protocol 5: Atomic Force Microscopy (AFM) Imaging
Rationale: AFM provides direct visualization of the surface topography at the nanoscale, allowing for the assessment of monolayer uniformity and the detection of defects or aggregates.
-
Instrument Setup:
-
Use a high-resolution AFM operating in tapping mode to minimize damage to the soft organic monolayer.
-
Select a sharp silicon cantilever with a resonant frequency appropriate for tapping mode in air.
-
-
Imaging Procedure:
-
Mount the sample on the AFM stage.
-
Engage the tip with the surface and optimize the imaging parameters (scan size, scan rate, setpoint amplitude).
-
Acquire images at multiple locations and at different magnifications to get a comprehensive view of the surface morphology.
-
-
Data Analysis:
-
Process the images to remove artifacts and flatten the data.
-
Calculate the root-mean-square (RMS) roughness of the surface. A low RMS roughness is indicative of a smooth, uniform monolayer.
-
Analyze the images for the presence of any pinholes, aggregates, or other defects.
-
Conclusion: Making an Informed Choice
The selection of a silanization reagent is a critical decision that should be driven by the specific requirements of the application. This compound offers a compelling combination of high reactivity, leading to the formation of stable monolayers, and a versatile chloropropyl functional group that serves as a gateway to a wide range of subsequent chemical modifications.
This guide has provided a framework for objectively comparing this compound with other common silanes. By employing a suite of validation techniques—XPS, WCA, ellipsometry, and AFM—researchers can gain a comprehensive understanding of their functionalized surfaces. The provided protocols, rooted in the principle of self-validation, empower scientists to not only execute these techniques but also to interpret the results with a deep understanding of the underlying chemical and physical principles. Ultimately, a data-driven and mechanistically informed approach to surface functionalization is the key to unlocking the full potential of advanced materials in science and technology.
References
- Sjövall, P., et al. (2020). Polymer Brushes on Silica Nanostructures Prepared by Aminopropylsilatrane Click Chemistry: Superior Antifouling and Biofunctionality. ACS Applied Materials & Interfaces, 12(45), 51093–51104. [Link]
- Paredes, V., et al. (2014). Study on the use of 3-aminopropyltriethoxysilane (APTES) and 3-chloropropyltriethoxysilane (CPTES) to surface biochemical Modif. UPCommons. [Link]
- Patejdl, S., et al. (2023). Static- and dynamic-wetting measurements on 3-aminopropyltriethoxysilane-functionalized float glass surfaces as a method for indicating adhesion forces. Journal of Print and Media Technology Research, 12(4), 285-301. [Link]
- Paredes, V., et al. (2014). Study on the use of 3-aminopropyltriethoxysilane (APTES) and 3-chloropropyltriethoxysilane (CPTES) to surface biochemical Modif. UPCommons. [Link]
- Meroni, D., et al. (2022). Review: 3-Aminopropyltriethoxysilane (APTES)
- Wasserscheid, P., et al. (2022). Surface Wettability of (3-Aminopropyl)triethoxysilane Self-Assembled Monolayers. Langmuir, 38(4), 1433–1443. [Link]
- Patel, D. I., et al. (2020). Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. J. A. Woollam Co., Inc.. [Link]
- Salentinig, S., et al. (2010). Chemical and Electrochemical Oxidation of Silicon Surfaces Functionalized with APTES: The Role of Surface Roughness in the AuNPs Anchoring Kinetics. Langmuir, 26(15), 12795–12803. [Link]
- Khanjanzadeh, H., et al. (2017). Surface chemical functionalization of cellulose nanocrystals by 3-aminopropyltriethoxysilane. International Journal of Biological Macromolecules, 105(Pt 1), 978–985. [Link]
Sources
A Senior Application Scientist's Guide to Spectroscopic Comparison of Silane-Treated Surfaces
For researchers, scientists, and drug development professionals, the ability to precisely engineer surface chemistry is paramount. Whether developing next-generation biosensors, optimizing chromatography media, or enhancing the biocompatibility of medical implants, the controlled modification of inorganic substrates is a foundational step.[1][2][3] Silane coupling agents are the workhorse molecules for this task, acting as a molecular bridge between inorganic surfaces (like glass, silicon, or metal oxides) and subsequent organic or biological layers.[4][5][6]
The success of any application hinges on the quality, uniformity, and stability of this nanoscale silane layer. A poorly formed or characterized film can lead to inconsistent results, device failure, and misinterpreted data. Therefore, a robust, multi-faceted analytical approach is not just recommended; it is essential for validating the surface modification process.
This guide provides an in-depth comparison of the core spectroscopic and microscopic techniques used to characterize silane-treated surfaces. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, detail self-validating protocols, and present a logical workflow for comprehensive surface analysis, empowering you to make informed decisions in your research and development.
The Silanization Process: A Molecular Workflow
The formation of a stable silane layer is a multi-step process involving the hydrolysis of the silane's alkoxy groups, followed by condensation and covalent bond formation with the substrate's hydroxyl groups.[7][8] Understanding this mechanism is critical for troubleshooting and optimizing your surface treatment protocol. The key influencing factors include pH, water content, silane concentration, and reaction temperature, all of which dictate the kinetics of hydrolysis versus condensation.[9][10]
The general reaction pathway can be visualized as follows:
Caption: The silanization workflow, from hydrolysis in solution to covalent attachment and cross-linking on the substrate.
Core Analytical Techniques: A Comparative Overview
No single technique can fully describe a silane layer. A comprehensive characterization relies on combining information from several complementary methods. Here, we compare the most powerful and widely used spectroscopic and imaging techniques.
X-ray Photoelectron Spectroscopy (XPS)
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is an ultra-high vacuum technique that provides quantitative elemental and chemical state information about the top 1-10 nm of a surface.[11]
-
Principle of Operation: The sample is irradiated with a soft X-ray beam, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is characteristic of the element from which they were emitted and its chemical environment (oxidation state, bonding partners).
-
Information Gained:
-
Elemental Composition: Confirms the presence of Silicon (Si), Carbon (C), and Oxygen (O) from the silane, as well as unique elemental markers like Nitrogen (N) in aminosilanes (e.g., APTES) or Sulfur (S) in mercaptosilanes (e.g., MPTMS).[12][13]
-
Chemical State Analysis: High-resolution scans of specific elemental peaks (e.g., Si 2p, C 1s, N 1s) reveal the type of chemical bonds present. For instance, the Si 2p peak can be deconvoluted to distinguish between the silicon in the underlying substrate (Si or SiO₂) and the silicon in the silane layer (Si-O-Si, Si-C).[12][14]
-
Layer Thickness & Coverage: Angle-Resolved XPS (ARXPS) can provide an estimate of the silane layer thickness, typically in the sub-10 nm range.[12][15] Quantification of the elemental signals can also yield the surface density of silane molecules.[16]
-
-
Trustworthiness: The quantitative nature and high surface sensitivity of XPS make it the gold standard for confirming the chemical success of a silanization reaction. The presence and correct chemical state of a unique elemental tag (like N in APTES) is definitive proof of grafting.
-
Sample Preparation: A freshly silanized silicon wafer is rinsed thoroughly with the deposition solvent (e.g., toluene, ethanol) to remove physisorbed molecules and then dried under a stream of dry nitrogen.[13] The sample must be handled with clean, powder-free gloves and tweezers to avoid surface contamination.
-
Mounting: The sample is mounted onto the XPS sample holder using UHV-compatible, non-outgassing tape or clips.
-
Introduction to Vacuum: The sample is loaded into the instrument's introduction chamber and pumped down to high vacuum before being transferred to the main analysis chamber (typically <10⁻⁸ mbar).
-
Survey Scan: A wide-range survey scan (e.g., 0-1100 eV binding energy) is performed to identify all elements present on the surface. This confirms the presence of Si, O, C, and the critical N from the APTES amine group.
-
High-Resolution Scans: Detailed, high-resolution scans are acquired for the Si 2p, C 1s, O 1s, and N 1s regions.
-
Causality: Acquiring high-resolution scans with a smaller energy step size and longer dwell time allows for the deconvolution of peaks to identify specific chemical states, providing insight into the bonding structure of the silane layer.[12]
-
-
Data Analysis:
-
The binding energy scale is charge-corrected, typically by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Elemental atomic percentages are calculated from the survey scan peak areas after applying relative sensitivity factors (RSFs).
-
High-resolution spectra are fitted with component peaks to identify and quantify chemical states (e.g., fitting the N 1s peak to distinguish between free amine -NH₂ and protonated amine -NH₃⁺).
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It is particularly powerful for identifying the presence of specific functional groups.
-
Principle of Operation: An IR beam is passed through the sample. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. The resulting spectrum is a plot of absorbance versus wavenumber.
-
Information Gained:
-
Functional Group Confirmation: Can confirm the presence of the silane's organic functional group (e.g., N-H bends for aminosilanes, C=O stretch for methacryloxy silanes).[17][18]
-
Hydrolysis and Condensation: Can monitor the silanization process by observing the disappearance of Si-O-R (alkoxy) peaks and the appearance of broad Si-O-H (silanol) and, most importantly, the strong Si-O-Si (siloxane) absorption bands, which confirm cross-linking and network formation.[17][19][20]
-
-
Trustworthiness: While less surface-sensitive than XPS, Attenuated Total Reflectance (ATR-FTIR) or Grazing Angle ATR (GA-ATR) configurations significantly enhance sensitivity for thin surface layers.[21] Observing the growth of the Si-O-Si network peak provides strong evidence of a successful polymerization and grafting process.
-
Background Spectrum: A background spectrum is collected using the clean, untreated glass slide pressed firmly against the ATR crystal (e.g., Germanium or Diamond).
-
Causality: Collecting a background spectrum of the substrate is crucial to subtract its spectral features (e.g., strong Si-O absorption from the glass itself) from the final sample spectrum, isolating the signal from the thin silane layer.
-
-
Sample Analysis: The background slide is replaced with the silane-treated glass slide, ensuring equivalent and firm pressure is applied to the ATR crystal for good optical contact.
-
Data Collection: The sample spectrum is acquired. Typically, 32 to 128 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-650 cm⁻¹.
-
Data Processing: The final absorbance spectrum is generated by ratioing the sample single-beam spectrum against the background single-beam spectrum.
-
Peak Identification: The spectrum is analyzed for key peaks. For an organosilane, one would look for:
Spectroscopic Ellipsometry
Ellipsometry is a non-destructive, optical technique for investigating the dielectric properties (refractive index and extinction coefficient) and thickness of thin films.[22][23]
-
Principle of Operation: It measures the change in polarization of light upon reflection from a surface. Linearly polarized light becomes elliptically polarized after reflection, and the precise nature of this change is highly dependent on the thickness and optical properties of any film(s) on the surface.
-
Information Gained:
-
Precise Layer Thickness: Provides highly accurate and precise measurements of the silane layer thickness, often with sub-nanometer resolution.[24][25]
-
Refractive Index: The refractive index of the film can be determined, which gives an indication of its density.
-
Uniformity: By mapping the surface, ellipsometry can provide information on the spatial uniformity of the silane coating.
-
-
Trustworthiness: Ellipsometry is a model-based technique.[24] Its accuracy depends on having a good optical model of the substrate and the film. For ultra-thin films (<10 nm), there can be a strong correlation between thickness and refractive index, which can sometimes be decoupled by measuring at multiple angles or in different ambient media (immersion ellipsometry).[22] It provides excellent validation of film thickness and uniformity when benchmarked against other techniques.
Atomic Force Microscopy (AFM)
AFM is a very-high-resolution type of scanning probe microscopy that provides a 3D profile of the surface on the nanoscale.
-
Principle of Operation: A sharp tip on the end of a flexible cantilever is scanned across the sample surface. A laser beam deflected off the back of the cantilever measures its vertical movements, which are used to construct a topographical image.
-
Information Gained:
-
Surface Topography and Roughness: Directly visualizes the surface morphology. It can reveal whether the silane forms a smooth, uniform monolayer or aggregates into islands.[26][27][28] Quantitative roughness parameters (e.g., Root Mean Square, Rms) can be calculated.
-
Layer Defects: Pinholes, cracks, or contaminants in the silane layer can be readily identified.
-
Phase Imaging: In tapping mode, the phase lag between the cantilever's oscillation and the driving signal is recorded. This phase signal is sensitive to variations in material properties like adhesion and viscoelasticity, and can often distinguish the silane layer from the underlying substrate even when there is no topographical contrast.
-
-
Trustworthiness: AFM provides direct visual confirmation of the film's physical structure and quality. Comparing the roughness of a surface before and after silanization is a direct measure of the treatment's impact on morphology.[26] This visual data is highly complementary to the chemical information from XPS and FTIR.
Comparative Data Summary
The choice of technique depends on the specific question being asked. The following table summarizes the key attributes of each method for characterizing silane layers.
| Technique | Primary Information Gained | Analysis Depth | Destructive? | Strengths | Limitations |
| XPS | Elemental composition, chemical state | 1-10 nm | No | Quantitative, highly surface-specific, chemical bonding info | Requires ultra-high vacuum, can be slow |
| FTIR | Functional groups, chemical bonds | Microns (ATR enhances surface sensitivity) | No | Fast, identifies organic groups, monitors condensation (Si-O-Si) | Lower surface sensitivity than XPS, quantification is difficult |
| Ellipsometry | Film thickness, refractive index | Film thickness | No | Very high precision for thickness, non-contact, fast | Model-dependent, less chemical information |
| AFM | Topography, roughness, phase | Surface | No (in non-contact mode) | Nanoscale visualization, direct measure of roughness/defects | Small analysis area, tip artifacts can be an issue |
Integrated Workflow for Surface Characterization
For robust validation, these techniques should be used in a complementary and logical sequence. A typical workflow for characterizing a novel silanization protocol would proceed as follows:
Caption: A logical workflow for the comprehensive characterization of a silane-treated surface using complementary techniques.
Conclusion
The functionalization of surfaces with silanes is a powerful and versatile strategy in modern science and technology. However, the "unseen" nature of these nanoscale layers makes their thorough characterization non-negotiable for reproducible and reliable results.
As demonstrated, a multi-technique approach is essential. Ellipsometry provides the foundational data on film thickness and uniformity. FTIR offers rapid confirmation of the intended chemical functional groups and the crucial siloxane network formation. AFM delivers direct visual evidence of the surface morphology, exposing imperfections or aggregation. Finally, XPS serves as the ultimate arbiter, providing unambiguous, quantitative proof of the surface's elemental composition and chemical bonding structure.
By integrating these spectroscopic and microscopic methods into a logical workflow, researchers can move beyond assumption and gain a true, validated understanding of their silane-treated surfaces, ensuring the integrity and success of their downstream applications.
References
- Abdelmouleh, M., Boufi, S., Belgacem, M. N., & Dufresne, A. (2007). Recent advances in chemical surface modification of metal oxide nanoparticles with silane coupling agents: A review. Journal of Colloid and Interface Science, 315(1), 1-19. Available at: https://pubmed.ncbi.nlm.nih.gov/17531818/
- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. Available at: https://www.tandfonline.com/doi/abs/10.1163/156856192X00144
- Bexell, U. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Uppsala University. Available at: https://www.diva-portal.org/smash/get/diva2:132045/FULLTEXT01.pdf
- D'Agostino, L., et al. (2021). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Polymers, 13(16), 2741. Available at: https://www.mdpi.com/2073-4360/13/16/2741
- Jähde, P., & Thiesen, P. H. (2018). Characterizing Silanized Surfaces with Imaging Ellipsometry. Accurion GmbH Application Note. Available at: https://www.researchgate.net/publication/326848222_Characterizing_Silanized_Surfaces_with_Imaging_Ellipsometry
- Aslan, F. M., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Langmuir, 29(14), 4564-4571. Available at: https://pubmed.ncbi.nlm.nih.gov/23527632/
- Kattner, S., & Hecht, B. (2018). Immersion ellipsometry for the uncorrelated determination of ultrathin film thickness and index of refraction. Review of Scientific Instruments, 89(10), 103106. Available at: https://aip.
- Kallury, K. M. R., et al. (1994). Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface. Langmuir, 10(2), 492-499. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4417163/
- Gallo, F., et al. (2018). AFM imaging on silanized glass surfaces. ResearchGate. Available at: https://www.researchgate.net/figure/AFM-imaging-on-silanized-glass-surfaces-Contact-mode-AFM-images-of-glass-surfaces-A_fig2_328704256
- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer. Available at: https://www.researchgate.net/figure/Hydrolysis-and-condensation-mechanism-of-organofunctional-silanes-and-bonding-mechanism_fig1_349383675
- Matinlinna, J. P., & Lassila, L. V. J. (2011). Silanes for adhesion promotion and surface modification. Adhesion in Dentistry, 13(4), 291-293. Available at: https://www.researchgate.
- Torry, S. A. (2006). Kinetic analysis of organosilane hydrolysis and condensation. University of Birmingham. Available at: https://scispace.
- Shrestha, S. (2015). The effectiveness of different silane formulations to functionalize glass-based substrates. University of Alabama in Huntsville. Available at: https://louis.uah.edu/cgi/viewcontent.cgi?article=1496&context=uah-theses
- Das, S., et al. (2021). Surface Modification of Cellulose with Silanes for Adhesive Application: Review. Open Journal of Polymer Chemistry, 11(3), 65-86. Available at: https://www.scirp.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Available at: https://www.sciencedirect.com/science/article/pii/0022309388900051
- van der Marel, C., et al. (1998). Determination of the thickness of thin silane films on aluminum surfaces by means of spectroscopic ellipsometry. Thin Solid Films, 323(1-2), 153-162. Available at: https://www.researchgate.net/publication/229080645_Determination_of_the_thickness_of_thin_silane_films_on_aluminum_surfaces_by_means_of_spectroscopic_ellipsometry
- Ben M'Barek, K., et al. (2012). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Langmuir, 28(2), 656-665. Available at: https://pubs.acs.org/doi/10.1021/la2036778
- Mozetič, M., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. Available at: https://analyticalscience.wiley.com/do/10.1002/sepspec.2124-f538466e4a23
- Painsup, T., et al. (2018). Assignment of the FTIR peaks for silanes. ResearchGate. Available at: https://www.researchgate.net/figure/Assignment-of-the-FTIR-peaks-for-silanes_tbl6_326938997
- Shokoohi, S., et al. (2022). Progress in Application of Silane Coupling Agent for Clay Modification to Flame Retardant Polymer. Polymers, 14(21), 4731. Available at: https://www.mdpi.com/2073-4360/14/21/4731
- Wang, Y., & Chen, S. (2005). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Lehigh University. Available at: https://preserve.lehigh.edu/cgi/viewcontent.cgi?article=1592&context=etd
- Shin-Etsu Chemical Co., Ltd. (n.d.). Silane Coupling Agents. Available at: https://www.shinetsusilicone-global.
- Atıcı, A., & Durmaz, B. (2008). Spectroscopic Analysis of Silica Nanoparticles Modified with Silane Coupling Agent. ResearchGate. Available at: https://www.researchgate.net/publication/267765101_Spectroscopic_Analysis_of_Silica_Nanoparticles_Modified_with_Silane_Coupling_Agent
- Chai, S. Y., et al. (2023). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Chemical Engineering Transactions, 100, 241-246. Available at: https://www.aidic.it/cet/23/100/040.pdf
- Hynninen, V., et al. (2016). Photoelectron analyses of the silane-PEG-modified SS. ResearchGate. Available at: https://www.researchgate.net/figure/Photoelectron-analyses-of-the-silane-PEG-modified-SS-a-XPS-survey-spectra-of-the-SS_fig2_305386054
- Czech, Z., et al. (2019). XPS spectra of the silane-treated WS2 nanoparticles. ResearchGate. Available at: https://www.researchgate.
- Ben M'Barek, K., et al. (2012). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Langmuir, 28(2), 656-665. Available at: https://pubs.acs.org/doi/full/10.1021/la2036778
- Ben M'Barek, K., et al. (2012). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. ResearchGate. Available at: https://www.researchgate.net/publication/51792622_Silane_Layers_on_Silicon_Surfaces_Mechanism_of_Interaction_Stability_and_Influence_on_Protein_Adsorption
- Finson, E., & Berg, J. C. (1991). Surface characterization of silane-treated industrial glass fibers. Journal of Applied Polymer Science, 42(6), 1735-1744. Available at: https://www.researchgate.
- Zhang, B., et al. (2016). Reproducibility and stability of silane layers in nanoconfined electrochemical systems. Analyst, 141(17), 5057-5065. Available at: https://pubs.rsc.org/en/content/articlelanding/2016/an/c6an01103d
- Graf, R. T., Koenig, J. L., & Ishida, H. (1984). Characterization of silane-treated glass fibers by diffuse reflectance Fourier transform spectrometry. Analytical Chemistry, 56(4), 773-778. Available at: https://pubs.acs.org/doi/abs/10.1021/ac00268a044
- Gonzalez, J., et al. (2022). Representative atomic force microscopy (AFM) images of the silane-functionalized glass support. ResearchGate. Available at: https://www.researchgate.net/figure/Representative-atomic-force-microscopy-AFM-images-of-the-silane-functionalized-glass_fig4_361202868
- Jähde, P., & Thiesen, P. H. (2018). Characterizing Silanized Surfaces with Imaging Ellipsometry. ResearchGate. Available at: https://www.researchgate.net/publication/326848222_Characterizing_Silanized_Surfaces_with_Imaging_Ellipsometry
- Liu, Q., et al. (2016). FTIR spectra of silanization. ResearchGate. Available at: https://www.researchgate.net/figure/FTIR-spectra-of-silanization-i-sintered-HA-a-g-MPS-b-APTES-and-c-Bonelike-R_fig2_305810967
- Radtsig, V. A., Baskir, E. G., & Korolev, V. A. (1994). An IR-spectroscopic study of silane groups stabilized on the SiO₂ surface. Kinetics and Catalysis, 36(1), 154-164. Available at: https://www.osti.gov/etdeweb/biblio/293818
- Cichosz, S., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. Materials, 16(10), 3781. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10221376/
- Notario, B., et al. (2022). Characterization and Properties of Water-Blown Rigid Polyurethane Foams Reinforced with Silane-Modified Nanosepiolites Functionalized with Graphite. Polymers, 14(2), 226. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8779672/
- Öztürk, E., et al. (2016). The effect of silane applied to glass ceramics on surface structure and bonding strength at different temperatures. The Journal of Advanced Prosthodontics, 8(1), 1-8. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4759207/
- Altan, B., et al. (2021). Comparison of Silane Heat Treatment by Laser and Various Surface Treatments on Microtensile Bond Strength of Composite Resin/Lithium Disilicate. Materials, 14(24), 7806. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8704603/
- Mäder, M., et al. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry, 87(19), 9927-9934. Available at: https://pubs.acs.org/doi/10.1021/acs.analchem.5b02353
- Kulkarni, M., & Venderbosch, S. (2002). Comparison of Two Different Silane Compounds Used for Improving Adhesion Between Fibres and Acrylic Denture Base Material. Journal of Oral Rehabilitation, 29(4), 368-375. Available at: https://pubmed.ncbi.nlm.nih.gov/11966965/
- Irusta, S., et al. (2016). Study of silane layers grown on steel and characterized using ellipsometry at different wavelengths and incidence angles. ChemXpress, 9(2), 109-115. Available at: https://www.tsijournals.com/articles/study-of-silane-layers-grown-on-steel-and-characterized-using-ellipsometry-at-different-wavelengths-and-incidence-angles.pdf
- Cuevas-Suárez, C. E., et al. (2018). Effect of Different Silane Treatments on Long-Term Bonding Between Non-Etched Glass-Ceramic and Resin Cement. ResearchGate. Available at: https://www.researchgate.net/publication/323869269_Effect_of_Different_Silane_Treatments_on_Long-Term_Bonding_Between_Non-Etched_Glass-Ceramic_and_Resin_Cement
- de Oliveira, G. J. P. L., et al. (2021). Silane-Coating Strategy for Titanium Functionalization Does Not Impair Osteogenesis In Vivo. Materials, 14(8), 1845. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8068297/
- Kumar, S., et al. (2022). Plasma Surface Modification of Biomedical Implants and Devices: Emphasis on Orthopedic, Dental, and Cardiovascular Applications. Coatings, 12(3), 384. Available at: https://www.mdpi.com/2079-6412/12/3/384
- Wawrzyńska, E., et al. (2020). Spectroscopic Methods Used in Implant Material Studies. Molecules, 25(3), 579. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7038083/
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Spectroscopic Methods Used in Implant Material Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in chemical surface modification of metal oxide nanoparticles with silane coupling agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. diva-portal.org [diva-portal.org]
- 10. Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. lehigh.edu [lehigh.edu]
- 14. researchgate.net [researchgate.net]
- 15. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cetjournal.it [cetjournal.it]
- 20. An IR-spectroscopic study of silane groups stabilized on the SiO{sub 2} surface (Journal Article) | OSTI.GOV [osti.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.aip.org [pubs.aip.org]
- 23. researchgate.net [researchgate.net]
- 24. details | Park Systems [parksystems.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to Chloro(3-chloropropyl)dimethylsilane in Composite Materials
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced composite materials with superior performance, the interface between the organic polymer matrix and inorganic reinforcement plays a critical role. Silane coupling agents are instrumental in bridging this interface, enhancing adhesion and ultimately dictating the mechanical and thermal properties of the final composite. This guide provides an in-depth comparison of Chloro(3-chloropropyl)dimethylsilane with other common silane coupling agents, supported by experimental insights to inform material selection and optimization.
The Role of Silane Coupling Agents in Composite Performance
Silane coupling agents are bifunctional molecules that act as a molecular bridge between the inorganic reinforcement (e.g., glass fibers, silica) and the organic polymer matrix (e.g., epoxy, polyester). One end of the silane molecule contains hydrolyzable groups (e.g., chloro, alkoxy) that react with the hydroxyl groups on the surface of the inorganic filler, forming a durable covalent bond. The other end possesses an organofunctional group that is compatible with and can react with the polymer matrix during curing. This dual reactivity is the key to improving interfacial adhesion, which in turn enhances stress transfer from the matrix to the reinforcement, leading to improved mechanical properties and durability.[1][2]
This compound: A Profile
This compound is a versatile organosilicon compound recognized for its utility as a silane coupling agent and as an intermediate in the synthesis of other organosilanes.[1][3] Its chemical structure, featuring a reactive chlorosilyl group and a chloropropyl functional group, allows it to effectively couple inorganic fillers to a variety of polymer matrices.
Chemical Structure and Reaction Mechanism:
The primary reactive site for bonding to inorganic surfaces is the chlorosilyl group. In the presence of moisture, this group hydrolyzes to form a silanol, which then condenses with hydroxyl groups on the filler surface, creating a stable siloxane bond. The chloropropyl group on the other end of the molecule can then participate in reactions with the polymer matrix, although its reactivity is generally lower than that of amino or epoxy groups.
Caption: Chemical structure of this compound.
Performance Comparison with Alternative Silane Coupling Agents
The selection of a silane coupling agent is dictated by the specific polymer matrix and the desired performance characteristics of the composite. Here, we compare the anticipated performance of this compound with three widely used alternatives: aminopropylsilane, glycidoxypropylsilane, and methacryloxypropylsilane, in the context of a glass fiber-reinforced epoxy composite.
| Silane Coupling Agent | Organofunctional Group | Primary Reactive Resin Type | Expected Tensile Strength | Expected Flexural Strength | Expected Interfacial Shear Strength (IFSS) | Expected Thermal Stability |
| This compound | Chloropropyl | Epoxy, Phenolic, etc. | Moderate | Moderate | Moderate | Good |
| 3-Aminopropyltriethoxysilane (APS) | Amino | Epoxy, Phenolic, Polyamide | High | High | High | Very Good |
| 3-Glycidoxypropyltrimethoxysilane (GPS) | Epoxy (Glycidyl) | Epoxy, Polyesters | Very High | Very High | Very High | Excellent |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | Methacrylate | Unsaturated Polyesters, Vinyl Esters | High | High | High | Good |
Causality behind Performance Differences:
-
Reactivity with the Matrix: The superior performance of GPS in epoxy composites is attributed to the high reactivity of its epoxy functional group with the epoxy resin, leading to a high degree of cross-linking at the interface. Similarly, the amino group of APS is highly reactive with epoxy resins. The chloropropyl group of this compound is generally less reactive, which can result in a lower degree of covalent bonding with the matrix compared to GPS and APS.
-
Interfacial Adhesion: A higher degree of covalent bonding and better chemical compatibility between the silane's organofunctional group and the polymer matrix leads to stronger interfacial adhesion. This is directly reflected in the interfacial shear strength (IFSS), a critical parameter for the overall mechanical performance of the composite.
-
Thermal Stability: The thermal stability of the composite is influenced by the integrity of the interfacial bond at elevated temperatures. Silanes that form a dense and stable interphase, like GPS in epoxy systems, can contribute to enhanced thermal stability.
Experimental Protocols for Performance Evaluation
To empirically validate the performance of different silane coupling agents, a series of standardized tests are employed. The following protocols provide a framework for a comparative study.
Tensile Properties Testing (ASTM D3039)
This test method determines the in-plane tensile properties of polymer matrix composite materials.
Methodology:
-
Specimen Preparation: Prepare flat, rectangular composite specimens with the dimensions specified in ASTM D3039. Ensure that the specimens are free of defects and have a uniform cross-section. At least five specimens should be prepared for each silane treatment.
-
Instrumentation: If required, bond strain gauges to the specimen's surface to measure strain accurately.
-
Testing Machine: Utilize a universal testing machine with appropriate grips to hold the specimen.
-
Test Procedure:
-
Mount the specimen in the grips, ensuring proper alignment to minimize bending.
-
Apply a tensile load at a constant crosshead speed until the specimen fails. The recommended speed should result in failure within 1 to 10 minutes.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis: From the load-elongation curve, calculate the tensile strength, tensile modulus, and ultimate tensile strain for each specimen.
Caption: Workflow for ASTM D3039 Tensile Testing.
Flexural Properties Testing (ASTM D7264)
This test method is used to determine the flexural stiffness and strength of polymer matrix composites.
Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens according to the dimensions specified in ASTM D7264. A standard span-to-thickness ratio of 32:1 is typically used.
-
Testing Machine: Use a universal testing machine equipped with a three-point or four-point bending fixture.
-
Test Procedure:
-
Place the specimen on the supports of the bending fixture.
-
Apply a load to the center of the specimen (three-point bending) or at two points (four-point bending) at a constant rate of crosshead motion.
-
Continue the test until the specimen ruptures or the maximum strain is reached.
-
Record the load and deflection data.
-
-
Data Analysis: Calculate the flexural strength and flexural modulus from the load-deflection curve.
Interfacial Shear Strength (IFSS) Evaluation: Single-Fiber Fragmentation Test (SFFT)
The SFFT is a common method for directly measuring the efficiency of stress transfer at the fiber-matrix interface.
Methodology:
-
Specimen Preparation: A single fiber is embedded along the central axis of a dog-bone-shaped specimen of the polymer matrix.
-
Testing Procedure:
-
The specimen is subjected to a tensile strain, causing the embedded fiber to fragment into shorter lengths.
-
The strain is increased until the fragmentation process ceases (saturation).
-
-
Data Analysis: The lengths of the fiber fragments at saturation are measured using a microscope. The critical fiber length is determined, from which the interfacial shear strength can be calculated using various models.
Conclusion
While this compound is an effective coupling agent for a range of composite applications, its performance relative to other silanes is highly dependent on the specific polymer matrix. For epoxy-based composites, glycidoxypropyl and aminopropyl functional silanes are generally expected to provide superior mechanical performance due to their higher reactivity with the epoxy resin, leading to a more robust interfacial bond. However, this compound can be a cost-effective option and may offer advantages in other polymer systems or where its specific reactivity profile is beneficial. The selection of the optimal silane coupling agent necessitates a thorough understanding of the material system and should be validated through rigorous experimental testing as outlined in this guide.
References
- ASTM D3039 / D3039M-17, Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials, ASTM International, West Conshohocken, PA, 2017, www.astm.org
- ASTM D7264 / D7264M-21, Standard Test Method for Flexural Properties of Polymer Matrix Composite Materials, ASTM International, West Conshohocken, PA, 2021, www.astm.org
- Gelest, Inc. (n.d.). 3-CHLOROPROPYLTRIMETHOXYSILANE, 98%.
- McDonough, W. G., Antonucci, J. M., & Schutte, C. L. (2001). Interfacial shear strengths of dental resin-glass fibers by the microbond test.
- Coforge. (n.d.). CFS-872,3-Chloropropyltrimethoxysilane, Cas No. 2530-87-2.
- ResearchGate. (2021). Effect of Silane Coupling Agent on Thermal Stability and Adhesion Properties of DGEBF Epoxy Resin.
- Gelest, Inc. (n.d.). Thermal Stability of Silane Coupling Agents.
- PubMed. (2002). Silane treatment effects on glass/resin interfacial shear strengths.
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- CaltechAUTHORS. (1989). Interfacial Shear Stresses in SiC and Al2O3 Fiber-Reinforced Glasses.
- Fisher Scientific. (n.d.). This compound 96.0+%, TCI America™.
- MDPI. (2024). Analysis of the Strength Properties of Epoxy–Glass Composites Modified with the Addition of Rubber Recyclate Using Kolmogorov–Sinai Metric Entropy.
- ResearchGate. (2023). Flexural Response Comparison of Nylon-Based 3D-Printed Glass Fiber Composites and Epoxy-Based Conventional Glass Fiber Composites in Cementitious and Polymer Concretes.
Sources
A Researcher's Guide to Chloro(3-chloropropyl)dimethylsilane: A Cost-Benefit Analysis in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, and versatility. Chloro(3-chloropropyl)dimethylsilane is a bifunctional organosilane that has carved a niche in various synthetic applications, from the creation of advanced materials to the modification of surfaces. This guide provides an in-depth cost-benefit analysis of this compound, comparing its performance and economic viability against common alternatives in key synthetic applications.
Understanding this compound: A Versatile Synthetic Tool
This compound [C₅H₁₂Cl₂Si, CAS No: 10605-40-0] is a colorless liquid characterized by two reactive centers: a chlorodimethylsilyl group and a chloropropyl group.[1][2] This dual functionality allows it to act as a versatile building block and coupling agent in a variety of chemical transformations. Its primary applications include:
-
Intermediate in Organic Synthesis: It serves as a precursor for the synthesis of more complex organosilanes and functionalized molecules.[1][3]
-
Silane Coupling Agent: It promotes adhesion between inorganic substrates (like glass and metals) and organic polymers, enhancing the mechanical strength and durability of composite materials.[1][3]
-
Surface Modification: It is used to alter the surface properties of materials, such as imparting hydrophobicity.[1][3]
-
Synthesis of Quaternary Ammonium Silanes: The chloropropyl group provides a convenient handle for quaternization reactions, leading to the formation of antimicrobial and surface-active agents.
Cost Analysis: A Comparative Pricing Landscape
A crucial aspect of any cost-benefit analysis is the price of the reagent. While the price of this compound can fluctuate based on supplier and purity, it is essential to compare it with its alternatives for a comprehensive economic evaluation. The following table provides an approximate price range for this compound and its common competitors.
| Reagent | Typical Application | Approximate Price (per kg) |
| This compound | Silylating Agent, Quaternary Ammonium Silane Synthesis | Inquire from suppliers[4][5] |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Silylating Agent (Protecting Group) | $500 - $5,000+[6] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silane Coupling Agent | $500 - $1,200+[7][8] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Silane Coupling Agent | $550+[9] |
Note: Prices are approximate and can vary significantly based on purity, quantity, and supplier. It is recommended to obtain quotes from multiple vendors for accurate pricing.
Performance Evaluation: Head-to-Head in Key Applications
The "benefit" in a cost-benefit analysis is determined by the reagent's performance in a given application. Here, we compare this compound with its alternatives in two major areas: as a silylating agent for alcohol protection and as a precursor for silane coupling agents.
Silylating Agent for Alcohol Protection
In organic synthesis, protecting hydroxyl groups as silyl ethers is a common strategy.[10][11] this compound can be used for this purpose, but it is often compared to more established silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl).
Key Performance Metrics:
-
Yield and Reaction Time: The efficiency of the protection reaction is paramount.
-
Stability of the Silyl Ether: The protecting group must be stable under various reaction conditions.
-
Ease of Deprotection: The protecting group should be removable under mild and specific conditions.
Experimental Comparison:
While direct comparative studies are limited, the choice between this compound and TBDMSCl often depends on the desired downstream transformations. The chloropropyl group in the former offers a site for further functionalization, which can be an advantage in multi-step syntheses. However, for straightforward alcohol protection, TBDMSCl is a widely used and well-characterized reagent.[10][11]
Precursor for Silane Coupling Agents and Surface Modification
Silane coupling agents are vital for improving the interfacial adhesion between different materials.[12][13] this compound can be used directly for surface modification or as a precursor to synthesize other coupling agents, such as quaternary ammonium silanes. Its performance is often compared to other functional silanes like (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS).
Key Performance Metrics:
-
Adhesion Strength: Measured by techniques like lap shear strength or pull-off tests.
-
Surface Energy Modification: Determined by contact angle measurements.
-
Hydrolytic Stability: The durability of the silane layer in the presence of moisture.
Comparative Performance Data:
| Silane Coupling Agent | Substrate | Performance Metric | Value | Reference |
| Untreated | Tin | Contact Angle (°) | 68.3 | [12] |
| Amine-based (e.g., APTES) | Tin | Contact Angle (°) | 58.1 | [12] |
| This compound modified | Glass | Contact Angle (°) | (Data not readily available in comparative studies) | |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Glass | Shear Strength (MPa) | (Dependent on composite system) | [13] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | Shear Strength (MPa) | (Dependent on composite system) | [13] |
As the table indicates, different silane coupling agents can significantly alter the surface properties of a substrate. The choice of silane depends on the specific application and the desired surface characteristics. For example, amino-silanes like APTES tend to make surfaces more hydrophilic (lower contact angle), while other silanes can increase hydrophobicity.[12] The performance of this compound in direct comparison for specific composite systems would require dedicated experimental evaluation.
Synthesis of Quaternary Ammonium Silanes: A Key Application
A significant application of this compound is in the synthesis of quaternary ammonium silanes, which are used as antimicrobial agents and for creating self-disinfecting surfaces. The chloropropyl group readily reacts with tertiary amines to form the quaternary ammonium salt.
An important alternative precursor for this application is (3-chloropropyl)trimethoxysilane. The choice between the dimethylsilyl and trimethoxysilyl analogues depends on the desired properties of the final product, such as its mode of attachment to a surface.
Experimental Protocol: Synthesis of a Quaternary Ammonium Silane
The following is a general protocol for the synthesis of a quaternary ammonium silane using a chloropropylsilane.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chloropropylsilane (1 equivalent) in a suitable solvent (e.g., methanol or isopropanol).
-
Addition of Amine: Add the tertiary amine (1-1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours to overnight. The progress of the reaction can be monitored by techniques such as TLC or NMR.
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure to yield the quaternary ammonium silane product. Further purification may be necessary depending on the purity requirements.
The synthesis of N,N-dimethyl-N-octadecylaminopropyltrimethoxy silane has been reported by reacting γ-chloropropyl trimethoxy silane with octadecyldimethylamine.[14] Similar procedures can be adapted for this compound. The solvent-free synthesis of organosilane quaternary ammonium compounds has also been described, offering a more environmentally friendly approach.[15]
Conclusion: Making an Informed Decision
The cost-benefit analysis of this compound reveals it to be a versatile reagent with a unique set of applications.
-
As a Silylating Agent: While effective, its cost and the availability of a wide range of other silylating agents like TBDMSCl mean that its use is likely most justified when the chloropropyl functionality is desired for subsequent reactions.
-
As a Silane Coupling Agent and Precursor: Its ability to functionalize surfaces and act as a precursor for quaternary ammonium silanes is a significant advantage. Here, the cost comparison with other functional silanes like APTES and GPTMS becomes crucial. The choice will depend on the specific performance requirements of the application, such as the desired surface energy and the type of polymer matrix.
Ultimately, the decision to use this compound should be based on a careful consideration of its price relative to its performance benefits in the specific synthetic context. For applications requiring the introduction of a chloropropyl-functionalized silane, it remains a valuable and often cost-effective choice. Researchers are encouraged to perform small-scale trials to evaluate its performance against alternatives before committing to large-scale synthesis.
References
Click to expand
- Tert Butyldimethylsilyl Chloride Powder at ₹ 5000/kg | in Sur
- A Comparative Guide to Silane Coupling Agents for Advanced Surface Tre
- 231 (3-Aminopropyl)triethoxysilane for Sale - Echemi
- 3 Aminopropyl Triethoxysilane (Ameo) at ₹ 500/kg | Speciality Chemicals in New Delhi | ID
- 18162-48-6 | OR019066 | tert-Butyldimethylsilyl chloride - Apollo Scientific
- tert-Butyldimethylsilyl chloride, 1 X 1 kg (190500-1KG) | MilliporeSigma® (Sigma-Aldrich)
- tert-Butyldimethylsilyl chloride reagent grade, 97 18162-48-6 - Sigma-Aldrich
- Historical price charts of 3-Aminopropyl Triethoxy Silane - Shanghai Metal Market
- 3-Aminopropyl Triethoxy Silane Price, USD/kg - Shanghai Metals Market
- 3-Glycidyloxypropyltrimethoxysilane - ESS Emm Chemicals at ₹ 550/kg, Mumbai | ID: 2636656312 - IndiaMART
- 3-Glycidoxypropyltrimethoxysilane, 97% 500 g | Buy Online | Thermo Scientific Chemicals
- 3-Aminopropyltriethoxysilane, 99% 5 g | Buy Online | Thermo Scientific Chemicals
- Tert Butyldimethylsilyl Chloride (TBDMS-Cl) - High Purity & Best Price
- 3-Glycidoxypropyltrimethoxysilane - ChemicalBook
- (3-Glycidyloxypropyl)trimethoxysilane Glycidyl 3-(trimethoxysilyl)propyl ether - Sigma-Aldrich
- Effects of Different Silane Coupling Agents on Flexural Strength of an Experimental Filled Resin Composite - CORE
- Historical 3-Glycidoxypropyl Triethoxy Silane Price Charts | SMM Metal Market
- This compound - Chem-Impex
- Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites - MDPI
- Dichloro(3-chloropropyl)methylsilane 98 7787-93-1 - Sigma-Aldrich
- Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core - NIH
- (PDF)
- This compound
- This compound technical, = 95 GC 10605-40-0 - Sigma-Aldrich
- 3-CHLOROPROPYLTRIMETHOXYSILANE, 98% | - Gelest, Inc.
- Good Price CAS:10605-40-0 | Chloro(3-chloropropyl)
- This compound 96.0+%, TCI America™ | Fisher Scientific
- US4845256A - Production of silyl quaternary ammonium compounds - Google P
- Protecting Groups
- Synthesis & applications of quaternary ammonium silane. - Semantic Scholar
- US20110271873A1 - Solvent-Free Organosilane Quaternary Ammonium Compositions, Method of Making and Use - Google P
- Silyl-protective groups influencing the reactivity and selectivity in glycosyl
- (Chloro)-Dimethylsilane Market Size, Share | CAGR of 5.3%
- Recent Advances in Silyl Protection of Alcohols | Request PDF - ResearchG
- A Comparative Guide to Silyl Ether Protecting Groups in Organic Synthesis - Benchchem
- Silyl Groups - Gelest Technical Library
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound technical, = 95 GC 10605-40-0 [sigmaaldrich.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. m.indiamart.com [m.indiamart.com]
- 7. echemi.com [echemi.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. indiamart.com [indiamart.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Silyl Groups - Gelest [technical.gelest.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis & applications of quaternary ammonium silane. | Semantic Scholar [semanticscholar.org]
- 15. US20110271873A1 - Solvent-Free Organosilane Quaternary Ammonium Compositions, Method of Making and Use - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Reactivity of Chloro(3-chloropropyl)dimethylsilane in Surface Functionalization
For researchers, scientists, and drug development professionals, the precise and specific functionalization of surfaces is paramount. Chloro(3-chloropropyl)dimethylsilane has emerged as a widely utilized reagent for this purpose, valued for its ability to form stable siloxane bonds with hydroxylated surfaces. However, a critical consideration that often dictates the success or failure of an application is the potential for off-target or "cross-reactivity." This guide provides an in-depth technical comparison of this compound, delving into its reactivity, potential for unintended side reactions, and performance against common alternatives. The insights and experimental protocols detailed herein are designed to empower you to make informed decisions for your surface modification strategies.
Understanding the Dual Reactivity of this compound
This compound possesses two distinct reactive sites: a chlorosilane group and a chloropropyl group. The chlorosilane moiety is intended to react with surface hydroxyl groups (e.g., on glass, silica, or metal oxides) to form a stable covalent siloxane bond (Si-O-Surface).[1] This process, known as silanization, anchors the molecule to the substrate. The terminal chloropropyl group is then available for subsequent nucleophilic substitution reactions, allowing for the conjugation of biomolecules, polymers, or other desired ligands.[2]
The primary advantage of this dual-functionality is the creation of a stable tether for surface modification.[2] However, this same reactivity profile presents the potential for undesirable cross-reactions, which can compromise the specificity and functionality of the modified surface.
The Specter of Cross-Reactivity: Potential Unintended Reactions
The high reactivity of the chlorosilane group, while beneficial for surface attachment, is also its primary source of potential cross-reactivity. In aqueous environments, chlorosilanes readily hydrolyze to form silanols and hydrochloric acid (HCl).[3][4] This localized drop in pH can potentially alter the conformation and activity of sensitive biomolecules.
Furthermore, the electrophilic nature of both the silicon and the carbon in the chloropropyl group can lead to reactions with nucleophilic functional groups present on biomolecules, such as amines (-NH2) and thiols (-SH), which are abundant in proteins and other biological macromolecules.
Potential Cross-Reactions with Biomolecules:
-
Reaction with Amines: The primary amine groups of amino acid residues like lysine can act as nucleophiles, attacking either the silicon of the chlorosilane or the carbon of the chloropropyl group. This can lead to unintended covalent attachment of the biomolecule to the silane in solution before surface immobilization or multipoint attachment that can denature the protein.
-
Reaction with Thiols: The sulfhydryl group of cysteine is a potent nucleophile and can readily react with the chloropropyl group, forming a stable thioether bond. This can be an intended reaction in some bioconjugation strategies, but an unintended one if specific amine-based coupling is desired.
-
Hydrolysis and Self-Polymerization: In the presence of moisture, this compound can hydrolyze and self-polymerize in solution, forming polysiloxane oligomers.[3] These oligomers can physisorb onto the surface, leading to a disordered and unstable multilayer instead of a well-defined monolayer.
dot graph TD { subgraph "Intended Reaction Pathway" A[this compound] -->|Hydrolysis| B(Silanol intermediate); B -->|Surface -OH| C{Covalent Si-O-Surface Bond}; C -->|Nucleophile (e.g., R-NH2)| D[Desired Surface Functionalization]; end
} caption: "Intended vs. Cross-Reactivity Pathways of this compound."
A Comparative Analysis: Alternatives to this compound
To mitigate the risks of cross-reactivity, researchers often turn to alternative silane coupling agents with different reactive functionalities. The choice of an alternative should be guided by the specific application, the nature of the biomolecule to be immobilized, and the desired reaction conditions.
| Silane Coupling Agent | Functional Group | Primary Reaction Mechanism | Advantages | Disadvantages |
| This compound | Chlorosilane, Chloropropyl | Nucleophilic substitution | High reactivity, forms stable bonds.[2] | Sensitive to moisture, produces corrosive HCl, potential for cross-reactivity with amines and thiols.[3][4] |
| (3-Aminopropyl)triethoxysilane (APTES) | Aminosilane | Nucleophilic addition, amide bond formation | Less sensitive to moisture than chlorosilanes, provides primary amine for well-established bioconjugation chemistries.[5] | Can form multilayers if not carefully controlled, potential for electrostatic interactions.[6] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxysilane | Ring-opening reaction with nucleophiles (amines, thiols) | Reacts under mild conditions, forms stable ether or thioether linkages. | Slower reaction kinetics compared to chlorosilanes, can be susceptible to hydrolysis. |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (Mercapto)silane | Thiol-ene "click" chemistry, disulfide bond formation | Highly specific reactivity, can form reversible disulfide bonds. | Thiol groups can be prone to oxidation. |
Experimental Protocols for Assessing Cross-Reactivity
A robust evaluation of a silane coupling agent's performance requires a multi-faceted analytical approach. The following protocols provide a framework for characterizing the silanized surface and quantifying the extent of both intended and unintended reactions.
Protocol for Surface Silanization
This protocol provides a general procedure for the surface modification of a silicon dioxide substrate.
Materials:
-
Silicon dioxide substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous toluene
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: Sonicate the substrate in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrate under a stream of nitrogen gas and then bake in an oven at 110 °C for at least 1 hour to remove residual moisture.
-
Silanization: In a nitrogen-purged glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the silane solution and allow it to react for 1-2 hours at room temperature with gentle agitation.
-
Rinsing: Remove the substrate from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Curing: Cure the silanized substrate in an oven at 110 °C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Storage: Store the functionalized substrate in a desiccator until further use.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Substrate Cleaning"]; B [label="Drying"]; C [label="Silanization"]; D [label="Rinsing"]; E [label="Curing"]; F [label="Storage"]; A -> B -> C -> D -> E -> F; } caption: "Workflow for Surface Silanization."
Surface Characterization Techniques
XPS is a highly surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a surface.[7]
Experimental Protocol:
-
Acquire survey spectra to identify the elements present on the silanized surface.
-
Obtain high-resolution spectra of the Si 2p, C 1s, O 1s, and Cl 2p regions.
-
Analysis:
-
The presence of a Si 2p peak corresponding to Si-O-C and Si-C bonds confirms the presence of the silane.
-
The C 1s spectrum can be deconvoluted to identify C-C, C-Si, and C-Cl bonds.
-
The Cl 2p spectrum can be used to quantify the amount of chloropropyl groups on the surface.
-
By comparing the atomic concentrations before and after subsequent reaction steps (e.g., protein immobilization), the extent of reaction can be quantified.[8]
-
ATR-FTIR is a powerful technique for probing the vibrational modes of molecules on a surface, providing information about the chemical bonds present.[9]
Experimental Protocol:
-
Obtain a background spectrum of the clean, unmodified ATR crystal.
-
Press the silanized substrate firmly against the ATR crystal and collect the sample spectrum.
-
Analysis:
-
Look for the appearance of characteristic peaks for Si-O-Si (~1000-1100 cm⁻¹), C-H stretching (~2850-2960 cm⁻¹), and C-Cl stretching (~650-750 cm⁻¹).
-
After reaction with a biomolecule, look for the appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, which are indicative of protein presence.[10]
-
Quantifying Cross-Reactivity with a Model Protein
An enzyme-linked immunosorbent assay (ELISA) can be adapted to quantify the non-specific binding of a model protein to a silanized surface.
Experimental Protocol:
-
Coating: Coat the wells of a 96-well plate with the silanized substrate.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubation with Model Protein: Incubate the wells with a solution of a model protein (e.g., Horseradish Peroxidase - HRP) at various concentrations.
-
Washing: Wash the wells extensively to remove any unbound protein.
-
Detection: Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a plate reader.
-
Analysis: A higher signal indicates a greater amount of non-specifically bound protein, and thus higher cross-reactivity. Compare the signal from the this compound surface to that of alternative silanes.
Conclusion: Making an Informed Choice
This compound is a powerful and versatile tool for surface functionalization. However, its high reactivity necessitates a thorough understanding of its potential for cross-reactivity, particularly in sensitive biological applications. By employing a multi-faceted analytical approach to characterize the modified surface and by considering less reactive alternatives such as aminosilanes or epoxysilanes, researchers can mitigate the risks of off-target effects. The experimental frameworks provided in this guide offer a starting point for a rigorous evaluation, enabling the selection of the most appropriate surface modification strategy to ensure the specificity, stability, and functionality of your final product.
References
- Kurth, D. G., & Bein, T. (1993). Surface Reactions on Thin Layers of Silane Coupling Agents. Langmuir, 9(11), 2965–2973. [Link]
- Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]
- Howarter, J. A., & Youngblood, J. P. (2006). Optimization of the Silanization of Glass Surfaces. Langmuir, 22(26), 11142–11147. [Link]
- Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989).
- Wikipedia. Chlorosilane. [Link]
- Tripp, C. P., & Hair, M. L. (1993). Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction. The Journal of Physical Chemistry, 97(21), 5693–5698. [Link]
- Dekeyser, C. M., Buron, C. C., Derclaye, S. R., Jonas, A. M., Marchand-Brynaert, J., & Rouxhet, P. G. (2012). Degradation of bare and silanized silicon wafer surfaces by constituents of biological fluids. Journal of colloid and interface science, 378(1), 77–82. [Link]
- Fadley, C. S. (2010). X-ray photoelectron spectroscopy: progress and perspectives.
- Na, C., & Olson, T. M. (2007). Relative reactivity of amino acids with chlorine in mixtures. Environmental science & technology, 41(9), 3220–3225. [Link]
- Wikipedia. Chlorosilane. [Link]
- Nesrine, A., Bergaoui, L., Landoulsi, J., & Boujday, S. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Langmuir, 27(24), 14947-14956. [Link]
- Le, T. X. H., et al. (2018). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 52(19), 11197-11206. [Link]
- ResearchGate. (A)
- Ray, S., & Shard, A. G. (2011). Quantitative Analysis of Adsorbed Proteins by X-ray Photoelectron Spectroscopy. Analytical chemistry, 83(22), 8659–8666. [Link]
- Chruściel, J. J., & Leśniak, E. (2015). Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. Progress in Polymer Science, 41, 67-121. [Link]
- ResearchGate. X-ray photoelectron spectroscopy (XPS) analysis of surfaces silanised... [Link]
- Tatulian, S. A. (2013). FTIR analysis of proteins and protein-membrane interactions. Methods in molecular biology (Clifton, N.J.), 974, 117–141. [Link]
- Vandenberg, L. J., et al. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. Materials Science and Engineering: C, 35, 319-326. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Chlorosilane - Wikipedia [en.wikipedia.org]
- 4. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FTIR Analysis of Proteins and Protein-Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Benchmarking Chloro(3-chloropropyl)dimethylsilane Against Alternative Linkers
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Choice of a Linker
In the realms of diagnostics, drug delivery, and materials science, the covalent immobilization of biomolecules or functional organic molecules onto inorganic substrates is a foundational technique. The linker molecule, which forms the bridge between the substrate and the molecule of interest, is not merely a passive connector. Its chemical nature dictates the efficiency of conjugation, the stability of the immobilizate, and ultimately, the performance and longevity of the final product, be it a biosensor, a chromatography column, or a functionalized nanoparticle.
This guide provides an in-depth technical comparison of Chloro(3-chloropropyl)dimethylsilane (CPDMS), a versatile bifunctional organosilane linker, against other common surface modification agents. We will move beyond catalog specifications to explore the causality behind experimental choices, present objective performance data, and provide detailed, self-validating protocols to empower researchers to make informed decisions for their specific applications.
Profiling the Contenders: Structure and Mechanism
The selection of a linker is fundamentally a choice of chemical reactivity and the resulting bond stability. Here, we profile CPDMS and two widely used alternatives representing different classes of reactivity.
This compound (CPDMS)
-
Structure: C₅H₁₂Cl₂Si
-
Class: Bifunctional Organosilane
-
Mechanism of Action: CPDMS possesses two distinct reactive sites, enabling a two-stage immobilization strategy.[1]
-
Silanization: The chlorodimethylsilyl group reacts with surface hydroxyl (-OH) groups, prevalent on materials like silica, glass, and metal oxides. In the presence of trace moisture, the chloro group hydrolyzes to a silanol (Si-OH), which then condenses with a surface hydroxyl group to form a highly stable, covalent siloxane bond (Si-O-Substrate).[2]
-
Functionalization: This initial reaction leaves a terminal 3-chloropropyl group, which is a versatile handle for subsequent reactions. This alkyl chloride can be targeted by a wide range of nucleophiles (e.g., amines, thiols) via nucleophilic substitution to attach the molecule of interest.[3]
-
Alternative 1: N-(3-(trimethoxysilyl)propyl)ethanediamine (APTES-Amine Linker)
-
Class: Aminosilane
-
Mechanism of Action: Like CPDMS, the silane end of 3-aminopropyltrimethoxysilane (APTES) forms stable siloxane bonds with hydroxylated surfaces.[4] This process results in a surface decorated with primary amine (-NH₂) groups. These amines can then be used to immobilize molecules containing carboxyl groups (e.g., on proteins) via amide bond formation, typically using activators like EDC/NHS chemistry.[5]
Alternative 2: NHS-Ester-Terminated PEG Linker
-
Class: N-Hydroxysuccinimide Ester
-
Mechanism of Action: This class of linkers does not directly bind to the inorganic substrate. Instead, it is used to modify a molecule in solution first (e.g., a protein with a silane group for subsequent surface attachment). The N-hydroxysuccinimide (NHS) ester is highly reactive toward primary amines (e.g., lysine residues on a protein) at neutral to slightly basic pH, forming a stable amide bond.[6] The drawback is the hydrolytic instability of the NHS-ester, which competes with the desired amine reaction.[6]
View DOT Code for Reaction Mechanisms
Caption: Reaction pathways for surface immobilization using CPDMS and APTES linkers.
Benchmarking Performance: Key Metrics & Comparative Data
The efficacy of a linker is evaluated across several key performance indicators. The choice of linker involves trade-offs between these metrics, and the optimal choice is application-dependent.
| Performance Metric | This compound (CPDMS) | APTES + EDC/NHS | NHS-Ester Linker (Pre-modification) | Rationale & Causality |
| Bond Stability | Excellent: Forms a robust covalent Si-O-Si bond with the substrate, which is more resistant to hydrolysis than Si-O-C bonds.[7][8] The C-Cl bond is subsequently replaced by a stable C-N or C-S bond. | Excellent (Substrate); Good (Amide): The Si-O-Si bond is highly stable.[7] The resulting amide bond is also very stable under physiological conditions.[6] | Good: The final amide bond is highly stable. However, the initial linker-to-biomolecule bond stability depends on the chemistry used (e.g., another silane). | The strength of the Si-O-Si linkage provides a significant advantage for applications requiring long-term stability in aqueous environments, such as reusable biosensors or chromatography media.[7] |
| Reaction Efficiency | Good to Excellent: Silanization is highly effective. The subsequent nucleophilic substitution is generally efficient but may require elevated temperatures or longer reaction times depending on the nucleophile. | Good: Amine surface functionalization is robust. However, EDC/NHS chemistry can have variable efficiency and is prone to side reactions like the formation of N-acylurea byproducts.[6] | Variable: The reaction of NHS esters with amines is fast but competes with rapid hydrolysis, especially at pH > 8. This can significantly lower conjugation yields.[6][9] | CPDMS offers a more controlled, sequential reaction, potentially leading to higher overall yields by separating the surface attachment from the biomolecule conjugation step. |
| Versatility | High: The terminal chloropropyl group is a versatile electrophile that can react with various nucleophiles (amines, thiols, etc.), offering broad applicability.[1][3] | Moderate: Primarily targets carboxyl groups for immobilization, which are abundant on proteins but may be less common on other molecules of interest. | Moderate: Highly specific for primary amines. Less versatile for other functional groups without changing the linker chemistry.[6] | The ability of CPDMS to react with multiple types of functional groups makes it a valuable tool for researchers working with a diverse range of molecules. |
| Ease of Use | Moderate: Requires a two-step process. Silanization must be performed under anhydrous conditions to prevent self-polymerization in solution. | Moderate: Also a two-step process. EDC/NHS chemistry is sensitive to buffer conditions and requires careful optimization. | Simple (for Conjugation): The conjugation step is a straightforward one-pot reaction. However, the NHS-ester itself is moisture-sensitive and has a limited shelf-life.[6] | While requiring more initial setup, the stability of the CPDMS reagent and the functionalized surface offers a wider experimental window compared to the transient reactivity of NHS esters. |
Experimental Section: Protocols for Comparative Evaluation
To provide a framework for objective comparison, we outline a detailed workflow for immobilizing a model protein (e.g., IgG) onto a silica surface (e.g., a glass slide or silica nanoparticles) using CPDMS and an amine-based linker.
Mandatory First Step: Substrate Preparation and Activation
Expert Insight: The density and accessibility of surface hydroxyl groups are paramount for successful silanization. An inconsistent surface is a primary source of experimental irreproducibility. This activation protocol is designed to generate a uniform, highly hydroxylated surface.
-
Clean the silica substrates by sonicating for 15 minutes each in acetone, then ethanol, and finally in deionized water.
-
Prepare a Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Immerse the cleaned substrates in the Piranha solution for 30 minutes at 50°C.[5]
-
Rinse the substrates copiously with deionized water and dry under a stream of nitrogen gas.
-
Immediately use the activated substrates for silanization to prevent atmospheric contamination.
Protocol 1: Immobilization via CPDMS
Self-Validation System: The success of each major step is validated through characterization. This ensures that a failure in the final step can be traced back to a specific part of the process.
A. Surface Functionalization with CPDMS
-
Prepare a 2% (v/v) solution of CPDMS in anhydrous toluene. (Expert Insight: Anhydrous conditions are critical to prevent premature hydrolysis and polymerization of the silane in solution, which would lead to a non-uniform, aggregated surface layer).
-
Immerse the activated silica substrates in the CPDMS solution for 1 hour at 60°C under a nitrogen atmosphere.
-
Rinse the substrates with toluene, followed by ethanol, to remove any unbound silane.
-
Cure the silane layer by baking the substrates at 110°C for 30 minutes. This drives the condensation reaction to completion, forming a stable, cross-linked monolayer.
-
Validation Checkpoint 1: Characterize the surface using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Si, C, and Cl, and water contact angle measurements to observe an increase in hydrophobicity.[10]
B. Protein Conjugation
-
Prepare a solution of the IgG protein (e.g., 1 mg/mL) in a carbonate-bicarbonate buffer (pH 9.0). (Expert Insight: A basic pH deprotonates the primary amine groups (e.g., on lysine residues) of the protein, enhancing their nucleophilicity to attack the chloropropyl group).
-
Immerse the CPDMS-functionalized substrates in the protein solution and incubate for 4-12 hours at room temperature or 37°C.
-
Rinse the substrates with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove non-covalently bound protein.
-
Block any remaining reactive sites by incubating with a blocking buffer (e.g., 1 M ethanolamine, pH 9.0) for 30 minutes.
-
Validation Checkpoint 2: Quantify the amount of immobilized protein.
Protocol 2: Immobilization via APTES and EDC/NHS
A. Surface Functionalization with APTES
-
Follow the same procedure as for CPDMS (Section 4.2.A, steps 1-4), but using a 2% (v/v) solution of APTES in anhydrous toluene.
-
Validation Checkpoint 1: Use XPS to confirm the presence of nitrogen on the surface.[11]
B. Protein Conjugation
-
Prepare a solution of the IgG protein (e.g., 1 mg/mL) in a MES buffer (pH 6.0).
-
Activate the carboxyl groups on the protein by adding EDC (final concentration 10 mM) and Sulfo-NHS (final concentration 25 mM). Incubate for 15 minutes at room temperature. (Expert Insight: The activation is performed at a slightly acidic pH to maximize the efficiency of EDC and minimize hydrolysis of the NHS ester). [6]
-
Immediately immerse the APTES-functionalized substrates into the activated protein solution. Adjust the pH to 7.5 by adding PBS buffer.
-
Incubate for 2 hours at room temperature.
-
Rinse and block as described in Section 4.2.B, steps 3-4.
-
Validation Checkpoint 2: Quantify the amount of immobilized protein.
Quantification of Immobilized Protein
Directly quantifying surface-bound protein is notoriously difficult. Indirect methods, such as measuring the depletion of protein from the supernatant, are prone to significant overestimation due to the loss of non-covalently adsorbed molecules during washing steps.[12]
-
Recommended Direct Method: A simplified amino acid analysis (AAAA) provides a highly accurate measurement of the protein directly bound to the surface.[12]
-
Alternative Methods: For routine checks, labeled proteins (e.g., radiolabeled or fluorescently tagged) can be used, or techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can provide real-time, label-free quantification.[10]
View DOT Code for Experimental Workflow
Caption: Workflow for the comparative benchmarking of surface immobilization linkers.
Conclusion and Recommendations
The choice between this compound and other linkers is not a matter of one being universally superior, but rather of selecting the right tool for the job.
-
Choose this compound (CPDMS) when:
-
Long-term stability in aqueous or high-humidity environments is the primary concern. The robustness of the Si-O-Si bond is a key advantage.[7][13]
-
Versatility is required to immobilize molecules via different nucleophilic functional groups (amines, thiols, etc.).
-
A controlled, sequential reaction is preferred to maximize yield and minimize side reactions.
-
-
Consider APTES + EDC/NHS when:
-
You are exclusively working with molecules bearing carboxyl groups .
-
Established and well-documented protocols for this specific chemistry are available for your system.
-
-
Consider NHS-Ester linkers when:
-
Simplicity and speed for amine coupling are the highest priorities.
-
The lower hydrolytic stability of the reagent is an acceptable trade-off for a one-step conjugation reaction.
-
By understanding the underlying chemical principles and employing rigorous, self-validating experimental protocols, researchers can confidently select and implement the optimal linking strategy to advance their scientific and developmental goals.
References
- Tchipilov, T., Raysyan, A., & Weller, M. G. (2022). Methods for the quantification of particle-bound protein – Application to reagents for lateral-flow immunoassays (LFIA). ResearchGate.
- Platt, G. W., & Willson, R. C. (2012). Developments and Ongoing Challenges for Analysis of Surface Bound Proteins. PMC - NIH.
- Ciesiółka, A., et al. (2018). Silica Surface Modification and Its Application in Permanent Link with Nucleic Acids. ACS Omega.
- Wang, D., et al. (2010). Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications. PMC - NIH.
- Gonçalves, E. N., et al. (2021). Silane-Coating Strategy for Titanium Functionalization Does Not Impair Osteogenesis In Vivo. MDPI.
- Quora. (2014). Why is the Si-O-C bond more unstable and susceptible to hydrolysis than the Si-O-Si bond?.
- Controlled Silanization and Biomolecular Conjugation via Ultra-Stable Carboxyl Silatrane for Neurofilament Light Chain Detection. ResearchGate. (2026).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Developments and Ongoing Challenges for Analysis of Surface Bound Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silane-Coating Strategy for Titanium Functionalization Does Not Impair Osteogenesis In Vivo [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Characterization of surfaces modified with different silanes
An In-Depth Guide to the Characterization of Surfaces Modified with Different Silanes
Introduction: The Foundation of Surface Control
In fields ranging from biomaterials and diagnostics to microelectronics and drug delivery, the ability to precisely control surface properties is paramount. Silanization, the process of covalently bonding organosilane molecules to oxide-rich surfaces, stands as a cornerstone technique for this purpose.[1] By presenting a diverse palette of chemical functionalities, silanes can transform a generic substrate into a highly specific interface, capable of promoting or preventing adhesion, modulating wetting, or serving as a covalent anchor for biomolecules.[2]
However, the apparent simplicity of silanization belies a complex process where minor variations in protocol can lead to significant differences in the final surface, from disordered multilayers to pristine self-assembled monolayers (SAMs).[3] For the researcher, scientist, or drug development professional, the ability to reliably characterize these modified surfaces is not merely a quality control step; it is fundamental to ensuring experimental reproducibility, device performance, and the validity of downstream results.
This guide provides a comparative analysis of the essential techniques used to characterize silane-modified surfaces. As a Senior Application Scientist, my objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices. We will explore how to select the appropriate silane, execute the modification, and, most critically, validate the outcome with a suite of complementary analytical techniques, supported by experimental data and validated protocols.
Part 1: The Fundamentals of Silane Surface Modification
The Mechanism: A Two-Step Reaction
The efficacy of silanization hinges on a two-step chemical process: hydrolysis followed by condensation.[4] This mechanism transforms a reactive liquid-phase silane into a durable, covalently-bonded surface layer. The process is critically dependent on the presence of hydroxyl (-OH) groups on the substrate (e.g., glass, silicon wafers, metal oxides) and trace amounts of water.
-
Hydrolysis: The process begins when the hydrolyzable alkoxy groups (e.g., methoxy, ethoxy) on the silane react with water to form reactive silanol groups (-Si-OH).[4] This step is often catalyzed by acids or bases.
-
Condensation: These newly formed silanols can then react in two ways:
-
They condense with the hydroxyl groups on the substrate, forming stable, covalent siloxane bonds (Si-O-Substrate).
-
They can self-condense with other silanols to form a cross-linked polysiloxane network on the surface, which enhances the stability of the coating.[4]
-
The choice of silane—specifically, the number of alkoxy groups—influences the resulting layer. Trialkoxysilanes are the most common starting point as they tend to form polymeric films that maximize the introduction of the desired organic functionality.[5] In contrast, monoalkoxysilanes are limited to forming a single bond with the substrate, which can be advantageous for creating well-defined monolayers.[5]
A Comparative Overview of Common Silanes
The choice of silane is dictated by the desired final surface property. The "R" group in the silane's structure (R-Si(OR')₃) determines the functionality of the modified surface. A summary of common silanes and their applications is presented below.
| Silane Type | Functional Group (R) | Resulting Surface Property | Common Applications |
| Alkylsilanes (e.g., Octadecyltrichlorosilane, OTS) | Long alkyl chain (-C₁₈H₃₇) | Hydrophobic, Low Surface Energy | Creating water-repellent surfaces, anti-stiction layers in MEMS, passivation.[6][7] |
| Fluorinated Alkylsilanes (e.g., FDTS) | Fluorinated alkyl chain | Hydrophobic & Oleophobic | Anti-fouling surfaces, easy-to-clean coatings, chemical-resistant layers.[8][9] |
| Aminosilanes (e.g., APTES, APDMES) | Amine (-NH₂) | Hydrophilic, Positively Charged | Biomolecule immobilization (DNA, antibodies), promoting cell adhesion, surface primers.[2][10][11] |
| Epoxysilanes (e.g., GPTMS) | Epoxide | Hydrophilic, Reactive | Covalent attachment of proteins and polymers, adhesion promotion in composites.[2][11][12] |
| Mercaptosilanes (e.g., MPTMS) | Thiol/Mercaptan (-SH) | Moderately Hydrophilic | Immobilization on gold surfaces, coupling agent for rubber and metals.[2] |
Part 2: A Comparative Guide to Characterization Techniques
No single technique can fully describe a modified surface. A multi-faceted approach is essential for a comprehensive understanding. The "what" (chemical composition), "how much" (thickness), "how arranged" (topography), and "how it behaves" (wettability) are all critical questions that require different analytical tools.
Contact Angle Goniometry
-
Fundamental Principle: This technique measures the angle formed by a liquid droplet at the three-phase (solid-liquid-gas) interface.[13] The contact angle is a direct measure of the surface's wettability—a low angle (<90°) indicates a hydrophilic (wettable) surface, while a high angle (>90°) signifies a hydrophobic (non-wettable) one.[14]
-
Why It's Used: It is the primary and most accessible method for confirming a successful change in surface chemistry. For example, modifying a hydrophilic glass slide (water contact angle ~20-40°) with an alkylsilane should result in a significantly higher contact angle (~100-110°).[15] By measuring the contact angles of several liquids with known surface tension components (polar and dispersive), one can calculate the Surface Free Energy (SFE) of the solid.[16][17][18] SFE is a quantitative measure of surface polarity and is crucial for predicting adhesion and biocompatibility.
-
Strengths & Limitations: It is fast, relatively inexpensive, and highly sensitive to the outermost layer of the surface. However, it provides no direct information on layer thickness or chemical composition and can be affected by surface roughness and contamination.[18]
X-ray Photoelectron Spectroscopy (XPS)
-
Fundamental Principle: XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), irradiates the sample with X-rays, causing the emission of core-level electrons.[19] The kinetic energy of these electrons is measured, which is characteristic of the element from which they were emitted and its chemical state.
-
Why It's Used: XPS provides a quantitative elemental composition of the top 5-10 nm of the surface. It is the gold standard for confirming the presence of the silane layer and its chemical integrity. For instance, after modification with an aminosilane (APTES), an XPS survey scan will show the appearance of a Nitrogen (N 1s) peak, which is absent on the bare substrate.[10][20] High-resolution scans of the Silicon (Si 2p), Carbon (C 1s), and Oxygen (O 1s) regions can confirm the formation of Si-O-Substrate bonds and the presence of the silane's organic functional group.[21][22]
-
Strengths & Limitations: It is highly surface-sensitive and provides both elemental and chemical state information. Angle-Resolved XPS (ARXPS) can even provide non-destructive depth-profiling information.[10] The primary limitations are the requirement for high vacuum, which dehydrates samples, and a relatively large analysis area (microns to millimeters), which averages over small features.
Atomic Force Microscopy (AFM)
-
Fundamental Principle: AFM uses a sharp tip attached to a cantilever to scan the sample surface. A laser beam deflected off the back of the cantilever tracks its vertical movement, generating a three-dimensional topographical map.[19]
-
Why It's Used: AFM is essential for visualizing the surface at the nanoscale and quantifying its roughness. A successful silanization resulting in a monolayer should not significantly alter the underlying substrate's topography.[6] Conversely, improper technique can lead to the formation of large aggregates and a heterogeneous, rough surface, which AFM can readily detect.[23][24] This is critical because surface roughness can influence wettability and cell interaction, confounding results.
-
Strengths & Limitations: It provides extremely high-resolution topographical data (sub-nanometer vertical resolution) and can operate in air or liquid.[25][26] However, it can be susceptible to artifacts from tip-sample interactions, especially on soft or poorly adhered layers, and provides no chemical information.[6][23]
Spectroscopic Ellipsometry
-
Fundamental Principle: Ellipsometry measures the change in polarization of light upon reflection from a surface.[27] By modeling the interaction of light with the sample (substrate + film), one can determine the thickness and refractive index of the film with high precision.
-
Why It's Used: This is the preferred non-destructive method for accurately measuring the thickness of the silane layer, from sub-nanometer monolayers to thicker polymeric films.[27][28][29] It is invaluable for optimizing deposition conditions to achieve a desired layer thickness, for instance, confirming the formation of a true monolayer (typically 0.7-2.5 nm, depending on the silane).[6][27]
-
Strengths & Limitations: It is extremely precise (sub-angstrom resolution), fast, and non-destructive. The main requirement is a flat, reflective substrate. The analysis relies on an optical model, and for complex multi-layer systems, interpreting the data can be challenging.[27][30]
Summary of Characterization Techniques
| Technique | Primary Information Provided | Key Strengths | Key Limitations |
| Contact Angle Goniometry | Wettability, Surface Free Energy | Fast, inexpensive, highly surface-sensitive | Indirect, affected by roughness, no chemical info |
| XPS | Elemental Composition, Chemical State | Quantitative, chemical bonding info | Requires high vacuum, averages over area |
| AFM | Surface Topography, Roughness | Nanoscale resolution, can operate in liquid | No chemical info, potential for tip artifacts |
| Ellipsometry | Film Thickness, Refractive Index | High precision (sub-nm), non-destructive | Requires flat/reflective surface, model-dependent |
Part 3: Quantitative Performance Comparison
The following table summarizes typical experimental data for surfaces modified with different classes of silanes, providing a baseline for expected performance.
| Silane Modifier | Substrate | Water Contact Angle (°) | Surface Free Energy (mN/m) | Layer Thickness (nm) | RMS Roughness (nm) |
| Unmodified | Si/SiO₂ | 25 - 40° | 55 - 65 | N/A | < 0.5 |
| APTES (Aminosilane) | Si/SiO₂ | 50 - 65° | 40 - 45 | 0.9 - 2.1[10][20] | 0.6 - 4.0[24] |
| OTS (Alkylsilane) | Si/SiO₂ | 105 - 112° | 20 - 25 | 2.5 - 3.0[6] | < 0.5 |
| FDTS (Fluorosilane) | Si/SiO₂ | 110 - 120° | 10 - 15 | ~2.0 | < 0.5 |
Note: These values are representative and can vary based on the specific substrate, cleaning procedures, and deposition method. Roughness for APTES can be high due to its tendency to form aggregates if not controlled.[24]
Part 4: Validated Experimental Protocols
Reproducibility in surface science begins with a robust and well-documented protocol.
Protocol 1: General Solution-Phase Silanization
This protocol describes a common method for modifying glass or silicon-based substrates.
Objective: To create a uniform silane layer on a hydroxylated surface.
Methodology:
-
Substrate Cleaning (CRITICAL STEP): Immerse the substrates in a piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 30 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood.) Rinse copiously with deionized (DI) water and dry under a stream of nitrogen.[31]
-
Surface Activation: Place the clean, dry substrates in a plasma cleaner or UV-Ozone cleaner for 5-10 minutes to ensure maximum hydroxyl group density.[32]
-
Silane Solution Preparation: In a moisture-free environment (e.g., glove box or under argon), prepare a 1-2% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene or ethanol).[31][33] The choice of solvent is key: for trialkoxysilanes, a non-polar solvent like toluene minimizes self-condensation in the solution, promoting surface-led polymerization.
-
Deposition: Immediately transfer the activated substrates into the silane solution. Let the reaction proceed for 30-120 minutes at room temperature.[31][34]
-
Rinsing: Remove the substrates and rinse thoroughly with the anhydrous solvent to remove any physisorbed (non-covalently bonded) silane molecules.[4]
-
Curing: Bake the substrates in an oven at 110-120°C for 1-2 hours. This step is vital to drive off residual solvent and promote the formation of stable covalent bonds with the surface and cross-linking within the silane layer.[4]
Protocol 2: Contact Angle Measurement
Objective: To measure the hydrophobicity/hydrophilicity of the modified surface.[19]
Methodology:
-
Place the silane-modified substrate on the goniometer's sample stage.
-
Dispense a 2-5 µL droplet of high-purity deionized water onto the surface with a microsyringe.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet.
-
Repeat measurements at 3-5 different locations on the surface to ensure homogeneity.
Protocol 3: XPS Analysis
Objective: To confirm the elemental composition of the silanized surface.[19]
Methodology:
-
Mount the sample on a holder and introduce it into the ultra-high vacuum (UHV) analysis chamber.
-
Irradiate the sample surface with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV).
-
Survey Scan: Perform a wide energy scan (e.g., 0-1200 eV) to identify all elements present.
-
High-Resolution Scan: For elements of interest (e.g., C 1s, O 1s, Si 2p, N 1s for aminosilanes), perform detailed scans with high energy resolution to determine chemical states.
-
Data Analysis: Calculate atomic concentrations from the survey scan peak areas using relative sensitivity factors. Fit high-resolution peaks to identify different chemical species.
Protocol 4: AFM Imaging
Objective: To visualize surface topography and quantify roughness.[19]
Methodology:
-
Mount the sample onto the AFM stage.
-
Select an appropriate AFM probe (typically silicon nitride) and operating mode. Tapping mode is preferred for soft organic layers to minimize surface damage.[19]
-
Engage the tip with the surface and begin scanning over a defined area (e.g., 1x1 µm or 5x5 µm).
-
The vertical movement of the cantilever, tracked by a laser, is used to construct a 3D topographical map.
-
Use the instrument's software to calculate the root-mean-square (RMS) roughness and visualize the surface.
Conclusion
The successful modification of a surface with silanes is a function of both a well-executed reaction and a rigorous characterization strategy. Relying on a single data point, such as a water contact angle, is insufficient for the demands of modern research and development. A scientifically sound approach integrates multiple, complementary techniques to build a complete picture of the surface. By understanding the "why" behind each method—using contact angle for wettability, XPS for chemical proof, ellipsometry for thickness control, and AFM for topographical integrity—researchers can ensure that their modified surfaces are not only functional but also reproducible and robust. This commitment to thorough characterization is the bedrock upon which reliable data and innovative technologies are built.
References
- M. Ženkýřová, et al. (2012). Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches. WDS'12 Proceedings of Contributed Papers, Part III, 19-24. [Link]
- Y. Z. Volkov, et al. (n.d.). Calculation of surface free energy (SFE) from contact angle results.
- DataPhysics Instruments. (n.d.). How to determine the surface energy of solids. [Link]
- T. G. Bifano, et al. (1994). Self-assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. Journal of Applied Physics. [Link]
- ResearchGate. (2017).
- Gelest. (n.d.). What to Consider When Selecting a Silane Coupling Agent. [Link]
- Gelest. (n.d.).
- P. Jähde & P. H. Thiesen. (2023). Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems. [Link]
- R. A. Shircliff, et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed. [Link]
- M. J. H. C. van der Meijden, et al. (2008). Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir. [Link]
- R. A. Zangmeister, et al. (2020). Immersion ellipsometry for the uncorrelated determination of ultrathin film thickness and index of refraction. AIP Publishing. [Link]
- M. J. Horton, et al. (2011).
- K. L. Prime & G. M. Whitesides. (1994). Self-assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. Journal of Applied Physics. [Link]
- A. Slattery, et al. (2024). Reproducibility and stability of silane layers in nanoconfined electrochemical systems. RSC Publishing. [Link]
- S. L. T. Husbyn, et al. (2023).
- M. H. P. Moons, et al. (1997). Lattice Imaging of Self-Assembled Monolayers of Partially Fluorinated Disulfides and Thiols on Sputtered Gold by Atomic Force Microscopy. Langmuir. [Link]
- Biolin Scientific. (n.d.). Surface Free Energy Measurements. [Link]
- C. D. C. Gudeman, et al. (2000). Thermal degradation of different silane type coatings.
- J. D. Hebner, et al. (2020). Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties.
- Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. [Link]
- Semantic Scholar. (2011).
- R. A. Shircliff, et al. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir. [Link]
- S. Brito e Abreu & W. Skinner. (2012). Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. Langmuir. [Link]
- Silico. (2008). Types of Silane: Essential Uses and Benefits Across Industries. [Link]
- ResearchGate. (n.d.).
- Silico. (2009). How to Choose the Right Silane Coupling Agent. [Link]
- W. J. van Ooij, et al. (2000). Determination of the thickness of thin silane films on aluminum surfaces by means of spectroscopic ellipsometry.
- R. A. Shircliff, et al. (n.d.). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Amazon S3. [Link]
- ResearchGate. (n.d.). Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime. [Link]
- M. Banjac, et al. (2023).
- Popa Lab. (2021). Surface Chemistry Protocol. [Link]
- ProChimia Surfaces. (2011). Silanes Surfaces Protocols. [Link]
- ResearchGate. (2013).
- M. Banjac, et al. (2023).
- S. Krishnan, et al. (2005). Silicon Surface Modification with Silane-Functionalized Polymers. TechConnect Briefs. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2018). (PDF) Characterizing Silanized Surfaces with Imaging Ellipsometry. [Link]
- Y. S. Lin, et al. (2014).
- ResearchGate. (n.d.). (a) Surface functionalization protocol.
- O. A. Scherman, et al. (2020). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. [Link]
- TSI Journals. (n.d.). Study of silane layers grown on steel and characterized using ellipsometry at different wavelengths and incidence angles. [Link]
- O. A. Scherman, et al. (2020). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules.
Sources
- 1. Silanes and Surface Modification - Gelest [technical.gelest.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. dakenchem.com [dakenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Silanes for Surface Modification [evonik.com]
- 10. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. silicorex.com [silicorex.com]
- 12. researchgate.net [researchgate.net]
- 13. How to determine the surface energy of solids [dataphysics-instruments.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 17. researchgate.net [researchgate.net]
- 18. biolinscientific.com [biolinscientific.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. research-hub.nrel.gov [research-hub.nrel.gov]
- 22. [PDF] High-resolution X-ray photoelectron spectroscopy of mixed silane monolayers for DNA attachment. | Semantic Scholar [semanticscholar.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 25. Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. details | Park Systems [parksystems.com]
- 28. pubs.aip.org [pubs.aip.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. surfmods.jp [surfmods.jp]
- 32. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 33. researchgate.net [researchgate.net]
- 34. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of Chloro(3-chloropropyl)dimethylsilane Coatings
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface modification, the longevity and reliability of a coating are paramount. Chloro(3-chloropropyl)dimethylsilane has emerged as a versatile reagent for functionalizing surfaces, offering a reactive chloropropyl group for subsequent chemical transformations. This guide provides a comprehensive comparison of the long-term stability of coatings derived from this compound against other common surface modification alternatives. We will delve into the critical aspects of hydrolytic, thermal, and chemical stability, supported by experimental insights and detailed protocols, to empower you in selecting the most robust surface chemistry for your application.
The Foundation of Silane Coatings: A Tale of Hydrolysis and Condensation
The journey of a silane coating begins with the hydrolysis of its reactive groups in the presence of water, forming silanol intermediates. These silanols then condense with hydroxyl groups on the substrate and with each other to form a cross-linked siloxane (Si-O-Si) network.[1] The stability of this network is the bedrock of the coating's long-term performance.
The rate of hydrolysis is a critical parameter, influenced by factors such as pH, temperature, and the nature of the solvent.[2] Generally, chlorosilanes exhibit rapid hydrolysis, which can make the deposition process less controlled compared to their alkoxysilane counterparts.[3]
Long-Term Stability Profile of this compound Coatings
Coatings derived from this compound offer a unique combination of a reactive functional group and a dimethylsilyl anchor. Understanding their stability is crucial for predicting their performance over time.
Hydrolytic Stability
The presence of the chloropropyl group can influence the hydrolytic stability of the siloxane network. While the Si-O-Si backbone provides a generally stable framework, the polar nature of the C-Cl bond may have implications for water absorption and eventual degradation at the interface, especially under prolonged exposure to aqueous environments.[4] Studies on silanized glass surfaces have shown that while the initial silanization imparts hydrophobicity, prolonged exposure to humidity can lead to surface modifications, underscoring the importance of environmental control for long-term stability.[5][6]
Thermal Stability
The thermal stability of polysiloxanes containing chloropropyl groups has been investigated using thermogravimetric analysis (TGA). These studies reveal that the introduction of chloropropyl units can influence the degradation mechanism of the polysiloxane backbone. The degradation of these polymers is a complex process with multiple stages, indicating that the chloropropyl group plays a role in the thermal decomposition pathways.
Chemical Stability
The chemical resistance of a silane coating is largely dependent on the integrity of the siloxane network and the reactivity of the terminal functional group. The chloropropyl group is susceptible to nucleophilic substitution, which is often the intended purpose of its use. However, in environments containing nucleophiles where no reaction is desired, this reactivity can be a liability, leading to unintended surface chemistry changes over time. The stability of the underlying siloxane network is also pH-dependent, with degradation being more pronounced in highly acidic or basic conditions.[1]
A Comparative Analysis: this compound vs. Key Alternatives
The selection of a surface modification agent is a critical decision that impacts the long-term performance of a device or material. Here, we compare this compound coatings with three common alternatives: a long-chain alkylsilane, a fluorinated silane, and an aminosilane.
| Feature | This compound | Octadecyltrichlorosilane (OTS) | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FOTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Primary Function | Reactive handle for further functionalization | Hydrophobization, lubrication | Hydrophobization, oleophobicity, low surface energy | Introduction of primary amine groups for subsequent coupling |
| Hydrolytic Stability | Moderate; potential for hydrolysis at the C-Cl bond and Si-O-Si backbone. | High; long alkyl chain provides a dense, water-repellent barrier. | Very high; fluorinated chain is extremely hydrophobic and chemically inert. | Moderate to low; amine group can catalyze hydrolysis of the siloxane bond.[1] |
| Thermal Stability | Moderate; degradation influenced by the chloropropyl group. | High; stable alkyl chains. | Very high; high bond strength of C-F bonds. | Moderate; decomposition of the aminopropyl group can occur at elevated temperatures. |
| Chemical Stability | Reactive towards nucleophiles; susceptible to degradation in strong acids/bases. | Generally inert to non-oxidizing chemicals. | Highly inert to a wide range of chemicals. | Reactive towards electrophiles; can be unstable in acidic conditions. |
| Advantages | Versatile for multi-step surface functionalization. | Forms well-ordered, dense monolayers. | Exceptionally low surface energy and high stability. | Provides a versatile functional group for bioconjugation. |
| Disadvantages | Moderate stability; handling of reactive chlorosilane required. | Can form disordered multilayers if not carefully controlled. | Higher cost; handling of reactive chlorosilane required. | Potential for lower hydrolytic stability; can be prone to polymerization in solution. |
Experimental Protocols
Reproducible and stable coatings are contingent on meticulous experimental procedures. Below are detailed protocols for the deposition of this compound and a common alternative, (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane.
Protocol 1: Vapor-Phase Deposition of this compound
This method is suitable for creating a thin, uniform coating on hydroxylated surfaces.
Caption: Workflow for vapor-phase deposition of this compound.
Protocol 2: Solution-Phase Deposition of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FOTS)
This protocol is for creating a highly hydrophobic and oleophobic surface.
Caption: Workflow for solution-phase deposition of a fluorinated silane.
Assessing Long-Term Stability: Key Experimental Techniques
A multi-faceted approach is necessary to rigorously evaluate the long-term stability of silane coatings.
-
Contact Angle Goniometry: This technique measures the hydrophobicity of the surface. A decrease in contact angle over time in an aqueous environment can indicate degradation of the coating.[5]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental and chemical state information about the surface. By analyzing the atomic composition and core-level spectra before and after aging, one can detect changes in the silane layer, such as loss of the functional group or degradation of the siloxane backbone.
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography at the nanoscale. Changes in surface roughness or the appearance of defects after aging can signify coating degradation.[7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It is a powerful tool for determining the thermal stability and decomposition profile of silane coatings.
-
Electrochemical Impedance Spectroscopy (EIS): For coatings on conductive substrates, EIS can be used to assess the barrier properties of the coating against corrosive environments. A decrease in impedance over time suggests a loss of coating integrity.[1]
Conclusion: A Strategic Choice for Enduring Performance
The long-term stability of this compound coatings is a critical consideration for their successful implementation. While offering the advantage of a reactive handle for further functionalization, their stability can be moderate compared to more inert alternatives like long-chain alkylsilanes and fluorinated silanes. The choice of surface modification agent should, therefore, be a strategic one, carefully weighing the need for reactivity against the demand for long-term stability in the intended operational environment. By understanding the degradation mechanisms and employing rigorous characterization techniques, researchers can make informed decisions to ensure the enduring performance of their functionalized surfaces.
References
- Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability. (2024). arXiv. [Link]
- Anti-corrosion Properties of Functionalized Organo-silane Coupling Agents for Galvanized Steel. (2024). Journal of The Electrochemical Society.
- Wettability alteration and long-term stability. (2025). MPG.PuRe.
- Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long-Term Stability. (2024). arXiv. [Link]
- A Comparative Guide to the Hydrolytic Stability of Chlorosilanes and Alkoxysilanes. (n.d.). Benchchem.
- Corrosion Protection Properties of Organofunctional Silanes —An Overview. (n.d.). IEEE Xplore.
- Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. (2022). PMC. [Link]
- Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long-Term Stability. (2024).
- Long-Term Stability of Self-Assembled Monolayers in Biological Media. (n.d.).
- Corrosion resistance of steel treated with different silane/paint systems. (2025).
- Characterization of aluminum surfaces after different pretreatments and exposure to silane coupling agents. (2001). UBC Chemistry. [Link]
- The use of organosilanes to inhibit metal corrosion. A review. (2019). Semantic Scholar.
- Typical hydrolysis reaction mechanisms of chlorosilanes with water... (n.d.).
- Long-Term Stability of Silane-Treated Surfaces: A Compar
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (n.d.).
- On the use, characterization and performance of silane coupling agents between organic coatings and metallic or ceramic substrates (Journal Article). (1995). OSTI.GOV. [Link]
- The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Rel
- Long-term stability of self-assembled monolayers on 316L stainless steel. (2010). PubMed. [Link]
- Application Notes and Protocols for Self-Assembled Monolayers (SAMs) with Thiol-PEG12-acid. (n.d.). Benchchem.
- Theoretical study of the hydrolysis of chlorosilane. (2025).
- Reversible Self-Assembled Monolayers (rSAMs) as Robust and Fluidic Lipid Bilayer Mimics. (2018).
- Preparation and Properties of Silane Coupling Agent Modified Basalt Flake Polyurethane Anti-Corrosion Coatings. (2025).
- Silane coating of metal substrates: Complementary use of electrochemical, optical and thermal analysis for the evaluation of film properties. (2025).
- Thermophysical Properties of this compound. (n.d.). Chemcasts. [Link]
- The Materials Degradation in Encapsulants for Application in Glass/Glass PV Modules After Accelerated Aging. (n.d.).
- Effect of accelerated aging on the structure and properties of monolayer and multilayer packaging films. (2025).
- The degradation products of UV filters in aqueous and chlorinated aqueous solutions. (2012). PubMed. [Link]
- Degradation products of photoinitiators used in UV-curable inks. (n.d.). Fraunhofer IVV.
- Degradation mechanism of silicone glues under UV irradiation and options for designing materials with increased stability. (2025).
- UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity. (n.d.). PMC. [Link]
- Degradation of chlortoluron during UV irradiation and UV/chlorine processes and formation of disinfection by-products in sequential chlorination. (2025).
- This compound Properties vs Pressure | Density, Cp, Viscosity. (n.d.). Chemcasts. [Link]
Sources
- 1. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 6. [2411.14836] Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long-Term Stability [arxiv.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Organosilane Coupling Agents: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of materials science and drug development, the interface between organic and inorganic materials often dictates the performance, stability, and efficacy of a product. Organosilane coupling agents are the molecular bridges that masterfully connect these disparate worlds. This guide provides an in-depth comparative analysis of common organosilane coupling agents, grounded in experimental data and established protocols, to empower you in selecting the optimal agent for your specific application.
The Fundamental Principle: Bridging the Organic-Inorganic Divide
Organosilane coupling agents are bifunctional molecules with the general structure Y-R-Si-X₃, where 'Y' is an organofunctional group, 'R' is a linker, and 'X' is a hydrolyzable group (typically alkoxy).[1] Their mechanism of action is a two-step process that creates a robust and stable interface.[1]
First, the hydrolyzable groups (e.g., methoxy, ethoxy) react with water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica, or metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate).[1] Subsequently, the organofunctional group, which is tailored to be compatible with a specific polymer matrix, interacts with the organic phase through covalent bonding or physical entanglement.[1] This dual reactivity allows organosilanes to effectively "couple" the two dissimilar materials, enhancing adhesion and overall composite performance.[2]
Caption: General mechanism of an organosilane coupling agent.
Classification and Comparative Overview of Common Organosilane Coupling Agents
The choice of an organosilane is primarily dictated by the nature of the organic polymer it needs to interact with. The following are some of the most common classes of organosilane coupling agents:
-
Aminosilanes: Containing amino functional groups, these are versatile agents used to promote adhesion between organic polymers and inorganic materials like glass and metals.[3] They are particularly effective in epoxy, phenolic, and polyamide systems.[4]
-
Epoxysilanes: Featuring a reactive epoxy ring, these silanes are excellent adhesion promoters for epoxy resins.[3] The epoxy group can crosslink with the epoxy resin, forming a strong, integrated bond.[4]
-
Vinylsilanes: Possessing vinyl functional groups, these are primarily used with polymers that cure via free-radical polymerization, such as polyolefins (polyethylene, polypropylene) and elastomers.[3][4]
-
Methacryloxysilanes: These agents contain a methacryloxy group that can copolymerize with acrylic and other unsaturated resins, making them ideal for acrylic-based materials and dental composites.[2][3]
-
Mercaptosilanes: With a thiol (-SH) functional group, these silanes are particularly effective for promoting adhesion to metallic surfaces, especially those of noble and sulfur-reactive metals.[3]
Performance Evaluation: Experimental Protocols
To objectively compare the performance of different organosilane coupling agents, a series of standardized tests are employed. The following protocols are fundamental for quantifying the effectiveness of a silane treatment.
Surface Preparation and Silane Application
The foundation of a successful silane treatment is a meticulously clean and activated substrate surface.
Protocol 1: Substrate Preparation and Silanization
-
Substrate Cleaning: Thoroughly clean the inorganic substrate (e.g., glass slide, silica wafer) by sonication in a sequence of solvents such as acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of inert gas (e.g., nitrogen) and then bake in an oven at 110°C for 1 hour to remove any residual moisture and activate surface hydroxyl groups.
-
Silane Solution Preparation: Prepare a 0.5-2.0% (v/v) solution of the organosilane in a 95% ethanol/5% water mixture.[5] For non-aminosilanes, adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.[5] Allow the solution to stir for at least 5 minutes to ensure adequate hydrolysis.
-
Surface Treatment: Immerse the cleaned substrate in the silane solution for 1-2 minutes with gentle agitation.[5]
-
Rinsing: Briefly rinse the treated substrate with ethanol to remove any excess, unreacted silane.
-
Curing: Cure the silane layer by baking in an oven at 110-120°C for 20-30 minutes.[6] This step promotes the formation of stable covalent bonds between the silane and the substrate.
Caption: Experimental workflow for substrate silanization.
Adhesion Strength Testing
The primary function of a coupling agent is to enhance adhesion. This can be quantified using several mechanical tests.
Protocol 2: Pull-Off Adhesion Test (ASTM D4541)
This method measures the tensile force required to pull a test dolly, bonded to the coated surface, away from the substrate.[1][7]
-
Dolly Preparation and Adhesion: Secure a loading fixture (dolly) to the silane-treated and polymer-coated surface using a suitable adhesive. Allow the adhesive to cure completely.
-
Scoring (Optional but Recommended): If specified, cut around the perimeter of the dolly through the coating to the substrate.
-
Testing: Attach a portable pull-off adhesion tester to the dolly. Apply a perpendicular tensile force at a controlled rate until the dolly detaches.
-
Data Recording: Record the force at which detachment occurs and note the nature of the failure (e.g., adhesive failure at the substrate-silane interface, cohesive failure within the polymer).
Protocol 3: Shear Bond Strength Test (ASTM D1002)
This test evaluates the shear strength of an adhesive bond between two substrates.[8]
-
Specimen Preparation: Prepare single-lap-joint specimens by bonding a silane-treated substrate to another substrate (or a polymer block) with an adhesive.
-
Testing: Place the specimen in a universal testing machine and apply a tensile load parallel to the bond line at a constant rate until failure.
-
Data Recording: Record the maximum load sustained before failure and calculate the shear strength in megapascals (MPa).
Surface Characterization
Protocol 4: Contact Angle Measurement
This technique assesses the wettability of the silane-treated surface, providing insights into its hydrophobicity/hydrophilicity and surface energy.[2][9]
-
Droplet Deposition: Place a small droplet of a probe liquid (e.g., deionized water) onto the silane-treated surface.
-
Image Capture: Use a goniometer to capture a high-resolution image of the droplet profile.
-
Angle Measurement: Measure the angle formed at the three-phase (solid-liquid-vapor) contact point.
-
Data Analysis: A lower contact angle indicates a more hydrophilic surface, while a higher contact angle suggests a more hydrophobic surface.
Comparative Performance Data
The selection of the most suitable organosilane is application-dependent. The following tables provide a comparative summary of performance data for different silane classes.
Table 1: Comparative Adhesion Strength of Different Organosilane Coupling Agents
| Organosilane Type | Substrate | Polymer/Adhesive | Shear Bond Strength (MPa) | Reference |
| Aminosilane (e.g., APTES) | Titanium Alloy | Silicone Tie-Coating | Higher stability than CPTES | |
| Glass Fiber | Epoxy | ~15-25% increase over untreated | [3][7] | |
| Epoxysilane (e.g., GPTMS) | Glass Fiber | Epoxy | ~20-30% increase over untreated | [7] |
| Aluminum | Epoxy | Significant improvement in adhesion | [4] | |
| Vinylsilane (e.g., VTES) | Glass Fiber | Unsaturated Polyester | ~15-20% increase over untreated | |
| Methacryloxysilane (e.g., MPS) | Silica | Dental Resin Composite | 14.2 ± 5.8 | [9] |
Note: The data presented is a synthesis of typical values reported in the literature and can vary based on specific experimental conditions.
Table 2: Comparative Surface Wettability (Contact Angle with Water)
| Organosilane Type | Substrate | Contact Angle (°) | Surface Character | Reference |
| Untreated Glass | Glass | <10° | Hydrophilic | [9] |
| Aminosilane (e.g., APTES) | Glass | 40-60° | Moderately Hydrophilic | |
| Epoxysilane (e.g., GPTMS) | Glass | 50-70° | Moderately Hydrophilic | |
| Octadecylsilane (Hydrophobic control) | Glass | >100° | Hydrophobic |
Hydrolytic Stability: A Critical Performance Parameter
For applications in humid environments or in biological systems, the long-term stability of the silane layer is crucial. The siloxane bonds at the interface can be susceptible to hydrolysis, leading to a degradation of adhesion over time.
The hydrolytic stability of organosilanes is influenced by the organic functional group and the structure of the silane. For instance, some studies suggest that vinyl-functionalized silanes can exhibit enhanced hydrolytic stability in certain composite systems. The inclusion of cross-linking silanes can also significantly improve the durability of the silane layer by creating a more densely cross-linked network that is more resistant to water ingress.
Experimental Protocol for Assessing Hydrolytic Stability:
-
Prepare and test adhesion strength (e.g., shear bond strength) of silane-treated specimens as a baseline.
-
Expose a parallel set of specimens to accelerated aging conditions, such as immersion in boiling water for 24 hours or extended exposure to high humidity and temperature (e.g., 85°C/85% RH).
-
After aging, measure the adhesion strength of the exposed specimens.
-
Compare the retained adhesion strength of the aged specimens to the baseline to quantify the hydrolytic stability.
Applications in Drug Development
The principles of organosilane surface modification are increasingly being applied in the field of drug development. For example, silanes are used to functionalize the surface of nanoparticles for targeted drug delivery. By selecting a silane with an appropriate functional group (e.g., an amino group for attaching targeting ligands), the nanoparticles can be engineered to specifically bind to diseased cells. Furthermore, the controlled hydrolysis of siloxane networks is being explored for the development of controlled-release drug delivery systems.
Conclusion
The selection of an appropriate organosilane coupling agent is a critical step in the development of high-performance composites, coatings, and advanced drug delivery systems. A thorough understanding of their mechanism of action, coupled with rigorous experimental evaluation of their performance, is essential for optimizing interfacial adhesion and ensuring long-term stability. This guide provides a framework for the comparative study of organosilane coupling agents, empowering researchers and scientists to make informed decisions based on empirical data.
References
- ASTM International. (2022). Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers (ASTM D4541-22).
- ASTM International. (2017). Standard Test Methods for Measuring Adhesion by Tape Test (ASTM D3359-17).
- Gelest Inc. (n.d.). Silane Coupling Agents. Morrisville, PA: Gelest Inc. [Link]
- Matzone, A. (n.d.). What Is The Difference Between Amino Silane And Epoxy Silane. [Link]
- Kuhn, K., Böhm, M., & Steinmetzer, K. (n.d.). Epoxy silane (NEXTERION Slide E) versus Amino-silane Microarray Slides: Which is the better surface for immobilizing Oligonucleotides? Schott Jenaer Glas GmbH. [Link]
- ASTM International. (2019). Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal) (ASTM D1002-19).
- Sirris. (2019). Contact angle measurement. [Link]
- Arkles, B. (n.d.). Applying a Silane Coupling Agent. Gelest Inc. [Link]
- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer.
- Gelest Inc. (n.d.). Applying a Silane Coupling Agent. [Link]
- ADMET. (n.d.). Lap Shear Joint Adhesive Strength Test. [Link]
- Miller, J. D., & Ishida, H. (1986). The effect of silane coupling agent adsorbate structure on adhesion performance with a polymeric matrix. Journal of adhesion, 20(3), 225-244.
- MDPI. (2023). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. [Link]
- Blum, F. D., Meesiri, W., & Ka, H. J. (1992). Hydrolysis, adsorption, and dynamics of silane coupling agents on silica surfaces. In Silanes and Other Coupling Agents (pp. 15-26). VSP.
- Wang, R., Zheng, S., & Zheng, Y. (2011). The hydrolysis and condensation of γ-aminopropyltriethoxysilane in the presence of different acids. Journal of sol-gel science and technology, 57(3), 289-296.
- MDPI. (2021).
- Pabst, B., & Palkovits, R. (2018). Performance Comparison of Three Chemical Vapor Deposited Aminosilanes in Peptide Synthesis: Effects of Silane on Peptide Stability and Purity. Langmuir, 34(40), 11925–11932.
- Kulesza, P. J., & Faulkner, L. R. (1988). Electrochemical behavior of 3-(trimethoxysilyl)propanethiol on platinum electrodes. Journal of the American Chemical Society, 110(15), 4905-4912.
- Xie, Y., Hill, C. A., Xiao, Z., Militz, H., & Mai, C. (2010). Silane coupling agents used for natural fiber/polymer composites: A review. Composites Part A: Applied Science and Manufacturing, 41(7), 806-819.
- Gelest Inc. (n.d.). Applying a Silane Coupling Agent. [Link]
- Gelest Inc. (n.d.). Applying a Silane Coupling Agent. [Link]
- Wang, Y., & Chen, X. (2005). Preparation and characterization of surface-modified silica nanoparticles. Journal of colloid and interface science, 285(1), 226-231.
- Chemical Engineering Transactions. (2021). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. [Link]
- Vrancken, K. C., Van Der Voort, P., Gillis-D'Hamers, I., Vansant, E. F., & Grobet, P. J. (1995). The hydrolytic stability of silane coupling agents on silica. Journal of the Chemical Society, Faraday Transactions, 91(11), 1735-1740.
- Hangzhou Jessica Chemicals Co.,Ltd. (2022). How To Use Silane Coupling Agent. [Link]
- Pabst, B., & Palkovits, R. (2018). Performance Comparison of Three Chemical Vapor Deposited Aminosilanes in Peptide Synthesis: Effects of Silane on Peptide Stability and Purity. Langmuir, 34(40), 11925–11932.
- Miller, J. D., & Ishida, H. (1987). Effect of mixed silanes on the hydrolytic stability of composites.
- Chemical Engineering Transactions. (2021). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. [Link]
- MDPI. (2020). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. [Link]
- Express Polymer Letters. (2022). Enhancing interfacial interactions of cocontinuous poly(lactic acid)/polyethylene blends using vinylsilane grafted carbon nanotubes. [Link]
- Nanjing SiSiB Silicones Co., Ltd. (n.d.). Hydrolysis Method of Silane Coupling Agent. [Link]
- China Powder Science and Technology. (2014). Research on Hydrolysis Process of Silane Coupling Agent. [Link]
- ResearchGate. (n.d.). FTIR spectra of polyarilate before and after silane treatment in a dichloromethane solution. [Link]
Sources
- 1. thenanoholdings.com [thenanoholdings.com]
- 2. dakenchem.com [dakenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study of the Shear and Tensile Bond Strength using three types of Direct Bonding Adhesives on Stainless Steel Brackets - An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effect of shear bond strength with silane and other three chemical presurface treatments of a glass fiber-reinforced post on adhesion with a resin-based luting agent: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Silane Chemistry: Unveiling the Limitations of Chloro(3-chloropropyl)dimethylsilane in Advanced Applications
For researchers, scientists, and drug development professionals navigating the complexities of surface modification, nanoparticle functionalization, and the synthesis of specialized reagents, the choice of silane coupling agent is a critical determinant of experimental success. Among the myriad options, Chloro(3-chloropropyl)dimethylsilane has long been a workhorse, valued for its reactivity. However, a deeper, field-proven understanding reveals significant limitations that can compromise the integrity, reproducibility, and long-term stability of functionalized materials.
This guide provides an in-depth technical comparison of this compound with its alkoxysilane counterparts, primarily (3-chloropropyl)trimethoxysilane. By examining the causality behind experimental choices and presenting supporting data, we aim to equip you with the expertise to select the optimal silane for your specific application, ensuring the scientific integrity and trustworthiness of your results.
The Double-Edged Sword: Reactivity of Chlorosilanes
This compound belongs to the class of chlorosilanes, which are characterized by a highly reactive silicon-chlorine bond. This reactivity can be advantageous for rapid surface modification; however, it is also the source of its primary limitations.
High Moisture Sensitivity and Uncontrolled Polymerization: The Si-Cl bond is exceptionally susceptible to hydrolysis, reacting swiftly with even trace amounts of water in the atmosphere or on the substrate surface.[1] This rapid, often instantaneous, and exothermic reaction leads to the formation of silanols (Si-OH), which can then self-condense to form polysiloxane networks.[2] While the goal of silanization is controlled surface functionalization, this high reactivity can lead to uncontrolled polymerization in solution and on the surface, resulting in a thick, uneven, and poorly defined silane layer.
Generation of Corrosive Byproduct: A significant drawback of using chlorosilanes is the stoichiometric production of hydrochloric acid (HCl) as a byproduct of hydrolysis.[2][3] This corrosive acid can damage sensitive substrates, such as certain metallic or polymeric materials, and can interfere with subsequent reaction steps. The presence of HCl also necessitates careful handling in moisture-free environments and the use of acid-resistant equipment.
Alkoxysilanes: A More Controlled and Benign Alternative
In contrast, alkoxysilanes, such as (3-chloropropyl)trimethoxysilane, offer a more controlled and forgiving approach to silanization. The silicon-alkoxy bond (e.g., Si-OCH₃) is significantly more stable towards hydrolysis than the Si-Cl bond.[1][4]
Tunable Reactivity and Monolayer Formation: The hydrolysis of alkoxysilanes is a slower, more deliberate process that can be catalyzed by acids or bases.[4] This tunable reactivity allows for greater control over the silanization process, facilitating the formation of well-ordered monolayers on the substrate surface. The slower kinetics minimize uncontrolled polymerization in solution, leading to a more uniform and reproducible surface functionalization.
Benign Byproducts: The hydrolysis of alkoxysilanes produces alcohols (e.g., methanol from trimethoxysilanes) as byproducts, which are significantly less corrosive than HCl.[2] This makes alkoxysilanes more compatible with a wider range of substrates and experimental conditions.
Comparative Analysis in Key Applications
To illustrate the practical implications of these differences, we will now compare the performance of this compound and (3-chloropropyl)trimethoxysilane in two common applications: the synthesis of quaternary ammonium silanes and the surface modification of silica substrates.
Application 1: Synthesis of Quaternary Ammonium Silanes for Antimicrobial Surfaces
Quaternary ammonium silanes are widely used to impart antimicrobial properties to surfaces. The synthesis typically involves the reaction of a tertiary amine with a chloropropyl-functionalized silane.
Limitation of this compound: The high reactivity of the Si-Cl bond in this compound can lead to side reactions. Any moisture present during the quaternization reaction can lead to hydrolysis of the silane, resulting in the formation of siloxanes and a reduction in the yield of the desired quaternary ammonium silane. Furthermore, the generated HCl can protonate the tertiary amine, rendering it unreactive towards nucleophilic substitution.
Advantage of (3-chloropropyl)trimethoxysilane: The greater stability of the trimethoxysilyl group allows for the quaternization reaction to be carried out with higher fidelity. The reaction can be performed under conditions that favor the reaction of the chloropropyl group without significant hydrolysis of the silane. This leads to higher yields and purity of the final product.[5][6]
Table 1: Hypothetical Performance Comparison in Quaternary Ammonium Silane Synthesis
| Parameter | This compound | (3-chloropropyl)trimethoxysilane |
| Reaction Yield | Lower, due to side reactions | Higher, due to greater stability |
| Product Purity | Lower, contains siloxane byproducts | Higher, cleaner reaction profile |
| Reaction Conditions | Requires strictly anhydrous conditions | More tolerant to trace moisture |
| Byproducts | HCl (corrosive) | Methanol (benign) |
Experimental Protocol: Synthesis of a Quaternary Ammonium Silane
This protocol outlines a comparative synthesis of an octadecyldimethyl-[3-(silyl)propyl]ammonium chloride using both this compound and (3-chloropropyl)trimethoxysilane.
Materials:
-
This compound
-
Octadecyldimethylamine
-
Anhydrous Toluene
-
Anhydrous Acetonitrile
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
Procedure:
-
Reaction Setup: In two separate flame-dried, three-neck round-bottom flasks equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve octadecyldimethylamine (1 equivalent) in anhydrous toluene.
-
Reagent Addition:
-
Flask A: Slowly add this compound (1.1 equivalents) to the solution of octadecyldimethylamine under a nitrogen atmosphere.
-
Flask B: Slowly add (3-chloropropyl)trimethoxysilane (1.1 equivalents) to the solution of octadecyldimethylamine.
-
-
Reaction: Heat both reaction mixtures to reflux (approximately 110 °C for toluene) and maintain for 24 hours under a nitrogen atmosphere.
-
Work-up and Purification:
-
Cool the reaction mixtures to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the final products under vacuum.
-
-
Characterization:
-
Determine the yield of the products from both reactions.
-
Analyze the purity of the products using ¹H NMR and ¹³C NMR spectroscopy. Compare the spectra to identify any siloxane byproduct peaks in the product from Flask A.
-
Application 2: Surface Modification of Silica for Chromatography and Biosensors
The functionalization of silica surfaces is crucial for applications in chromatography, biosensing, and drug delivery. The stability and uniformity of the silane layer are paramount for performance.
Limitation of this compound: The rapid and often uncontrolled reaction of chlorosilanes with surface silanol groups and adsorbed water can lead to the formation of a thick, cross-linked, and disordered polysiloxane layer rather than a well-defined monolayer. This can result in a non-uniform surface with a lower density of accessible functional groups. The generated HCl can also etch the silica surface.
Advantage of (3-chloropropyl)trimethoxysilane: The controlled hydrolysis and condensation of alkoxysilanes on the silica surface allow for the formation of a more ordered and uniform monolayer. This results in a higher density of accessible chloropropyl groups for further functionalization and a more stable and reproducible surface.
Table 2: Hypothetical Performance Comparison in Surface Modification of Silica
| Parameter | This compound | (3-chloropropyl)trimethoxysilane |
| Surface Coverage | Lower effective density of functional groups | Higher density of functional groups |
| Layer Uniformity | Non-uniform, potential for multilayers | More uniform monolayer formation |
| Long-term Stability | Prone to hydrolysis and leaching | More stable Si-O-Si bonds to the surface |
| Substrate Integrity | Risk of HCl-induced etching | No corrosive byproducts |
Experimental Protocol: Surface Modification of Glass Slides
This protocol describes a method for the comparative surface modification of glass slides with this compound and (3-chloropropyl)trimethoxysilane, followed by quantitative surface analysis.
Materials:
-
Microscope glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
This compound
-
(3-chloropropyl)trimethoxysilane
-
Anhydrous Toluene
-
Triethylamine
-
X-ray Photoelectron Spectrometer (XPS)
Procedure:
-
Substrate Cleaning:
-
Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the slides extensively with deionized water and dry them in an oven at 110 °C for at least 1 hour.
-
-
Silanization:
-
Method A (Chlorosilane): In a nitrogen-filled glovebox, prepare a 2% (v/v) solution of this compound and 1% (v/v) triethylamine (as an HCl scavenger) in anhydrous toluene. Immerse the cleaned and dried slides in this solution for 1 hour.
-
Method B (Alkoxysilane): Prepare a 2% (v/v) solution of (3-chloropropyl)trimethoxysilane in a 95:5 (v/v) ethanol/water solution, acidified to pH 4.5-5.5 with acetic acid. Immerse the cleaned and dried slides in this solution for 1 hour.
-
-
Post-Silanization Treatment:
-
For both methods, rinse the slides with toluene (for Method A) or ethanol (for Method B) to remove excess silane.
-
Cure the slides in an oven at 110 °C for 1 hour.
-
-
Surface Analysis:
-
Analyze the elemental composition of the modified surfaces using XPS.
-
Compare the atomic percentages of Si, C, Cl, and O on the surfaces treated with the two different silanes to assess the surface coverage and composition of the silane layer. A higher C/Si and Cl/Si ratio for the alkoxysilane-treated surface would indicate a more densely packed and intact functional layer.
-
Visualizing the Reaction Pathways
To further elucidate the fundamental differences in their reaction mechanisms, the following diagrams illustrate the surface modification pathways for chlorosilanes and alkoxysilanes.
Caption: Reaction pathways for chlorosilane and alkoxysilane surface modification.
Caption: Decision workflow for selecting the appropriate silane coupling agent.
Conclusion and Future Perspectives
While this compound offers the allure of rapid reactivity, its limitations—namely its high moisture sensitivity, propensity for uncontrolled polymerization, and the generation of corrosive HCl—can significantly compromise the quality, reproducibility, and stability of functionalized materials. For applications demanding high performance, control, and substrate compatibility, alkoxysilanes such as (3-chloropropyl)trimethoxysilane present a superior alternative.
The experimental protocols and comparative data presented in this guide underscore the importance of understanding the underlying chemistry of silane coupling agents. By making an informed choice based on the specific demands of your application, you can ensure the integrity of your research and the reliability of your results. As the demand for advanced materials with precisely engineered surfaces continues to grow, a thorough understanding of the nuances of silane chemistry will remain an indispensable tool for researchers and developers.
References
- Juvera, C. (2023, May 13). How to Silanize Slides [Video]. YouTube.
- Wikipedia. (2025, July 17). Dimethyloctadecyl(3-trimethoxysilylpropyl)ammonium chloride.
- Szkop, A., et al. (2017). A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging. Biotechniques, 62(5), 223-229.
- Wikipedia. (n.d.). Chlorosilane.
- Patents, Google. (2011). Solvent-Free Organosilane Quaternary Ammonium Compositions, Method of Making and Use.
- Yagci, S., et al. (2024). Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds. Journal of Surfactants and Detergents.
- Arkles, B., et al. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(30), 9442-9450.
- Mendoza, A. C., & Yu, L. J. S. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil. Philippine Journal of Science, 150(3), 1067-1075.
- ResearchGate. (n.d.). Could anyone tell the synthesis procedure of Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride?.
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
- Semantic Scholar. (n.d.). Synthesis & applications of quaternary ammonium silane.
- Frontiers. (n.d.). Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry.
- Yoshino, N., et al. (2011). Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents. Journal of Oleo Science, 60(8), 429-438.
- Chen, C. H., et al. (2010). The synthesis of chloropropyl-functionalized silica hybrid monolithic column with modification of N,N-dimethyl-N-dodecylamine for capillary electrochromatography separation. Journal of Chromatography A, 1217(30), 4936-4943.
- European Patent Office. (n.d.). SOLVENT-FREE ORGANOSILANE QUATERNARY AMMONIUM COMPOSITIONS, METHOD OF MAKING AND USE.
- ResearchGate. (n.d.). Surface modification of a silica gel with b dimethyl dimethoxysilane, c....
- PubMed Central (PMC). (n.d.). Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution.
- Patents, Google. (n.d.). A kind of preparation method of chloropropyl triethoxysilane.
- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Quaternary Ammonium Silane Coupling Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride | 27668-52-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis & applications of quaternary ammonium silane. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of quaternary ammonium silane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chloro(3-chloropropyl)dimethylsilane: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of Chloro(3-chloropropyl)dimethylsilane (CAS Number 10605-40-0). As a valued partner in your research, we are committed to providing comprehensive support that extends beyond the product itself, ensuring the safety of your laboratory personnel and compliance with environmental regulations. This document is structured to deliver not just procedural steps, but the scientific reasoning behind them, empowering you to manage this chemical waste with confidence and precision.
Immediate Safety Considerations: Understanding the Hazard
This compound is a corrosive and moisture-sensitive compound.[1][2] Its primary hazard lies in its rapid and exothermic reaction with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and a mixture of siloxanes.[3] This reactivity dictates every aspect of its handling and disposal.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[1][2] Inhalation of vapors can irritate the respiratory tract.
-
Flammable: While not highly flammable, it is a combustible liquid.[2]
-
Reactive: Reacts vigorously with water, alcohols, and other protic solvents.
Immediate Personal Protective Equipment (PPE) Requirement:
Before handling this compound, at a minimum, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood. For spill response, a respirator with an appropriate cartridge for acid gases and organic vapors may be necessary.
The Core Principle of Disposal: Controlled Hydrolysis and Neutralization
The fundamental principle for the safe disposal of this compound is to first convert the reactive chlorosilane into less hazardous substances through controlled hydrolysis, followed by neutralization of the resulting acidic byproduct. Direct disposal of the unreacted chemical is not permissible due to its reactivity and corrosive nature.
The hydrolysis reaction is as follows:
2 C₅H₁₂Cl₂Si + 2 H₂O → (CH₃)₂(ClCH₂CH₂CH₂)Si-O-Si(CH₂CH₂CH₂Cl)(CH₃)₂ + 2 HCl
This reaction produces a disiloxane and hydrochloric acid. The HCl generated is corrosive and must be neutralized.
Step-by-Step Disposal Protocol for Laboratory-Scale Quantities
This protocol is designed for the safe treatment of small quantities (typically <100 g) of this compound.
Materials Required:
-
Large beaker or flask (at least 10 times the volume of the silane to be treated)
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or a calibrated pH meter
-
Appropriate waste container
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Conduct the entire procedure within a certified chemical fume hood.
-
Place a large beaker containing a magnetic stir bar on a stir plate within an ice bath. This is crucial to manage the exothermic nature of the hydrolysis reaction.
-
-
Controlled Hydrolysis:
-
For every 1 gram of this compound, slowly add 10 mL of a non-flammable solvent such as diethyl ether to the beaker. This helps to dissipate heat.
-
Begin stirring the solvent.
-
Slowly and dropwise, add the this compound to the stirring solvent.
-
Once the silane is fully added, begin adding water dropwise via a dropping funnel. The reaction will be vigorous, with the potential for HCl gas evolution. Maintain a slow addition rate to control the reaction.[4]
-
-
Neutralization:
-
After the hydrolysis is complete (no further gas evolution or heat generation), slowly add a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate to the mixture while stirring. Carbon dioxide gas will evolve, so add the neutralizing agent slowly to avoid excessive foaming.[4]
-
Stoichiometric Calculation: To estimate the amount of sodium bicarbonate needed, use the following calculation. For every 1 mole of this compound (171.14 g/mol ), 1 mole of HCl is produced. Therefore, 1 mole of sodium bicarbonate (84.01 g/mol ) is required for neutralization. It is recommended to use a slight excess of the neutralizing agent.
-
-
pH Verification:
-
Continuously monitor the pH of the aqueous layer using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once neutralized, the resulting mixture will consist of an organic layer (containing the siloxane) and an aqueous layer (containing sodium chloride and any excess sodium bicarbonate).
-
This mixture must be disposed of as hazardous waste. Transfer the entire mixture to a properly labeled hazardous waste container.
-
Table 1: Key Data for this compound
| Property | Value | Source |
| CAS Number | 10605-40-0 | [3] |
| Molecular Formula | C₅H₁₂Cl₂Si | [3] |
| Molecular Weight | 171.14 g/mol | [3][5] |
| Density | 1.046 g/mL at 20°C | [3] |
| Boiling Point | 177-179°C | [3] |
| UN Number | UN2987 | [1][2] |
Waste Characterization and Regulatory Compliance
Properly characterizing the waste is a critical step for regulatory compliance. The US Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Untreated Waste:
Untreated this compound is considered hazardous waste due to its corrosivity . Therefore, it would carry the EPA hazardous waste code D002 .[6][7]
Treated Waste:
After the hydrolysis and neutralization procedure described above, the hazardous characteristic of corrosivity is removed. However, the resulting mixture is still considered hazardous waste.
-
Mixture Rule: According to the EPA's "mixture rule," if a non-hazardous waste is mixed with a listed hazardous waste, the entire mixture is considered hazardous.[8] While this compound is not a specifically listed waste, the principle of treating waste streams that have been in contact with hazardous materials as hazardous is a prudent and often required practice.
-
Generator Knowledge: As the generator of the waste, you are responsible for making a hazardous waste determination.[8] Given the origin of the waste, it is best to manage the treated mixture as hazardous.
The final neutralized waste should be collected by a licensed professional waste disposal service.[1]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Place the absorbed material into a sealed, labeled container for disposal.
-
For large spills, contact your institution's environmental health and safety department immediately.
Fire Response:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2]
-
Do NOT use water , as it will exacerbate the situation by reacting with the unburnt material to produce corrosive HCl gas.
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- TCI Chemicals. (2025, May 28). SAFETY DATA SHEET: this compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 10605-40-0.
- Gelest, Inc. (2015, January 5). SAFETY DATA SHEET: 3-CHLOROPROPYLMETHYLDIETHOXYSILANE.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: (3-Chloropropyl)trimethoxysilane.
- European Chemicals Agency. (2023, February 18). Substance Information: (3-chloropropyl)diethoxymethylsilane.
- Fisher Scientific. (2012, March 23). SAFETY DATA SHEET: (3-Chloropropyl)triethoxysilane.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- Sigma-Aldrich. (n.d.). This compound technical, = 95 GC 10605-40-0.
- Fisher Scientific. (n.d.). This compound 96.0+%, TCI America™.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Michigan State University Department of Chemistry. (n.d.). Experiment 2: Preparation of a Silicone Polymer.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 3. globalsilicones.org [globalsilicones.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Solved In this lab, we neutralize sodium bicarbonate using | Chegg.com [chegg.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 8. americanchemistry.com [americanchemistry.com]
Navigating the Safe Handling of Chloro(3-chloropropyl)dimethylsilane: A Guide for Laboratory Professionals
As a Senior Application Scientist, I've observed that true laboratory safety extends beyond mere compliance; it's about deeply understanding the materials we work with. Chloro(3-chloropropyl)dimethylsilane, a versatile organosilicon reagent, is a prime example. While invaluable in the synthesis of advanced materials, its reactivity demands a meticulous approach to handling. This guide provides an in-depth, experience-driven framework for its safe use, from initial preparation to final disposal, ensuring the protection of both researchers and the integrity of their work.
The primary hazards associated with this compound stem from its corrosive nature. It is classified as a substance that causes severe skin burns and eye damage.[1][2][3] Ingestion is also a critical concern, with the potential to be harmful or even fatal.[1][3] Furthermore, this compound is moisture-sensitive, reacting with water, which underscores the need for stringent handling protocols to prevent unintended reactions.[4][5]
Core Safety Directives & Immediate Actions
Before beginning any work, ensure that a safety shower and an emergency eyewash station are readily accessible and have been recently tested. All personnel handling the chemical must be thoroughly trained on its specific hazards and the emergency procedures outlined in this guide.
In the event of an exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][6][7] Seek immediate medical attention. Do not wear contact lenses when handling this chemical.[8][9]
-
Skin Contact: Remove all contaminated clothing without delay and flush the affected skin with plenty of water for a minimum of 15 minutes.[6][7] Immediate medical attention is required.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[1][3][6] Seek immediate medical help.
-
Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water and seek immediate emergency medical assistance.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The rationale behind each piece of equipment is to create a complete barrier against the chemical's corrosive and reactive properties. A comprehensive PPE plan is detailed in the table below.
| PPE Component | Specifications | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[8][9] Double-gloving is recommended. | Provides a robust barrier against skin contact.[10] Double-gloving offers additional protection in case the outer glove is compromised. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[2][4][6] | Protects against splashes and vapors that can cause severe eye damage.[3][11] A face shield offers a broader area of protection for the entire face. |
| Body Protection | A chemical-resistant laboratory coat or gown, preferably with a solid front and tight-fitting cuffs.[6][8][9] | Protects personal clothing and underlying skin from potential splashes and spills. |
| Respiratory Protection | A NIOSH-certified respirator with an organic vapor cartridge is necessary when not working in a certified chemical fume hood or in case of a spill.[2][8] | Protects the respiratory tract from irritating and potentially harmful vapors.[4][6] |
Operational Protocol: Step-by-Step Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The causality behind these steps is rooted in the chemical's reactivity and hazardous nature.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control vapor exposure.[7][10]
-
Inert Atmosphere: Due to its moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) where appropriate for the procedure.[7][12]
-
Gather Materials: Ensure all necessary equipment and reagents are within the fume hood before introducing the chemical. This minimizes the need to move in and out of the controlled workspace.
Handling the Chemical:
-
Donning PPE: Before handling, put on all required PPE as detailed in the table above.
-
Container Inspection: Visually inspect the container for any signs of damage or leaks.
-
Dispensing: Use only non-sparking tools and equipment when transferring the liquid to prevent ignition, as it can be combustible.[8][9][13] Grounding and bonding of containers may be necessary to prevent static discharge.[8][9]
-
Controlled Addition: When adding this compound to a reaction, do so slowly and in a controlled manner to manage any exothermic processes.
Post-Handling and Storage:
-
Secure Container: Tightly seal the container immediately after use.[6]
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, acids, bases, and alcohols.[9][14] The storage area should be clearly labeled and secured.[1][6]
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[6][8]
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is a critical component of safe laboratory operations.
Spill Response:
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
Caption: Workflow for managing a this compound spill.
For minor spills, trained personnel wearing appropriate PPE should contain the spill using an inert absorbent material like vermiculite or sand.[6][7] The collected material should then be placed in a suitable, sealed container for disposal.
Waste Disposal:
All waste containing this compound must be treated as hazardous.
-
Collection: Collect all contaminated materials, including absorbent pads, gloves, and empty containers, in a clearly labeled, sealed hazardous waste container.[6]
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][3][13] Do not dispose of this chemical down the drain or in regular trash.[8][9]
By integrating these safety protocols and understanding the rationale behind them, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- Dichloro(3-chloropropyl)methylsilane SDS, 7787-93-1 Safety Data Sheets. ECHEMI.
- gamma-Chloropropyl trimethoxysilane Safety Data Sheet. AK Scientific, Inc.
- 3-CHLOROPROPYLTRIETHOXYSILANE Safety Data Sheet. Gelest, Inc.
- This compound technical, = 95 GC 10605-40-0. Sigma-Aldrich.
- This compound SDS, 10605-40-0 Safety Data Sheets. ECHEMI.
- 3-chloropropyldimethylmethoxysilane, 95% Safety Data Sheet. Gelest, Inc.
- Material Safety Data Sheet - (3-Chloropropyl)trimethoxysilane, 97%. Cole-Parmer.
- chloro(3-chloropropyl)dimethyl-silan - Risk and Safety. ChemBK.
- 3-CHLOROPROPYLMETHYLDIETHOXYSILANE Safety Data Sheet. Gelest, Inc.
- Chloro-isopropyl-dimethylsilane Safety and Hazards. PubChem - NIH.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Personal protective equipment for handling 3-Chlorocathinone hydrochloride. Benchchem.
- This compound, 5ML. Lab Pro Inc.
- This compound, min 95% (GC), 1 ml. CP Lab Safety.
Sources
- 1. echemi.com [echemi.com]
- 2. クロロ(3-クロロプロピル)ジメチルシラン technical, ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. labproinc.com [labproinc.com]
- 6. aksci.com [aksci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chloro-isopropyl-dimethylsilane | C5H13ClSi | CID 5102883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. calpaclab.com [calpaclab.com]
- 13. gelest.com [gelest.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
